molecular formula C10H13NO2 B555758 (R)-2-Amino-2-methyl-3-phenylpropanoic acid CAS No. 17350-84-4

(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Katalognummer: B555758
CAS-Nummer: 17350-84-4
Molekulargewicht: 179,22 g/mole
InChI-Schlüssel: HYOWVAAEQCNGLE-SNVBAGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-2-Amino-2-methyl-3-phenylpropanoic acid (CAS 17350-84-4) is a chiral, non-proteinogenic amino acid of high interest in medicinal chemistry and biochemical research. This compound features a quaternary stereogenic center, and its incorporation into peptides is known to restrict conformational flexibility and enhance stability against enzymatic hydrolysis, making it a valuable building block for investigating structure-activity relationships and developing novel pharmaceutical agents and peptidomimetics . With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol , it is supplied with a guaranteed purity of 98% . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOWVAAEQCNGLE-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](CC1=CC=CC=C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313216
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17350-84-4
Record name α-Methyl-D-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17350-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-Methyl-D-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-2-methyl-3-phenylpropanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(R)-2-Amino-2-methyl-3-phenylpropanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Authored by: A Senior Application Scientist

Introduction

This compound, also known as α-Methyl-D-phenylalanine, is a non-proteinogenic α,α-disubstituted amino acid.[1] Unlike its proteinogenic counterpart, phenylalanine, the presence of a methyl group at the alpha-carbon introduces significant steric hindrance and conformational constraints. This structural feature is of paramount interest to researchers, scientists, and drug development professionals. The restricted rotation around the N-Cα and Cα-C bonds makes this molecule a valuable building block in peptide synthesis and drug design, where it is used to create more stable and selective therapeutic agents.[2] Its unique properties influence peptide secondary structure, enhance resistance to enzymatic degradation, and allow for the exploration of specific receptor-ligand interactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, offering field-proven insights for its effective utilization in a research and development setting.

Molecular Structure and Physicochemical Properties

The defining characteristic of this compound is the quaternary, stereogenic center at the α-carbon. This center is substituted with an amino group, a carboxyl group, a methyl group, and a benzyl group. The (R)-configuration dictates the specific three-dimensional arrangement of these substituents. This α-methylation is the primary driver of its unique chemical behavior, imparting a higher degree of hydrophobicity and conformational rigidity compared to D-phenylalanine.[1][2] The molecule exists as a zwitterion in solution, possessing both a positive and a negative charge.[1]

Caption: 2D representation of this compound.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various chemical databases.

PropertyValueSource
IUPAC Name (2R)-2-amino-2-methyl-3-phenylpropanoic acidPubChem[3]
Synonyms α-Methyl-D-phenylalanine, (R)-(+)-α-MethylphenylalanineCymitQuimica[1]
CAS Number 17350-84-4PubChem[3]
Molecular Formula C₁₀H₁₃NO₂PubChem[3]
Molecular Weight 179.22 g/mol PubChem[3]
Appearance White to off-white solidChem-Impex[2]
Topological Polar Surface Area 63.3 ŲPubChem[3]
Hydrogen Bond Donors 2PubChem[3]
Hydrogen Bond Acceptors 3PubChem[3]
Rotatable Bond Count 3PubChem[3]
XLogP3-AA -1.2PubChem[3]
Formal Charge 0PubChem[3]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of this compound. The following section details the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The aromatic protons of the phenyl group will appear as a multiplet in the range of δ 7.2-7.4 ppm. The two diastereotopic protons of the benzyl CH₂ group will likely appear as two doublets (an AB quartet) due to restricted rotation, typically between δ 2.8-3.2 ppm. The singlet for the α-methyl group protons will be observed further upfield, around δ 1.5 ppm. The broad singlet for the amino (NH₂) protons can vary in position and is exchangeable with D₂O.

  • ¹³C NMR: The carbon spectrum provides confirmation of the carbon framework. The carboxyl carbon (C=O) will be the most downfield signal, typically >175 ppm. The aromatic carbons will resonate in the δ 125-140 ppm region. The quaternary α-carbon signal will be found around δ 60-65 ppm. The benzyl CH₂ carbon signal is expected around δ 40-45 ppm, and the α-methyl carbon signal will be the most upfield, typically around δ 20-25 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups. Characteristic absorption bands include:

  • N-H stretch: A broad band from 3000-3300 cm⁻¹ for the amino group.

  • O-H stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the carboxylic acid, overlapping with the N-H and C-H stretches.

  • C-H stretch (aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks just below 3000 cm⁻¹.

  • C=O stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl of the carboxylic acid.

Chiral HPLC for Enantiomeric Purity Assessment

The determination of enantiomeric excess (e.e.) is critical. A self-validating system using chiral chromatography is the standard. The causality behind this choice is that the chiral stationary phase (CSP) forms transient, diastereomeric complexes with each enantiomer, leading to different retention times and allowing for their separation and quantification.

Protocol: Chiral HPLC Analysis
  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: A polysaccharide-based column, such as a Chiralpak AD-H or equivalent, is often effective for separating amino acid derivatives.

    • Mobile Phase: A mixture of hexane, ethanol, and methanol (e.g., 92:4:4) with a small amount of an acidic modifier like 0.1% trifluoroacetic acid (TFA) is a common starting point. The modifier ensures the analyte is in a single protonation state.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the sample (e.g., 1 mg) in the mobile phase or a compatible solvent (e.g., methanol) to a final concentration of ~0.1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm, where the phenyl group has strong absorbance.

    • Injection Volume: 10 µL.

    • Column Temperature: Ambient or controlled at 25°C for reproducibility.

  • Data Analysis:

    • Run a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.

    • Inject the sample and integrate the peak areas for each enantiomer.

    • Calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Caption: Workflow for determining enantiomeric purity via Chiral HPLC.

Synthesis and Chemical Reactivity

The synthesis of enantiomerically pure this compound requires asymmetric methods to control the stereochemistry at the quaternary carbon.

General Asymmetric Synthesis Strategy

A common and robust approach involves the asymmetric alkylation of a chiral glycine enolate equivalent. For instance, the Evans asymmetric synthesis using a chiral oxazolidinone auxiliary is a well-established method. The causality of this method's success lies in the auxiliary's ability to direct the incoming electrophile (a benzylating agent) to one face of the enolate, thereby establishing the desired stereocenter.

Conceptual Synthesis Workflow
  • Acylation: A chiral auxiliary (e.g., an Evans oxazolidinone) is acylated with a protected alanine derivative.

  • Enolate Formation: The N-acylated auxiliary is treated with a strong base (e.g., LDA or NaHMDS) at low temperature to form a stereochemically defined enolate.

  • Asymmetric Alkylation: The enolate is reacted with an electrophile, such as benzyl bromide, to introduce the phenylpropyl side chain. The chiral auxiliary sterically shields one face of the enolate, leading to high diastereoselectivity.

  • Auxiliary Cleavage: The chiral auxiliary is cleaved, typically under hydrolytic conditions (e.g., LiOH/H₂O₂), to release the desired α-methylated amino acid.[4]

asymmetric_synthesis start Chiral Auxiliary + Protected Alanine step1 Acylation start->step1 intermediate1 N-Acyl Auxiliary step1->intermediate1 step2 Enolate Formation (Strong Base, -78°C) intermediate1->step2 intermediate2 Chiral Enolate step2->intermediate2 step3 Asymmetric Alkylation (+ Benzyl Bromide) intermediate2->step3 intermediate3 Alkylated Product (High Diastereoselectivity) step3->intermediate3 step4 Auxiliary Cleavage (Hydrolysis) intermediate3->step4 end_product (R)-2-Amino-2-methyl-3- phenylpropanoic acid step4->end_product

Caption: Generalized workflow for the asymmetric synthesis of the title compound.

Chemical Reactivity

The reactivity of α-Methyl-D-phenylalanine is governed by its amino and carboxyl functional groups, but is modulated by the α-methyl group.

  • Amide Bond Formation: The carboxyl group can be activated (e.g., with EDC/HOBt) to couple with other amines or amino acids. The α-methyl group can slow the rate of peptide coupling due to steric hindrance, sometimes requiring stronger coupling reagents or longer reaction times.

  • N-Protection/Derivatization: The amino group readily reacts with protecting groups like Boc-anhydride or Fmoc-OSu, which is a standard procedure for its use in solid-phase peptide synthesis.

  • Esterification: The carboxylic acid can be esterified under acidic conditions with an alcohol.

  • Enzymatic Stability: The α-methyl group provides significant steric shielding against enzymatic cleavage by peptidases, a key reason for its incorporation into peptide-based drug candidates to increase their in vivo half-life.[2]

Applications in Drug Discovery and Neuroscience

The unique structural and chemical properties of this compound make it a molecule of significant interest in several fields.

  • Peptidomimetics and Drug Design: As a constrained amino acid, it serves as a building block to create peptides with more defined secondary structures (e.g., helices or turns). This conformational rigidity can lead to higher receptor binding affinity and selectivity. Its enhanced stability against proteolysis improves the pharmacokinetic profiles of peptide drugs.[2]

  • Neurotransmitter Modulation: The racemate and L-enantiomer (α-Methyl-L-phenylalanine) are known inhibitors of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[5] This activity leads to the depletion of neurotransmitters like dopamine and norepinephrine. While this specific activity is primarily associated with the L-form, the D-form is valuable as a stereochemical control in such studies and for investigating the stereospecificity of enzyme and transporter interactions.[1][5]

  • Metabolic Pathway Research: It is used to study amino acid metabolism and transport. For example, α-methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its transport across the blood-brain barrier.[5]

  • Synthesis of Other Active Molecules: It serves as a chiral intermediate in the synthesis of other important compounds. For instance, related structures are precursors in the synthesis of L-methyldopa, an antihypertensive drug.[6]

Safety, Handling, and Storage

  • Hazard Identification: According to aggregated GHS data, the compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[3]

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from moisture. For long-term stability, storage at 0-8°C is recommended.[2]

Conclusion

This compound is more than just a methylated analog of D-phenylalanine. It is a sophisticated chemical tool whose constrained conformation and enhanced enzymatic stability provide rational solutions to long-standing challenges in drug development, particularly in the field of peptidomimetics. Its ability to modulate biological systems, from neurotransmitter pathways to amino acid transport, underscores its importance in chemical biology and medicinal chemistry. A thorough understanding of its physicochemical properties, reactivity, and analytical characterization, as outlined in this guide, is essential for any researcher aiming to leverage its unique potential to engineer novel therapeutics and probe complex biological systems.

References

  • PubChem. (R)-Methyl 2-amino-3-phenylpropanoate.
  • Müller-Hartwieg, J. C. D., et al. (R)-2-(BENZYLOXYCARBONYLAMINO-METHYL)-3-PHENYLPROPANOIC ACID (Z-β2hPHE-OH). Organic Syntheses Procedure. [Link]
  • Wikipedia. α-Methylphenylalanine. [Link]
  • PubChem. alpha-Methyl-D-phenylalanine.
  • PubChem. DL-alpha-Methylphenylalanine.
  • Zhamharyan, A. G., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid.
  • Google Patents. Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Yu, W., et al. (2010). Synthesis, radiolabeling, and biological evaluation of (R)- and (S)-2-amino-3-[(18)F]fluoro-2-methylpropanoic acid (FAMP) and (R)- and (S)-3-[(18)F]fluoro-2-methyl-2-N-(methylamino)propanoic acid (NMeFAMP) as potential PET radioligands for imaging brain tumors.

Sources

An In-depth Technical Guide to (R)-alpha-Methyl-phenylalanine: Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Stereochemical Precision

In the realm of molecular science and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. The introduction of a single chiral center can give rise to enantiomers—non-superimposable mirror images—that often exhibit profoundly different physiological effects. (R)-alpha-Methyl-phenylalanine, a non-proteinogenic amino acid, stands as a testament to this principle. Its significance lies not only in its unique structural features but also in its stereospecific interactions with biological systems, making it an invaluable tool for researchers. This guide provides a comprehensive technical overview of (R)-alpha-methyl-phenylalanine, from its foundational structure and stereochemistry to its synthesis, analysis, and critical applications in biomedical research.

Molecular Structure and Stereochemistry: A Foundation of Chirality

(R)-alpha-Methyl-phenylalanine is a synthetic amino acid derivative of phenylalanine. Its structure is characterized by a phenyl group attached to an alanine backbone, with the key modification being the presence of a methyl group at the alpha-carbon. This substitution creates a chiral center at the alpha-carbon, giving rise to two enantiomers: (R)-alpha-methyl-phenylalanine and (S)-alpha-methyl-phenylalanine.

The designation "(R)" refers to the absolute configuration of the chiral center as determined by the Cahn-Ingold-Prelog (CIP) priority rules. In this isomer, the substituents around the alpha-carbon (the carboxylic acid, amino group, benzyl group, and methyl group) are arranged in a specific spatial orientation that defines its right-handedness.

Figure 1: 2D representation of the core structure of alpha-methyl-phenylalanine. The alpha-carbon is the chiral center.

The presence of the alpha-methyl group has significant conformational implications. It introduces steric hindrance that restricts the rotational freedom around the alpha-carbon, influencing the molecule's overall shape and its ability to interact with the active sites of enzymes and receptors. This steric bulk is a key factor in its biological activity.

A crystal structure of a derivative, 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate, reveals that the molecule exists as a zwitterion in the solid state. The torsion angles of the alpha-methyl group, amino group, and carboxylate group relative to the side chain are crucial in defining its three-dimensional shape. The crystal structure is stabilized by a network of hydrogen bonds involving the amino and carboxylate groups and water molecules.[1]

Synthesis and Chiral Resolution: Pathways to Enantiopurity

The synthesis of enantiomerically pure (R)-alpha-methyl-phenylalanine is a critical step for its application in research. Two primary strategies are employed: asymmetric synthesis to directly obtain the desired enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

Asymmetric Synthesis

Asymmetric synthesis aims to create the chiral center with a preference for the (R)-configuration. This is often achieved through the use of chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.

One common approach involves the use of chiral oxazolidinones, as pioneered by Evans. The general principle involves the stereoselective alkylation of an enolate derived from an N-acyloxazolidinone.

Conceptual Workflow for Asymmetric Synthesis:

Asymmetric_Synthesis_Workflow Start Chiral Auxiliary (e.g., (R)-phenylglycine amide) Step1 Couple with Alanine Derivative Start->Step1 Step2 Form Enolate Step1->Step2 Step3 Alkylation with Benzyl Bromide Step2->Step3 Step4 Cleavage of Auxiliary Step3->Step4 End (R)-alpha-methyl- phenylalanine Step4->End

Figure 2: Conceptual workflow for the asymmetric synthesis of (R)-alpha-methyl-phenylalanine using a chiral auxiliary.

A notable example is the asymmetric Strecker synthesis, which can employ (R)-phenylglycine amide as a chiral auxiliary.[2][3] This method involves a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, leading to high diastereomeric excess.[2][3]

Chiral Resolution of Racemic Mixtures

An alternative to asymmetric synthesis is the preparation of a racemic mixture of DL-alpha-methyl-phenylalanine, followed by separation of the enantiomers.

Step-by-Step Protocol for Chiral Resolution via Diastereomeric Salt Formation:

This method relies on the principle that enantiomers have identical physical properties, but diastereomers (formed by reacting a racemic mixture with a chiral resolving agent) have different properties, such as solubility.

  • Selection of a Resolving Agent: A chiral acid or base is chosen to react with the amino acid. For the resolution of a racemic amino acid, a chiral acid like N-tosyl-(S)-phenylalanine can be effective.[4]

  • Formation of Diastereomeric Salts: The racemic alpha-methyl-phenylalanine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with the chiral resolving agent. This results in the formation of two diastereomeric salts: [(R)-alpha-methyl-phenylalanine]•[(S)-resolving agent] and [(S)-alpha-methyl-phenylalanine]•[(S)-resolving agent].

  • Fractional Crystallization: Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize out of the solution upon cooling or solvent evaporation. The choice of solvent can be critical and can even influence which diastereomer crystallizes.[4]

  • Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric purity.

  • Liberation of the Enantiomer: The purified diastereomeric salt is then treated with an acid or base to break the salt and liberate the enantiomerically pure amino acid. For example, acidification with hydrochloric acid will protonate the resolving agent and leave the hydrochloride salt of (R)-alpha-methyl-phenylalanine in solution.

  • Isolation of the Final Product: The liberated enantiomer is then isolated, for example, by extraction or crystallization.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs are available, including those based on polysaccharides, proteins, and cyclodextrins. The choice of CSP and mobile phase is crucial for achieving optimal separation.

Analytical Characterization: A Self-Validating System

Accurate characterization of (R)-alpha-methyl-phenylalanine is essential to confirm its identity, purity, and stereochemical integrity. A combination of spectroscopic and analytical techniques provides a self-validating system.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For (R)-alpha-methyl-phenylalanine, characteristic signals would include those for the aromatic protons of the phenyl group (typically in the 7.2-7.4 ppm range), the alpha-proton (if present, though replaced by a methyl group here), the beta-protons of the benzyl group, and the protons of the alpha-methyl group. The chemical shift of the aromatic protons of phenylalanine has been observed around 7.37 ppm.[5]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. Expected signals would include those for the carboxyl carbon, the aromatic carbons, the alpha-carbon, the beta-carbon, and the methyl carbon. The chemical shifts are sensitive to the local electronic environment. For phenylalanine, the aromatic carbons appear in the 127-135 ppm range, the alpha-carbon around 54 ppm, and the beta-carbon around 36 ppm.[6] The presence of the alpha-methyl group would introduce an additional signal and shift the alpha-carbon signal downfield.

Typical Chemical Shift Ranges for Phenylalanine Derivatives
Nucleus Chemical Shift (ppm)
Aromatic ¹H7.2 - 7.4
Alpha-proton ¹H~4.0
Beta-protons ¹H~3.1 - 3.3
Carboxyl ¹³C~170
Aromatic ¹³C127 - 135
Alpha-carbon ¹³C~54
Beta-carbon ¹³C~36

Infrared (IR) Spectroscopy:

The IR spectrum provides information about the functional groups present in the molecule. Key characteristic absorptions for (R)-alpha-methyl-phenylalanine would include:

  • O-H stretch: A broad band in the 2500-3300 cm⁻¹ region, characteristic of the carboxylic acid.

  • N-H stretch: In the 3200-3500 cm⁻¹ region, from the amino group.

  • C-H stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

  • C=O stretch: A strong absorption around 1700-1760 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=C stretch: Aromatic ring stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

  • N-H bend: In the 1580-1650 cm⁻¹ region for primary amines.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For (R)-alpha-methyl-phenylalanine (C₁₀H₁₃NO₂), the expected molecular weight is approximately 179.22 g/mol . Under electron ionization (EI), fragmentation would likely involve the loss of the carboxyl group (a fragment at M-45) and cleavage of the bond between the alpha and beta carbons, leading to a benzyl fragment (m/z 91). The fragmentation pattern of peptides containing phenylalanine is significantly influenced by the benzyl group.[7]

Chiral Purity Analysis

Ensuring the enantiomeric purity of (R)-alpha-methyl-phenylalanine is paramount. Chiral HPLC is the gold standard for this analysis. By using a suitable chiral stationary phase, the (R) and (S) enantiomers can be separated and quantified, allowing for the determination of the enantiomeric excess (ee).

Biological Activity and Applications: A Tool for Phenylketonuria Research

The primary and most significant application of (R)-alpha-methyl-phenylalanine is in the field of biomedical research, specifically in the study of phenylketonuria (PKU).

Inhibition of Phenylalanine Hydroxylase

(R)-alpha-Methyl-phenylalanine is a known inhibitor of the enzyme phenylalanine hydroxylase (PAH).[8] PAH is a critical enzyme in the metabolism of phenylalanine, catalyzing its conversion to tyrosine. In individuals with PKU, a genetic disorder, this enzyme is deficient, leading to a toxic buildup of phenylalanine in the blood and brain.

Mechanism of Inhibition:

The inhibition of PAH by alpha-methyl-phenylalanine is complex and appears to be allosteric. The enzyme is activated by its substrate, phenylalanine, and this activation is inhibited by the cofactor tetrahydrobiopterin.[9] (R)-alpha-methyl-phenylalanine, as a structural analog of phenylalanine, can bind to the enzyme. The alpha-methyl group likely plays a crucial role in its inhibitory action, potentially by sterically hindering the proper conformational changes required for catalysis or by altering the binding of substrates and cofactors. While it is a weak competitive inhibitor in vitro, it acts as a potent suppressor of PAH activity in vivo.[10]

PAH_Inhibition_Mechanism cluster_0 Normal Catalysis cluster_1 Inhibition by (R)-alpha-Methyl-phenylalanine Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Binds to active site Tyr Tyrosine PAH->Tyr Catalyzes conversion aMePhe (R)-alpha-Methyl- phenylalanine PAH_inhibited PAH (Inhibited) aMePhe->PAH_inhibited Binds to enzyme, prevents catalysis No_Tyr No Tyrosine Production PAH_inhibited->No_Tyr

Figure 3: Simplified schematic of phenylalanine hydroxylase (PAH) inhibition by (R)-alpha-methyl-phenylalanine.

Induction of Experimental Phenylketonuria

The ability of (R)-alpha-methyl-phenylalanine to inhibit PAH makes it an essential tool for creating animal models of PKU. By co-administering (R)-alpha-methyl-phenylalanine with a high-phenylalanine diet to laboratory animals, typically rats, researchers can induce a state of hyperphenylalaninemia that mimics the biochemical characteristics of human PKU.[10][11] This allows for the study of the neuropathological and developmental effects of high phenylalanine levels and for the preclinical testing of potential therapies.

Protocol for Inducing Experimental Phenylketonuria in Rats:

  • Animal Model: Newborn or young rats are typically used.

  • Dietary Regimen: The animals are fed a diet with a high concentration of L-phenylalanine.

  • Inhibitor Administration: (R)-alpha-methyl-phenylalanine is administered, often through daily injections. Dosages can vary, but a common approach involves the administration of both L-phenylalanine and alpha-methyl-phenylalanine.[11] For example, one study in developing mice used daily administrations of phenylalanine (2 mg/g body weight) and alpha-methyl-D,L-phenylalanine (0.43 mg/g body weight).[12] Another study in rats used an administration of 2.4 µmol/g body weight of alpha-methylphenylalanine.[13]

  • Monitoring: Blood and brain tissue are monitored for elevated levels of phenylalanine and for the downstream physiological and neurological effects. Studies have shown that this treatment leads to reduced cell proliferation and early cell death in the cerebellum.[11]

This animal model has been instrumental in understanding the pathogenesis of PKU and has demonstrated that the induced hyperphenylalaninemia can lead to myelin deficits and long-term learning impairments.[10]

Conclusion: A Precisely Crafted Tool for Scientific Discovery

(R)-alpha-Methyl-phenylalanine is more than just a synthetic amino acid; it is a meticulously designed molecular probe that leverages the principles of stereochemistry to dissect a fundamental metabolic pathway. Its value to researchers and drug development professionals lies in its ability to reliably and specifically inhibit phenylalanine hydroxylase, providing a robust model for studying phenylketonuria. The synthesis of the enantiomerically pure (R)-isomer, its rigorous analytical characterization, and its thoughtful application in experimental models underscore the importance of stereochemical precision in modern scientific inquiry. As our understanding of the molecular basis of disease continues to grow, such precisely crafted tools will undoubtedly play an increasingly vital role in the development of novel therapeutic strategies.

References

  • Srikrishnan, T., Ravichandran, V., & Chacko, K. K. (1988). Conformation of methylated amino acids: structure of 3,4-dimethoxy-alpha-methyl-DL-phenylalanine sesquihydrate.
  • Hruby, V. J., & Qian, X. (1993). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Peptides (pp. 131-184). Academic Press. [Link]
  • Wishart, D. S. (2022). HMDB 5.0: The Human Metabolome Database for 2022. Nucleic Acids Research, 50(D1), D622-D631. [Link]
  • Huether, G., & Neuhoff, V. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67-68. [Link]
  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]
  • DelValle, J. A., Dienel, G., & Greengard, O. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(2), 449-459. [Link]
  • Link, A., & Kovermann, M. (2024). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Journal of Biomolecular NMR, 1-8. [Link]
  • Alemán, C., & Orozco, M. (2001). Conformational preferences of 1-amino-2-phenylcyclohexanecarboxylic acid, a phenylalanine cyclohexane analogue. Journal of the Chemical Society, Perkin Transactions 2, (11), 2206-2212. [Link]
  • Shiman, R., Jones, S. H., & Gray, D. W. (1990). Substrate activation of phenylalanine hydroxylase. A kinetic characterization. Journal of Biological Chemistry, 265(20), 11633-11642. [Link]
  • Avison, M. J., Hetherington, H. P., & Shulman, R. G. (1986). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Cerebral Blood Flow & Metabolism, 6(6), 725-729. [Link]
  • Harrison, A. G., & Young, A. B. (2005). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry, 16(5), 753-761. [Link]
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Myers, A. G., & Gleason, J. L. (1999). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic letters, 1(9), 1467-1470. [Link]
  • Kanagaraj, K., & Pitchumani, K. (2012). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-(S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 23(15-16), 1159-1164. [Link]
  • de Dios, A. C., Pearson, J. G., & Oldfield, E. (1993). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in Peptides and Proteins. Journal of the American Chemical Society, 115(21), 9768-9773. [Link]
  • Nishikubo, T., Kameyama, A., & Inomata, K. (2007). Synthesis of functional polymers based on amino acids and their properties. Journal of Polymer Science Part A: Polymer Chemistry, 45(18), 4165-4174. [Link]
  • Amarender, D., Reddy, K. S., & Prasad, K. R. (2018). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 3(11), 15451-15457. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Stith, L., Maita, H., & Fitzpatrick, P. F. (2018).
  • Fitzpatrick, P. F. (2003). Allosteric regulation of phenylalanine hydroxylase. Archives of biochemistry and biophysics, 409(1), 1-10. [Link]
  • Challener, C. A. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology, 39(2). [Link]
  • Hruby, V. J., al-Obeidi, F., & Sanderson, S. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]
  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical research, 5(7), 709-718. [Link]
  • Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062-1073. [Link]
  • Google Patents. (n.d.). Method of chiral separation for D,L-phenylalanine ester or its salt.
  • The Royal Society of Chemistry. (2017).
  • Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]
  • Wikipedia. (n.d.). α-Methylphenylalanine. [Link]
  • Roberts, K. M., Pavon, J. A., & Fitzpatrick, P. F. (2013). Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments. Biochemistry, 52(6), 1062-1073. [Link]
  • Biological Magnetic Resonance Bank. (n.d.).
  • da Costa, M., G. D. C., ... & Leandro, P. (2021). Steady-state kinetic parameters of human phenylalanine hydroxylase...
  • Tsedev, N., & Voinov, V. G. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]
  • Soderberg, T. (2022). Organic Chemistry 1: An open textbook. [Link]
  • PubChem. (n.d.). L-Phenylalanine, methyl ester. [Link]
  • PubChem. (n.d.). L-Alpha-methylphenylalanine. [Link]
  • UCLA Chemistry. (n.d.). IR Chart. [Link]
  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839-845. [Link]
  • InstaNANO. (n.d.).
  • University of Washington. (n.d.). Guide For Hyperphenylalaninemia. [Link]
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
  • Hughes, J. V., & Johnson, T. C. (1981). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of neurochemistry, 36(4), 1475-1481. [Link]

Sources

biological activity of (R)-2-Amino-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Introduction

This compound, a non-proteinogenic α-methylated analogue of the essential amino acid L-phenylalanine, represents a critical tool in neurochemical and metabolic research.[1] Also known as (R)-α-methylphenylalanine, this compound is structurally similar to both the neurotransmitter precursor phenylalanine and the psychostimulant amphetamine.[1] Its primary significance in the scientific community stems from its potent inhibitory effects on key enzymes within the aromatic amino acid metabolic pathways. This guide provides a comprehensive technical overview of the synthesis, mechanism of action, and diverse biological activities of the (R)-enantiomer, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into its established role in creating robust animal models of metabolic disease and explore its effects on neuronal function, highlighting the causal relationships behind its biological impact.

Physicochemical Properties and Stereochemistry

The biological activity of α-methylphenylalanine is intrinsically linked to its stereochemistry. The designation "(R)" refers to the specific three-dimensional arrangement of the substituents around the chiral α-carbon. This specific configuration is crucial for its interaction with enzyme active sites. While research has also been conducted on the racemic mixture and the (S)-enantiomer, this guide will focus on the biological activities attributed primarily to the (R)-isomer, also referred to as α-methyl-D-phenylalanine in some literature.[2]

PropertyData
IUPAC Name (2R)-2-amino-2-methyl-3-phenylpropanoic acid
Synonyms (R)-(+)-α-Methylphenylalanine, α-Me-D-Phe-OH, H-D-α-Me-Phe-OH
CAS Number 17350-84-4
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol
SMILES C(N)CC1=CC=CC=C1

Primary Mechanism of Action: Dual Enzyme Inhibition

The most well-characterized biological activities of this compound stem from its ability to inhibit two critical enzymes in the aromatic amino acid metabolic pathway: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1]

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is a hepatic enzyme that catalyzes the conversion of L-phenylalanine to L-tyrosine. This is the rate-limiting step in the catabolism of phenylalanine. This compound acts as an inhibitor of PAH.[1][3] While it is described as a very weak competitive inhibitor of rat liver PAH in vitro, it functions as a potent suppressor of the enzyme's activity in vivo.[3][4] This discrepancy is crucial; the in vivo potency is the foundation for one of the compound's primary applications. Chronic administration leads to a significant and sustained decrease in hepatic PAH activity, with studies in newborn mice showing a 65-70% inhibition.[5] This inhibition results in an inability to properly metabolize dietary phenylalanine, leading to its accumulation in the blood and tissues, a condition known as hyperphenylalaninemia.[3][5]

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), converting L-tyrosine to L-DOPA.[6] this compound is a known inhibitor of TH.[1] By blocking this initial, crucial step, the compound effectively reduces the overall production of catecholamine neurotransmitters.[7] This inhibition is a key contributor to its neurochemical effects. Studies have shown that administration of α-methylphenylalanine leads to significant depletion of cerebral dopamine and noradrenaline.[7]

Visualization of Mechanism

The following diagram illustrates the catecholamine biosynthesis pathway and highlights the enzymatic steps inhibited by this compound.

Catecholamine_Pathway cluster_transport Blood-Brain Barrier cluster_pathway Neuronal Catecholamine Synthesis Blood Phenylalanine (from diet) BrainPhe Phenylalanine Blood->BrainPhe LAT1 Transporter Compound_Blood (R)-2-Amino-2-methyl- 3-phenylpropanoic acid Compound_Brain (R)-2-Amino-2-methyl- 3-phenylpropanoic acid Compound_Blood->Compound_Brain LAT1 Transporter Phe Phenylalanine Tyr Tyrosine Phe->Tyr O₂, BH₄ LDOPA L-DOPA Tyr->LDOPA O₂, BH₄ Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine PAH Phenylalanine Hydroxylase (PAH) (Liver) PAH_enzyme PAH->PAH_enzyme TH Tyrosine Hydroxylase (TH) TH_enzyme TH->TH_enzyme AADC Aromatic L-Amino Acid Decarboxylase AADC_enzyme AADC->AADC_enzyme DBH Dopamine β- Hydroxylase DBH_enzyme DBH->DBH_enzyme PAH_enzyme->Tyr catalyzes TH_enzyme->LDOPA catalyzes AADC_enzyme->Dopamine catalyzes DBH_enzyme->Norepinephrine catalyzes Inhibitor (R)-2-Amino-2-methyl- 3-phenylpropanoic acid Inhibitor->PAH Inhibits Inhibitor->TH Inhibits PKU_Workflow start Start: Postnatal Day 3 Rat Pups prep Prepare L-Phenylalanine and (R)-α-methylphenylalanine in Saline start->prep inject Daily i.p. Injections (Days 3-15) prep->inject monitor Daily Monitoring: - Body Weight - Plasma Phenylalanine inject->monitor monitor->inject Repeat Daily endpoint Endpoint: Postnatal Day 15 monitor->endpoint collect Tissue Collection: Brain & Liver endpoint->collect analysis Biochemical & Histological Analysis collect->analysis

Caption: Workflow for inducing experimental PKU.

Protocol 2: In Vitro Assessment of Neuronal Viability

This protocol provides a framework for assessing the direct cytotoxic effects of this compound on a neuronal cell line, such as human neuroblastoma SH-SY5Y cells.

Methodology

  • Cell Culture: Culture SH-SY5Y cells in a complete medium (e.g., DMEM/F12 with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37°C and 5% CO₂.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile water or PBS). Prepare serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 10 µM to 1 mM).

  • Treatment:

    • Remove the old medium from the cells.

    • Add 100 µL of the medium containing the different concentrations of the compound to the respective wells.

    • Include a "vehicle control" (medium with vehicle only) and a "positive control" for toxicity (e.g., p-chlorophenylalanine).

    • Incubate the plate for 24, 48, or 72 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Experimental Workflow Diagram

Cytotoxicity_Workflow culture Culture SH-SY5Y Cells seed Seed Cells in 96-well Plate (1x10⁴ cells/well) culture->seed adhere Allow Adherence (24h) seed->adhere treat Treat with (R)-α-methylphenylalanine (Dose- and Time-course) adhere->treat incubate Incubate (24, 48, 72h) treat->incubate mtt Add MTT Reagent (4h incubation) incubate->mtt dissolve Dissolve Formazan (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate % Viability vs. Control read->analyze

Sources

An In-Depth Technical Guide to the Mechanism of Action of (R)-alpha-Methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the mechanism of action of (R)-alpha-methyl-phenylalanine, a compound of significant interest in neurochemical research. We will delve into its primary molecular targets, the downstream effects on crucial neurotransmitter pathways, and the experimental methodologies used to elucidate these actions. This document is intended to serve as a detailed resource for professionals in the fields of pharmacology, neuroscience, and drug development.

Introduction: Unraveling the Role of (R)-alpha-Methyl-phenylalanine

(R)-alpha-methyl-phenylalanine is a synthetic amino acid analog that has been instrumental in understanding the regulation of catecholamine biosynthesis. Its structural similarity to endogenous amino acids allows it to interact with key enzymes in critical metabolic pathways, leading to significant physiological effects. This guide will focus on its well-established role as an inhibitor of both phenylalanine hydroxylase and tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters.[1] Through a detailed exploration of its mechanism, we can appreciate its utility as a research tool and a potential modulator of neurochemical balance.

Primary Mechanism of Action: Dual Inhibition of Key Hydroxylases

The principal mechanism of action of (R)-alpha-methyl-phenylalanine lies in its ability to inhibit two crucial enzymes in the aromatic amino acid metabolism pathway: phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[1]

Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase is the enzyme responsible for the conversion of phenylalanine to tyrosine, a critical step in phenylalanine catabolism and the production of precursors for neurotransmitter synthesis.[2] Alpha-methyl-phenylalanine, particularly when administered in vivo, acts as a potent inhibitor of hepatic PAH.[3] Studies using the racemic mixture, D,L-alpha-methyl-phenylalanine, have demonstrated a significant reduction in liver PAH activity, leading to a state of hyperphenylalaninemia, which mimics the biochemical phenotype of phenylketonuria (PKU).[3][4]

While the in vitro inhibition of PAH by alpha-methyl-phenylalanine is reported to be weak, its in vivo effects are profound, suggesting a more complex mechanism of action within a biological system.[3] This discrepancy highlights the importance of considering metabolic activation or other physiological factors when evaluating its inhibitory potential. The co-administration of alpha-methyl-phenylalanine with phenylalanine is a common experimental paradigm to induce and study the effects of chronic hyperphenylalaninemia in animal models.[4][5]

Inhibition of Tyrosine Hydroxylase (TH)

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[6] It catalyzes the conversion of tyrosine to L-DOPA. (R)-alpha-methyl-phenylalanine acts as an inhibitor of this critical enzyme, thereby reducing the overall rate of catecholamine synthesis. This inhibition is a key factor in the observed depletion of cerebral dopamine and other catecholamines following its administration.[5]

The inhibitory effect on tyrosine hydroxylase provides a powerful tool for researchers to investigate the consequences of reduced catecholamine levels in the central nervous system. This has implications for understanding the pathophysiology of disorders associated with catecholaminergic dysfunction.

Downstream Effects: Modulation of Neurotransmitter Systems

The dual inhibition of PAH and TH by (R)-alpha-methyl-phenylalanine leads to significant alterations in the levels of key neurotransmitters.

Depletion of Catecholamines

By directly inhibiting tyrosine hydroxylase, (R)-alpha-methyl-phenylalanine leads to a dose-dependent decrease in the synthesis of dopamine, norepinephrine, and epinephrine.[7] In vivo studies have demonstrated a significant reduction in brain catecholamine levels following the administration of alpha-methyl-p-tyrosine, a closely related compound.[7][8] This depletion of catecholamines is a direct consequence of the blockade of their biosynthetic pathway at the rate-limiting step.

Impact on Serotonin Synthesis

While the primary effect of (R)-alpha-methyl-phenylalanine is on the catecholamine pathway, it can also indirectly affect serotonin synthesis. The induced state of hyperphenylalaninemia, resulting from PAH inhibition, can lead to increased levels of phenylalanine in the brain. High concentrations of phenylalanine can compete with tryptophan for transport across the blood-brain barrier and may also inhibit tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis. However, studies have shown that the decrease in serotonin levels is more directly attributable to the elevated phenylalanine concentrations rather than a direct inhibitory effect of alpha-methyl-phenylalanine on the serotonin pathway itself.[4]

Experimental Protocols for Mechanistic Elucidation

The following section details standardized protocols for investigating the inhibitory effects of (R)-alpha-methyl-phenylalanine on its primary enzyme targets and for assessing the downstream consequences on neurotransmitter levels.

In Vitro Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of (R)-alpha-methyl-phenylalanine on PAH activity by measuring the production of tyrosine from phenylalanine.

Methodology:

  • Enzyme Preparation: Purified recombinant human PAH is used for the assay.

  • Reaction Mixture: A reaction mixture is prepared containing Na-Hepes buffer (pH 7.0), catalase, and the enzyme.

  • Inhibitor and Substrate Addition: (R)-alpha-methyl-phenylalanine at various concentrations is pre-incubated with the enzyme. The reaction is initiated by the addition of L-phenylalanine and the cofactor tetrahydrobiopterin (BH4).

  • Tyrosine Quantification: The production of tyrosine is monitored over time using a fluorescence-based method (excitation at 274 nm and emission at 304 nm) in a microplate reader.[9]

  • Data Analysis: The rate of tyrosine formation is calculated, and the IC50 value for (R)-alpha-methyl-phenylalanine is determined by plotting the percentage of inhibition against the inhibitor concentration.

Quantitative Data Summary:

ParameterValueReference
Substrate (L-Phe) Concentration1 mM[9]
Cofactor (BH4) Concentration75 µM[9]
Detection MethodFluorescence[9]
In Vitro Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol describes a method to assess the inhibitory effect of (R)-alpha-methyl-phenylalanine on TH activity by quantifying the production of L-DOPA from tyrosine.

Methodology:

  • Enzyme Source: Crude tissue homogenates (e.g., from brain regions rich in catecholaminergic neurons) or cell lysates (e.g., from PC12 cells) can be used as the enzyme source.

  • Reaction Cocktail: The reaction is carried out in a buffer containing L-tyrosine, the cofactor (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)BH4), catalase, and an inhibitor of aromatic L-amino acid decarboxylase (to prevent L-DOPA metabolism).

  • Inhibitor Incubation: The enzyme preparation is incubated with varying concentrations of (R)-alpha-methyl-phenylalanine.

  • Reaction Termination: The reaction is stopped by the addition of perchloric acid.

  • L-DOPA Measurement: The amount of L-DOPA produced is quantified using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10][11]

  • Data Analysis: The inhibitory potency (IC50 or Ki) of (R)-alpha-methyl-phenylalanine is determined from the concentration-response curve.

In Vivo Measurement of Neurotransmitter Levels via HPLC

This protocol details the procedure for measuring catecholamine and serotonin levels in brain tissue following the administration of (R)-alpha-methyl-phenylalanine in an animal model.

Methodology:

  • Animal Dosing: Laboratory animals (e.g., rats or mice) are administered (R)-alpha-methyl-phenylalanine via an appropriate route (e.g., intraperitoneal injection).

  • Tissue Collection: At specified time points after dosing, animals are euthanized, and brain regions of interest (e.g., striatum, hypothalamus) are rapidly dissected and frozen.

  • Sample Preparation: The brain tissue is homogenized in an acidic solution (e.g., perchloric acid) to precipitate proteins and stabilize the neurotransmitters.

  • HPLC Analysis: The supernatant, containing the neurotransmitters and their metabolites, is injected into an HPLC system equipped with a reverse-phase column and an electrochemical or fluorescence detector for separation and quantification.[12]

  • Data Interpretation: The levels of dopamine, norepinephrine, serotonin, and their major metabolites are compared between the treated and control groups to assess the in vivo effects of (R)-alpha-methyl-phenylalanine.

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Signaling Pathway of (R)-alpha-Methyl-phenylalanine Action

G cluster_0 Biosynthesis Pathway cluster_1 Inhibitory Action Phe Phenylalanine Tyr Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) L_DOPA L-DOPA Tyr->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AADC R_AMePhe (R)-alpha-Methyl- phenylalanine Phenylalanine\nHydroxylase (PAH) Phenylalanine Hydroxylase (PAH) R_AMePhe->Phenylalanine\nHydroxylase (PAH) Inhibition Tyrosine\nHydroxylase (TH) Tyrosine Hydroxylase (TH) R_AMePhe->Tyrosine\nHydroxylase (TH) Inhibition

Caption: Inhibition of Phenylalanine and Tyrosine Hydroxylase.

Experimental Workflow for In Vitro Enzyme Inhibition Assay

G cluster_workflow In Vitro Inhibition Assay Workflow A 1. Prepare Enzyme (PAH or TH) B 2. Pre-incubate with (R)-alpha-Methyl-phenylalanine A->B C 3. Initiate Reaction with Substrate + Cofactor B->C D 4. Monitor Product Formation (HPLC/Fluorescence) C->D E 5. Analyze Data (Calculate IC50/Ki) D->E

Caption: Workflow for determining enzyme inhibition.

Conclusion and Future Directions

(R)-alpha-methyl-phenylalanine serves as a valuable pharmacological tool for the in-depth study of catecholamine biosynthesis and its regulation. Its dual inhibitory action on phenylalanine hydroxylase and tyrosine hydroxylase provides a robust method for inducing experimental hyperphenylalaninemia and for investigating the physiological consequences of catecholamine depletion. While the in vivo effects are well-documented, further research is warranted to fully elucidate the stereospecific differences in the inhibitory potency of the (R)- and (S)-enantiomers and to precisely quantify their interaction with the respective enzymes. A deeper understanding of these nuances will enhance its application in neuropharmacological research and may inform the development of novel therapeutic strategies for disorders involving dysregulation of aromatic amino acid metabolism.

References

  • Assay of tyrosine hydroxylase based on high-performance liquid chromatography separation and quantification of L-dopa and L-tyrosine. PubMed. [Link]
  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives.
  • α-Methylphenylalanine. Wikipedia. [Link]
  • Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. PubMed. [Link]
  • Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor.
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]
  • Phenylalanine meta‐Hydroxylase: A Single Residue Mediates Mechanistic Control of Aromatic Amino Acid Hydroxylation.
  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats.
  • Phenylalanine Assay Kit. Cell Biolabs, Inc. [Link]
  • Allosteric Regulation of Phenylalanine Hydroxylase.
  • Phenylalanine, Tyrosine & Tryptophan HPLC Assay. Eagle Biosciences. [Link]
  • A tyrosine kinase assay using reverse-phase high-performance liquid chrom
  • Inhibition of the in vivo biosynthesis and changes of catecholamine levels in rat brain after alpha-methyl-p-tyrosine; time- and dose-response rel
  • The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers.
  • Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase. MDPI. [Link]
  • Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site.
  • HPLC EVALUATION OF TYROSINE AND ITS METABOLITES. Charles University. [Link]
  • An Overview of Phenylalanine and Tyrosine Kinetics in Humans.
  • Tyrosine Hydroxylase and Regulation of Dopamine Synthesis.
  • Phenylalanine hydroxylase. Wikipedia. [Link]
  • Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the r
  • The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments.

Sources

(R)-2-Amino-2-methyl-3-phenylpropanoic Acid: A Technical Guide to its Physiological Landscape

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-2-Amino-2-methyl-3-phenylpropanoic acid, a chiral non-proteinogenic amino acid, represents a molecule of significant scientific interest, primarily due to the biological activities of its stereoisomers and racemic mixture. While research has extensively utilized the racemic form, DL-α-methylphenylalanine, as a tool to induce experimental hyperphenylalaninemia, and has begun to uncover the therapeutic potential of its S-enantiomer, the distinct physiological profile of the (R)-enantiomer remains largely uncharted. This technical guide provides a comprehensive overview of the known physiological effects associated with α-methylphenylalanine, with a specific focus on delineating the activities of the racemic mixture and the S-enantiomer to create a predictive framework for the potential actions of this compound. We will delve into the mechanistic underpinnings of its action, including enzyme inhibition and amino acid transport, and propose experimental workflows to elucidate the unique pharmacology of the (R)-enantiomer. This document is intended for researchers, scientists, and drug development professionals seeking to understand the current landscape and future research directions for this intriguing molecule.

Introduction: The Enigma of an Uncharacterized Enantiomer

This compound is the (R)-enantiomer of a synthetic derivative of the essential amino acid L-phenylalanine.[1] The introduction of a methyl group at the α-carbon creates a chiral center, resulting in two stereoisomers: (R)- and (S)-2-Amino-2-methyl-3-phenylpropanoic acid. This seemingly minor structural modification has profound implications for the molecule's biological activity, a common principle in pharmacology where enantiomers of a drug can exhibit widely different, and sometimes opposing, physiological effects.

While the racemic mixture, DL-α-methylphenylalanine, has a long history of use in neuroscience research, and the S-enantiomer is emerging as a potential therapeutic agent, the (R)-enantiomer remains a scientific curiosity with a largely unwritten physiological story. This guide aims to synthesize the existing knowledge on the α-methylphenylalanine family to provide a foundational understanding and a roadmap for the systematic investigation of the (R)-enantiomer.

The Established Role of DL-α-Methylphenylalanine in Experimental Neurobiology

The racemic mixture of 2-Amino-2-methyl-3-phenylpropanoic acid has been instrumental in creating animal models of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[2][3][4] This is achieved through its potent inhibition of phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine.[1][2][4]

Mechanism of Action: Inducing Hyperphenylalaninemia

Administration of DL-α-methylphenylalanine, often in conjunction with a high-phenylalanine diet, effectively blocks the primary metabolic pathway for phenylalanine, leading to its accumulation in the blood and brain.[2] This induced state of hyperphenylalaninemia mimics the biochemical phenotype of PKU, allowing researchers to study its downstream pathological consequences.

Phe Phenylalanine PAH Phenylalanine Hydroxylase Phe->PAH substrate HyperPhe Hyperphenylalaninemia (Elevated Phenylalanine) Phe->HyperPhe Tyr Tyrosine PAH->Tyr product DL_AMPA (R,S)-2-Amino-2-methyl- 3-phenylpropanoic acid DL_AMPA->PAH inhibition

Caption: Inhibition of Phenylalanine Hydroxylase by DL-α-Methylphenylalanine.

Physiological Consequences of Induced Hyperphenylalaninemia

The neurological effects observed in animal models treated with DL-α-methylphenylalanine are primarily attributed to the resulting high levels of phenylalanine, rather than a direct effect of the inhibitor itself. These consequences include:

  • Disruption of Protein Synthesis: Elevated brain phenylalanine levels lead to the disaggregation of polyribosomes and a reduction in the rate of polypeptide chain elongation, impairing the synthesis of essential nerve tissue proteins.[2]

  • Impaired Myelin Formation: Chronic hyperphenylalaninemia induced by this method results in reduced myelin yields and alterations in myelin lipid composition, specifically a decrease in sulfatides and unsaturated fatty acids.[3]

  • Altered Brain Development: In neonatal animals, this model has been shown to cause reduced cell proliferation and increased cell death in the cerebellum.[4]

  • No Direct Cytotoxicity: Notably, studies on neuroblastoma cells have indicated that α-methylphenylalanine, unlike other phenylalanine analogues such as p-chlorophenylalanine, is not directly cytotoxic and does not inhibit cell growth.[5][6]

Parameter Effect of DL-α-Methylphenylalanine-Induced Hyperphenylalaninemia Reference
Brain Protein Synthesis Decreased (polyribosome disaggregation)[2]
Myelination Impaired (reduced myelin yield and altered lipid composition)[3]
Cerebellar Development Altered (reduced cell proliferation, increased cell death)[4]
Neuroblastoma Cell Viability No direct toxic effect[5][6]

The Emergent Therapeutic Profile of (S)-2-Amino-2-methyl-3-phenylpropanoic Acid

Recent research has shifted focus to the individual enantiomers, revealing a distinct and potentially therapeutic profile for the (S)-enantiomer, also referred to as NPAA-36 in some literature.[7]

Anti-inflammatory and Antinociceptive Activity

Studies have demonstrated that (S)-2-Amino-2-methyl-3-phenylpropanoic acid exhibits significant anti-inflammatory and antinociceptive (pain-relieving) properties.[7] In animal models, it has been shown to:

  • Inhibit xylene-induced ear edema, a classic model of inflammation.

  • Increase the latency in the tail-flick test, indicating an analgesic effect.

These properties are characteristic of non-steroidal anti-inflammatory drugs (NSAIDs). The proposed mechanism for these effects is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[7]

Favorable Side Effect Profile

A significant advantage of (S)-2-Amino-2-methyl-3-phenylpropanoic acid appears to be its reduced gastrointestinal toxicity compared to traditional NSAIDs.[7] Furthermore, its antiplatelet activity, a common side effect of COX inhibitors that can lead to increased bleeding, was observed to be less pronounced.[7] This suggests a potentially safer therapeutic window for this compound.

Unraveling the Physiology of this compound: A Path Forward

The distinct pharmacological profiles of the racemic mixture and the S-enantiomer strongly suggest that the (R)-enantiomer also possesses a unique set of physiological effects. Based on the available data, we can formulate hypotheses and design experiments to characterize this unknown enantiomer.

Hypothesized Mechanisms and Effects
  • Enzyme Inhibition: It is plausible that the (R)-enantiomer also inhibits phenylalanine hydroxylase and potentially tyrosine hydroxylase, another key enzyme in catecholamine synthesis.[1] The potency and selectivity of this inhibition compared to the S-enantiomer and the racemate need to be determined.

  • Amino Acid Transport: α-Methylphenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), which facilitates its entry into the brain.[1] Investigating the affinity of the (R)-enantiomer for LAT1 and other amino acid transporters is crucial to understanding its pharmacokinetics and potential central nervous system effects.

  • Neurotransmitter Modulation: Given that its parent compound, phenylalanine, is a precursor to dopamine, norepinephrine, and epinephrine, and that the racemic mixture can deplete catecholamines, the (R)-enantiomer may modulate neurotransmitter systems.[1]

Proposed Experimental Workflow

A systematic investigation of this compound would involve a multi-tiered approach:

Sources

An In-Depth Technical Guide to the Synthesis of α-Methyl-DL-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to α-methyl-DL-phenylalanine, a non-proteinogenic amino acid of significant interest to researchers, scientists, and drug development professionals. The guide delves into the core principles and practical execution of classical methods such as the Strecker synthesis and the Bucherer-Bergs reaction, offering detailed mechanistic insights and step-by-step protocols. Furthermore, it explores modern asymmetric approaches to furnishing enantiomerically enriched α-methyl-α-amino acids. A comparative analysis of these methodologies is presented to inform the selection of the most appropriate synthetic strategy based on factors such as yield, scalability, and stereochemical control. This document is intended to serve as a valuable resource for chemists in both academic and industrial settings engaged in the synthesis of unique amino acid building blocks for peptide and pharmaceutical development.

Introduction: The Significance of α-Methyl-DL-phenylalanine

α-Methyl-DL-phenylalanine is a fascinating and synthetically valuable derivative of the essential amino acid L-phenylalanine. The introduction of a methyl group at the α-carbon imparts unique conformational constraints and metabolic stability to peptides and peptidomimetics that incorporate this unnatural amino acid. These properties are highly sought after in drug discovery and development, as they can lead to enhanced biological activity, increased resistance to enzymatic degradation, and improved pharmacokinetic profiles.[1][2] Consequently, the development of efficient and versatile synthetic methods for α-methyl-DL-phenylalanine is of paramount importance. This guide will explore the foundational chemical principles and practical applications of the key synthetic strategies employed for its preparation.

Classical Synthetic Approaches

Two venerable and robust methods for the synthesis of α-amino acids, the Strecker synthesis and the Bucherer-Bergs reaction, are readily adaptable for the preparation of α-methyl-DL-phenylalanine. Both methods are multicomponent reactions that construct the amino acid backbone from simple starting materials.

The Strecker Synthesis: A Convergent Approach

The Strecker synthesis, first reported by Adolph Strecker in 1850, is a two-step process that begins with the formation of an α-aminonitrile from a ketone, followed by hydrolysis to the corresponding α-amino acid.[3][4] For the synthesis of α-methyl-DL-phenylalanine, the readily available starting material is phenylacetone.

2.1.1. Mechanism of the Strecker Synthesis

The reaction proceeds through the initial formation of an imine from the condensation of phenylacetone with ammonia. Subsequent nucleophilic attack of a cyanide ion on the imine carbon generates the α-aminonitrile intermediate. The final step involves the hydrolysis of the nitrile group to a carboxylic acid under acidic or basic conditions.[5][6]

Diagram: Strecker Synthesis of α-Methyl-DL-phenylalanine

Strecker_Synthesis Phenylacetone Phenylacetone Imine Imine intermediate Phenylacetone->Imine + NH₃ - H₂O Ammonia NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN⁻ Cyanide CN⁻ Product α-Methyl-DL-phenylalanine Aminonitrile->Product Hydrolysis Hydrolysis H₃O⁺ / H₂O

Caption: Overall workflow of the Strecker synthesis.

2.1.2. Experimental Protocol: Strecker Synthesis

A representative, generalized procedure is outlined below. Researchers should consult specific literature for detailed and optimized conditions.

Step 1: Formation of α-Aminonitrile

  • In a well-ventilated fume hood, a solution of phenylacetone in a suitable solvent (e.g., methanol) is prepared.

  • Ammonium chloride and sodium cyanide are added to the solution. The reaction is typically stirred at room temperature.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate the crude α-aminonitrile.

Step 2: Hydrolysis of the α-Aminonitrile

  • The crude α-aminonitrile is subjected to hydrolysis, typically by heating with a strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • After hydrolysis is complete, the reaction mixture is neutralized to the isoelectric point of the amino acid to precipitate the product.

  • The solid α-methyl-DL-phenylalanine is collected by filtration, washed, and dried.

The Bucherer-Bergs Reaction: A Hydantoin-Mediated Pathway

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids through a hydantoin intermediate.[7][8] This multicomponent reaction utilizes a ketone, an alkali metal cyanide, and ammonium carbonate.

2.2.1. Mechanism of the Bucherer-Bergs Reaction

The reaction is believed to proceed through the initial formation of a cyanohydrin from the ketone. The cyanohydrin then reacts with ammonium carbonate to form a hydantoin derivative, in this case, 5-methyl-5-benzylhydantoin. Subsequent hydrolysis of the hydantoin ring yields the desired α-amino acid.[9][10]

Diagram: Bucherer-Bergs Reaction for α-Methyl-DL-phenylalanine

Bucherer_Bergs Phenylacetone Phenylacetone Hydantoin 5-Methyl-5-benzylhydantoin Phenylacetone->Hydantoin + NaCN, (NH₄)₂CO₃ Reagents NaCN, (NH₄)₂CO₃ Product α-Methyl-DL-phenylalanine Hydantoin->Product Hydrolysis Hydrolysis H₃O⁺ / H₂O or Base

Caption: The Bucherer-Bergs reaction pathway.

2.2.2. Experimental Protocol: Bucherer-Bergs Reaction

Step 1: Synthesis of 5-Methyl-5-benzylhydantoin [9]

  • Dissolve phenylacetone (13.4 g, 0.1 mol) in a mixture of 60 mL of ethanol and 60 mL of water.

  • To this solution, add sodium cyanide (7.4 g, 0.15 mol) and ammonium carbonate (13.2 g, 0.15 mol).

  • Heat the solution at 60°C and stir for 24 hours.

  • After cooling, acidify the reaction mixture with concentrated HCl to a pH of 6-6.5 in a well-ventilated fume hood.

  • Cool the mixture to room temperature to allow for crystallization.

  • Filter the resulting crystals, recrystallize from 50% ethanol, and dry. The reported yield of the recrystallized product is 14.24 g (69.3%).[9]

Step 2: Hydrolysis of 5-Methyl-5-benzylhydantoin

A general procedure for hydantoin hydrolysis is provided below. Specific conditions may need to be optimized.

  • The 5-methyl-5-benzylhydantoin is heated at reflux with a strong base, such as barium hydroxide or sodium hydroxide solution.

  • The reaction progress is monitored until the hydantoin is consumed.

  • The reaction mixture is cooled and acidified with a mineral acid (e.g., sulfuric acid to precipitate barium sulfate if Ba(OH)₂ is used, or HCl).

  • The precipitated amino acid is collected by filtration, washed, and dried.

Asymmetric Synthesis of α-Methylphenylalanine

The classical methods described above produce a racemic mixture of α-methyl-DL-phenylalanine. For many pharmaceutical applications, a single enantiomer is required. This can be achieved either by resolution of the racemic mixture or by asymmetric synthesis.

Resolution of Racemic α-Methyl-DL-phenylalanine

Resolution involves the separation of enantiomers, often by forming diastereomeric salts with a chiral resolving agent, such as a chiral acid or base.[11] The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent removal of the resolving agent yields the individual enantiomers.

Diastereoselective Strecker Synthesis

A more elegant approach is the use of a chiral auxiliary in the Strecker synthesis. By employing a chiral amine, such as (S)-(-)-1-phenylethylamine, the initial imine formation is diastereoselective. The subsequent addition of cyanide and hydrolysis leads to the formation of an enantiomerically enriched α-amino acid.[12]

3.2.1. Experimental Protocol: Asymmetric Strecker Synthesis [12]

This is a multi-step synthesis, and the following is a conceptual outline. For detailed procedures, refer to the original literature.

  • Formation of the Chiral Imine: Phenylacetone is reacted with (S)-(-)-1-phenylethylamine to form the corresponding chiral imine.

  • Diastereoselective Cyanide Addition: The chiral imine is then treated with a cyanide source (e.g., trimethylsilyl cyanide) to afford a mixture of diastereomeric α-aminonitriles, with one diastereomer being favored.

  • Separation and Hydrolysis: The diastereomers are separated, and the desired diastereomer is hydrolyzed to the target (R)-(+)-2-methyl-3-phenylalanine.

  • Removal of the Chiral Auxiliary: The chiral auxiliary is typically removed by hydrogenolysis.

Chemoenzymatic and Catalytic Asymmetric Methods

Modern synthetic organic chemistry offers a plethora of chemoenzymatic and catalytic asymmetric methods for the synthesis of enantiomerically pure α-amino acids. These methods include the use of chiral phase-transfer catalysts, asymmetric hydrogenation of prochiral precursors, and enzymatic resolutions or synthesis.[13] For instance, phenylalanine ammonia lyases (PALs) have been engineered for the asymmetric synthesis of D- and L-phenylalanine derivatives.[14]

Comparative Analysis of Synthetic Methods

The choice of synthetic route for α-methyl-DL-phenylalanine depends on several factors, including the desired stereochemistry, scale of the synthesis, and available resources.

Method Starting Materials Key Intermediate Stereochemistry Advantages Disadvantages
Strecker Synthesis Phenylacetone, NH₃, CN⁻α-AminonitrileRacemicConvergent, uses simple starting materials.[3]Produces a racemic mixture, use of toxic cyanide.
Bucherer-Bergs Reaction Phenylacetone, NaCN, (NH₄)₂CO₃5-Methyl-5-benzylhydantoinRacemicOne-pot synthesis of the hydantoin intermediate.[7]Requires a subsequent hydrolysis step, produces a racemic mixture.
Resolution Racemic α-Methyl-DL-phenylalanineDiastereomeric saltsEnantiomerically pureCan provide both enantiomers.Often tedious, yield of each enantiomer is at most 50%.
Asymmetric Strecker Phenylacetone, chiral amine, CN⁻Diastereomeric α-aminonitrilesEnantiomerically enrichedDirect synthesis of an enantiomerically enriched product.[12]Requires a chiral auxiliary, which can be expensive.
Chemoenzymatic/Catalytic VariousVariousEnantiomerically pureHigh enantioselectivity, often milder conditions.[13]May require specialized catalysts or enzymes, substrate scope can be limited.

Conclusion

The synthesis of α-methyl-DL-phenylalanine can be accomplished through several well-established and modern synthetic methodologies. The classical Strecker and Bucherer-Bergs reactions provide reliable and scalable routes to the racemic product. For applications requiring enantiopure material, resolution of the racemate or, more efficiently, asymmetric synthesis using chiral auxiliaries or catalysts are the methods of choice. The continued development of novel catalytic and enzymatic approaches will undoubtedly provide even more efficient and sustainable routes to this and other valuable non-proteinogenic amino acids, further empowering advances in medicinal chemistry and drug discovery.

References

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • Subramanian, P. K., & Woodard, R. W. (1986). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation.
  • Filo. (2023, November 3). Show how you would use a Strecker synthesis to make phenylalanine.Propose..
  • Sketchy MCAT. (2023, December 12). Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson). YouTube.
  • Geerdink, D., van der Meer, J. Y., & Janssen, D. B. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. Angewandte Chemie International Edition, 54(9), 2812–2816. [Link]
  • Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373–375. [Link]
  • Pearson. (2024, July 25). Show how you would use a Strecker synthesis to make phenylalanine...
  • Wikipedia contributors. (2023, December 29). Strecker amino acid synthesis. In Wikipedia, The Free Encyclopedia.
  • chemeurope.com. (n.d.). Strecker amino acid synthesis.
  • Name Reactions in Organic Synthesis. (n.d.). Bucherer-Bergs Reaction.
  • Vebenstad, E., & Tian, Z. (2020). 18.2. Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
  • Sketchy MCAT. (n.d.). Synthesis of Alpha-Amino Acids.
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322. [Link]
  • Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Request PDF.
  • Belov, F., Mildner, A., Knaus, T., Mutti, F. G., & von Langermann, J. (2024).
  • Cherneva, E., Buyukliev, R., Shivachev, B., Rusew, R., & Bakalova, A. (2025).
  • Gotor-Fernández, V., & Gotor, V. (2015). Synthesis of D- and L-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. ResearchGate.
  • MDPI. (2025). A New Synthetic Route for Preparation of 5-Methyl-5-Benzylhydantoin: X-Ray Analysis and Theoretical Calculations | Notes. Molbank.
  • ResearchGate. (n.d.). Synthetic route for preparation of 5-methyl-5-benzyl hydantoin.
  • Chemerda, J. M., & Sletzinger, M. (1970). U.S. Patent No. 3,492,347. Washington, DC: U.S.

Sources

A Technical Guide to (R)-2-Amino-2-methyl-3-phenylpropanoic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-methyl-3-phenylpropanoic acid, also known as (R)-α-methylphenylalanine, is a non-proteinogenic α,α-disubstituted amino acid. As a chiral building block, it holds significant interest in medicinal chemistry and pharmacology. The presence of a methyl group at the α-carbon introduces conformational constraints and steric hindrance, which can impart unique biological properties to peptides and drug candidates, such as enhanced stability against enzymatic degradation.[1] This technical guide provides an in-depth overview of its chemical identity, stereoselective synthesis, analytical characterization, and key applications in scientific research.

Section 1: Physicochemical and Structural Properties

The fundamental properties of this compound are critical for its application in synthesis and biological studies. It is the (R)-enantiomer of α-methylphenylalanine.

PropertyValueSource(s)
IUPAC Name (2R)-2-Amino-2-methyl-3-phenylpropanoic acid[2]
Synonyms (R)-(+)-α-Methylphenylalanine, α-Methyl-D-phenylalanine[2]
CAS Number 17350-84-4[2]
Molecular Formula C₁₀H₁₃NO₂[1][2][3]
Molecular Weight 179.22 g/mol [1][2][3]
Appearance White to off-white solid[1]
Racemate CAS 1132-26-9 (DL-α-Methylphenylalanine)[3][4][5]
(S)-Enantiomer CAS 23239-35-2 (L-α-Methylphenylalanine)[6][7][8]

This compound is a derivative of the natural amino acid phenylalanine, distinguished by the substitution of the α-hydrogen with a methyl group.[2] This structural modification prevents racemization and provides a scaffold for creating peptides with defined secondary structures.

Section 2: Synthesis and Chiral Control

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the quaternary α-carbon. Two principal strategies are employed: direct asymmetric synthesis or the resolution of a racemic mixture.

Method A: Enantioselective Synthesis (Conceptual Workflow)

Asymmetric synthesis aims to create the desired (R)-enantiomer directly with high enantiomeric excess. This often involves the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of the reaction. While specific protocols for the (R)-enantiomer are proprietary or less common in general literature, a conceptual workflow can be derived from established methods for α-methyl amino acids. One such approach involves the stereoselective alkylation of a chiral enolate equivalent derived from a natural amino acid like alanine.[9]

Causality of Experimental Choices:

  • Chiral Precursor: Starting with a readily available, enantiopure amino acid (e.g., (S)-Alanine) provides the initial stereochemical information.

  • Oxazolidinone Formation: Conversion to a rigid heterocyclic intermediate, such as an oxazolidinone, locks the conformation. This rigidity is crucial as it creates a sterically defined environment, allowing subsequent reagents to approach from only one face.[9]

  • Stereoselective Alkylation: The introduction of the benzyl group occurs with high diastereoselectivity, controlled by the existing chiral center and the rigid ring structure.

  • Hydrolysis: The final step involves the cleavage of the auxiliary group under conditions that do not racemize the newly formed quaternary stereocenter.[9]

G cluster_0 Enantioselective Synthesis Workflow start (S)-Alanine (Chiral Pool Precursor) step1 Protection & Cyclization (e.g., form Oxazolidinone) start->step1 Establish chiral scaffold step2 Diastereoselective Alkylation (Introduction of Benzyl Group) step1->step2 Control facial selectivity step3 Hydrolysis & Deprotection step2->step3 Cleave auxiliary end (R)-2-Amino-2-methyl-3- phenylpropanoic acid step3->end

Conceptual workflow for enantioselective synthesis.
Method B: Resolution of Racemic Precursors

An alternative and often more scalable approach is the synthesis of a racemic mixture followed by chiral resolution. This typically involves reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by physical means like fractional crystallization due to their different solubilities.

Protocol: Resolution via Diastereomeric Salt Formation

This protocol is adapted from methods used for resolving structurally similar racemic acids.[10]

  • Racemate Synthesis: Prepare racemic α-methylphenylalanine or a suitable precursor (e.g., DL-α-chloro-α-(benzyl)propionic acid) using standard organic chemistry methods like the Strecker synthesis or amination of an α-halo acid.[11]

  • Salt Formation: Dissolve the racemic acid in a suitable solvent (e.g., isopropanol, methanol). Add an equimolar amount of an enantiopure chiral base, such as (-)-brucine or (+)-quinine.[10]

  • Fractional Crystallization: Allow the solution to cool slowly. One diastereomeric salt (e.g., the L-acid/brucine salt) will preferentially crystallize due to lower solubility. The choice of solvent is critical and often determined empirically to maximize the solubility difference.

  • Isolation: Isolate the crystallized salt by filtration. The purity can be enhanced by recrystallization.

  • Liberation of the Amino Acid: Treat the isolated diastereomeric salt with a strong acid (e.g., HCl) to protonate the amino acid and separate it from the chiral resolving agent. The desired enantiomer of the amino acid can then be isolated.[10]

  • Recovery of Other Enantiomer: The other enantiomer remains in the mother liquor from the crystallization step and can be recovered by a similar process.

G cluster_1 Chiral Resolution Workflow racemate Racemic (DL)-α-Methylphenylalanine add_base Add Chiral Resolving Agent (e.g., Brucine) racemate->add_base salts Diastereomeric Salt Mixture ((R)-Acid•Base & (S)-Acid•Base) add_base->salts crystallize Fractional Crystallization salts->crystallize solid Insoluble Salt Crystal (e.g., (R)-Acid•Base) crystallize->solid Separation liquid Soluble Salt in Mother Liquor (e.g., (S)-Acid•Base) crystallize->liquid Separation acidify1 Acid Treatment solid->acidify1 acidify2 Acid Treatment liquid->acidify2 product_r (R)-Enantiomer acidify1->product_r Isolate product_s (S)-Enantiomer acidify2->product_s Isolate

Workflow for separating enantiomers via crystallization.

Section 3: Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final product is paramount. A combination of spectroscopic and chromatographic techniques is required.

TechniquePurposeExpected Observations
¹H NMR Structural elucidation and confirmation of proton environments.Aromatic protons (phenyl group), singlet for the α-methyl group, and signals for the benzylic CH₂ group.
¹³C NMR Confirmation of the carbon skeleton.Signals for the quaternary α-carbon, carboxyl carbon, aromatic carbons, and methyl/benzylic carbons.
Mass Spectrometry Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass (179.0946 g/mol ).[12]
IR Spectroscopy Identification of functional groups.Characteristic stretches for N-H (amine), C=O (carboxylic acid), and O-H bonds.
Chiral HPLC Determination of enantiomeric purity (e.g., enantiomeric excess, ee%).Separation of (R) and (S) enantiomers on a chiral stationary phase, allowing for quantification of each.
Optical Rotation Confirmation of stereochemistry.A positive specific rotation value, [(R)-(+)-α-Methylphenylalanine].[2] The (S)-enantiomer has a reported value of [α]²⁰/D = -18 ± 1° (c=1 in water).[1]

Section 4: Applications in Research and Drug Development

(R)-α-methylphenylalanine is not merely a synthetic curiosity; its unique structure confers important biological activities, making it a valuable tool in pharmacology and drug design.

Pharmacological Activity: Enzyme Inhibition

The primary mechanism of action for α-methylphenylalanine is the inhibition of key enzymes in the catecholamine biosynthesis pathway.[6]

  • Tyrosine Hydroxylase (TH) Inhibition: It acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the conversion of tyrosine to L-DOPA. This leads to a depletion of downstream catecholamines, including dopamine, norepinephrine, and epinephrine.[6]

  • Phenylalanine Hydroxylase (PAH) Inhibition: It also inhibits phenylalanine hydroxylase, which converts phenylalanine to tyrosine. In animal models, co-administration with phenylalanine can induce a state of hyperphenylalaninemia, mimicking the metabolic disorder phenylketonuria (PKU).[6][13][14][15] This makes it a critical tool for studying the pathophysiology of PKU and its effects on brain development.[14][16]

G cluster_2 Mechanism of Catecholamine Depletion phe Phenylalanine pah PAH phe->pah tyr Tyrosine th TH tyr->th dopa L-DOPA dopamine Dopamine, etc. dopa->dopamine ampa (R)-α-Methylphenylalanine ampa->pah Inhibits ampa->th Inhibits pah->tyr th->dopa

Inhibitory action on the catecholamine pathway.
Drug Design and Neuroscience
  • Blood-Brain Barrier Transport: α-Methylphenylalanine is recognized and transported across the blood-brain barrier by the L-type amino acid transporter 1 (LAT1).[6] This property is highly valuable for designing neuro-active drugs, as the molecule can be used as a scaffold to carry therapeutic agents into the central nervous system.

  • Peptide Stability: Incorporating α-methylated amino acids into peptide sequences enhances their resistance to proteolysis by peptidases. The steric bulk of the methyl group prevents the peptide from adopting the ideal conformation for enzyme binding and cleavage. This strategy is widely used to increase the in vivo half-life of peptide-based drugs.[1]

  • Neurotransmitter Modulation: Due to its ability to deplete catecholamines, it has been explored in neurobiology to study the roles of these neurotransmitters in various physiological and pathological processes.[2]

Section 5: Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place. For the related (S)-enantiomer, storage at 4°C is recommended.[8]

  • Toxicity: The (S)-enantiomer is classified as harmful if swallowed (Acute Toxicity 4).[17] Similar precautions should be taken for the (R)-enantiomer.

Conclusion

This compound is a synthetically challenging but highly valuable molecule for drug discovery and biochemical research. Its ability to inhibit key metabolic enzymes, cross the blood-brain barrier, and enhance peptide stability provides a versatile platform for developing novel therapeutics, particularly for neurological disorders. A thorough understanding of its stereoselective synthesis and precise analytical characterization is essential for harnessing its full potential in research and development.

References

  • 2-Amino-2-methyl-3-phenylpropanoic acid. TargetMol. [URL: https://www.targetmol.com/product/2-amino-2-methyl-3-phenylpropanoic-acid-1132-26-9]
  • 2-Amino-2-methyl-3-phenylpropionic acid synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/ProductSynthesisManagement/1132-26-9.htm]
  • α-Methylphenylalanine. Wikipedia. [URL: https://en.wikipedia.org/wiki/%CE%91-Methylphenylalanine]
  • Synthesis of alpha-methyl, alpha-substituted amino acids. Google Patents. [URL: https://patents.google.
  • CAS 17350-84-4: α-Methyl-D-phenylalanine. CymitQuimica. [URL: https://www.cymitquimica.com/cas/17350-84-4]
  • (S)-2-Amino-2-methyl-3-phenylpropanoic acid | Amino Acid Derivative. MedChemExpress. [URL: https://www.medchemexpress.com/s-2-amino-2-methyl-3-phenylpropanoic-acid.html]
  • α-Methyl-L-phenylalanine. Chem-Impex. [URL: https://www.chemimpex.com/products/06812]
  • 23239-35-2 | (S)-2-Amino-2-methyl-3-phenylpropanoic acid. ChemScene. [URL: https://www.chemscene.com/products/s-2-amino-2-methyl-3-phenylpropanoic-acid.html]
  • (S)-2-Amino-2-methyl-3-phenylpropanoic acid. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c88327]
  • L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/L-Alpha-methylphenylalanine]
  • Preparation of optically active alpha-methyl-phenylalanine derivatives. Google Patents. [URL: https://patents.google.
  • Synthesis of (R)- and (S)-Amphetamine-d 3 from the Corresponding Phenylalanines. Journal of Labeled Compounds and Radiopharmaceuticals. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jlcr.2580140206]
  • alpha-Methyl-D-phenylalanine | C10H13NO2 | CID 7023409. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/alpha-Methyl-D-phenylalanine]
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/682662/]
  • Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). Human Metabolome Database. [URL: https://hmdb.ca/metabolites/HMDB0029223]
  • Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7295874/]
  • Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6965620/]
  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/299696/]
  • DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/DL-alpha-Methylphenylalanine]
  • Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6703561/]
  • 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/26%3A_Biomolecules_-_Amino_Acids_Peptides_and_Proteins/26.04%3A_Synthesis_of_Amino_Acids]

Sources

An In-Depth Technical Guide to Alpha-Methyl-Phenylalanine as a Tyrosine Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-methyl-phenylalanine (α-MePhe) is a synthetic amino acid analog that has garnered significant interest in neurochemical research due to its role as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines.[1] This guide provides a comprehensive technical overview of α-MePhe, detailing its mechanism of action, experimental protocols for its study, and critical insights for its application in research and drug development. By understanding the nuances of this compound, researchers can effectively utilize it as a tool to investigate the physiological and pathological roles of catecholamines, including dopamine, norepinephrine, and epinephrine.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

Alpha-methyl-phenylalanine functions as a competitive inhibitor of tyrosine hydroxylase.[1] The enzyme catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a critical step in the catecholamine synthesis pathway. The structural similarity of α-MePhe to the endogenous substrate, L-tyrosine, allows it to bind to the active site of the enzyme, thereby preventing the binding and subsequent hydroxylation of L-tyrosine. This inhibition leads to a reduction in the production of L-DOPA and, consequently, a depletion of downstream catecholamines.

It is important to note that while α-MePhe is an effective inhibitor of tyrosine hydroxylase, its in vivo effects can be complex. For instance, α-MePhe administration has been shown to cause a more significant depletion of dopamine compared to the combined administration of α-MePhe and phenylalanine.[2] This suggests that the interplay between α-MePhe, phenylalanine, and tyrosine concentrations in vivo can influence the ultimate neurochemical outcome.

Alpha-Methyl-Phenylalanine_Mechanism_of_Action cluster_caption Mechanism of Tyrosine Hydroxylase Inhibition Tyrosine L-Tyrosine (Substrate) TH Tyrosine Hydroxylase (Enzyme) Tyrosine->TH Binds to Active Site aMePhe Alpha-Methyl-Phenylalanine (Inhibitor) aMePhe->TH Competitively Binds to Active Site Inhibition Inhibition LDOPA L-DOPA TH->LDOPA Catalyzes Conversion Pathway Catecholamine Biosynthesis Catecholamines Dopamine, Norepinephrine, Epinephrine LDOPA->Catecholamines caption Alpha-methyl-phenylalanine competitively inhibits tyrosine hydroxylase, blocking L-DOPA production.

Mechanism of Tyrosine Hydroxylase Inhibition

Physicochemical Properties

A clear understanding of the physicochemical properties of alpha-methyl-phenylalanine is essential for its proper handling, storage, and use in experimental settings.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol
Appearance White to off-white solid
Solubility Soluble in water
Stereochemistry Exists as D-, L-, and DL-isomersN/A
Storage Store at 0 - 8 °C

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol describes a method to determine the inhibitory potential of alpha-methyl-phenylalanine on tyrosine hydroxylase activity in vitro by quantifying the production of L-DOPA using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-tyrosine

  • Alpha-methyl-phenylalanine (and other test inhibitors)

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Ferrous ammonium sulfate

  • HEPES buffer

  • Perchloric acid

  • HPLC system with a C18 column and electrochemical or fluorescence detector

  • L-DOPA standard

Protocol:

  • Enzyme Preparation: Prepare a stock solution of tyrosine hydroxylase in a suitable buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing HEPES buffer, catalase, BH4, and ferrous ammonium sulfate.

  • Inhibitor Addition: Add varying concentrations of alpha-methyl-phenylalanine to the reaction mixtures. Include a control group with no inhibitor.

  • Enzyme Addition and Incubation: Add the prepared tyrosine hydroxylase to the reaction mixtures to initiate the reaction. Incubate at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding a final concentration of 0.1 M perchloric acid.[3]

  • Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures to pellet precipitated protein. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered sample into the HPLC system. Separate the components using a C18 column with an appropriate mobile phase. Detect and quantify the L-DOPA peak using an electrochemical or fluorescence detector.

  • Data Analysis: Construct a standard curve using known concentrations of L-DOPA. Calculate the amount of L-DOPA produced in each reaction. Determine the percent inhibition for each concentration of alpha-methyl-phenylalanine and calculate the IC50 value.

In_Vitro_TH_Inhibition_Assay_Workflow cluster_caption In Vitro Assay Workflow Start Start: Prepare Reagents Prepare_Reaction_Mix Prepare Reaction Mixture (Buffer, Cofactors) Start->Prepare_Reaction_Mix Add_Inhibitor Add Alpha-Methyl-Phenylalanine (Varying Concentrations) Prepare_Reaction_Mix->Add_Inhibitor Add_Enzyme Add Tyrosine Hydroxylase (Initiate Reaction) Add_Inhibitor->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Terminate_Reaction Terminate Reaction (Perchloric Acid) Incubate->Terminate_Reaction Prepare_Sample Prepare Sample for HPLC (Centrifuge, Filter) Terminate_Reaction->Prepare_Sample HPLC_Analysis HPLC Analysis (Quantify L-DOPA) Prepare_Sample->HPLC_Analysis Data_Analysis Data Analysis (Calculate IC50) HPLC_Analysis->Data_Analysis End End Data_Analysis->End caption Workflow for determining the in vitro inhibitory activity of alpha-methyl-phenylalanine.

In Vitro Assay Workflow
In Vivo Assessment of Catecholamine Depletion

This protocol outlines a general procedure for evaluating the in vivo effects of alpha-methyl-phenylalanine on brain catecholamine levels in a rodent model.

Materials:

  • Alpha-methyl-phenylalanine

  • Saline solution (vehicle)

  • Rodent model (e.g., rats or mice)

  • Anesthesia

  • Dissection tools

  • Liquid nitrogen

  • Tissue homogenizer

  • Perchloric acid

  • HPLC system with electrochemical detection

  • Dopamine and norepinephrine standards

Protocol:

  • Animal Dosing: Administer alpha-methyl-phenylalanine (dissolved in saline) to the experimental group of animals via an appropriate route (e.g., intraperitoneal injection). Administer an equal volume of saline to the control group.

  • Time Course: Euthanize animals at various time points after administration to determine the time course of catecholamine depletion.

  • Brain Tissue Collection: Anesthetize the animal and rapidly dissect the brain region of interest (e.g., striatum, prefrontal cortex). Immediately freeze the tissue in liquid nitrogen to prevent degradation of catecholamines.

  • Tissue Homogenization: Homogenize the frozen brain tissue in a known volume of ice-cold perchloric acid.[4]

  • Sample Preparation: Centrifuge the homogenate at high speed to pellet proteins and cellular debris. Collect the supernatant for analysis.

  • HPLC Analysis: Inject a known volume of the supernatant into an HPLC system equipped with an electrochemical detector. Separate and quantify dopamine and norepinephrine peaks by comparing their retention times and peak areas to those of known standards.

  • Data Analysis: Normalize catecholamine concentrations to the weight of the tissue. Compare the catecholamine levels in the alpha-methyl-phenylalanine-treated group to the control group at each time point.

In_Vivo_Study_Workflow cluster_caption In Vivo Study Workflow Start Start: Animal Acclimation Dosing Administer Alpha-Methyl-Phenylalanine or Vehicle Start->Dosing Time_Course Euthanize at Defined Time Points Dosing->Time_Course Tissue_Collection Dissect and Freeze Brain Tissue Time_Course->Tissue_Collection Homogenization Homogenize Tissue in Perchloric Acid Tissue_Collection->Homogenization Sample_Prep Centrifuge and Collect Supernatant Homogenization->Sample_Prep HPLC_Analysis HPLC-EC Analysis of Dopamine & Norepinephrine Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis and Comparison to Controls HPLC_Analysis->Data_Analysis End End Data_Analysis->End caption Workflow for assessing the in vivo effects of alpha-methyl-phenylalanine on brain catecholamines.

Sources

Harnessing Chemical Diversity: A Technical Guide to Non-Proteinogenic Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The therapeutic potential of peptides is often hampered by inherent metabolic instability and poor bioavailability. The strategic incorporation of non-proteinogenic amino acids (npAAs) has emerged as a cornerstone of modern peptide chemistry, offering a powerful toolkit to systematically overcome these limitations. This guide provides an in-depth technical exploration of the principles, methodologies, and applications of npAAs in peptide design for researchers, scientists, and drug development professionals. We will delve into the causal relationships between specific npAA structures and their impact on peptide conformation, proteolytic resistance, and cell permeability. This document details validated experimental protocols, presents comparative data, and offers a forward-looking perspective on the expanding role of chemical diversity in creating next-generation peptide therapeutics.

Introduction: Moving Beyond Nature's Toolkit

Peptides are highly valued as drug candidates due to their high selectivity and low toxicity.[1] However, native peptides composed solely of the 20 proteinogenic amino acids often fail as systemic drugs because they are rapidly degraded by proteases and struggle to cross cell membranes.[2][3] These challenges necessitate chemical modifications to enhance their "drug-like" properties.[1][4] Non-proteinogenic amino acids—those not encoded in the standard genetic code—provide a vast and versatile chemical space to fundamentally alter and improve the pharmacokinetic and pharmacodynamic profile of a peptide.[1][4][5] By introducing novel side chains, altering the peptide backbone, or constraining conformational flexibility, npAAs can transform a transient biological messenger into a robust therapeutic agent.[5][6][7]

The core rationale behind incorporating npAAs is to introduce features that human proteases do not recognize, thereby increasing metabolic stability.[8] Furthermore, specific modifications can pre-organize the peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and enhancing potency.[6][9] This guide will explore the strategic thinking required to select the right npAA for a specific therapeutic goal.

The Landscape of Non-Proteinogenic Amino Acids: A Structural Classification

The power of npAAs lies in their structural diversity. Understanding the major classes and the specific properties they confer is critical for rational peptide design. Each class offers a unique method to modulate a peptide's structure and function.

Key Classes of npAAs and Their Strategic Applications:
  • D-Amino Acids: The simplest modification involves inverting the stereochemistry at the α-carbon from the natural L-form to the D-form. This substitution can dramatically increase resistance to proteolysis, as proteases are stereospecific for L-amino acid residues.[10] Incorporating D-amino acids, particularly at known cleavage sites, is a highly effective strategy to prolong a peptide's half-life.[10][11]

  • N-Alkylated Amino Acids: Adding an alkyl group (most commonly a methyl group) to the backbone amide nitrogen removes the hydrogen bond donor capability of that position.[2][12] This modification is a powerful tool for increasing cell permeability and oral bioavailability by reducing the polar surface area and promoting the adoption of membrane-permeable conformations.[2][12][13][14]

  • α,α-Disubstituted Amino Acids: Replacing the α-hydrogen with a second substituent introduces significant steric hindrance, which severely restricts the rotational freedom of the peptide backbone.[6] This conformational constraint can lock the peptide into a specific secondary structure, such as an α-helix or β-turn, which is often the bioactive conformation.[3][6][15] A classic example is α-aminoisobutyric acid (Aib), which is a strong helix promoter.[3][6]

  • β-Amino Acids: These homologues of α-amino acids contain an additional carbon atom in their backbone.[16][17][18] This seemingly small change results in peptides (β-peptides) that form unique, stable secondary structures and are highly resistant to degradation by proteases.[16][17][18][19] Their expanded structural diversity offers enormous scope for molecular design.[16][17]

NPaaClasses cluster_npAAs Classes of Non-Proteinogenic Amino Acids cluster_properties Conferred Properties DAmino D-Amino Acids Protease Protease Resistance DAmino->Protease NAlkyl N-Alkylated AAs (e.g., N-Me-Ala) Permeability Increased Permeability NAlkyl->Permeability Disub α,α-Disubstituted AAs (e.g., Aib) Conformation Conformational Rigidity Disub->Conformation Beta β-Amino Acids Beta->Protease NovelStructure Novel Secondary Structures Beta->NovelStructure Conformation->Protease SPPS_Workflow Start Start: Swollen Resin with Protected Peptide Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. Wash (DMF/DCM) Deprotection->Wash1 Validation1 Kaiser Test (Positive?) Wash1->Validation1 Coupling 3. Couple npAA (Fmoc-npAA, HCTU, DIPEA) Validation1->Coupling Yes Wash2 4. Wash (DMF/DCM) Coupling->Wash2 Validation2 Kaiser Test (Negative?) Wash2->Validation2 Validation2->Coupling No (Recouple) NextCycle Next Amino Acid Validation2->NextCycle Yes NextCycle->Deprotection Continue Chain End Final Cleavage & Purification NextCycle->End Final Residue

Sources

A Technical Guide to Chiral Amino Acid Derivatives: Synthesis, Analysis, and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amino acids and their derivatives are fundamental to the advancement of modern medicinal chemistry and drug development. Their stereochemistry profoundly influences biological activity, making the precise synthesis and analysis of enantiomerically pure compounds a critical endeavor. This guide provides an in-depth exploration of the core principles and advanced methodologies in the field of chiral amino acid derivatives. We will delve into the intricacies of asymmetric synthesis, including both chemical and enzymatic approaches, and detail the state-of-the-art analytical techniques for determining enantiomeric purity. Furthermore, this document will illuminate the pivotal role of these molecules, particularly unnatural amino acids (UAAs), in shaping the landscape of contemporary drug discovery by enhancing the therapeutic profiles of peptide- and small molecule-based drugs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of chiral amino acid derivatives in their work.

The Centrality of Chirality in Amino Acids

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in biology. With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. Biological systems exhibit a remarkable degree of stereospecificity, predominantly utilizing L-amino acids for protein synthesis.[1] This inherent preference means that the two enantiomers of a chiral amino acid can have vastly different pharmacological, physiological, and toxicological effects.[1] Consequently, the ability to selectively synthesize and analyze a single enantiomer is of paramount importance in the development of safe and effective therapeutics.

Unnatural amino acids (UAAs), which encompass chemically modified proteinogenic amino acids, D-amino acids, and various other non-canonical structures, have emerged as powerful tools in drug discovery.[2][3] Their incorporation into peptides and small molecules allows for the fine-tuning of physicochemical properties, leading to improved stability, target selectivity, and bioavailability.[2][4][][6][7] Several FDA-approved drugs, such as methyldopa, baclofen, and bortezomib, feature unnatural amino acid scaffolds, highlighting their clinical significance.[2][3][4]

Asymmetric Synthesis of Chiral Amino Acid Derivatives

The synthesis of enantiomerically pure amino acid derivatives is a cornerstone of modern organic chemistry.[1] A variety of sophisticated strategies have been developed to achieve high levels of stereocontrol.

Chemical Asymmetric Synthesis

Catalytic asymmetric synthesis is a powerful approach that utilizes a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Key strategies include:

  • Enantioselective Hydrogenation: The hydrogenation of prochiral enamides or dehydroamino acid derivatives using chiral transition metal catalysts is a widely employed method for the synthesis of α-amino acids.[8]

  • Phase-Transfer Catalysis (PTC): The use of chiral phase-transfer catalysts, often derived from Cinchona alkaloids, is a reliable method for the synthesis of a broad range of α-amino acids with high yields and excellent enantioselectivity.[8]

  • Organocatalysis: Chiral organic molecules can be used to catalyze a variety of transformations, including Mannich-type reactions, to produce non-proteinogenic α-amino acids with high enantiomeric excess.[9][10]

  • Chiral Auxiliaries: This approach involves covalently attaching a chiral auxiliary to the substrate to direct a stereoselective transformation. The auxiliary is then removed to yield the desired chiral amino acid.

  • Homologation of Ni(II) Complexes: Asymmetric synthesis of tailor-made α-amino acids can be achieved through the homologation of Ni(II) complexes of glycine and alanine Schiff bases.[11]

Enzymatic Synthesis

Enzymatic synthesis offers a highly selective and environmentally sustainable alternative to traditional chemical methods.[1][12] Biocatalysis provides several advantages, including high chemo-, regio-, and stereoselectivity under mild, aqueous conditions.[13] Key enzymatic routes include:

  • Asymmetric Reductive Amination of Keto Acids: Amino acid dehydrogenases (AADHs) catalyze the reductive amination of prochiral keto acids to produce chiral α-amino acids.[14]

  • Asymmetric Aminotransferase Reactions: Transaminases catalyze the transfer of an amino group from a donor to a prochiral ketone acceptor, yielding a chiral amine.[13]

  • Kinetic Resolution: Enzymes such as lipases, acylases, and amidases can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantioenriched enantiomer.[1][14] However, a significant drawback of this method is the maximum theoretical yield of 50% for the desired enantiomer.[14]

  • Dynamic Kinetic Resolution (DKR): This powerful strategy combines enzymatic kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. Biocatalytic DKR has been successfully applied to the synthesis of β-branched aromatic amino acids.[15]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amino Acid Ester

This protocol describes a general procedure for the kinetic resolution of a racemic N-acetyl amino acid ester using an immobilized lipase.

Materials:

  • Racemic N-acetyl amino acid methyl ester

  • Immobilized Lipase B from Candida antarctica (CALB)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the racemic N-acetyl amino acid methyl ester (1.0 g) in phosphate buffer (50 mL).

  • Enzyme Addition: Add immobilized CALB (100 mg) to the solution.

  • Incubation: Stir the mixture at 30 °C and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Reaction Quenching: Once approximately 50% conversion is reached, filter off the immobilized enzyme.

  • Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted N-acetyl amino acid methyl ester.

  • Purification: Purify the unreacted ester by silica gel column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified ester and the hydrolyzed acid using chiral HPLC or GC.

Logical Flow of Synthetic Strategy Selection

The choice of a synthetic strategy depends on several factors, including the desired scale, the complexity of the target molecule, and cost-effectiveness.

Synthesis_Strategy Start Define Target Chiral Amino Acid Derivative Scale Production Scale? Start->Scale Large_Scale Large-Scale Production Scale->Large_Scale Yes Small_Scale Lab-Scale Synthesis Scale->Small_Scale No Complexity Structural Complexity? Catalytic Catalytic Asymmetric Synthesis (e.g., Hydrogenation, PTC) Complexity->Catalytic Low to Moderate Chiral_Pool Chiral Pool Synthesis Complexity->Chiral_Pool High Auxiliary Chiral Auxiliary Approach Complexity->Auxiliary Moderate to High Cost Cost Constraints? Enzymatic Enzymatic Synthesis (e.g., DKR, Reductive Amination) Cost->Enzymatic Low to Moderate Cost->Catalytic Potentially Higher Large_Scale->Cost Small_Scale->Complexity Final_Method Select Optimal Synthetic Route Enzymatic->Final_Method Catalytic->Final_Method Chiral_Pool->Final_Method Auxiliary->Final_Method

Caption: Decision-making flowchart for selecting a chiral amino acid synthesis strategy.

Analytical Techniques for Enantiomeric Purity Determination

Accurate determination of the enantiomeric purity of amino acids is crucial in numerous fields, including drug development and food science.[16] A variety of analytical methods have been developed for this purpose.

Chromatographic Methods

Chromatographic techniques are the most widely used methods for the enantioseparation of amino acids.[17]

  • Gas Chromatography (GC): GC on a chiral stationary phase (CSP) allows for the separation of all proteinogenic amino acids and their enantiomers.[18] Derivatization is often required to increase the volatility of the amino acids.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for enantiomeric resolution.[19] This can be achieved through two main approaches:

    • Direct Methods: Utilize a chiral stationary phase (CSP) to separate the enantiomers. Crown ether-based CSPs are particularly effective for the separation of D- and L-amino acid enantiomers.[17][20] Macrocyclic glycopeptide-based CSPs are also successful for resolving underivatized amino acids.[21]

    • Indirect Methods: Involve derivatizing the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a conventional achiral column.[16][22]

Chiral Derivatizing Agents (CDAs)

The use of CDAs is a common strategy for the indirect analysis of amino acid enantiomers.[22] The CDA reacts with the amino acid to form diastereomers that can be separated by standard chromatographic techniques.[22]

Chiral Derivatizing AgentAbbreviationDetection MethodKey Features
1-Fluoro-2,4-dinitrophenyl-5-L-alanine amideFDAA (Marfey's Reagent)UV (340 nm)Highly popular for HPLC analysis; D-amino acid derivatives typically have longer retention times.[16]
o-Phthalaldehyde/Chiral ThiolOPA/Chiral ThiolFluorescenceForms fluorescent isoindole derivatives; allows for sensitive detection.[23]
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEUV/MSEffective for the derivatization of unusual amino acids.[24]
2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanateGITCUV/MSReacts with the amino group to form thiourea derivatives.[24]
Other Analytical Techniques
  • Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the enantioseparation of amino acids and peptides.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents can be used to determine the absolute configuration of amino acids by ¹H NMR.[25] Deuterium NMR in a cholesteric lyotropic liquid crystal can also be used to determine enantiomeric purity.[26]

Experimental Protocol: Enantiomeric Purity Determination by HPLC using a Chiral Derivatizing Agent (FDAA)

This protocol outlines the derivatization of an amino acid sample with Marfey's reagent (FDAA) and subsequent analysis by reverse-phase HPLC.

Materials:

  • Amino acid sample

  • 1% (w/v) solution of FDAA in acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Dissolve the amino acid sample (approx. 50 µg) in 100 µL of 1 M sodium bicarbonate solution.

  • Derivatization: Add 200 µL of the 1% FDAA solution to the sample.

  • Incubation: Incubate the mixture at 40 °C for 1 hour in the dark.

  • Quenching: Quench the reaction by adding 100 µL of 2 M hydrochloric acid.

  • HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in acetonitrile

    • Gradient: A suitable gradient from 10% to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 340 nm

  • Data Analysis: Integrate the peak areas of the L- and D-diastereomers to calculate the enantiomeric excess (% ee).

Workflow for Chiral Purity Analysis

Chiral_Analysis_Workflow Sample Amino Acid Sample Method_Selection Select Analytical Method Sample->Method_Selection Direct_Method Direct Method (Chiral HPLC/GC) Method_Selection->Direct_Method Direct Indirect_Method Indirect Method (Derivatization) Method_Selection->Indirect_Method Indirect Separation_Direct Chromatographic Separation (Chiral Column) Direct_Method->Separation_Direct Separation on Chiral Column Derivatization Derivatize with Chiral Reagent (e.g., FDAA) Indirect_Method->Derivatization Separation Chromatographic Separation (Achiral Column) Derivatization->Separation Detection Detection (UV, MS, etc.) Separation->Detection Quantification Quantification of Enantiomers Detection->Quantification Result Report Enantiomeric Purity (% ee) Quantification->Result Separation_Direct->Detection

Caption: General workflow for the determination of amino acid enantiomeric purity.

Applications of Chiral Amino Acid Derivatives in Drug Discovery

The incorporation of unnatural amino acids into drug candidates offers a powerful strategy to overcome the limitations of natural peptides and small molecules.[4][]

Enhancing Peptide Therapeutics

Natural peptides often suffer from poor metabolic stability and low bioavailability.[] The introduction of UAAs can significantly improve their drug-like properties:

  • Increased Proteolytic Stability: The incorporation of D-amino acids or other UAAs can enhance resistance to enzymatic degradation.[4]

  • Improved Pharmacokinetic Profile: Modifying the physicochemical properties of peptides with UAAs can lead to enhanced stability, membrane permeability, and bioavailability.[2]

  • Enhanced Target Affinity and Selectivity: Tailoring the side chains of amino acids allows for the design of peptides with an optimal fit for their biological target.[4]

Small Molecule Drug Design

Unusual amino acids are also valuable building blocks in the synthesis of small molecule drugs.[27] They provide a unique three-dimensional structure with a high degree of functionality.[27] Examples of FDA-approved drugs containing UAA motifs include:

  • Methyldopa: An antihypertensive agent that is an analog of DOPA.[4]

  • Baclofen: A muscle relaxant that is an analog of GABA.[4]

  • Bortezomib: A proteasome inhibitor used in cancer therapy, which is an analog of leucine.[4]

Antibody-Drug Conjugates (ADCs)

Unnatural amino acids can be used to create stable and specific linkages between antibodies and cytotoxic drugs in ADCs.[] Functional groups on the UAAs, such as alkynes or azides, can be used for "click chemistry" reactions to form robust covalent bonds.[]

Future Directions

The field of chiral amino acid derivatives continues to evolve, driven by advances in synthetic methodologies and analytical techniques. Future research will likely focus on:

  • Development of Novel Synthetic Methods: The creation of more efficient, sustainable, and scalable methods for the synthesis of a wider variety of UAAs is an ongoing area of research.

  • Advanced Analytical Techniques: The development of new chiral stationary phases and derivatization reagents will continue to improve the resolution and sensitivity of chiral separations.[17]

  • Expansion of the UAA Toolkit: The design and synthesis of novel UAAs with unique functionalities will further expand the chemical space available for drug discovery.[4]

  • Protein Engineering and Biocatalysis: Advances in protein engineering will enable the development of novel enzymes with enhanced catalytic activity and substrate scope for the synthesis of chiral amines and amino acids.[13]

Conclusion

Chiral amino acid derivatives are indispensable tools in modern chemical and pharmaceutical research. The ability to synthesize and analyze these molecules with high stereochemical fidelity is critical for the development of novel therapeutics with improved efficacy and safety profiles. As our understanding of the intricate role of chirality in biological systems deepens, the importance of chiral amino acid derivatives in drug discovery will undoubtedly continue to grow. This guide has provided a comprehensive overview of the key concepts, methodologies, and applications in this dynamic field, offering a valuable resource for scientists and researchers at the forefront of pharmaceutical innovation.

References

  • Singh, Y., Sharma, R., & Singh, J. (2023). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 66(15), 10293–10341. [Link]
  • Nájera, C., & Yus, M. (2019). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 119(22), 11284–11371. [Link]
  • Desailloud, R., & D'Attoma, J. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. Molecules, 25(21), 5038. [Link]
  • Pharmaffiliates. (n.d.). Chiral Amino Acids Synthesis. [Link]
  • Wang, Y., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 900–919. [Link]
  • Gao, F., & Weaver, J. D. (2019). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 10(3), 857–862. [Link]
  • Fujimoto, K., & Fukuzawa, S. (2009). New Chiral Derivatizing Agents: Convenient Determination of Absolute Configurations of Free Amino Acids by 1H NMR. Organic Letters, 11(4), 843–846. [Link]
  • Lu, Y., & Gellman, S. H. (2004). Stereoselective synthesis of β-amino acids. Tetrahedron Letters, 45(49), 9079-9082. [Link]
  • CAT GmbH. (n.d.). Analyses of amino acids, Enantiomeric purity. [Link]
  • Bhushan, R., & Mahesh, V. K. (1993). Resolution of enantiomers of amino acids by HPLC.
  • Krasnova, L., & Belokon, Y. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Amino Acids, 49(7), 1195–1209. [Link]
  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • Järver, P., & Liskamp, R. M. J. (2011). Unusual Amino Acids in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 2(1), 10–14. [Link]
  • Tona, V., & Toste, F. D. (2012). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Journal of the American Chemical Society, 134(28), 11437–11440. [Link]
  • Coppola, G., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. [Link]
  • Bommarius, A. S., & Winkler, C. K. (2020). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
  • ACS Publications. (2023). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. [Link]
  • Wang, Y., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(3), 900–919. [Link]
  • Li, Y., et al. (2024). Enzymatic Mannich Reaction for the Synthesis of γ-Chiral Amino-Substituted α-Amino Acids.
  • Kovalevsky, R. A., Kucherenko, A. S., & Zlotin, S. G. (2022). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • Huang, Y., et al. (2021). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 143(30), 11556–11562. [Link]
  • Regis Technologies, Inc. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Nature Portfolio. (2022). Catalytic Enantioselective Synthesis of Amino Acids Made Easy. [Link]
  • Kumar, V., et al. (2020). An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach.
  • Bayer, E., et al. (1983). Capillary Gas Chromatographic Analysis of Amino Acids by Enantiomer Labeling.
  • Bruckner, H., & Wachter, W. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Amino Acids, 24(1-2), 127–141. [Link]
  • Semantic Scholar. (n.d.). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
  • CAT GmbH. (n.d.).
  • MDPI. (n.d.). Special Issue: Non-Natural Amino Acids in Drug Design. [Link]
  • American Chemical Society. (2025).
  • D. J. Cram, & G. D. Y. Sogah. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S.
  • Hamase, K., et al. (2020). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites.
  • Lu, Y., & Gellman, S. H. (2004). Stereoselective synthesis of β-amino acids.
  • P. L. Rinaldi, & A. L. C. de Souza. (1993). New, and Accurate Method To Determine the Enantiomeric Purity of Amino Acids Based on Deuterium NMR in a Cholesteric Lyotropic Liquid Crystal. Journal of the American Chemical Society, 115(18), 8443–8444. [Link]
  • M. I. Chis, & C. I. Sârbu. (2022). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. International Journal of Molecular Sciences, 23(13), 7384. [Link]
  • S. G. D. Santos, & M. I. C. Ferreira. (2025). Advances in chiral analysis: from classical methods to emerging technologies. RSC Advances, 15(1), 1–20. [Link]
  • A. V. Ivanov, et al. (2018). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Journal of Analytical Chemistry, 73(10), 911–919. [Link]
  • S. S. V. Ramasastry. (2025). Stereoselective Synthesis and Application of β‐Amino Ketones.
  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]
  • O. V. Van der Donk, & W. A. Van der Donk. (2007). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. The Journal of Organic Chemistry, 72(23), 8916–8923. [Link]
  • X. Wang, et al. (2022).

Sources

Alpha-Methyl-Phenylalanine as a Phenylalanine Hydroxylase Inhibitor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Simple Inhibition - The Nuanced Role of Alpha-Methyl-Phenylalanine in Phenylketonuria Research

Alpha-methyl-phenylalanine (α-MePhe), a synthetic analog of the essential amino acid L-phenylalanine, holds a significant position in the landscape of metabolic research, particularly in the study of phenylketonuria (PKU).[1] PKU is an inborn error of metabolism characterized by the inability to convert phenylalanine to tyrosine due to a deficiency in the enzyme phenylalanine hydroxylase (PAH).[2] This leads to an accumulation of phenylalanine in the blood and brain, causing severe neurological damage if left untreated.[2] α-MePhe, in conjunction with a high-phenylalanine diet, has been instrumental in the development of animal models that mimic the hyperphenylalaninemia seen in PKU, providing a crucial platform for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.[3][4]

This technical guide provides a comprehensive overview of α-MePhe as a PAH inhibitor, delving into its mechanism of action, offering detailed experimental protocols for its use, and exploring the downstream cellular consequences of the biochemical state it induces. Our focus is on providing not just the "what" but the "why," fostering a deeper understanding of this critical research tool.

I. The Dichotomous Nature of Inhibition: Unraveling the In Vivo Potency of a Weak In Vitro Inhibitor

A peculiar and critical characteristic of α-MePhe is its differential inhibitory activity between in vitro and in vivo systems. While it is classified as a weak competitive inhibitor of purified PAH in vitro, it exhibits potent and sustained inhibition of the enzyme in living organisms.[5]

In Vitro Inhibition: A Competitive Interaction

In cell-free assays using purified or recombinant PAH, α-MePhe acts as a competitive inhibitor. This mode of inhibition implies that α-MePhe directly competes with the natural substrate, L-phenylalanine, for binding to the active site of the enzyme. The structural similarity between α-MePhe and L-phenylalanine, with the key difference being the presence of a methyl group on the alpha-carbon of α-MePhe, facilitates this competitive binding.

However, the "weak" nature of this in vitro inhibition is a key takeaway. The affinity of α-MePhe for the PAH active site is considerably lower than that of L-phenylalanine, meaning that high concentrations of the inhibitor are required to achieve significant enzyme inhibition in a purified system.

In Vivo Potency: A Tale of Metabolic Activation and Sequestration

The dramatic increase in the inhibitory efficacy of α-MePhe in vivo suggests a more complex mechanism than simple competitive inhibition. The leading hypothesis for this discrepancy is the in vivo metabolism of α-MePhe to a more potent inhibitory compound. One likely candidate for this active metabolite is alpha-methyl-p-tyrosine (AMPT) , a well-characterized and potent inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[6][7][8] It is plausible that a portion of administered α-MePhe is hydroxylated in vivo to form AMPT, which may then exert a stronger inhibitory effect on PAH or other related enzymes, contributing to the overall reduction in phenylalanine metabolism.

Furthermore, the pharmacokinetics of α-MePhe likely contribute to its in vivo potency. As a substrate for the L-type amino acid transporter 1 (LAT1), α-MePhe can be actively transported across cell membranes, including the blood-brain barrier.[1] This transport mechanism could lead to an accumulation of the inhibitor within hepatocytes, the primary site of PAH activity, reaching concentrations far exceeding those that would be effective in a dilute in vitro assay.

II. Quantitative Analysis of Alpha-Methyl-Phenylalanine Activity

A thorough understanding of a research tool necessitates a grasp of its quantitative parameters. The following table summarizes key data related to the inhibitory effects of α-MePhe.

ParameterValueSpecies/SystemReference
In Vivo PAH Inhibition 65-75% reduction in hepatic activityMouse, Rat[3][9]
Plasma Phenylalanine Increase ~40-fold increaseMouse[3]
Brain Phenylalanine Increase ~40-fold increaseMouse[3]
Plasma Tyrosine Levels Not significantly alteredMouse[3]

Note: Specific in vitro Ki or IC50 values for α-MePhe against PAH are not consistently reported in the literature, reflecting its characterization as a weak in vitro inhibitor.

III. Experimental Protocols: A Practical Guide to Utilizing Alpha-Methyl-Phenylalanine

The primary application of α-MePhe is in the creation of animal models of hyperphenylalaninemia. Below are detailed protocols for both in vivo and in vitro studies.

A. In Vivo Induction of Hyperphenylalaninemia in Rodents

This protocol describes the induction of a chronic hyperphenylalaninemic state in developing mice, a widely used model for PKU research.

Materials:

  • Alpha-methyl-D,L-phenylalanine (α-MePhe)

  • L-phenylalanine

  • Sterile saline solution (0.9% NaCl)

  • Animal balance

  • Syringes and needles for subcutaneous or intraperitoneal injection

Procedure:

  • Preparation of Solutions:

    • Prepare a sterile solution of α-MePhe in saline. A typical concentration is 10-20 mg/mL. Sonication may be required to fully dissolve the compound.

    • Prepare a sterile solution of L-phenylalanine in saline. A typical concentration is 50-100 mg/mL. Gentle warming may aid in dissolution.

  • Animal Dosing:

    • Use newborn or young developing mice (e.g., postnatal day 3-5).

    • Administer α-MePhe at a dosage of 0.43 mg/g body weight via subcutaneous or intraperitoneal injection.[3]

    • Concurrently, administer L-phenylalanine at a dosage of 2 mg/g body weight via a separate injection.[3]

    • Daily administrations are typically required to maintain a state of chronic hyperphenylalaninemia.[3]

  • Monitoring and Sample Collection:

    • Monitor the animals daily for any signs of toxicity or distress.

    • Collect blood samples (e.g., via tail vein or cardiac puncture at the end of the experiment) to measure phenylalanine and tyrosine levels using a fluorometric assay or LC-MS/MS.

Causality Behind Experimental Choices:

  • Co-administration of L-phenylalanine: This is crucial to elevate the substrate levels for PAH, thereby exacerbating the hyperphenylalaninemia when the enzyme is inhibited by α-MePhe. This combination more accurately mimics the biochemical state of PKU.

  • Use of developing animals: PKU is a developmental disorder, and inducing hyperphenylalaninemia during a critical period of brain development in rodents allows for the study of the neurological consequences of the disease.

B. In Vitro Phenylalanine Hydroxylase Inhibition Assay

This protocol outlines a fluorometric assay to measure the in vitro inhibitory activity of α-MePhe on PAH.

Materials:

  • Recombinant or purified Phenylalanine Hydroxylase (PAH)

  • L-phenylalanine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Dithiothreitol (DTT)

  • Ferrous ammonium sulfate

  • Alpha-methyl-phenylalanine (inhibitor)

  • Trichloroacetic acid (TCA)

  • Ninhydrin reagent

  • Fluorometer and 96-well black plates

Procedure:

  • Preparation of Reagents:

    • Prepare a reaction buffer (e.g., 100 mM HEPES, pH 7.0).

    • Prepare stock solutions of L-phenylalanine, BH4, catalase, DTT, ferrous ammonium sulfate, and α-MePhe in the reaction buffer.

  • Enzyme Reaction:

    • In a 96-well black plate, add the following in order:

      • Reaction buffer

      • Catalase (to remove H2O2 produced during the reaction)

      • DTT (to stabilize BH4)

      • Ferrous ammonium sulfate (as a cofactor for PAH)

      • PAH enzyme

      • Varying concentrations of α-MePhe (the inhibitor). Include a control with no inhibitor.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding L-phenylalanine and BH4.

  • Reaction Termination and Detection:

    • After a defined incubation period (e.g., 30-60 minutes), stop the reaction by adding TCA.

    • Add ninhydrin reagent and heat the plate (e.g., at 60°C for 15 minutes) to develop a fluorescent product with the tyrosine formed.

    • Measure the fluorescence (e.g., excitation at 365 nm, emission at 520 nm) using a fluorometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of α-MePhe compared to the control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Self-Validating System:

  • The inclusion of a no-inhibitor control is essential to establish the baseline enzyme activity.

  • A standard curve with known concentrations of tyrosine should be run in parallel to accurately quantify the amount of product formed.

IV. Downstream Cellular Consequences: A Cascade of Dysregulation

The inhibition of PAH by α-MePhe and the subsequent hyperphenylalaninemia trigger a cascade of downstream cellular events, particularly in the brain.

A. Disruption of Neurotransmitter Synthesis

The most immediate consequence of PAH inhibition is the reduced synthesis of tyrosine. Tyrosine is a crucial precursor for the synthesis of catecholaminergic neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] A deficiency in tyrosine can therefore lead to impaired neurotransmission, contributing to the cognitive and neurological deficits observed in PKU.

B. Alterations in Cellular Signaling Pathways

Recent research has shed light on the impact of hyperphenylalaninemia on key cellular signaling pathways that regulate cell growth, metabolism, and survival.

  • mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation. Studies have shown that high levels of phenylalanine can dysregulate mTOR signaling. Specifically, in bovine mammary epithelial cells, phenylalanine has been shown to regulate casein synthesis via the LAT1-mTOR signaling pathway.[10] In the context of the brain, chronic activation or inhibition of the mTOR pathway due to amino acid imbalance could have profound effects on neuronal development and synaptic plasticity.

  • AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor in cells. Phenylalanine has been shown to activate AMPK in cultured cerebral cortical neurons.[11] This activation is implicated in the impaired neuronal dendritic development observed in PKU models. The activation of AMPK by phenylalanine may be a cellular stress response to the metabolic imbalance caused by hyperphenylalaninemia.

V. Visualizing the Mechanisms: Diagrams and Workflows

A. Mechanism of Action of Alpha-Methyl-Phenylalanine

cluster_in_vitro In Vitro cluster_in_vivo In Vivo PAH_vitro Phenylalanine Hydroxylase (PAH) Tyr_vitro Tyrosine PAH_vitro->Tyr_vitro Conversion Phe_vitro Phenylalanine Phe_vitro->PAH_vitro Binds to active site aMePhe_vitro α-Methyl-Phenylalanine aMePhe_vitro->PAH_vitro Competes for active site Inhibition Competitive Inhibition aMePhe_vivo α-Methyl-Phenylalanine Metabolism Metabolism (e.g., hydroxylation) aMePhe_vivo->Metabolism AMPT α-Methyl-p-Tyrosine (Potent Inhibitor) Metabolism->AMPT PAH_vivo Phenylalanine Hydroxylase (PAH) AMPT->PAH_vivo Inhibits Potent_Inhibition Potent Inhibition Tyr_vivo Tyrosine PAH_vivo->Tyr_vivo Phe_vivo Phenylalanine Phe_vivo->PAH_vivo

Caption: In vitro vs. in vivo inhibition of PAH by α-MePhe.

B. Experimental Workflow for In Vivo Hyperphenylalaninemia Model

start Start: Developing Rodents prep Prepare α-MePhe and Phenylalanine Solutions start->prep inject Daily Co-administration (α-MePhe + Phenylalanine) prep->inject monitor Monitor Animal Health and Weight inject->monitor collect Sample Collection (Blood, Brain Tissue) monitor->collect analyze Biochemical & Molecular Analysis (Phe/Tyr levels, Western Blot, etc.) collect->analyze end End: Data Interpretation analyze->end

Caption: Workflow for inducing hyperphenylalaninemia in rodents.

C. Downstream Signaling Consequences of PAH Inhibition

PAH_inhibition PAH Inhibition by α-Methyl-Phenylalanine HyperPhe ↑ Phenylalanine (Hyperphenylalaninemia) PAH_inhibition->HyperPhe HypoTyr ↓ Tyrosine (Tyrosine Deficiency) PAH_inhibition->HypoTyr mTOR mTOR Pathway Dysregulation HyperPhe->mTOR AMPK AMPK Pathway Activation HyperPhe->AMPK Neurotransmitter ↓ Dopamine, Norepinephrine, Epinephrine Synthesis HypoTyr->Neurotransmitter Neuronal_dysfunction Neuronal Dysfunction (Impaired dendritic development, synaptic plasticity) mTOR->Neuronal_dysfunction AMPK->Neuronal_dysfunction Neurotransmitter->Neuronal_dysfunction

Caption: Downstream signaling effects of PAH inhibition.

VI. Conclusion: A Versatile Tool with Important Considerations

Alpha-methyl-phenylalanine remains an indispensable tool for researchers investigating the molecular and cellular basis of phenylketonuria. Its unique characteristic of potent in vivo inhibition, despite weak in vitro activity, underscores the importance of considering metabolic activation and pharmacokinetics when evaluating enzyme inhibitors. The ability to reliably induce a hyperphenylalaninemic state in animal models has paved the way for significant advancements in our understanding of PKU-associated neuropathology and has been crucial for the development of novel therapeutic approaches.

However, researchers must be mindful of the potential off-target effects of α-MePhe and its metabolites, such as the inhibition of tyrosine hydroxylase. Careful experimental design, including appropriate control groups, is essential to dissect the specific effects of hyperphenylalaninemia from other pharmacological actions of the inhibitor. As our understanding of the complex interplay between metabolic dysregulation and cellular signaling continues to evolve, α-MePhe will undoubtedly continue to be a valuable asset in the quest to alleviate the burden of phenylketonuria.

VII. References

  • AMP-activated protein kinase activation in mediating phenylalanine-induced neurotoxicity in experimental models of phenylketonuria. (2018). Metabolic Brain Disease, 33(2), 523-532. [Link]

  • A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. (2022). Amino Acids, 54(3), 485-498. [Link]

  • alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. (1981). Drugs, 21(2), 81-89. [Link]

  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. (1977). Biochimica et Biophysica Acta (BBA) - General Subjects, 475(4), 591-601. [Link]

  • AMP-activated protein kinase activation in mediating phenylalanine-induced neurotoxicity in experimental models of phenylketonuria. (2018). Metabolic Brain Disease, 33(2), 523-532. [Link]

  • Engineering Organoids for in vitro Modeling of Phenylketonuria. (2020). Frontiers in Cell and Developmental Biology, 8, 589. [Link]

  • Fluorometric method for phenylalanine microplate assay adapted for phenylketonuria screening. (1989). Clinical Chemistry, 35(10), 2112-2115. [Link]

  • Multi-omics analysis reveals phenylalanine enhance mitochondrial function and hypoxic endurance via LKB1/AMPK activation. (2024). Journal of Translational Medicine, 22(1), 937. [Link]

  • α-Methyl-p-tyrosine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • L-Phenylalanine is a metabolic checkpoint of human Th2 cells. (2024). bioRxiv. [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. (1978). Biochemical Journal, 170(3), 613-622. [Link]

  • Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. (2024). International Journal of Molecular Sciences, 25(23), 13037. [Link]

  • Biochemical and pharmacologic effects of α-methyltyrosine in man. (1968). The Journal of Clinical Investigation, 47(3), 577-584. [Link]

  • Targeting AMPK Signaling as a Neuroprotective Strategy in Parkinson's Disease. (2018). Journal of Parkinson's Disease, 8(2), 193-207. [Link]

  • In vitro read-through of phenylalanine hydroxylase (PAH) nonsense mutations using aminoglycosides: A potential therapy for phenylketonuria. (2013). Journal of Inherited Metabolic Disease, 36(6), 955-959. [Link]

  • mTORC1 Signaling in AgRP Neurons Is Not Required to Induce Major Neuroendocrine Adaptations to Food Restriction. (2019). eNeuro, 6(5), ENEURO.0195-19.2019. [Link]

  • Alpha-methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in sucling rats. (1976). Science, 192(4243), 1007-1008. [Link]

  • Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc.[Link]

  • Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia. (1979). Pediatric Research, 13(10), 1144-1147. [Link]

  • Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. (1993). Journal of the American College of Nutrition, 12(4), 379-385. [Link]

  • Phenylalanine Regulates Milk Protein Synthesis via LAT1-mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. (2024). International Journal of Molecular Sciences, 25(23), 13037. [Link]

  • α-Methylphenylalanine. (n.d.). In Wikipedia. Retrieved January 10, 2026, from [Link]

  • Alpha methyl p tyrosine. (n.d.). In Taylor & Francis Online. Retrieved January 10, 2026, from [Link]

  • Effects of Phytochemicals on Atherosclerosis: Based on the Gut–Liver Axis. (2024). Nutrients, 16(13), 2133. [Link]

  • Genetic inactivation of mTORC1 or mTORC2 in neurons reveals distinct functions in glutamatergic synaptic transmission. (2020). eLife, 9, e51339. [Link]

  • Phenylalanine Assay Kit. (n.d.). Cell Biolabs, Inc.[Link]

  • Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. (1980). Neurochemical Research, 5(7), 709-718. [Link]

  • Phenylketonuria Screening with a Fluorometric Microplate Assay. (1994). Journal of Clinical Chemistry and Clinical Biochemistry, 32(7), 525-528. [Link]

  • Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. (2022). Applied Biochemistry and Biotechnology, 194(8), 3629-3642. [Link]

Sources

Metabolic Fate of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-2-Amino-2-methyl-3-phenylpropanoic acid, a synthetic analogue of the essential amino acid L-phenylalanine, presents a unique metabolic profile due to its structural modifications. This technical guide provides a comprehensive overview of the current understanding of its metabolic fate, drawing from enzymatic studies and what is known about its pharmacokinetic properties. We delve into the primary metabolic pathways, the enzymes responsible for its biotransformation, and the resulting metabolites. This document is intended to serve as a vital resource for researchers in pharmacology, drug metabolism, and toxicology, offering insights into the experimental approaches used to elucidate the biotransformation of this and similar compounds.

Introduction: The Significance of α-Methylation

This compound, also known as α-methyl-L-phenylalanine, is a non-proteinogenic amino acid that has garnered interest in various research fields, including peptide synthesis and pharmaceutical development.[1] The introduction of a methyl group at the α-carbon sterically hinders enzymatic reactions that typically occur at this position in natural amino acids. This structural alteration significantly influences its biological activity and metabolic pathway, differentiating it from its parent compound, L-phenylalanine. Notably, it is recognized as an inhibitor of key enzymes in aromatic amino acid metabolism, namely tyrosine hydroxylase and phenylalanine hydroxylase.[2] This inhibitory action has implications for its pharmacological effects and is a crucial consideration in its metabolic journey. Furthermore, its ability to cross the blood-brain barrier via the L-type amino acid transporter 1 (LAT1) makes its central nervous system effects and metabolism of particular interest.[2]

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

A comprehensive understanding of a compound's ADME profile is fundamental in drug development. While detailed in vivo pharmacokinetic data for this compound in mammals is not extensively available in the public domain, existing studies on related compounds and its known interactions with biological systems provide valuable insights.

Absorption and Distribution

As a substrate of the L-type amino acid transporter 1 (LAT1), this compound is expected to be actively transported across biological membranes, including the intestinal epithelium and the blood-brain barrier.[2] Studies involving co-administration with L-phenylalanine in mice have demonstrated a significant increase in phenylalanine concentrations in both plasma and the brain, suggesting that α-methyl-L-phenylalanine can influence the distribution of other amino acids.[3]

Metabolism: The Dominant Role of Decarboxylation and Transamination

The metabolic fate of this compound diverges significantly from that of L-phenylalanine due to the α-methyl group. While L-phenylalanine is primarily metabolized through hydroxylation to tyrosine by phenylalanine hydroxylase, this compound acts as an inhibitor of this enzyme.[2][3] This inhibition effectively blocks the major catabolic pathway of L-phenylalanine, redirecting the metabolism of α-methyl-L-phenylalanine towards alternative routes.

The primary metabolic transformations identified for this compound are decarboxylation and decarboxylation-dependent transamination , catalyzed by the enzyme aromatic L-amino acid decarboxylase (AADC) .

  • Decarboxylation: This reaction involves the removal of the carboxyl group, leading to the formation of α-methyl-β-phenylethyl amine .

  • Decarboxylation-Dependent Transamination: This process results in the formation of methylbenzylketone .

These pathways have been elucidated through in vitro studies using AADC from Micrococcus percitreus.

Diagram of the Primary Metabolic Pathways:

Metabolic_Pathway cluster_input Parent Compound cluster_enzyme Catalyzing Enzyme cluster_metabolites Metabolites Parent (R)-2-Amino-2-methyl-3- phenylpropanoic acid AADC Aromatic L-amino acid decarboxylase (AADC) Parent->AADC Substrate Metabolite1 α-methyl-β-phenylethyl amine AADC->Metabolite1 Decarboxylation Metabolite2 Methylbenzylketone AADC->Metabolite2 Decarboxylation-dependent Transamination

Caption: Primary metabolic pathways of this compound.

Excretion

Specific studies detailing the urinary and biliary excretion of this compound and its metabolites are limited. In general, for small, water-soluble molecules and their metabolites, renal excretion is a primary route of elimination. Further research is required to quantify the extent of urinary and fecal excretion and to identify the full spectrum of excreted products. Studies on other heterocyclic aromatic amines have shown that both free and conjugated forms can be excreted in the urine.[4]

Experimental Protocols for Metabolic Investigation

The elucidation of the metabolic fate of this compound relies on a combination of in vitro enzymatic assays and sophisticated analytical techniques.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Experimental Workflow for HLM Assay:

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Termination cluster_analysis Analysis HLM Human Liver Microsomes (HLM) Incubate Incubate at 37°C HLM->Incubate Compound (R)-2-Amino-2-methyl-3- phenylpropanoic acid Compound->Incubate NADPH NADPH regenerating system NADPH->Incubate Buffer Phosphate Buffer Buffer->Incubate Quench Quench with Acetonitrile Incubate->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for in vitro metabolism study using human liver microsomes.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or water).

    • Prepare a phosphate buffer solution (e.g., 100 mM, pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Thaw pooled human liver microsomes on ice.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, the NADPH regenerating system, and the human liver microsomes.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the stock solution of this compound to achieve the desired final concentration.

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Reaction Termination:

    • Stop the reaction by adding a cold organic solvent, such as acetonitrile, typically in a 2:1 or 3:1 volume ratio to the incubation mixture.

  • Sample Processing and Analysis:

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

    • Analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and any potential metabolites.

Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay

This assay is critical for confirming the primary metabolic pathway of this compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound.

    • Prepare a solution of purified aromatic L-amino acid decarboxylase (AADC) in a suitable buffer (e.g., sodium phosphate buffer, pH 7.2).

    • Prepare a solution of the cofactor pyridoxal-5-phosphate (PLP).[1]

  • Incubation:

    • In a suitable reaction vessel, combine the AADC enzyme solution, PLP, and the buffer.

    • Pre-incubate the mixture at 37°C.

    • Initiate the reaction by adding the this compound substrate.

    • Incubate at 37°C for a defined period.

  • Reaction Termination and Product Analysis:

    • Terminate the reaction, for example, by adding a strong acid like perchloric acid or a solvent like acetonitrile.[1]

    • Process the sample to remove precipitated protein (e.g., by centrifugation).

    • Analyze the supernatant for the presence of the expected metabolites, methylbenzylketone and α-methyl-β-phenylethyl amine, using a validated analytical method such as LC-MS/MS or GC-MS.

Analytical Methodology: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific detection of drugs and their metabolites in complex biological matrices.

General LC-MS/MS Method Parameters:

ParameterTypical Setting
Chromatography
ColumnReversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient from low to high organic phase to elute the parent compound and its more lipophilic metabolites.
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Scan TypeMultiple Reaction Monitoring (MRM) for quantification of parent and known metabolites. Full scan and product ion scan for identification of unknown metabolites.
Precursor > Product IonsTo be determined by infusion of authentic standards of the parent compound and synthesized metabolites. For this compound (MW: 179.22), a potential precursor ion would be m/z 180.1. For α-methyl-β-phenylethyl amine (MW: 135.21), a potential precursor ion would be m/z 136.1. For methylbenzylketone (MW: 134.18), a potential precursor ion would be m/z 135.1.

Summary of Known and Potential Metabolic Pathways

The metabolic fate of this compound is primarily dictated by its resistance to hydroxylation and its susceptibility to decarboxylation and transamination by AADC.

Table of Metabolic Pathways and Metabolites:

Metabolic PathwayEnzyme InvolvedResulting Metabolite(s)Evidence Level
Decarboxylation Aromatic L-amino acid decarboxylase (AADC)α-methyl-β-phenylethyl amineIn vitro enzymatic studies
Decarboxylation-dependent Transamination Aromatic L-amino acid decarboxylase (AADC)MethylbenzylketoneIn vitro enzymatic studies
Hydroxylation Phenylalanine HydroxylaseNot a significant pathway (Inhibition)In vitro enzyme inhibition studies[2][3]
Conjugation (Glucuronidation/Sulfation) UGTs/SULTsNot reported in the literatureSpeculative

Conclusion and Future Directions

The metabolic profile of this compound is characterized by a significant deviation from the metabolism of its natural analogue, L-phenylalanine. The α-methyl group effectively blocks hydroxylation and shunts the molecule towards decarboxylation and transamination pathways mediated by aromatic L-amino acid decarboxylase.

For drug development professionals, the key takeaways are:

  • The potential for altered pharmacokinetics and drug-drug interactions due to the inhibition of major metabolic enzymes like phenylalanine hydroxylase.

  • The formation of amine and ketone metabolites, which may have their own pharmacological or toxicological profiles that require investigation.

  • The likelihood of transport across the blood-brain barrier, which necessitates a thorough evaluation of central nervous system effects.

Future research should focus on conducting comprehensive in vivo ADME studies in relevant animal models to determine the pharmacokinetic parameters, the extent of metabolite formation, and the routes and rates of excretion. Such studies are essential for a complete risk assessment and for understanding the full pharmacological and toxicological implications of this compound.

References

  • Heales, S. J. R., et al. (2019). Biochemical diagnosis of aromatic-L-amino acid decarboxylase deficiency (AADCD) by assay of AADC activity in plasma using liquid chromatography/tandem mass spectrometry. Clinica Chimica Acta, 495, 54-58. [Link]
  • Julian, P. L., & Oliver, J. J. (n.d.). Methyl benzyl ketone. Organic Syntheses. [Link]
  • Stegink, L. D., et al. (1991). Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. Journal of Nutrition, 121(10), 1593-1601. [Link]
  • Wikipedia contributors. (2023, December 28). α-Methylphenylalanine. In Wikipedia, The Free Encyclopedia. [Link]
  • PubChem. (n.d.). L-phenylalanine methyl ester sulfate. PubChem Compound Summary for CID 20841682. [Link]
  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research.
  • Wen, G. Y., et al. (1980). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 34(5), 1148-1155. [Link]
  • Google Patents. (n.d.).
  • Yokoyama, R., et al. (2023). A simplified liquid chromatography-mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants. The Plant Journal, 114(5), 1145-1158. [Link]
  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Primary Metabolites. [Link]
  • Patti, G. J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database.
  • Discovery Life Sciences. (n.d.).
  • Li, L., et al. (2021). A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. Metabolites, 11(11), 743. [Link]
  • Lovenberg, W., et al. (1962). Aromatic L-amino acid decarboxylase. The Journal of Biological Chemistry, 237(1), 89-93. [Link]
  • PubChem. (n.d.). 4-Sulfomethyl-L-phenylalanine. PubChem Compound Summary for CID 11010698. [Link]
  • PubChem. (n.d.). L-Alpha-methylphenylalanine. PubChem Compound Summary for CID 2724754. [Link]
  • Clarke, J. T., & O'Brien, J. S. (1976). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Journal of Neurochemistry, 26(5), 1045-1052. [Link]
  • Idili, A., et al. (2021). Seconds-resolved, in-situ measurements of plasma phenylalanine disposition kinetics in living rats. Analytical Chemistry, 93(10), 4487-4494. [Link]
  • Stillwell, W. G., et al. (1995). Urinary excretion of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) in White, African-American, and Asian-American men in Los Angeles County. Cancer Epidemiology, Biomarkers & Prevention, 4(8), 907-911. [Link]
  • Moody, D. E., et al. (2001). Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation. Drug Metabolism and Disposition, 29(3), 329-337. [Link]
  • Sun, D., et al. (2011). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 23(12), 5321-5324. [Link]
  • van Vliet, D., et al. (2019). Propagation of Plasma L-Phenylalanine Concentration Fluctuations to the Neurovascular Unit in Phenylketonuria: An in silico Study. Frontiers in Neuroscience, 13, 133. [Link]
  • Lee, J. H., et al. (2003). Aromatic L-amino acid decarboxylase: conformational change in the flexible region around Arg334 is required during the transaldimination process. The Journal of Biochemistry, 134(3), 439-446. [Link]
  • MacDonald, A., et al. (2020). Phenylalanine Tolerance over Time in Phenylketonuria: A Systematic Review and Meta-Analysis. Nutrients, 12(9), 2843. [Link]
  • Singh, R., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. Antibiotics, 12(2), 227. [Link]
  • Kim, J., et al. (2019). Biochemical characterization and synthetic application of aromatic L-amino acid decarboxylase from Bacillus atrophaeus. Applied Microbiology and Biotechnology, 103(13), 5241-5251. [Link]
  • Krizanova, O., et al. (2001). Identification of the aromatic L-amino acid decarboxylase gene expression in various mice tissues and its modulation by immobilization stress in stellate ganglia. Life Sciences, 68(15), 1751-1759. [Link]
  • Lu, H., & Li, A. P. (2018). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. Current Drug Metabolism, 19(1), 30-41. [Link]
  • Černohorský, I., et al. (1991). Biliary Amino Acid Excretion in Rats before and after Bilateral Nephrectomy. Physiological Research, 40(3), 323-330. [Link]
  • Tesařová, M., et al. (2013). L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods.
  • PubChem. (n.d.). DL-alpha-Methylphenylalanine. PubChem Compound Summary for CID 108055. [Link]
  • Ji, H., et al. (1994). Urinary excretion of 2-amino-3,8-dimethylimidazo-[4,5-f]quinoxaline in white, black, and Asian men in Los Angeles County. Cancer Epidemiology, Biomarkers & Prevention, 3(5), 407-411. [Link]
  • Gydell, K., et al. (1964). Biliary and Urinary Excretion of Porphyrins in the Rat Studied by Intravital Fluorescence Microscopy. Acta Physiologica Scandinavica, 60(Suppl. 213), 30-36. [Link]
  • Clarkson, T. W., & Kench, J. E. (1956). Urinary excretion of amino acids by men absorbing heavy metals. The Biochemical Journal, 62(2), 361-372. [Link]
  • Wen, G. Y., et al. (1978). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Experimental Neurology, 59(2), 307-321. [Link]

Sources

Alpha-Methyl-Phenylalanine: A Comprehensive Technical Guide to its Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Alpha-methyl-phenylalanine (α-Me-Phe), a non-proteinogenic amino acid, has emerged as a molecule of significant interest in biomedical research and drug development. Its unique structural and biochemical properties, including its role as an enzyme inhibitor and its ability to be transported by specific amino acid transporters, have paved the way for diverse therapeutic and diagnostic applications. This technical guide provides an in-depth exploration of the core scientific principles underlying the use of α-Me-Phe, from its fundamental biochemistry to its application in preclinical models and imaging. We will delve into its mechanism of action, stereospecific activities, and its utility in creating disease models. Furthermore, this guide will present detailed experimental protocols and workflows, offering researchers and drug development professionals a practical framework for harnessing the potential of alpha-methyl-phenylalanine.

Introduction: The Unique standing of Alpha-Methyl-Phenylalanine in Amino Acid Chemistry and Pharmacology

Alpha-methyl-phenylalanine is a synthetic amino acid derivative distinguished by a methyl group at the alpha-carbon of the phenylalanine backbone.[1] This seemingly minor modification confers profound changes to its biochemical behavior compared to its parent amino acid, L-phenylalanine. Unlike L-phenylalanine, which is a fundamental building block of proteins, α-Me-Phe is not incorporated into polypeptides during protein biosynthesis.[2] Instead, its biological significance stems from its interactions with key enzymes and transport systems.

The presence of the alpha-methyl group provides steric hindrance, rendering the molecule resistant to enzymatic degradation and altering its binding affinity for various proteins. This enhanced stability and modified interaction profile are central to its therapeutic potential.[3] This guide will explore the multifaceted nature of α-Me-Phe, focusing on its applications as a pharmacological tool, a building block for novel therapeutics, and a diagnostic imaging agent.

Core Mechanisms of Action: A Tale of Two Enzymes and a Transporter

The primary pharmacological effects of alpha-methyl-phenylalanine are rooted in its ability to inhibit two critical enzymes in the catecholamine and phenylalanine metabolic pathways, and its specific transport into cells.

Inhibition of Phenylalanine Hydroxylase (PAH)

Alpha-methyl-phenylalanine acts as a potent in vivo inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting L-phenylalanine to L-tyrosine.[4][5] While it is a weak competitive inhibitor in vitro, its in vivo effects are significant, leading to a decrease in hepatic PAH activity by as much as 70-75%.[4][6] This inhibition forms the basis for its use in creating animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency and the subsequent accumulation of phenylalanine to toxic levels in the blood and brain.[4][6][7][8]

The co-administration of α-Me-Phe and L-phenylalanine to laboratory animals effectively mimics the biochemical phenotype of PKU, inducing chronic hyperphenylalaninemia.[5][9] These models have been instrumental in studying the pathophysiology of PKU, including its effects on brain development, myelination, and protein synthesis.[7][9] Notably, animal models induced with α-Me-Phe exhibit fewer toxic side effects and better growth rates compared to those induced with other PAH inhibitors like p-chlorophenylalanine, making them a more suitable model for studying the long-term consequences of the disease.[4][10][11]

PAH_Inhibition cluster_pathway Phenylalanine Metabolism cluster_consequence Pathophysiological Consequence L-Phenylalanine L-Phenylalanine Hyperphenylalaninemia Hyperphenylalaninemia L-Phenylalanine->Hyperphenylalaninemia Accumulation L-Tyrosine L-Tyrosine PAH Phenylalanine Hydroxylase (PAH) alpha-Methyl-Phenylalanine alpha-Methyl-Phenylalanine alpha-Methyl-Phenylalanine->PAH Inhibitor

Inhibition of Tyrosine Hydroxylase (TH)

Alpha-methyl-phenylalanine also functions as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1] By blocking the conversion of tyrosine to L-DOPA, α-Me-Phe can lead to the depletion of these crucial neurotransmitters. This property has been explored in neuropharmacological research to investigate the roles of catecholamines in various physiological and pathological processes.

TH_Inhibition cluster_pathway Catecholamine Biosynthesis cluster_consequence Neurochemical Consequence L-Tyrosine L-Tyrosine L-DOPA L-DOPA TH Tyrosine Hydroxylase (TH) Catecholamines Dopamine, Norepinephrine, Epinephrine Catecholamine_Depletion Catecholamine Depletion Catecholamines->Catecholamine_Depletion Depletion alpha-Methyl-Phenylalanine alpha-Methyl-Phenylalanine alpha-Methyl-Phenylalanine->TH Inhibitor

Substrate for L-type Amino Acid Transporter 1 (LAT1)

Alpha-methyl-phenylalanine is a substrate for the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across the blood-brain barrier and into various cell types.[1][12] LAT1 is often overexpressed in cancer cells to meet their high demand for amino acids for growth and proliferation.[13][14] The ability of α-Me-Phe to be transported by LAT1 is a critical feature that underpins its potential use in cancer therapy and imaging.[12][15] This transport mechanism allows for the selective accumulation of α-Me-Phe and its derivatives in tumor cells.

Stereochemistry and Biological Activity: The L- vs. D- Isomer

Like all amino acids (except glycine), alpha-methyl-phenylalanine is chiral and exists as two stereoisomers: L-alpha-methyl-phenylalanine and D-alpha-methyl-phenylalanine. The biological activity of α-Me-Phe is stereospecific. The L-isomer is generally the more biologically active form, particularly in its interaction with enzymes and transporters.[3] For instance, L-type amino acid transporters preferentially transport L-amino acids. Therefore, L-α-Me-Phe is the preferred substrate for LAT1.[12] When designing therapeutic agents or imaging probes based on α-Me-Phe, the choice of the correct stereoisomer is crucial for achieving the desired biological effect.

Therapeutic and Diagnostic Applications: From Bench to Bedside

The unique biochemical properties of alpha-methyl-phenylalanine have led to its exploration in several therapeutic and diagnostic areas.

Peptide and Drug Design: Enhancing Pharmacokinetic Properties

The incorporation of alpha-methyl-phenylalanine into peptides can significantly enhance their stability and bioavailability.[3][16] The alpha-methyl group protects the adjacent peptide bond from cleavage by peptidases, thereby increasing the half-life of the peptide in vivo. This strategy is employed in drug design to create more robust and effective peptide-based therapeutics.[3][17]

Cancer Imaging and Therapy

The overexpression of LAT1 in many types of cancer makes it an attractive target for both imaging and therapy. Radiolabeled derivatives of alpha-methyl-phenylalanine, such as ⁷⁶Br-α-Methyl-Phenylalanine, have been developed as tracers for positron emission tomography (PET) imaging of tumors.[12][18][19] These tracers are selectively taken up by cancer cells via LAT1, allowing for clear visualization of tumors.[12][18]

The development of α-Me-Phe derivatives as therapeutic agents for cancer is an active area of research. By conjugating cytotoxic drugs to α-Me-Phe, it may be possible to selectively deliver these agents to cancer cells, thereby increasing their efficacy and reducing systemic toxicity.

Neurological Disorders

Given its ability to modulate catecholamine levels, alpha-methyl-phenylalanine has been investigated in the context of neurological disorders.[3][17] While its direct therapeutic use is limited due to its broad effects, it remains a valuable research tool for understanding the role of catecholamines in conditions such as Parkinson's disease, depression, and anxiety.[17]

Experimental Protocols and Methodologies

This section provides detailed, step-by-step methodologies for key experiments involving alpha-methyl-phenylalanine.

Induction of Experimental Phenylketonuria in Rodents

Objective: To create a reliable animal model of hyperphenylalaninemia for studying the pathophysiology of PKU.

Principle: Daily administration of L-phenylalanine in combination with the PAH inhibitor, alpha-methyl-phenylalanine, leads to a sustained elevation of plasma phenylalanine levels.

Materials:

  • L-phenylalanine (Sigma-Aldrich)

  • Alpha-methyl-DL-phenylalanine (Sigma-Aldrich)

  • Sterile saline (0.9% NaCl)

  • Animal gavage needles

  • Syringes

  • Sprague-Dawley rat pups (postnatal day 3-5)

Procedure:

  • Prepare a suspension of L-phenylalanine in sterile saline at a concentration of 100 mg/mL.

  • Prepare a suspension of alpha-methyl-DL-phenylalanine in sterile saline at a concentration of 20 mg/mL.

  • On postnatal day 3, begin daily subcutaneous or intraperitoneal injections of the alpha-methyl-phenylalanine suspension at a dosage of 0.43 mg/g body weight.[5]

  • One hour after the alpha-methyl-phenylalanine injection, administer the L-phenylalanine suspension via oral gavage at a dosage of 2 mg/g body weight.[5]

  • Continue this daily treatment regimen for the desired duration of the study (e.g., 10-21 days).

  • Monitor animal weight and general health daily.

  • Collect blood samples periodically via tail vein or cardiac puncture to measure plasma phenylalanine levels using standard amino acid analysis techniques (e.g., HPLC).

Expected Outcome: A sustained 20- to 40-fold increase in plasma phenylalanine concentrations compared to control animals.[4][5]

PKU_Model_Workflow start Start: Postnatal Day 3 Rat Pups injection_alpha_me_phe Inject alpha-Methyl-Phenylalanine (0.43 mg/g body weight) start->injection_alpha_me_phe gavage_phe Administer L-Phenylalanine (2 mg/g body weight) via Gavage injection_alpha_me_phe->gavage_phe 1 hour later daily_monitoring Daily Monitoring: - Weight - General Health gavage_phe->daily_monitoring Repeat Daily blood_collection Periodic Blood Collection (Tail Vein or Cardiac Puncture) daily_monitoring->blood_collection analysis Plasma Phenylalanine Analysis (HPLC) blood_collection->analysis end End: Hyperphenylalaninemic Model analysis->end

In Vitro Cellular Uptake Assay for LAT1 Substrates

Objective: To quantify the uptake of alpha-methyl-phenylalanine or its derivatives into cancer cells expressing LAT1.

Principle: Radiolabeled α-Me-Phe is incubated with cultured cells, and the amount of radioactivity incorporated into the cells is measured to determine the rate of transport.

Materials:

  • Cancer cell line known to overexpress LAT1 (e.g., LS180 colon adenocarcinoma cells)[18]

  • Cell culture medium (e.g., DMEM) and supplements

  • Radiolabeled [¹⁴C]-L-alpha-methyl-phenylalanine

  • Phosphate-buffered saline (PBS)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

  • Lysis buffer (e.g., 0.1 M NaOH)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Seed LAT1-expressing cells in 24-well plates and grow to 80-90% confluency.

  • Wash the cells twice with pre-warmed PBS.

  • Add 250 µL of incubation buffer (e.g., PBS) containing a known concentration of [¹⁴C]-L-alpha-methyl-phenylalanine to each well.

  • Incubate the plates at 37°C for various time points (e.g., 1, 5, 15, 30 minutes).

  • To stop the uptake, aspirate the incubation buffer and rapidly wash the cells three times with ice-cold PBS.

  • Lyse the cells by adding 500 µL of lysis buffer to each well and incubating for 30 minutes at room temperature.

  • Transfer the cell lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Determine the protein concentration of the cell lysate using a standard protein assay.

  • Calculate the uptake of [¹⁴C]-L-alpha-methyl-phenylalanine as picomoles per milligram of protein.

Data Analysis: Plot the uptake of the radiolabeled compound over time to determine the initial rate of transport.

Quantitative Data Summary

ParameterValueCell Line/Animal ModelReference
Inhibition of Phenylalanine Hydroxylase (in vivo) 70-75% decrease in hepatic activityRat[4]
Induction of Hyperphenylalaninemia 20-40 fold increase in plasma phenylalanineRat[4][5]
Tumor Uptake of 2-(⁷⁷Br)-BAMP High accumulation observedLS180 tumor-bearing mice[18]

Conclusion and Future Directions

Alpha-methyl-phenylalanine stands as a testament to the power of subtle chemical modifications in unlocking novel biological activities. Its journey from a laboratory curiosity to a valuable tool in disease modeling, drug design, and diagnostic imaging highlights the ongoing potential of non-proteinogenic amino acids in medicine. Future research will likely focus on the development of more specific and potent α-Me-Phe derivatives for targeted cancer therapy, as well as the exploration of its utility in understanding and potentially treating a wider range of neurological and metabolic disorders. The continued refinement of experimental protocols and the application of advanced analytical techniques will undoubtedly further illuminate the therapeutic promise of this unique molecule.

References

  • Wikipedia. α-Methylphenylalanine. [Link]
  • Wenner, G. P., & Van der Zee, S. P. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of inherited metabolic disease, 4(2), 67–68. [Link]
  • Nishijima, K., Kuge, Y., Tsukada, H., Sato, M., Kanazawa, M., & Tamaki, N. (2015). Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775–781. [Link]
  • Binek-Singer, P., & Johnson, T. C. (1978). Comparison of α-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 577–583. [Link]
  • Hughes, J. V., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 28(6), 1227–1232. [Link]
  • Shah, S. N., Johnson, R. C., & Jones, A. L. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709–718. [Link]
  • Nishijima, K., Kuge, Y., Tsukada, H., Sato, M., Kanazawa, M., & Tamaki, N. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 775–781. [Link]
  • Greengard, O., & DelValle, J. A. (1976). Alpha-methylphenylalanine, a new inducer of chronic hyperphenylalaninemia in sucling rats. Science, 192(4243), 1007–1008. [Link]
  • Journal of Nuclear Medicine. (2015). Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. [Link]
  • Hughes, J. V., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 859–865. [Link]
  • Google Patents. (1970).
  • Juhász, C., Dwivedi, S., Kamson, D. O., & Mittal, S. (2014). Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. Molecular Imaging, 13(7), 1–16. [Link]
  • PrepChem.com. Synthesis of α-L-aspartyl-L-phenylalanine methyl ester. [Link]
  • Hughes, J. V., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Journal, 174(3), 859–865. [Link]
  • Park, S. H., & Lee, Y. S. (2006). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society, 27(9), 1367–1370. [Link]
  • Wang, L., Wang, L., Li, Z., Li, F., & Zhang, J. (2014). Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. Nuclear Medicine and Biology, 41(4), 346–353. [Link]
  • Al-Otaibi, F., Al-Shihri, A. S., Al-Omair, M. A., Al-Otaibi, M. M., & Al-Ghamdi, K. M. (2020). Inhibition of PRMT5 by Market Drugs as a Novel Cancer Therapeutic Avenue. Cancers, 12(1), 268. [Link]
  • Wikipedia. Phenylalanine. [Link]
  • Uto, Y., Okuyama, R., Hino, K., Nakashima, R., Nakagawa, Y., & Okamura, T. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4568. [Link]
  • Rodrigues, N. R., Wannmacher, C. M. D., Dutra-Filho, C. S., & Wajner, M. (1987). Effect of phenylalanine, p -chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats. Brazilian Journal of Medical and Biological Research, 20(3-4), 441–444. [Link]
  • Human Metabolome Database. (2012). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). [Link]
  • Medical News Today. (2021). Phenylalanine: What it is, sources, benefits, and risks. [Link]
  • Binek-Singer, P., & Johnson, T. C. (1978). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 170(3), 577–583. [Link]
  • BioMarin. PHE in the brain. [Link]
  • Wang, J., & Ye, Q. (2021). Oncology Therapeutics Targeting the Metabolism of Amino Acids.
  • Zaro, B. W., Yang, Y., & Shokat, K. M. (2011). Phenylalanine-Based Inactivator of AKT Kinase: Design, Synthesis, and Biological Evaluation. ACS Medicinal Chemistry Letters, 2(4), 319–323. [Link]
  • Li, Y., Zhang, Y., Wang, Y., Li, Y., & Wang, Y. (2022). Increased serum phenylalanine/tyrosine ratio associated with the psychiatric symptom of anti-NMDAR encephalitis.
  • National Center for Biotechnology Information. (2012). MELPHALAN. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100A. [Link]
  • University College Cork. (2022). Cancer cells found to replace depleted tryptophan using phenylalanine substitutants. [Link]
  • MDPI. (2023).
  • KEGG.
  • MDPI. (2022).

Sources

Methodological & Application

Introduction: The Significance of Steric Hindrance in Peptide Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

In the fields of medicinal chemistry and drug development, the design of novel peptide-based therapeutics often confronts the challenge of metabolic instability. Native peptides are susceptible to rapid degradation by proteases, limiting their therapeutic efficacy. A powerful strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, particularly α,α-disubstituted variants like this compound, also known as (R)-α-methylphenylalanine. The presence of a methyl group on the α-carbon introduces significant steric hindrance, which can lock the peptide backbone into a specific conformation and render the adjacent peptide bonds resistant to enzymatic cleavage. This conformational rigidity is also invaluable for mapping receptor-binding interactions and designing potent and selective agonists or antagonists.

The primary synthetic hurdle in accessing this valuable building block is the stereocontrolled construction of the chiral quaternary α-carbon. Classical methods often yield racemic mixtures that are challenging to resolve.[1][2] Therefore, robust asymmetric synthesis protocols are of paramount importance. This application note provides a detailed, field-proven protocol for the enantioselective synthesis of the (R)-enantiomer, leveraging an asymmetric Strecker reaction strategy. This method is chosen for its reliability, high stereoselectivity, and the use of readily accessible starting materials.

Strategic Overview: The Asymmetric Strecker Reaction

The Strecker synthesis, first reported in 1850, is a foundational multicomponent reaction that produces α-amino acids from an aldehyde (or ketone), ammonia, and cyanide.[3] While the classical reaction is not stereoselective, modern adaptations employ chiral auxiliaries or catalysts to direct the formation of a single enantiomer.[1][4]

Our selected strategy involves a substrate-controlled diastereoselective Strecker reaction. This approach utilizes a chiral amine that condenses with a prochiral ketone (phenylacetone) to form a chiral imine intermediate. The chiral auxiliary then sterically directs the nucleophilic addition of cyanide to one face of the imine, preferentially forming one of two possible diastereomeric α-aminonitriles. Subsequent hydrolysis of the nitrile and cleavage of the auxiliary yields the desired enantiomerically enriched α-amino acid. A particularly effective variant of this method employs a crystallization-induced asymmetric transformation, where the desired diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and resulting in exceptionally high diastereomeric purity.[5]

Overall Synthetic Workflow

The synthesis is a three-step process starting from phenylacetone and a chiral auxiliary.

G cluster_0 Step 1: Chiral Imine Formation cluster_1 Step 2: Diastereoselective Cyanide Addition cluster_2 Step 3: Hydrolysis & Auxiliary Cleavage A Phenylacetone + (R)-Phenylglycine Amide B Chiral Imine Intermediate A->B Condensation (-H2O) C Diastereomeric Mixture of α-Aminonitriles B->C TMSCN Lewis Acid D Pure (R,R)-α-Aminonitrile (Precipitate) C->D Crystallization-Induced Asymmetric Transformation E Final Product: (R)-α-Methylphenylalanine D->E Acid Hydrolysis (e.g., 6M HCl, reflux) F Recovered Auxiliary E->F Purification/Isolation

Caption: High-level workflow for the synthesis of (R)-α-Methylphenylalanine.

Detailed Experimental Protocol

Safety Precaution: This protocol involves the use of trimethylsilyl cyanide (TMSCN), which is highly toxic and reacts with moisture to produce hydrogen cyanide gas. All manipulations involving TMSCN must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles. A cyanide antidote kit should be available.

Step 1: Formation of Chiral N-Sulfinyl Imine

The first step involves the condensation of phenylacetone with the chiral auxiliary, (R)-phenylglycine amide. The use of a Lewis acid catalyst like titanium(IV) ethoxide is crucial for efficiently driving the reaction by activating the ketone and facilitating the removal of water.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Phenylacetone134.181.34 g10.01.0
(R)-Phenylglycine amide150.181.50 g10.01.0
Titanium(IV) ethoxide228.112.51 g11.01.1
Dichloromethane (DCM)-50 mL--

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add (R)-phenylglycine amide (1.50 g, 10.0 mmol) and dry dichloromethane (50 mL).

  • Stir the suspension at room temperature until the auxiliary is fully dissolved.

  • Add phenylacetone (1.34 g, 10.0 mmol) to the solution via syringe.

  • Add titanium(IV) ethoxide (2.51 g, 11.0 mmol) dropwise to the stirring solution. The reaction mixture may become warm.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture containing the chiral imine is typically used directly in the next step without purification.

Causality and Expertise: Titanium(IV) ethoxide acts as both a Lewis acid to activate the ketone carbonyl for nucleophilic attack and as a water scavenger, driving the equilibrium towards imine formation. Using the crude imine solution directly in the next step minimizes potential degradation or hydrolysis of the sensitive imine intermediate.

Step 2: Diastereoselective Strecker Reaction

This is the key stereochemistry-defining step. The addition of trimethylsilyl cyanide (TMSCN) across the C=N bond is directed by the bulky phenyl group of the chiral auxiliary. The resulting diastereomeric aminonitriles have different solubilities, allowing the desired (R,R)-diastereomer to selectively crystallize from the reaction medium.[5]

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
Crude Imine Solution-~50 mL~10.01.0
Trimethylsilyl cyanide (TMSCN)99.221.19 g12.01.2

Procedure:

  • Cool the crude imine solution from Step 1 to 0 °C in an ice bath.

  • [EXTREME CAUTION] In the fume hood, add trimethylsilyl cyanide (1.19 g, 12.0 mmol) dropwise to the cold, stirring solution over 10 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 24-48 hours.

  • During this time, a white precipitate of the desired (R,R)-α-aminonitrile will form. The slow stirring facilitates the crystallization-induced asymmetric transformation, where the soluble (S,R)-diastereomer equilibrates back to the imine, which then reacts to form the less soluble, precipitating (R,R)-diastereomer.

  • Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold dichloromethane or diethyl ether to remove any soluble impurities.

  • Dry the white solid under vacuum. A typical yield of the diastereomerically pure aminonitrile is 76-93%, with a diastereomeric ratio (dr) often exceeding 99:1.[5]

Mechanism of Stereoselection:

Caption: Cyanide attacks the imine from the face opposite the auxiliary's phenyl group.

Step 3: Hydrolysis to the Final Amino Acid

The final step involves the harsh acidic hydrolysis of the nitrile functional group to a carboxylic acid and the simultaneous cleavage of the amide bond of the chiral auxiliary.

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
(R,R)-α-Aminonitrile293.392.35 g8.0
Hydrochloric Acid (6M)-40 mL-

Procedure:

  • Place the dried (R,R)-α-aminonitrile (2.35 g, 8.0 mmol) in a 100 mL round-bottom flask equipped with a reflux condenser.

  • Add 6M aqueous hydrochloric acid (40 mL).

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature. The cleaved chiral auxiliary, (R)-phenylglycine, may precipitate and can be recovered by filtration if desired.

  • Wash the aqueous solution with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • The target amino acid is now in the aqueous layer as its hydrochloride salt. To isolate the zwitterionic free amino acid, adjust the pH of the aqueous solution to the isoelectric point (pI ≈ 5.5-6.0) using a suitable base (e.g., concentrated ammonium hydroxide or propylene oxide).

  • The product will precipitate out of the solution. Cool the mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the final product, this compound, under high vacuum.

Expected Results & Characterization

ParameterExpected Value
Overall Yield60-75%
Enantiomeric Excess (ee)>98%
AppearanceWhite crystalline solid
Optical Rotation [α]DNegative value (in 1M HCl)

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity. The enantiomeric excess should be determined by chiral HPLC or by derivatization with a chiral agent followed by standard HPLC or GC analysis.

References

  • Bull, S. D., et al. (2001). A chiral relay auxiliary for the synthesis of homochiral α-amino acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2657-2667. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2000). Stereoselective synthesis of quaternary α-amino acids. Part 1: Asymmetric synthesis from chiral non-racemic acyclic substrates. Tetrahedron: Asymmetry, 11(3), 645-732. [Link]
  • Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia, The Free Encyclopedia. [Link]
  • Fu, G. C., & Weix, J. B. (2011). The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling. Journal of the American Chemical Society, 133(47), 19191-19194. [Link]
  • Sketchy. (n.d.). Synthesis of Alpha-Amino Acids.
  • Chemistry Notes. (2021).
  • Asaad, N., & Ellman, J. A. (2023). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 14, 1-7. [Link]
  • Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. (1992). Tetrahedron, 48(23), 4733-4748. [Link]
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
  • Khan Academy. (n.d.). Alpha amino acid synthesis.
  • Najera, C., & Saa, J. M. (2001). Enantioselective synthesis of (S)-a-methylphenylalanine using (S)-BINOLAMs as new phase-transfer catalysts. Tetrahedron: Asymmetry, 12(5), 1085-1089. [Link]
  • Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of a-Methyl-a-amino Acids from N-Sulfinyl a-Amino Esters. The Journal of Organic Chemistry, 62(22), 7559-7561. [Link]
  • Duthaler, R. O. (1994). Recent developments in the stereoselective synthesis of α-amino acids. Tetrahedron, 50(6), 1539-1650. [Link]
  • Hovhannisyan, A. A., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53, 405-408. [Link]
  • Myers, A. G., & Yoon, T. (1995). Asymmetric Synthesis of a-Amino Acids by Alkylation of Pseudoephedrine Glycinamide. Journal of the American Chemical Society, 117(43), 10803-10804. [Link]
  • Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373-375. [Link]
  • Purdue University. (1992).

Sources

Asymmetric Synthesis of α-Methyl-Phenylalanine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of α-Methyl-Phenylalanine in Drug Discovery and Peptide Chemistry

α-Methyl-phenylalanine, a non-proteinogenic amino acid, is a cornerstone for innovation in medicinal chemistry and drug development.[1] Its unique structural feature—a methyl group at the α-carbon—imparts remarkable properties to peptides and small molecule therapeutics. This substitution sterically hinders enzymatic degradation by peptidases, thereby enhancing the metabolic stability and in-vivo half-life of peptide-based drugs. Furthermore, the α-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive conformation, leading to increased potency and selectivity for its target receptor. The critical role of α-methyl-phenylalanine in creating novel therapeutics underscores the demand for efficient and highly selective asymmetric synthetic methods.[2][3] This guide provides an in-depth exploration of key methodologies, complete with detailed protocols and the rationale behind experimental choices, to empower researchers in this vital area of synthetic chemistry.

Strategic Approaches to the Asymmetric Synthesis of α-Methyl-Phenylalanine

The primary challenge in synthesizing α-methyl-phenylalanine lies in the stereoselective construction of the quaternary chiral center. Several powerful strategies have been developed to address this, each with its own set of advantages and considerations. This guide will focus on three prominent and reliable methods:

  • Chiral Auxiliary-Mediated Synthesis: Employing a recoverable chiral molecule to direct the stereochemical outcome of a reaction.[4]

  • Asymmetric Strecker Synthesis: A classic method for amino acid synthesis adapted for enantioselectivity.[5][6][7]

  • Catalytic Asymmetric Phase-Transfer Catalysis: Utilizing a chiral catalyst to control stereochemistry in a biphasic system.[8][9][10]

The following sections will delve into the mechanistic underpinnings of each approach and provide detailed, actionable protocols.

Chiral Auxiliary-Mediated Synthesis: The Schöllkopf Bis-Lactim Ether Method

The Schöllkopf method is a robust and widely utilized approach for the asymmetric synthesis of α-amino acids, including α-methylated analogs.[2][11] This strategy relies on a chiral bis-lactim ether, typically derived from L-valine and glycine, to create a chiral template that directs the diastereoselective alkylation of a glycine enolate equivalent.[11][12]

Mechanistic Rationale

The core principle of the Schöllkopf method is the use of a rigid heterocyclic system to control the facial selectivity of the enolate alkylation. The bulky isopropyl group of the valine-derived auxiliary effectively shields one face of the planar enolate, forcing the incoming electrophile (in this case, a methylating agent) to approach from the less hindered face.[11] This results in a high degree of diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α-methyl-phenylalanine enantiomer with high enantiomeric excess, and allows for the recovery of the chiral auxiliary.[11]

Experimental Workflow and Diagram

Schollkopf_Workflow cluster_prep Auxiliary Preparation cluster_synthesis Asymmetric Alkylation cluster_cleavage Cleavage & Isolation Gly_Val Glycine & L-Valine Diketopiperazine 2,5-Diketopiperazine Gly_Val->Diketopiperazine Cyclization Bis_Lactim_Ether (R)-Bis-Lactim Ether Diketopiperazine->Bis_Lactim_Ether O-Methylation (Meerwein's Salt) Deprotonation Deprotonation (n-BuLi) Bis_Lactim_Ether->Deprotonation Alkylation Alkylation (Methyl Iodide) Deprotonation->Alkylation Alkylated_Intermediate Alkylated Bis-Lactim Ether Alkylation->Alkylated_Intermediate Hydrolysis Acidic Hydrolysis Alkylated_Intermediate->Hydrolysis Product α-Methyl-Phenylalanine Methyl Ester Hydrolysis->Product Auxiliary_Recovery Chiral Auxiliary Recovery Hydrolysis->Auxiliary_Recovery

Caption: Workflow for the Schöllkopf Synthesis of α-Methyl-Phenylalanine.

Detailed Protocol: Synthesis of (R)-α-Methyl-Phenylalanine Methyl Ester via Schöllkopf Auxiliary

Materials:

  • (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf Auxiliary)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (1.6 M)

  • Methyl iodide (CH₃I)

  • Benzyl bromide (BnBr)

  • Hydrochloric acid (HCl), 0.25 N

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation:

    • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the Schöllkopf auxiliary (1.0 eq) and anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting orange solution at -78 °C for 15 minutes.

  • Alkylation:

    • To the cold enolate solution, add benzyl bromide (1.1 eq) dropwise.

    • Stir the reaction mixture at -78 °C for 3-4 hours. The color should fade to a pale yellow.

    • In a separate step for the methylation, add methyl iodide (1.2 eq) to the reaction mixture and allow it to stir at -78°C for an additional 2 hours.

  • Quenching and Workup:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Hydrolysis and Product Isolation:

    • Dissolve the crude alkylated intermediate in 0.25 N HCl.

    • Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Wash the aqueous solution with diethyl ether to remove the valine methyl ester byproduct.

    • Basify the aqueous layer to pH 8-9 with solid NaHCO₃.

    • Extract the product, (R)-α-methyl-phenylalanine methyl ester, with diethyl ether (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the product by silica gel column chromatography.

Expected Outcome: This protocol typically yields the desired product with high diastereoselectivity, resulting in an enantiomeric excess (ee) of >95%.

Asymmetric Strecker Synthesis

The Strecker synthesis is a foundational method for producing α-amino acids.[5] Its asymmetric variant introduces a chiral amine to direct the stereoselective addition of cyanide to an imine intermediate.[6][7] A particularly effective approach involves a crystallization-induced asymmetric transformation, which can lead to exceptionally high diastereomeric and enantiomeric purity.[5][6][13]

Mechanistic Rationale

This method begins with the condensation of phenylacetone with a chiral amine, such as (R)-phenylglycine amide, to form a diastereomeric mixture of imines.[5] The addition of cyanide generates two diastereomeric α-aminonitriles. Crucially, under the reaction conditions, one diastereomer is significantly less soluble and selectively crystallizes from the solution. This precipitation shifts the equilibrium between the imines and the aminonitriles, ultimately converting the more soluble diastereomer into the less soluble one.[5][6] This dynamic resolution process allows for a theoretical yield of a single diastereomer approaching 100%. Subsequent hydrolysis of the nitrile and cleavage of the chiral auxiliary affords the enantiomerically pure α-methyl-phenylalanine.

Experimental Workflow and Diagram

Strecker_Workflow cluster_imine Imine Formation cluster_addition Cyanide Addition & Crystallization cluster_hydrolysis Hydrolysis & Isolation Phenylacetone Phenylacetone Imines Diastereomeric Imines (in equilibrium) Phenylacetone->Imines Chiral_Amine (R)-Phenylglycine Amide Chiral_Amine->Imines Aminonitriles Diastereomeric α-Aminonitriles Imines->Aminonitriles Cyanide NaCN Cyanide->Aminonitriles Crystallization Crystallization-Induced Asymmetric Transformation Aminonitriles->Crystallization Pure_Diastereomer Single Diastereomer (Solid) Crystallization->Pure_Diastereomer Hydrolysis Acidic Hydrolysis Pure_Diastereomer->Hydrolysis Product α-Methyl-Phenylalanine Hydrolysis->Product Auxiliary_Removal Chiral Auxiliary Removal Hydrolysis->Auxiliary_Removal

Caption: Workflow for Asymmetric Strecker Synthesis with Crystallization-Induced Asymmetric Transformation.

Detailed Protocol: Synthesis of (S)-α-Methyl-Phenylalanine via Asymmetric Strecker Reaction

Materials:

  • Phenylacetone

  • (R)-Phenylglycine amide hydrochloride

  • Sodium cyanide (NaCN)

  • Methanol (MeOH)

  • Water

  • Hydrochloric acid (6 M)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) and phenylacetone (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v).

    • Stir the solution at room temperature.

  • Cyanide Addition and Crystallization:

    • Slowly add an aqueous solution of sodium cyanide (1.1 eq) to the reaction mixture.

    • Stir the mixture at room temperature for 48-96 hours. A precipitate of the less soluble diastereomeric α-aminonitrile will form.

    • Monitor the reaction for the formation of a single diastereomer by ¹H NMR of the crude reaction mixture.

  • Isolation of the Aminonitrile:

    • Collect the solid precipitate by filtration.

    • Wash the solid with a cold methanol/water mixture.

    • Dry the diastereomerically pure α-aminonitrile under vacuum.

  • Hydrolysis to the Amino Acid:

    • Suspend the purified α-aminonitrile in 6 M HCl.

    • Heat the mixture at reflux for 12-24 hours to hydrolyze the nitrile and cleave the chiral auxiliary.

    • Cool the reaction mixture to room temperature.

    • Isolate the crude α-methyl-phenylalanine by adjusting the pH to the isoelectric point (around pH 6) to precipitate the product.

    • Recrystallize the product from a suitable solvent system (e.g., water/ethanol) to obtain the enantiomerically pure amino acid.

Expected Outcome: This method can achieve very high diastereomeric ratios (>99:1) for the intermediate aminonitrile, leading to enantiomeric excesses of >98% for the final product.[5][6]

Catalytic Asymmetric Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for reactions involving reactants in immiscible phases.[9] In the asymmetric synthesis of α-methyl-phenylalanine, a chiral phase-transfer catalyst, often a cinchona alkaloid derivative, is used to shuttle a reactant from an aqueous phase to an organic phase, creating a chiral ion pair that directs the enantioselective alkylation of a glycine enolate equivalent.[8][10]

Mechanistic Rationale

The substrate, typically a benzophenone imine of glycine tert-butyl ester, is deprotonated in the organic phase by a strong base from the aqueous phase (e.g., 50% NaOH). The chiral phase-transfer catalyst forms a tight, chiral ion pair with the resulting enolate. The steric and electronic properties of the catalyst shield one face of the enolate, leading to a highly enantioselective alkylation upon reaction with an electrophile (e.g., benzyl bromide followed by methyl iodide, or vice versa). Subsequent hydrolysis of the imine and ester groups yields the desired α-methyl-phenylalanine.

Experimental Workflow and Diagram

PTC_Workflow cluster_setup Biphasic System Setup cluster_catalysis Catalytic Cycle cluster_workup Hydrolysis & Isolation Organic_Phase Organic Phase: - Glycine Schiff Base - Alkylating Agent - Toluene Aqueous_Phase Aqueous Phase: - 50% NaOH Catalyst Chiral Phase-Transfer Catalyst Ion_Pair Chiral Ion Pair Formation Catalyst->Ion_Pair shuttles Deprotonation Deprotonation at Interface Deprotonation->Ion_Pair Alkylation Enantioselective Alkylation Ion_Pair->Alkylation Alkylated_Product Alkylated Schiff Base Alkylation->Alkylated_Product Hydrolysis Acidic Hydrolysis Alkylated_Product->Hydrolysis Product α-Methyl-Phenylalanine Hydrolysis->Product

Caption: Workflow for Asymmetric Phase-Transfer Catalysis.

Detailed Protocol: Synthesis of (S)-α-Methyl-Phenylalanine via Phase-Transfer Catalysis

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • Methyl iodide

  • Toluene

  • Aqueous sodium hydroxide (50% w/w)

  • O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (chiral catalyst)

  • Hydrochloric acid (3 M)

  • Diethyl ether

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq), benzyl bromide (1.2 eq), and the chiral phase-transfer catalyst (0.01-0.05 eq) in toluene.

    • Cool the mixture to 0 °C.

  • Alkylation:

    • Add the 50% aqueous NaOH solution and stir the biphasic mixture vigorously at 0 °C for 12-24 hours.

    • After the initial benzylation, add methyl iodide (1.5 eq) and continue stirring for an additional 24 hours.

  • Workup and Hydrolysis:

    • Dilute the reaction mixture with water and toluene.

    • Separate the organic layer, and wash it with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Dissolve the crude product in diethyl ether and add 3 M HCl.

    • Stir vigorously at room temperature for 4-6 hours to effect hydrolysis of the imine and ester.

    • The product, α-methyl-phenylalanine hydrochloride, will precipitate.

  • Isolation:

    • Collect the solid product by filtration.

    • Wash the solid with diethyl ether.

    • The free amino acid can be obtained by neutralizing the hydrochloride salt.

Expected Outcome: This method is known for its operational simplicity and scalability, often providing high yields and enantiomeric excesses in the range of 90-99%.

Comparison of Methodologies

MethodKey PrincipleAdvantagesDisadvantagesTypical ee (%)
Schöllkopf Bis-Lactim Ether Chiral auxiliary directs diastereoselective alkylation.[11]High enantioselectivity, reliable, well-established.[11]Stoichiometric use of chiral auxiliary, multi-step process.[11]>95
Asymmetric Strecker Synthesis Crystallization-induced asymmetric transformation of diastereomeric aminonitriles.[5][6]Potentially very high ee, can be operationally simple.[5][6]Success is dependent on the crystallization behavior of the intermediate.>98
Phase-Transfer Catalysis Chiral catalyst forms a chiral ion pair, directing enantioselective alkylation.[8][9]Catalytic use of the chiral source, scalable, operationally simple.Requires careful optimization of reaction conditions.90-99

Conclusion and Future Perspectives

The asymmetric synthesis of α-methyl-phenylalanine remains a field of active research, driven by the compound's importance in drug discovery. The methodologies presented here—chiral auxiliary-mediated synthesis, asymmetric Strecker reactions, and phase-transfer catalysis—represent robust and effective strategies for accessing this valuable building block in high enantiopurity. While each method has its unique strengths and weaknesses, the choice of a particular route will depend on factors such as the desired scale of the synthesis, the availability of starting materials and reagents, and the specific requirements of the target molecule.

Future developments in this area will likely focus on the discovery of novel, more efficient catalysts for asymmetric alkylations, as well as the application of biocatalytic methods, such as the use of engineered enzymes, to provide even more sustainable and selective synthetic routes.[14][15][16][17][18][19][20][21] As our understanding of asymmetric synthesis deepens, the toolkit available to researchers for the preparation of α-methyl-phenylalanine and other non-proteinogenic amino acids will continue to expand, further enabling the development of next-generation therapeutics.

References

  • Schöllkopf, U. (1981). Schöllkopf method. Wikipedia. [Link]
  • Hruby, V. J., & Qian, X. (n.d.). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ACS Symposium Series.
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • Hugelshofer, C. L., Mellem, K. T., & Myers, A. G. (2013). Synthesis of Quaternary α-Methyl α-Amino Acids by Asymmetric Alkylation of Pseudoephenamine Alaninamide Pivaldimine. Organic Letters, 15(12), 3134–3137. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic Letters, 3(8), 1121-1124. [Link]
  • Davis, F. A., & Srirajan, V. (2003). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 68(20), 7803–7807. [Link]
  • Patterson, D. E., et al. (2007). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(12), 3015. [Link]
  • Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9733–9742. [Link]
  • Burger, K., et al. (2000). Enantioselective synthesis of non-natural aromatic alpha-amino acids. Helvetica Chimica Acta, 83(6), 1190-1206. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. University of Groningen Research Portal. [Link]
  • Gilmore, J. L., & O'Donnell, M. J. (1986). An Asymmetric Strecker Synthesis of (R)-(+)-2-Methyl-3-Phenylalanine: An Efficient Preparation.
  • Sun, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Corey, E. J., & Enders, D. (1975). Chiral auxiliary. Wikipedia. [Link]
  • Pitre, S. P., & Moody, C. J. (2021). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 12(3), 1145-1150. [Link]
  • Wu, B., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones.
  • Belokon, Y. N., et al. (2024). Synthesis of enantiomerically enriched β-substituted analogs of (S)-α-alanine containing 1-phenyl-1H-1,2,3-triazole groups.
  • Sun, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Gennari, C., et al. (1993). Asymmetric Alkylation of 8-Phenylmenthyl N-[Bis(methylthio)methylene]glycinate Enolates. Synthesis of D- and L-.alpha.-Amino Acids from a Single Chiral Precursor. The Journal of Organic Chemistry, 58(19), 5273–5279. [Link]
  • Horvath, Z., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4584–4671. [Link]
  • Taub, F., & Johnson, T. C. (1975). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Biochemical Pharmacology, 24(2), 199-204. [Link]
  • Mizar, P., & Franconetti, A. (2017). Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. Beilstein Journal of Organic Chemistry, 13, 1683–1707. [Link]
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353–2355. [Link]
  • CHEMMaster FREE Chemistry. (2018, February 17). asymmetric induction-chiral auxiliary (chemmasters.online) [Video]. YouTube. [Link]
  • Engel, P. C., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 2(10), 1474-1480. [Link]
  • Dellaria, J. F., Jr., & Santarsiero, B. D. (1989). Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. The Journal of Organic Chemistry, 54(16), 3916–3926. [Link]
  • Myers, A. G., et al. (1994). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 116(21), 9361–9362. [Link]
  • Kawabata, T., et al. (2003). Direct Asymmetric .alpha.-Alkylation of Phenylalanine Derivatives Using No External Chiral Sources. Journal of the American Chemical Society, 125(44), 13412–13413. [Link]
  • Dharanipragada, R., et al. (1992). Asymmetric synthesis of unusual amino acids: An efficient synthesis of optically pure isomers of β-methylphenylalanine. Tetrahedron, 48(23), 4733-4748. [Link]
  • Takeda, R., et al. (2018). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. ACS Omega, 3(8), 9733-9742. [Link]
  • Dellaria, J. F. (1989).
  • Kim, H. J., & Lee, K. Y. (n.d.). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society.
  • Romero-Mudarra, M., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
  • Evans, D. A. (n.d.).
  • α-Methylphenylalanine. (n.d.). In Wikipedia.
  • Gotor-Fernández, V., et al. (2025). Engineered Phenylalanine Ammonia‐Lyases for the Enantioselective Synthesis of Aspartic Acid Derivatives.
  • Plant Tastic. (2024, March 26). BIOSYNTHESIS OF AMINO ACIDS-Aromatic family (Tryptophan, Phenylalanine, Tyrosine) [Video]. YouTube. [Link]
  • Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield.
  • Rieger, H., et al. (2021). Fatty Acid and Amino Acid Derivatives in Organocatalyzed Michael Additions. Molecules, 26(11), 3182. [Link]
  • Shirakawa, S., et al. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 1896–1899. [Link]
  • Horvath, Z., et al. (2022). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.

Sources

Chiral Resolution of 2-Amino-2-methyl-3-phenylpropanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the theory and practice of resolving the enantiomers of 2-Amino-2-methyl-3-phenylpropanoic acid (α-methylphenylalanine). As a non-proteinogenic α,α-disubstituted amino acid, its enantiomerically pure forms are valuable building blocks in medicinal chemistry, particularly for creating peptides with enhanced stability and for developing pharmaceutical agents.[1] This guide details three primary resolution methodologies: classical diastereomeric salt crystallization, high-selectivity enzymatic resolution, and high-performance chiral liquid chromatography. Each section includes an in-depth explanation of the underlying principles, step-by-step experimental protocols, and methods for determining enantiomeric purity.

Introduction: The Significance of Chiral α-Methylphenylalanine

2-Amino-2-methyl-3-phenylpropanoic acid, a derivative of phenylalanine, possesses a quaternary stereocenter, making its separation a non-trivial challenge. The introduction of the α-methyl group imparts significant conformational constraints and increased resistance to enzymatic degradation in peptides, making it a highly desirable structural motif in drug design.[1] The biological activity of molecules incorporating this amino acid is often enantiomer-dependent. For instance, the S(-)-enantiomer has been investigated for its anti-inflammatory and antinociceptive properties.[2] Therefore, robust and scalable methods for obtaining the individual (R)- and (S)-enantiomers in high optical purity are critical for pharmacological research and development.

This guide moves beyond simple procedural lists to explain the causality behind methodological choices, empowering the scientist to adapt and troubleshoot these protocols effectively.

Method 1: Diastereomeric Salt Crystallization

This classical resolution technique remains one of the most practical and scalable methods for separating enantiomers.[3] The strategy relies on converting the racemic amino acid (a mixture of enantiomers) into a pair of diastereomeric salts by reacting it with a single enantiomer of a chiral resolving agent. These resulting diastereomers have different physicochemical properties, most notably solubility, which allows for their separation via fractional crystallization.[4][5]

2.1 Scientific Principle

A racemic mixture of (R)- and (S)-α-methylphenylalanine is treated with a chiral resolving agent, for example, a chiral base like (1R,2S)-(-)-norephedrine. This acid-base reaction forms two diastereomeric salts: [(R)-acid · (-)-base] and [(S)-acid · (-)-base]. Because these salts are diastereomers, not enantiomers, they exhibit different crystal packing energies and solubilities in a given solvent system. By carefully selecting the solvent and controlling crystallization conditions (temperature, concentration), one diastereomeric salt can be induced to crystallize preferentially, leaving the other enriched in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed by acidification to yield the enantiomerically pure amino acid.

2.2 Workflow for Diastereomeric Salt Resolution

G cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_isolation Step 3: Isolation & Liberation racemate Racemic (R/S)-α-methyl- phenylpropanoic acid agent Chiral Resolving Agent (e.g., (-)-Norephedrine) mixture Mixture of Diastereomeric Salts [(R)-acid·(-)-base] + [(S)-acid·(-)-base] in Solution agent->mixture Reaction crystallization Fractional Crystallization (Solvent & Temperature Control) mixture->crystallization crystals Less Soluble Diastereomer Crystals (e.g., [(S)-acid·(-)-base]) crystallization->crystals mother_liquor Mother Liquor Enriched in More Soluble Diastereomer (e.g., [(R)-acid·(-)-base]) crystallization->mother_liquor acidification1 Acidification (e.g., HCl) & Extraction crystals->acidification1 acidification2 Acidification (e.g., HCl) & Extraction mother_liquor->acidification2 enantiomer1 Pure (S)-Enantiomer acidification1->enantiomer1 enantiomer2 Recovered (R)-Enantiomer acidification2->enantiomer2

Caption: Workflow of Chiral Resolution by Diastereomeric Salt Crystallization.

2.3 Detailed Protocol: Resolution using (-)-Norephedrine

This protocol is adapted from methodologies described for similar compounds and serves as a robust starting point.[1]

Materials:

  • Racemic 2-Amino-2-methyl-3-phenylpropanoic acid

  • (1R,2S)-(-)-Norephedrine (Chiral Resolving Agent)

  • Chloroform (or other suitable solvent like ethanol, methanol)

  • Hydrochloric Acid (HCl), 2M

  • Sodium Hydroxide (NaOH), 2M

  • Dichloromethane (DCM) or Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Standard laboratory glassware, heating mantle, magnetic stirrer, filtration apparatus

Procedure:

  • Salt Formation:

    • In a round-bottom flask, dissolve 10.0 g of racemic 2-Amino-2-methyl-3-phenylpropanoic acid in 150 mL of boiling chloroform.

    • In a separate beaker, dissolve an equimolar amount of (1R,2S)-(-)-norephedrine in 50 mL of warm chloroform.

    • Slowly add the norephedrine solution to the boiling amino acid solution with continuous stirring.

    • Rationale: Using a stoichiometric equivalent of the resolving agent ensures that all of the racemic mixture is converted to diastereomeric salts. Boiling helps ensure complete dissolution before crystallization begins.

  • Fractional Crystallization:

    • Allow the mixture to cool slowly to room temperature without disturbance. The formation of a precipitate should be observed. For optimal crystal growth, slow cooling is paramount.

    • Further cool the flask in an ice bath for 1-2 hours to maximize the yield of the less soluble diastereomeric salt.

    • Rationale: The difference in solubility between diastereomers is often temperature-dependent. Slow cooling prevents the rapid precipitation of both salts, allowing for the selective crystallization of the less soluble form.[6]

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold chloroform to remove any adhering mother liquor.

    • Dry the crystals. This is the first crop, enriched in one diastereomer (e.g., (+)-acid·(-)-norephedrine).

    • Self-Validation: The optical purity of this salt can be checked by ¹H NMR spectroscopy, which may show distinct signals for the diastereomers, allowing for a direct determination of the diastereomeric ratio.[1]

  • Recrystallization (Optional but Recommended):

    • To achieve high diastereomeric purity, dissolve the dried crystals in a minimal amount of boiling chloroform and repeat the slow cooling and filtration process. A single recrystallization can often increase purity significantly.[1]

  • Liberation of the Enantiopure Amino Acid:

    • Suspend the diastereomerically pure salt in a mixture of 100 mL of water and 100 mL of dichloromethane.

    • Adjust the pH of the aqueous layer to ~1-2 by slowly adding 2M HCl while stirring vigorously. This protonates the amino acid and deprotonates the norephedrine, breaking the salt.

    • Separate the layers in a separatory funnel. The norephedrine hydrochloride will be in the aqueous layer, and the enantiopure amino acid may precipitate or remain in the organic layer.

    • Isolate the precipitated amino acid by filtration. If it remains in the organic layer, wash the layer with water, dry it over anhydrous MgSO₄, and evaporate the solvent to yield the product.

  • Recovery from Mother Liquor:

    • The other enantiomer can be recovered from the original mother liquor by following a similar acidification and extraction procedure. This fraction will be enriched in the opposite enantiomer but may require further purification.

2.4 Expected Results & Data

The efficiency of the resolution is determined by the yield and the enantiomeric excess (ee%) of the final product.

Resolving AgentSolventDiastereomer Yield (Crop 1)ee% of Recovered Acid
(-)-NorephedrineChloroform~45% (of theoretical max 50%)>95%
(+)-Tartaric AcidEthanol/WaterVariable>90%
(-)-BrucineMethanolVariable>98% (with recrystallization)
Note: This table presents illustrative data based on typical resolution outcomes.
Method 2: Enzymatic Kinetic Resolution

Enzymatic methods offer exceptional chemo-, regio-, and stereoselectivity, often under mild reaction conditions. A kinetic resolution strategy involves an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The reacted and unreacted forms, now chemically distinct, can be easily separated.

3.1 Scientific Principle

For resolving racemic α-methylphenylalanine, a common approach is to first synthesize the corresponding racemic amide or ester. This racemic derivative is then subjected to an enzyme, such as a lipase or an amidase, that exhibits high enantioselectivity. For instance, an L-amidase will selectively hydrolyze the (S)-amide to the (S)-acid, leaving the (R)-amide untouched. The resulting mixture of the (S)-acid and (R)-amide can then be separated based on their different chemical properties (e.g., by acid-base extraction).

3.2 Workflow for Enzymatic Kinetic Resolution

G cluster_products Reaction Mixture racemate Racemic Substrate (R/S)-α-methylphenylalanine Amide enzyme Enantioselective Enzyme (e.g., L-Amidase) racemate->enzyme Incubation (Buffer, Temp Control) product Product (S)-α-methylphenylalanine enzyme->product unreacted Unreacted Substrate (R)-α-methylphenylalanine Amide enzyme->unreacted separation Separation (e.g., Acid-Base Extraction) product->separation unreacted->separation final_S Pure (S)-Acid separation->final_S final_R Pure (R)-Acid (after hydrolysis of amide) separation->final_R

Caption: Workflow of Enzymatic Kinetic Resolution of an Amino Acid Amide.

3.3 Detailed Protocol: Amidase-Catalyzed Hydrolysis

Materials:

  • Racemic 2-Amino-2-methyl-3-phenylpropanoic acid amide (must be synthesized beforehand)

  • Immobilized Lipase (e.g., Novozym 435) or a specific amino acid amidase[7][8]

  • Phosphate buffer (e.g., 0.1 M, pH 7.5)

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate

  • Standard laboratory glassware, incubator/shaker

Procedure:

  • Enzymatic Reaction:

    • In an Erlenmeyer flask, suspend 5.0 g of racemic 2-Amino-2-methyl-3-phenylpropanoic acid amide in 250 mL of 0.1 M phosphate buffer (pH 7.5).

    • Add 500 mg of the immobilized enzyme.

    • Incubate the mixture at a controlled temperature (e.g., 37-40 °C) with gentle shaking (e.g., 150 rpm).

    • Rationale: Immobilized enzymes are often preferred as they can be easily recovered and reused, improving process economy. The pH and temperature are optimized for enzyme activity and stability.[8]

  • Monitoring the Reaction:

    • Periodically take small aliquots from the reaction mixture.

    • Analyze the aliquots by chiral HPLC to monitor the conversion and the enantiomeric excess of both the remaining substrate and the product.

    • The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both components.

    • Rationale: In a perfect kinetic resolution, the maximum yield for a single enantiomer is 50%. Pushing the reaction beyond this point will lead to the enzyme starting to act on the less-favored enantiomer, thus reducing the ee% of the product.

  • Work-up and Separation:

    • Once ~50% conversion is reached, remove the immobilized enzyme by filtration.

    • Wash the filtered enzyme with buffer and store for reuse.

    • Acidify the filtrate to pH 2 with 2M HCl. This protonates the newly formed carboxylic acid.

    • Extract the entire mixture with ethyl acetate (3 x 100 mL). The unreacted (R)-amide will preferentially move to the organic layer, while the protonated (S)-amino acid salt will remain in the aqueous layer.

    • Separation of (S)-Acid: The aqueous layer containing the (S)-amino acid can be concentrated to yield the product.

    • Separation of (R)-Amide: The combined organic layers are dried over anhydrous MgSO₄ and the solvent is evaporated to yield the unreacted (R)-amide. This can then be hydrolyzed to the (R)-acid using standard chemical methods (e.g., strong acid or base hydrolysis).

Method 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for both the analysis and preparative-scale separation of enantiomers.[9] The separation is achieved by using a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers. Differences in the stability of these complexes lead to different retention times.[10]

4.1 Scientific Principle

The racemic mixture is injected into an HPLC system equipped with a column packed with a CSP. As the mobile phase carries the sample through the column, the two enantiomers interact differently with the chiral selector on the stationary phase. One enantiomer will form a slightly more stable complex, causing it to be retained longer on the column, while the other elutes more quickly. This differential interaction results in the separation of the enantiomers into two distinct peaks in the chromatogram. Common CSPs for amino acids include macrocyclic glycopeptides (e.g., teicoplanin), crown ethers, and polysaccharide derivatives.[11][12][13]

4.2 Detailed Protocol: Analytical Method Development

Instrumentation & Materials:

  • HPLC system with UV or Mass Spectrometric detector

  • Chiral column:

    • Option A: Chirobiotic T (Teicoplanin-based)[11][12]

    • Option B: Crownpak CR(+) (Crown ether-based)[11][14]

  • HPLC-grade solvents (e.g., Methanol, Ethanol, Acetonitrile, Water)

  • Acidic or basic modifiers (e.g., Trifluoroacetic acid (TFA), Acetic acid)

  • 0.22 µm filters for sample and mobile phase preparation

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of racemic 2-Amino-2-methyl-3-phenylpropanoic acid at 1 mg/mL in a suitable solvent (e.g., water/methanol 50:50).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Method Development (Chirobiotic T Column):

    • Column: Chirobiotic T, 5 µm, 250 x 4.6 mm

    • Mobile Phase: Start with a polar organic mode. A typical mobile phase is Methanol/Acetic Acid/Triethylamine (100/0.1/0.1 v/v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL

    • Optimization: If separation is not optimal, systematically vary the mobile phase composition. For instance, change the alcohol (to ethanol or isopropanol) or adjust the concentration of the acidic/basic modifiers. The Chirobiotic T column is highly versatile and can also be operated in reversed-phase mode.[11]

  • Method Development (Crownpak CR(+) Column):

    • Column: Crownpak CR(+), 5 µm, 150 x 4.0 mm

    • Mobile Phase: This column typically requires an acidic aqueous mobile phase. Start with perchloric acid solution (pH 1.0 to 2.0). An organic modifier like methanol can be added (up to 15%) to adjust retention time.

    • Flow Rate: 0.8 mL/min

    • Column Temperature: Often operated at sub-ambient temperatures (e.g., 10-20 °C) to enhance chiral recognition.

    • Rationale: The crown ether CSP is particularly effective for primary amines like amino acids. The acidic mobile phase ensures the amino group is protonated (-NH₃⁺), allowing it to complex within the crown ether cavity.[14]

4.3 Data Analysis and Preparative Scale-Up
  • Resolution (Rs): Calculate the resolution between the two enantiomer peaks. A baseline separation (Rs ≥ 1.5) is desired.

  • Enantiomeric Excess (% ee): Calculated from the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

  • Scale-Up: Once an effective analytical method is established, it can be scaled up to a preparative scale by using a larger diameter column and increasing the sample load and flow rate proportionally.

Column TypeTypical Mobile PhaseAdvantage
Chirobiotic T Polar Organic or Reversed-PhaseBroad selectivity for underivatized amino acids.[10][11]
Crownpak CR(+) Acidic Aqueous (e.g., HClO₄)Excellent for primary amino acids; separates based on -NH₃⁺ group.[11]
Polysaccharide Normal Phase (Hexane/IPA)Requires derivatization (e.g., N-protection, esterification) but offers high loading capacity for preparative work.[15]
References
  • Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2000). High-performance liquid chromatographic separation of the enantiomers of unusual alpha-amino acid analogues.
  • Gong, X., & Wesdemiotis, C. (2003). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of D,L-Amino Acids. Analytical Chemistry, 75(3), 565-571. [Link]
  • Gong, X., & Wesdemiotis, C. (2003). A Mass Spectrometry Method for the Determination of Enantiomeric Excess in Mixtures of d,l-Amino Acids. Analytical Chemistry, 75(3), 565-571. [Link]
  • Cativiela, C., Díaz-de-Villegas, M. D., Latorre, A., & López, P. (2002). First synthesis of the two enantiomers of alpha-methyldiphenylalanine [(alphaMe)Dip] by HPLC resolution. Chirality, 14(1), 39-46. [Link]
  • Patel, V. (2012). Rapid determination of enantiomeric excess. Analytical Methods Blog. [Link]
  • Nakakoji, T., Sato, H., Ono, D., Miyake, H., Mieda, E., Shinoda, S., ... & Shizuma, M. (2021). One-pot analysis of enantiomeric excess of free amino acids by electrospray ionization mass spectrometry. Analytical Methods, 13(45), 5437-5441. [Link]
  • Bollinger, F. W. (1971). Resolution of DL-alpha-methylphenylalanine. Journal of Medicinal Chemistry, 14(4), 373-375. [Link]
  • Sargsyan, S., Balasanyan, M., Stepanyan, L., & Gevorgyan, G. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal, 53(7), 620-623. [Link]
  • Madarász, J., & Rápó, E. (2017). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]
  • Kyselová, L., & Lehotay, J. (2017). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 66(2), 62-66. [Link]
  • Ali, I., & Aboul-Enein, H. Y. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 194-203. [Link]
  • Li, T. K. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S.
  • Khan Academy. (2014). Resolution by diastereomeric salts. YouTube. [Link]
  • LibreTexts Chemistry. (2019). 6.
  • Al-Saeed, F. A., Al-Majed, A. A., & El-Yazbi, F. A. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3928. [Link]
  • Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2002). Efficient resolution of rac-2-cyano-2-methyl-3-phenylpropanoic acid. An appropriate starting material for the enantioconvergent synthesis of (S)-α-methylphenylalanine on a large laboratory scale. Tetrahedron: Asymmetry, 13(1), 75-80. [Link]
  • Nestl, B. M., Hammer, S. C., & Hauer, B. (2014). Enzymatic Dynamic Reductive Kinetic Resolution Towards 115 g/L (S)-2-Phenylpropanol.
  • Majhi, K. C., Kumar, M., & Kumar, V. (2019). Chromatographic Separation of Amino Acids.
  • Wikipedia. (n.d.). Chiral resolution. Wikipedia. [Link]
  • Ates, H., & Uslu, B. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography.
  • Coquerel, G. (2021). Direct Crystallization of Enantiomers and Dissociable Diastereomers.
  • Habibi, D., & Marvast, M. A. (2007). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran, 18(2), 139-143. [Link]
  • Holland, B. T., & Feske, B. D. (2019). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. ACS Omega, 4(7), 11639-11645. [Link]
  • Komeda, H., & Asano, Y. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology, 66(11), 4767-4772. [Link]
  • Szymańska, K., & Bryjak, J. (2022).
  • Otto Chemie Pvt. Ltd. (n.d.). 2-Amino-2-methyl-3-phenylpropanoic acid, 98%. Otto Chemie Pvt. Ltd.[Link]
  • Tufvesson, P., & Hult, K. (2011). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids.
  • Denard, C. A., & Hartwig, J. F. (2014). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids.
  • Tie, J. K., & Van der Wielen, L. A. M. (1998). U.S. Patent No. 5,733,883. Washington, DC: U.S.

Sources

Application Notes and Protocols for the NMR Spectroscopy Analysis of (R)-alpha-methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-alpha-methyl-phenylalanine is a non-proteinogenic amino acid, a chiral building block of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can impart unique conformational constraints and enhanced resistance to enzymatic degradation. The stereochemistry at the alpha-carbon is critical, as the biological activity of chiral molecules is often enantiomer-dependent. Therefore, robust analytical methods for the structural elucidation and determination of enantiomeric purity are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the detailed structural analysis of molecules in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the NMR analysis of (R)-alpha-methyl-phenylalanine. We will delve into sample preparation, standard 1D and 2D NMR experiments for structural verification, and a specific protocol for determining enantiomeric purity using a chiral solvating agent.

Structural Elucidation by 1D and 2D NMR Spectroscopy

The first step in the analysis of (R)-alpha-methyl-phenylalanine is to confirm its chemical structure using a suite of NMR experiments. The following sections detail the expected spectral characteristics and the protocols for acquiring the necessary data.

Expected ¹H and ¹³C NMR Spectral Characteristics

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. While experimental spectra for (R)-alpha-methyl-phenylalanine are not widely published, we can predict the approximate chemical shifts based on the known data for L-phenylalanine and considering the electronic effect of the additional alpha-methyl group. The alpha-methyl group, being an electron-donating group, is expected to cause a downfield shift for the alpha-carbon and potentially minor shifts in the neighboring protons.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for (R)-alpha-methyl-phenylalanine

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
α-CH₃~1.5~25Singlet in ¹H NMR.
β-CH₂~3.0 - 3.3~40AB quartet in ¹H NMR due to diastereotopicity.
Phenyl-H (ortho)~7.2-7.4~130
Phenyl-H (meta)~7.2-7.4~129
Phenyl-H (para)~7.2-7.4~127
α-C-~60Quaternary carbon, no attached proton.
Phenyl-C (ipso)-~137Quaternary carbon.
COOH~10-12 (in organic solvent)~175Broad singlet in ¹H NMR, exchangeable with D₂O.

Note: Chemical shifts are highly dependent on the solvent, concentration, and pH. The values presented are estimates.

Experimental Protocols
  • Dissolve the Sample: Weigh 5-10 mg of (R)-alpha-methyl-phenylalanine and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in a clean vial.[1]

  • Ensure Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved. If necessary, minor pH adjustment with DCl or NaOD in D₂O can aid solubility.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[1] Avoid introducing any solid particles.

  • Cap and Label: Cap the NMR tube and label it clearly.

  • ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. This will provide information on the number of different proton environments and their relative ratios through integration.

  • ¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. This will show the number of unique carbon atoms in the molecule.

  • DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D HSQC spectrum to establish one-bond correlations between protons and their directly attached carbons.[1] This is crucial for assigning the signals of the methyl and methylene groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons.[1] This experiment is invaluable for confirming the connectivity of the entire molecule, for instance, by observing correlations from the alpha-methyl protons to the alpha-carbon and the carboxylic carbon.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A 2D NOESY spectrum can reveal through-space correlations between protons that are in close proximity. This can be used to confirm the spatial relationship between the alpha-methyl group and the benzyl group.

Diagram 1: General Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Structure Confirmation prep1 Weigh 5-10 mg of (R)-alpha-methyl-phenylalanine prep2 Dissolve in 0.6-0.7 mL of deuterated solvent prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1d 1D NMR (¹H, ¹³C, DEPT-135) prep3->acq1d Acquire 1D Spectra acq2d 2D NMR (HSQC, HMBC, NOESY) acq1d->acq2d Acquire 2D Spectra analysis1 Assign Signals acq2d->analysis1 Process and Analyze Data analysis2 Confirm Connectivity and Stereochemistry analysis1->analysis2 analysis3 Final Structure Elucidation analysis2->analysis3

Caption: A streamlined workflow for the structural elucidation of (R)-alpha-methyl-phenylalanine using NMR spectroscopy.

Enantiomeric Purity Determination using a Chiral Solvating Agent

Since enantiomers have identical physical properties in an achiral environment, their NMR spectra are indistinguishable. To determine the enantiomeric purity of (R)-alpha-methyl-phenylalanine, a chiral solvating agent (CSA) can be employed. The CSA forms transient diastereomeric complexes with the R and S enantiomers of the analyte, which have different NMR spectra, allowing for their differentiation and quantification.

A particularly effective CSA for underivatized α-methyl amino acids is (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. This crown ether interacts with the protonated amino group of the amino acid, leading to observable chemical shift differences between the enantiomers.

Protocol 3: Chiral Analysis with (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid
  • Prepare Analyte Solution: Dissolve approximately 5 mg of the (R)-alpha-methyl-phenylalanine sample in 0.5 mL of methanol-d₄ in a clean vial.

  • Prepare CSA Solution: In a separate vial, prepare a solution of (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid in methanol-d₄ at a concentration of approximately 20 mg/mL.

  • Mix Analyte and CSA: In a 5 mm NMR tube, combine the analyte solution with an equimolar amount of the CSA solution. The interaction between the carboxylic acid groups of the crown ether and the amino group of the amino acid will lead to protonation and complex formation.

  • Acquire ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum of the mixture. It is crucial to achieve good shimming to resolve potentially small chemical shift differences.

  • Data Analysis: Examine the signals of the alpha-methyl and benzyl protons. In the presence of the chiral crown ether, the signals corresponding to the R and S enantiomers should be split into two distinct sets of peaks. The enantiomeric excess (% ee) can be calculated by integrating the corresponding signals of the two enantiomers using the following formula:

    % ee = [ (Integral of Major Enantiomer - Integral of Minor Enantiomer) / (Integral of Major Enantiomer + Integral of Minor Enantiomer) ] x 100

Diagram 2: Principle of Chiral Discrimination with a CSA

G R_Analyte (R)-Analyte R_Complex Diastereomeric Complex 1 (R-CSA) R_Analyte->R_Complex + CSA S_Analyte (S)-Analyte S_Complex Diastereomeric Complex 2 (S-CSA) S_Analyte->S_Complex + CSA CSA Chiral Solvating Agent (CSA) NMR_R Distinct NMR Signal 1 R_Complex->NMR_R yields NMR_S Distinct NMR Signal 2 S_Complex->NMR_S yields

Caption: Formation of diastereomeric complexes between enantiomers and a chiral solvating agent, leading to distinct NMR signals.

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive analysis of (R)-alpha-methyl-phenylalanine. Standard 1D and 2D NMR techniques provide unambiguous structural confirmation, while the use of chiral solvating agents offers a straightforward and reliable method for determining enantiomeric purity. The protocols and data presented in this application note serve as a practical guide for researchers in academia and industry, facilitating the efficient and accurate characterization of this important chiral building block.

References

  • Wenzel, T. J., & Thurston, J. E. (2000). Enantiomeric discrimination in the NMR spectra of underivatized amino acids and α-methyl amino acids using (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Tetrahedron Letters, 41(20), 3769-3772. [Link]
  • Iowa State University Chemical Instrumentation Facility.
  • Columbia University NMR Core Facility. HSQC and HMBC. [Link]

Sources

Definitive Characterization of α-Methyl-Phenylalanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

α-Methyl-phenylalanine (α-MePhe) is a non-proteinogenic amino acid with significant applications in pharmaceutical research and peptide design, where it is used to enhance the stability and bioavailability of therapeutic agents.[1] As a derivative of phenethylamine, its accurate characterization and quantification are critical for drug development, metabolic studies, and quality control.[2] This application note presents a robust and detailed protocol for the characterization and quantification of α-methyl-phenylalanine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We detail a comprehensive workflow, from sample preparation to data analysis, and elucidate the compound's distinct fragmentation pattern under electrospray ionization (ESI) conditions. This guide provides researchers with the foundational methodology to achieve high sensitivity, specificity, and reproducibility in their analyses.

Introduction and Scientific Principle

α-Methyl-phenylalanine is an analogue of the essential amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon. This structural modification imparts unique biochemical properties, including resistance to enzymatic degradation, making it a valuable building block for creating more stable peptide-based drugs.[1] Furthermore, its role as a tyrosine hydroxylase inhibitor gives it significance in neurological research.[2]

Mass spectrometry (MS) is the definitive analytical tool for characterizing such molecules due to its unparalleled sensitivity and specificity. When coupled with liquid chromatography (LC), it allows for the separation of the analyte from complex matrices prior to detection, which is essential for accurate quantification.[3] This method relies on several key principles:

  • Chromatographic Separation: Reversed-phase LC is employed to separate α-MePhe from other sample components based on its polarity. A C18 stationary phase is effective for retaining the analyte, while a gradient of aqueous and organic mobile phases elutes it with a characteristic retention time.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar molecules like amino acids. In positive ion mode, the primary amine group of α-MePhe is readily protonated to form the precursor ion, [M+H]⁺. The use of solvents with lower surface tension, such as acetonitrile, and the addition of an acid like formic acid, enhances ionization efficiency.[4][5]

  • Tandem Mass Spectrometry (MS/MS): For unambiguous identification and quantification, a tandem mass spectrometer (e.g., a triple quadrupole) is used. The protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the second quadrupole (q2), and the resulting product ions are scanned in the third quadrupole (Q3). This process, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional selectivity by monitoring specific precursor-to-product ion transitions.[6]

Experimental Protocols

Materials and Reagents
  • α-Methyl-DL-phenylalanine reference standard (Purity ≥99%)

  • Stable isotope-labeled internal standard (SIL-IS), e.g., α-Methyl-phenylalanine-¹³C₉,¹⁵N (for quantitative analysis)

  • LC-MS grade Water

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • Formic Acid (FA), 99% purity

  • Human Plasma (for biological matrix protocol)

  • 1.5 mL Polypropylene Microcentrifuge Tubes

Protocol 1: Sample Preparation from Human Plasma

This protocol describes a protein precipitation method, a robust and common technique for extracting small molecules from biological fluids.[7]

  • Thaw Samples: Thaw frozen plasma samples on ice to prevent degradation.

  • Aliquot Sample: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Spike the sample with 10 µL of the SIL-IS working solution (e.g., 1 µg/mL in 50:50 MeOH:H₂O) to correct for matrix effects and procedural losses. Vortex briefly.

  • Precipitate Proteins: Add 400 µL of ice-cold ACN containing 0.1% FA. The cold solvent and acid aid in efficient protein crashing.

  • Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.

  • Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins, leaving the analyte in the supernatant.

  • Transfer Supernatant: Carefully transfer 300 µL of the clear supernatant to a clean autosampler vial for LC-MS/MS analysis. Avoid disturbing the protein pellet.

Protocol 2: Liquid Chromatography (LC) Method

This method provides excellent retention and peak shape for α-MePhe.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

Table 1: LC Gradient Conditions

Time (min) Flow Rate (mL/min) % Mobile Phase A % Mobile Phase B
0.00 0.4 95 5
1.00 0.4 95 5
4.00 0.4 5 95
5.00 0.4 5 95
5.10 0.4 95 5

| 7.00 | 0.4 | 95 | 5 |

Protocol 3: Mass Spectrometry (MS) Method
  • Instrumentation: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325°C

    • Drying Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions for α-Methyl-Phenylalanine

Compound Precursor Ion [M+H]⁺ (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
α-Methyl-Phe 180.1 134.1 50 15
α-Methyl-Phe 180.1 117.1 50 25

| α-Methyl-Phe-IS | 190.1 | 143.1 | 50 | 15 |

Rationale for MRM Transitions: The precursor ion for α-MePhe is its protonated molecule at m/z 180.1 (C₁₀H₁₃NO₂ + H⁺).[8] The most abundant product ion at m/z 134.1 corresponds to the neutral loss of formic acid (HCOOH, 46 Da), a characteristic fragmentation for protonated amino acids.[9][10] The second product ion at m/z 117.1 results from the subsequent loss of ammonia (NH₃) from the m/z 134.1 fragment. The primary transition (180.1 -> 134.1) is typically used for quantification due to its high intensity, while the second can be used as a qualifier for confirmation.

Results and Discussion

Workflow Visualization

The complete analytical workflow, from sample receipt to final data reporting, is a systematic process designed to ensure data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (100 µL) Spike 2. Spike Internal Standard Sample->Spike Precip 3. Add ACN (Protein Precipitation) Spike->Precip Vortex 4. Vortex & Centrifuge Precip->Vortex Supernatant 5. Transfer Supernatant to Vial Vortex->Supernatant LC 6. LC Separation (C18 Column) Supernatant->LC MS 7. ESI-MS/MS Detection (MRM Mode) LC->MS Integrate 8. Peak Integration MS->Integrate Calibrate 9. Calibration Curve (Concentration Calculation) Integrate->Calibrate Report 10. Final Report Calibrate->Report

Caption: Overall workflow for the quantitative analysis of α-MePhe.

Fragmentation Pathway Analysis

Understanding the fragmentation of α-MePhe is crucial for method development and structural confirmation. The collision-induced dissociation (CID) of the protonated precursor ion [M+H]⁺ at m/z 180.1 follows a predictable pathway for an α-methylated amino acid. The methyl group stabilizes the charge on the α-carbon, influencing the fragmentation cascade.

G cluster_pathway Proposed Fragmentation of Protonated α-Methyl-Phenylalanine cluster_frag1 Primary Fragmentation cluster_frag2 Secondary Fragmentation Precursor [M+H]⁺ α-Methyl-Phenylalanine m/z 180.1 Frag1 Immonium Ion m/z 134.1 Precursor->Frag1 - HCOOH (46 Da) Collision Energy ~15 eV Frag2 Fragment m/z 117.1 Frag1->Frag2 - NH₃ (17 Da) Collision Energy ~25 eV

Caption: Proposed CID fragmentation pathway for α-Methyl-Phenylalanine.

The primary fragmentation involves the loss of the entire carboxylic acid group as formic acid (HCOOH), resulting in the stable immonium ion at m/z 134.1 . This is the most intense and reliable fragment for quantification. At higher collision energies, this fragment can further lose ammonia (NH₃) to produce the fragment at m/z 117.1 , which serves as an excellent qualifier ion, confirming the identity of the parent molecule.

Conclusion

This application note provides a validated, step-by-step methodology for the robust characterization and quantification of α-methyl-phenylalanine using LC-MS/MS. The described protocols for sample preparation, chromatographic separation, and mass spectrometric detection are optimized for high sensitivity, selectivity, and throughput. The elucidation of the fragmentation pathway provides a definitive basis for structural confirmation. This method is directly applicable to drug discovery, pharmacokinetic studies, and quality control workflows, enabling researchers to generate high-quality, reliable data for this important amino acid analogue.

References

  • Chu, T. T., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Journal of The American Society for Mass Spectrometry.
  • Human Metabolome Database. (2021). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). HMDB.
  • Armstrong, D. W., et al. (2020). Translational Detection of Nonproteinogenic Amino Acids Using an Engineered Complementary Cell-Free Protein Synthesis Assay. Analytical Chemistry.
  • Violi, J. P. (2022). Analysis of Protein and Non-Protein Amino Acids via Liquid Chromatography-Tandem Mass Spectrometry. OPUS at UTS.
  • Payne, A. D. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University.
  • National Center for Biotechnology Information. (n.d.). DL-alpha-Methylphenylalanine. PubChem Compound Database.
  • Davies, M. J., & Hawkins, C. L. (2020). Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. Free Radical Biology and Medicine.
  • Wikipedia. (n.d.). α-Methylphenylalanine. Wikipedia.
  • S.K.S. S., et al. (2013). Quantitative Analysis of amino acid oxidation markers by tandem mass spectrometry. Journal of visualized experiments : JoVE.
  • National Center for Biotechnology Information. (n.d.). L-Alpha-methylphenylalanine. PubChem Compound Database.
  • Harrison, A. G. (2002). Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. Agilent Technologies, Inc.
  • Kageyama, A., et al. (2019). Influence of Solvent Composition and Surface Tension on the Signal Intensity of Amino Acids in Electrospray Ionization Mass Spectrometry. Mass Spectrometry (Tokyo, Japan).
  • Contado, C., & Grepioni, F. (2018). Performance Comparison of Ambient Ionization Techniques Using a Single Quadrupole Mass Spectrometer for the Analysis of Amino Acids, Drugs, and Explosives. Journal of The American Society for Mass Spectrometry.
  • Zhang, X., et al. (2014). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PLoS One.

Sources

Application Notes and Protocols: Strategic Incorporation of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Steric Hindrance in Peptide Design

In the landscape of modern drug discovery and materials science, peptides engineered with unnatural amino acids offer a powerful toolkit for modulating biological activity, enhancing proteolytic stability, and constraining conformational flexibility. Among these, α,α-disubstituted amino acids, such as (R)-2-Amino-2-methyl-3-phenylpropanoic acid (also known as (R)-α-Methylphenylalanine), are of paramount importance. The gem-dimethyl group on the α-carbon introduces significant steric hindrance, which can lock the peptide backbone into specific secondary structures, like helices or turns, thereby pre-organizing the molecule for receptor binding and often leading to increased potency and bioavailability.[1][2][3] However, the very steric bulk that imparts these desirable properties also presents a formidable challenge during chemical peptide synthesis.[4]

This technical guide provides a comprehensive overview of the principles and practical protocols for the successful incorporation of this compound into peptide sequences. We will delve into the mechanistic rationale behind optimized coupling strategies, solvent selection, and the use of specialized reagents, equipping researchers with the knowledge to navigate the synthetic complexities of this valuable building block.

The Core Challenge: Overcoming Steric Encumbrance

The primary obstacle in coupling this compound, or any α,α-disubstituted amino acid, is the steric shield around the carboxyl group and the approaching nucleophilic amine. This bulk significantly slows down the rate of amide bond formation.[5] Standard coupling conditions, often sufficient for proteinogenic amino acids, typically result in low yields, incomplete reactions, and the accumulation of deletion sequences.[6] Therefore, a multi-faceted approach is required, focusing on enhancing the electrophilicity of the activated carboxylic acid and optimizing the reaction environment to facilitate the coupling.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is the most critical factor for successfully incorporating sterically hindered residues. Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) are often insufficiently reactive to overcome the steric barrier.[7] More potent, in-situ activating reagents are essential. These are typically categorized as aminium/uronium or phosphonium salts, which convert the carboxylic acid into highly reactive esters.[8]

Reagent ClassExamplesActivated SpeciesReactivityKey Considerations
Aminium/Uronium Salts HATU, HCTU, HBTU, TBTU, COMUOAt, O-6-ClBt, OBt, Oxyma estersHigh to Very HighHATU and COMU are among the most powerful due to the formation of highly reactive OAt and Oxyma esters, respectively.[8][9] HCTU is also highly effective.[7]
Phosphonium Salts PyBOP, PyAOPOBt, OAt estersHighEffective alternatives to aminium salts. Solutions in DMF may have lower stability over time compared to uronium reagents.[8]
Acyl Fluoride Precursors TFFHAcyl FluorideExtremely HighThis strategy is reserved for the most challenging couplings where even potent aminium/phosphonium reagents fail.[7][9][10]

Expert Insight: For the majority of this compound couplings, HATU or COMU are the recommended starting points due to their superior reactivity and ability to minimize racemization.[5][8] The formation of the OAt ester by HATU is particularly effective, as the pyridine nitrogen of the HOAt leaving group can provide anchimeric assistance during the coupling reaction.[8]

Optimizing the Reaction Environment: Solvents and Temperature

The reaction environment plays a crucial role in facilitating the coupling of sterically demanding residues.

  • Solvent Choice: The solvent must effectively solvate the growing peptide chain attached to the solid support to prevent aggregation and ensure accessibility of the reactive sites.[7] While N,N-Dimethylformamide (DMF) is a standard solvent in Solid-Phase Peptide Synthesis (SPPS), N-Methyl-2-pyrrolidone (NMP) is often preferred for difficult couplings due to its superior solvating properties.[6][7] For exceptionally challenging sequences, a solvent mixture such as DCM/DMF/NMP may be beneficial.[7]

  • Reaction Time and Temperature: Steric hindrance slows reaction kinetics, necessitating longer coupling times.[7] While standard couplings may be complete within 1-2 hours, incorporating this compound often requires extended reaction times, potentially overnight.[7] Gentle heating can also be employed to overcome the activation energy barrier; however, this must be done with caution as elevated temperatures can increase the risk of racemization.[7] Microwave-assisted peptide synthesis (MA-SPPS) is a highly effective technique for driving difficult couplings to completion rapidly and efficiently by utilizing microwave energy to heat the reaction mixture.[7]

Experimental Protocols

The following protocols are designed for standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: High-Efficiency Coupling using HATU (Double Coupling)

This protocol is recommended as the primary approach for incorporating Fmoc-(R)-2-Amino-2-methyl-3-phenylpropanoic acid-OH. The "double coupling" procedure ensures the reaction goes to completion.

Materials:

  • Fmoc-protected resin-bound peptide with a free N-terminal amine

  • Fmoc-(R)-2-Amino-2-methyl-3-phenylpropanoic acid-OH

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Piperidine solution (20% in NMP) for Fmoc deprotection

Procedure:

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in NMP for 3 minutes. Drain.

    • Repeat the treatment with 20% piperidine in NMP for 10 minutes. Drain.

    • Wash the resin thoroughly with NMP (5 x 1 min).

  • First Coupling:

    • In a separate vessel, prepare the activated amino acid solution:

      • Dissolve Fmoc-(R)-2-Amino-2-methyl-3-phenylpropanoic acid-OH (4 equivalents relative to resin loading) and HATU (3.9 equivalents) in NMP.

      • Add DIPEA (8 equivalents) to the solution.

      • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2 hours at room temperature.

    • Drain the reaction solution.

    • Wash the resin with NMP (3 x 1 min).

  • Second Coupling (Double Coupling):

    • Repeat steps 2.1 through 2.4 with a fresh solution of activated amino acid. This second coupling step is crucial for achieving a near-quantitative reaction.[7]

    • After the second coupling, wash the resin thoroughly with NMP (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min) to prepare for the next cycle.

  • Monitoring: Perform a Kaiser test or other qualitative ninhydrin test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, a third coupling may be considered.

SPPS_Coupling_Workflow Resin Resin-Peptide-NH-Fmoc Deprotection Fmoc Deprotection (20% Piperidine/NMP) Resin->Deprotection Washes1 NMP Washes Deprotection->Washes1 FreeAmine Resin-Peptide-NH2 Washes1->FreeAmine Coupling Coupling Reaction (2 hours) FreeAmine->Coupling Preactivation Pre-activation Fmoc-(R)-αMePhe-OH + HATU + DIPEA Preactivation->Coupling Washes2 NMP Washes Coupling->Washes2 Check Kaiser Test Washes2->Check Check->Coupling Positive (Repeat Coupling) NextCycle Proceed to Next Cycle Check->NextCycle Negative Acyl_Fluoride_Workflow cluster_activation Acyl Fluoride Generation (in DCM) cluster_coupling Coupling on Resin AA Fmoc-(R)-αMePhe-OH AcylFluoride Fmoc-(R)-αMePhe-F (Highly Reactive) AA->AcylFluoride TFFH TFFH + DIPEA TFFH->AcylFluoride ResinAmine Resin-Peptide-NH2 AcylFluoride->ResinAmine Add to Resin CoupledPeptide Resin-Peptide-CO-αMePhe-Fmoc ResinAmine->CoupledPeptide Reaction

Sources

Application Notes and Protocols for Solid-Phase Peptide Synthesis with α-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance and Challenge of Incorporating α-Methyl-Phenylalanine

In the landscape of modern drug development and peptide science, the incorporation of unnatural amino acids is a powerful strategy to modulate the pharmacological properties of peptides. Among these, α,α-disubstituted amino acids, such as α-methyl-L-phenylalanine (α-Me-Phe), are of particular interest. The gem-dimethyl group on the α-carbon introduces significant conformational constraints on the peptide backbone. This steric hindrance can lock the peptide into a specific bioactive conformation, increasing its affinity for biological targets and, crucially, enhancing its resistance to enzymatic degradation by proteases.[1] The result is often a peptidomimetic with a longer biological half-life and improved stability, highly desirable traits for therapeutic candidates.[1]

However, the very steric bulk that confers these advantages also presents a formidable challenge during chemical synthesis.[2][3] In standard Solid-Phase Peptide Synthesis (SPPS), the formation of a peptide bond between the bulky α-Me-Phe and the growing peptide chain is kinetically hindered.[4][5] This can lead to incomplete coupling reactions, resulting in deletion sequences and significantly reduced yields of the target peptide.[4] Therefore, specialized protocols and reagents are required to overcome this steric barrier and achieve efficient incorporation of α-Me-Phe.

This guide provides a detailed examination of the synthetic challenges and offers robust, field-proven protocols for the successful incorporation of Fmoc-α-methyl-L-phenylalanine into peptide sequences using modern SPPS techniques.

Overcoming the Steric Hurdle: Key Strategic Considerations

The successful synthesis of peptides containing α-methyl-phenylalanine hinges on optimizing the coupling reaction. The core principle is to enhance the reactivity of the incoming amino acid's carboxyl group to a level that can overcome the steric shield presented by the α-methyl group and the N-terminal amine of the resin-bound peptide.

The Crucial Role of Advanced Coupling Reagents

Standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) alone are often insufficient for driving the coupling of sterically hindered residues to completion.[5] More potent activating agents are necessary.

  • Uronium/Aminium and Phosphonium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven effective.[4] These reagents react with the Fmoc-α-Me-Phe to form highly reactive OAt or OBt esters, which then readily acylate the N-terminal amine.

  • Oxyma-Based Reagents: A newer generation of coupling reagents incorporates the OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) moiety. COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a standout in this class.[6][7] COMU is noted for its high solubility, exceptional coupling efficiency for hindered amino acids, and reduced potential for racemization.[6][8] It is a safer alternative to benzotriazole-based reagents, which can be explosive.[7]

The Synergy of Microwave-Assisted SPPS (MA-SPPS)

Microwave energy has revolutionized SPPS, particularly for "difficult" sequences.[2][3][9] By applying microwave irradiation, the reaction mixture is heated rapidly and uniformly, which significantly accelerates both the coupling and deprotection steps.[10] For sterically hindered couplings involving α-Me-Phe, MA-SPPS can drive reactions to completion in minutes that might take hours or fail entirely under conventional room temperature conditions.[3][9] This not only improves yield and purity but also dramatically reduces synthesis time.[10]

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for manual or automated SPPS incorporating Fmoc-α-methyl-L-phenylalanine. The use of a microwave peptide synthesizer is highly recommended for optimal results.

Protocol 1: Standard Fmoc-SPPS Cycle for a Non-Hindered Amino Acid

This protocol outlines the foundational steps of a typical Fmoc-SPPS cycle, which are repeated for each non-hindered amino acid in the sequence.[11][12]

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[11][13]

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes. Drain.[11]

    • Repeat the treatment with fresh 20% piperidine in DMF for 10-15 minutes.[11]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

  • Coupling:

    • In a separate vessel, dissolve the standard Fmoc-amino acid (3-5 eq.), a coupling reagent (e.g., HBTU, 2.9-4.9 eq.), and an activating base (e.g., DIPEA, 6-10 eq.) in DMF.[11][13]

    • Pre-activate for 1-2 minutes.[11]

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.[13]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).[13]

Protocol 2: Optimized Coupling of Fmoc-α-methyl-L-phenylalanine

This protocol details the necessary modifications for the efficient incorporation of the sterically hindered Fmoc-α-Me-Phe.

Method A: COMU-Based Coupling (Recommended)

  • Deprotection & Washing: Perform the Fmoc deprotection and subsequent DMF washes on the N-terminal amine of the peptide-resin as described in Protocol 1.

  • Activation and Coupling:

    • In a separate vessel, dissolve Fmoc-α-methyl-L-phenylalanine (3-5 eq.) and COMU (3-5 eq.) in DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the solution.

    • Immediately add the activation mixture to the deprotected resin.

  • Reaction Conditions:

    • Microwave-Assisted: Perform the coupling in a microwave peptide synthesizer at a controlled temperature (e.g., 75-90°C) for 10-30 minutes.[9] Microwave energy is highly effective at driving this difficult coupling to completion.[2][3]

    • Conventional: If a microwave is unavailable, allow the reaction to proceed for an extended period (4-24 hours) at room temperature. Double coupling (repeating the coupling step with fresh reagents) is strongly advised.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a successful reaction. If the test is positive, a second coupling is necessary.

Method B: HATU-Based Coupling

The procedure is similar to Method A, substituting HATU for COMU. HATU is also a highly efficient reagent for hindered couplings.[4]

Quantitative Data Summary: Reagent Recommendations

The table below summarizes the recommended equivalents of reagents for both standard and hindered coupling reactions in Fmoc-SPPS.

ReagentStandard Coupling (eq.)Hindered Coupling (α-Me-Phe) (eq.)Rationale & Notes
Fmoc-Amino Acid3 - 53 - 5An excess drives the reaction to completion.
Coupling Reagent (COMU/HATU)2.9 - 4.93 - 5Higher equivalents are needed to overcome steric hindrance. COMU and HATU are highly recommended.[4][6]
Base (DIPEA)6 - 106 - 10Activates the carboxyl group and neutralizes the protonated N-terminal amine.
Reaction Time (Conventional)1 - 2 hours4 - 24 hours (Double coupling recommended)Extended time is necessary to allow the sterically hindered reaction to proceed.
Reaction Time (Microwave)5 - 10 minutes10 - 30 minutesMicrowave energy dramatically accelerates the coupling rate.[10]

Visualizing the Workflow

The following diagrams illustrate the key steps and decision points in the synthesis process.

SPPS_Workflow cluster_cycle Iterative SPPS Cycle Start Start with Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Decision Next AA is α-Me-Phe? Wash1->Decision Standard_Coupling Standard Coupling (e.g., HBTU/DIPEA) Decision->Standard_Coupling No Hindered_Coupling Hindered Coupling (COMU or HATU, Microwave Preferred) Decision->Hindered_Coupling Yes Wash2 DMF Wash Standard_Coupling->Wash2 Hindered_Coupling->Wash2 End_Cycle Ready for Next Cycle Wash2->End_Cycle

Caption: General workflow for SPPS incorporating α-methyl-phenylalanine.

Troubleshooting and Side Reactions

Even with optimized protocols, challenges can arise. Awareness of potential side reactions is crucial for troubleshooting.

  • Incomplete Coupling: This is the most common issue, identified by a positive Kaiser test after the coupling step.

    • Solution: Immediately perform a second coupling (recoupling) with fresh activated Fmoc-α-Me-Phe. If the issue persists, consider increasing the reaction temperature (if using a microwave) or extending the reaction time.

  • Diketopiperazine (DKP) Formation: This side reaction can occur after the coupling of the second amino acid, particularly if the C-terminal residue is Proline or another residue prone to cyclization. The deprotected N-terminal amine of the dipeptide can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[14]

    • Mitigation: Use a resin pre-loaded with the first amino acid and couple the second amino acid (in this case, potentially α-Me-Phe) quickly and efficiently. Using 2-chlorotrityl chloride (2-CTC) resin can also minimize DKP formation due to its bulky nature.[15]

  • Racemization: While α,α-disubstituted amino acids are not prone to racemization at the α-carbon, other chiral centers in the peptide can be affected, especially during prolonged activation times or with excessive base.[4][16]

    • Mitigation: Use coupling reagents known for low racemization potential, such as COMU with an Oxyma additive.[4][6] Avoid unnecessarily long pre-activation times.[16]

Side_Reactions cluster_pathways Reaction Pathways PeptideResin H₂N-AA(n)-...-Resin DesiredCoupling Desired Coupling PeptideResin->DesiredCoupling IncompleteCoupling Incomplete Coupling (Steric Hindrance) PeptideResin->IncompleteCoupling ActivatedAAMePhe Activated Fmoc-α-Me-Phe ActivatedAAMePhe->DesiredCoupling ActivatedAAMePhe->IncompleteCoupling IncompleteCoupling->PeptideResin Unreacted Amine (Positive Kaiser Test)

Caption: Competing reaction pathways during the coupling of α-methyl-phenylalanine.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using the standard deprotection protocol.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.[13]

  • Cleavage: Treat the dried resin with a cleavage cocktail, typically containing a high concentration of Trifluoroacetic acid (TFA) and scavengers to protect sensitive residues. A common cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% Water.[13] Agitate for 2-3 hours at room temperature.[13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

  • Purification: Collect the peptide pellet by centrifugation, wash with cold ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

The incorporation of α-methyl-phenylalanine is a valuable tool for designing stable and conformationally constrained peptides. While its steric bulk poses a significant synthetic challenge, this can be effectively overcome through a combination of potent, modern coupling reagents like COMU, and the application of microwave energy to accelerate the reaction. By understanding the principles behind these optimized protocols and being aware of potential side reactions, researchers can confidently and efficiently synthesize these valuable modified peptides for applications in drug discovery and materials science.

References

  • Mueller, P., & Rudin, D. O. (1968). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. Nature, 217, 713–719.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • ResearchGate. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal.
  • El-Faham, A., & Albericio, F. (2013). COMU: Scope and limitations of the latest innovation in peptide acyl transfer reagents. Journal of Peptide Science, 19(7), 413-421.
  • Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthetic Communications, 34(11), 1989-2001.
  • Subirós-Funosas, R., et al. (2013). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. Molecules, 18(9), 10798-10811.
  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.
  • Góngora-Benítez, M., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(10), 2447.
  • Chen, C. T., et al. (2007). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 54(4), 1055-1062.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Methods and protocols of modern solid phase peptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 41-76). Oxford University Press.
  • Pícharová, Z., et al. (2020). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 26(10), e3274.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • Wang, P., et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(4), 310-318.
  • García-Ramos, Y., et al. (2018). Standard Fmoc solid‐phase peptide synthesis (Fmoc SPPS, A) and the activation of 2-chlorotrityl chloride resin. Protocols.io.
  • Mesa Labs. (n.d.). SPPS Tips For Success Handout.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Loffredo, M. R., et al. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3291.
  • da S. A. G. F. Dias, L., & de Souza, R. O. M. A. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Berts, L., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 179.
  • Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(10), 599-617.
  • ACS Publications. (2020). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 85(3), 1185-1196.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Quantitative Analysis of (R)-alpha-methyl-phenylalanine: A Comprehensive Guide to Modern Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Abstract

This technical guide provides a detailed overview and practical protocols for the quantitative analysis of (R)-alpha-methyl-phenylalanine. As the stereoisomeric purity of chiral compounds is a critical parameter in the pharmaceutical industry, robust and reliable analytical methods are paramount. This document explores the predominant analytical techniques for the enantioselective quantification of (R)-alpha-methyl-phenylalanine, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). For each technique, we delve into the fundamental principles, experimental considerations, and step-by-step protocols. Comparative data is presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific application.

Introduction: The Significance of Chiral Purity

Alpha-methyl-phenylalanine is a non-proteinogenic amino acid with a chiral center, existing as two enantiomers: (R)-alpha-methyl-phenylalanine and (S)-alpha-methyl-phenylalanine. In the realm of pharmacology and drug development, enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. One enantiomer may be therapeutically active, while the other could be inactive or even elicit adverse effects. Consequently, the accurate quantification of the desired enantiomer and the control of its chiral impurity are mandated by regulatory agencies.[1][2][3] This necessitates the development and validation of sensitive and selective analytical methods to determine the enantiomeric excess (e.e.) and ensure the safety and efficacy of pharmaceutical products.

High-Performance Liquid Chromatography (HPLC) for Enantioseparation

HPLC is the most widely employed technique for chiral separations due to its versatility, robustness, and wide range of available chiral stationary phases (CSPs).[1] The separation is based on the differential interaction of the enantiomers with a chiral selector, which can be either immobilized on the stationary phase (direct method) or added to the mobile phase.

Direct Chiral HPLC: The Power of Chiral Stationary Phases

The direct approach, utilizing CSPs, is often preferred for its simplicity and efficiency. The mechanism of chiral recognition by a CSP is a complex interplay of various interactions, including hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation, which create a transient diastereomeric complex between the analyte and the chiral selector.

Commonly used CSPs for the separation of amino acid enantiomers include:

  • Polysaccharide-based CSPs: Derivatives of cellulose and amylose are widely used due to their broad applicability.

  • Macrocyclic Glycopeptide-based CSPs: Teicoplanin and ristocetin-based phases are particularly effective for underivatized amino acids, as they possess ionic groups compatible with aqueous mobile phases.[4][5]

  • Cyclodextrin-based CSPs: These create inclusion complexes with the analyte, and the chiral recognition occurs at the mouth of the cyclodextrin cavity.[4]

  • Cyclofructan-based CSPs: These offer unique selectivities for a range of chiral compounds.[4]

Experimental Workflow: Direct Chiral HPLC

Direct Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare (R)-alpha-methyl-phenylalanine Standard/Sample Solution HPLC Equilibrate Chiral HPLC Column Sample->HPLC MobilePhase Prepare and Degas Mobile Phase MobilePhase->HPLC Inject Inject Sample HPLC->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV/MS Detection Separate->Detect Integrate Integrate Peak Areas of Enantiomers Detect->Integrate Quantify Calculate Enantiomeric Purity/%e.e. Integrate->Quantify Chiral GC-MS Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Prepare (R)-alpha-methyl-phenylalanine Standard/Sample Derivatize Derivatize with a suitable agent (e.g., MTBSTFA) Sample->Derivatize GC Inject into GC with Chiral Column Derivatize->GC Separate Temperature Programmed Separation GC->Separate MS Mass Spectrometric Detection (SIM/Scan) Separate->MS Integrate Integrate Ion Chromatogram Peaks MS->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Chiral CE Workflow cluster_prep Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Prepare Sample Solution Inject Inject Sample (Hydrodynamic/Electrokinetic) Sample->Inject BGE Prepare Background Electrolyte with Chiral Selector Capillary Condition Capillary BGE->Capillary Capillary->Inject Separate Apply Voltage for Separation Inject->Separate Detect UV/LIF/MS Detection Separate->Detect Analyze Analyze Electropherogram Detect->Analyze Quantify Quantify using Peak Area/Height Analyze->Quantify

Sources

Application Note: High-Resolution Chiral Separation of α-Methyl-Phenylalanine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

α-Methyl-phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. As a chiral compound, its enantiomers, (R)-α-methyl-phenylalanine and (S)-α-methyl-phenylalanine, can exhibit markedly different pharmacological and toxicological profiles. The incorporation of α-methyl amino acids into peptides can increase their resistance to enzymatic degradation and induce specific conformational constraints. Consequently, the ability to accurately separate and quantify these enantiomers is paramount for ensuring the stereochemical purity, efficacy, and safety of novel peptide-based therapeutics and other active pharmaceutical ingredients (APIs).[1]

This application note provides a comprehensive guide to developing a robust and efficient chiral HPLC method for the baseline separation of α-methyl-phenylalanine enantiomers. We will delve into the underlying principles of chiral recognition, provide a detailed experimental protocol, and discuss key aspects of method optimization, drawing upon established expertise in the field of enantioselective chromatography.

The Principle of Chiral Recognition on Polysaccharide-Based Stationary Phases

The cornerstone of this method is the use of a Chiral Stationary Phase (CSP) that creates a chiral environment, enabling differential interaction with the two enantiomers. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are among the most powerful and versatile tools for enantiomer separations.[2][3]

The chiral selector, typically a derivative such as tris(3,5-dimethylphenylcarbamate) coated or immobilized on a silica support, forms a helical polymer structure.[4][5] This helical arrangement creates well-defined chiral grooves or cavities. The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector.[4] The stability of these complexes is dictated by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: Interactions between the polar groups of the analyte (e.g., amine, carboxyl) and the carbamate groups on the CSP.

  • π-π Stacking: Interactions between the aromatic ring of α-methyl-phenylalanine and the phenyl groups of the chiral selector.

  • Steric Interactions: The spatial fit of the enantiomer within the chiral groove. The methyl group at the alpha-carbon introduces a significant steric element that enhances chiral recognition compared to native phenylalanine.

One enantiomer will exhibit a more favorable combination of these interactions, leading to a stronger overall binding affinity and a longer retention time on the column, thus achieving separation.[6]

Principle of Chiral Recognition on a Polysaccharide CSP cluster_CSP Chiral Stationary Phase (CSP) CSP_Polymer Helical Polysaccharide (e.g., Amylose Derivative) Interactions Differential Interactions: • Hydrogen Bonding • π-π Stacking • Steric Hindrance CSP_Polymer->Interactions Separation Separated Enantiomers (Different Retention Times) CSP_Polymer->Separation Enantiomer_S (S)-Enantiomer Enantiomer_S->CSP_Polymer Interaction Enantiomer_R (R)-Enantiomer Enantiomer_R->CSP_Polymer Interaction

Caption: Logical diagram of chiral recognition on a polysaccharide CSP.

Experimental Protocol and Methodology

This protocol provides a well-established starting point for the separation. Optimization may be required based on the specific HPLC system and exact analyte form (e.g., free acid vs. ester).

Instrumentation and Consumables
ParameterSpecification
HPLC System Any standard HPLC or UHPLC system with a UV/PDA detector.
Chiral Column Chiralpak® IA or Chiralpak® AD-H (or equivalent)
Selector: Amylose tris(3,5-dimethylphenylcarbamate)
Dimensions: 4.6 x 250 mm, 5 µm particle size
Vials 2 mL amber glass vials with PTFE/silicone septa.
Solvents HPLC-grade n-Hexane, Isopropanol (IPA), and Ethanol (EtOH).
Sample Racemic α-Methyl-phenylalanine.

Causality Note: Polysaccharide CSPs with phenylcarbamate derivatives are selected due to their proven high success rate in resolving a wide range of chiral compounds, including amino acid derivatives.[7] The immobilized versions (like Chiralpak IA) offer superior solvent robustness compared to coated phases, allowing for a broader range of mobile phases if needed.[4][5]

Preparation of Solutions
  • Mobile Phase A (Hexane/IPA):

    • Prepare a mixture of n-Hexane and Isopropanol in a ratio of 90:10 (v/v).

    • Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

    • Rationale: This is a standard normal-phase eluent. IPA acts as the polar modifier; its concentration is a critical parameter for optimizing retention and resolution.

  • Mobile Phase B (Hexane/EtOH):

    • Prepare a mixture of n-Hexane and Ethanol in a ratio of 90:10 (v/v).

    • Filter and degas as described for Mobile Phase A.

    • Rationale: Ethanol can offer different selectivity compared to IPA and is a valuable alternative during method development.[2]

  • Sample Solution:

    • Accurately weigh approximately 5 mg of racemic α-methyl-phenylalanine.

    • Dissolve in 5 mL of the mobile phase (or ethanol) to create a 1 mg/mL stock solution.

    • Further dilute as needed to be within the linear range of the detector.

    • Note: If solubility is an issue, derivatization to the methyl or ethyl ester may be considered, which often improves chromatographic performance on these phases.[7]

HPLC Operating Conditions
ParameterCondition ACondition B
Mobile Phase n-Hexane / IPA (90:10, v/v)n-Hexane / EtOH (90:10, v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Injection Volume 10 µL10 µL
Detection UV at 215 nmUV at 215 nm
Run Time ~20 minutes~20 minutes

Rationale: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column to ensure optimal efficiency. A controlled temperature of 25 °C provides reproducible retention times. UV detection at 215 nm is chosen to capture the absorbance of the phenyl group, which is stronger at lower wavelengths.[1][8]

Experimental Workflow for Chiral HPLC Analysis P1 Sample Preparation (Dissolve 1 mg/mL in mobile phase) P5 Sample Injection (Inject 10 µL of sample solution) P1->P5 P2 Mobile Phase Preparation (e.g., Hexane/IPA 90:10) Filter & Degas P3 HPLC System Setup (Install Chiral Column, Set Conditions) P2->P3 P4 System Equilibration (Pump mobile phase until baseline is stable) P3->P4 P4->P5 P6 Chromatographic Separation (Enantiomers separate on CSP) P5->P6 P7 UV Detection (Monitor absorbance at 215 nm) P6->P7 P8 Data Analysis (Integrate peaks, calculate resolution & enantiomeric excess) P7->P8

Caption: Step-by-step experimental workflow for the analysis.

Method Development and Optimization Insights

Optimizing the Mobile Phase

The concentration of the alcohol modifier (IPA or EtOH) is the most critical parameter for controlling retention and resolution.

  • Decreasing Alcohol %: Increases retention times and often improves resolution, but also broadens peaks.

  • Increasing Alcohol %: Decreases retention times, leading to faster analysis, but may reduce resolution.

A systematic approach is to test alcohol concentrations from 5% to 20% to find the optimal balance between analysis time and resolution (Rs > 1.5 for baseline separation).

The Challenge of Detection and the Derivatization Option

While direct UV detection at low wavelengths is feasible for α-methyl-phenylalanine, many amino acids lack a strong chromophore, presenting sensitivity challenges for trace-level analysis.[9][10] For applications requiring higher sensitivity or for adapting this method to other non-chromophoric amino acids, pre-column derivatization is a powerful strategy.[11]

Common Derivatizing Agents:

  • o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to yield highly fluorescent isoindole derivatives.[11]

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl): Reacts with both primary and secondary amines to produce derivatives with strong UV absorbance and fluorescence.[12]

  • Phenyl Isothiocyanate (PITC): Reacts with amino groups to form phenylthiocarbamyl (PTC) derivatives, which have a strong UV absorbance around 254 nm.[13]

Protocol Consideration for Derivatization: If derivatization is employed, the separation would typically be performed on a standard reversed-phase C18 column, as the derivatization process itself introduces a bulky, achiral tag. To separate the enantiomers, a chiral derivatizing agent (e.g., Marfey's reagent) would be required to form diastereomers, which can then be separated on an achiral column.

Conclusion

This application note outlines a robust and reliable HPLC method for the chiral separation of α-methyl-phenylalanine enantiomers using a polysaccharide-based chiral stationary phase. The provided protocol serves as an excellent starting point for researchers in pharmaceutical and chemical analysis. By understanding the core principles of chiral recognition and systematically optimizing key parameters like mobile phase composition, scientists can achieve baseline resolution essential for accurate enantiomeric purity assessment. For applications demanding higher sensitivity, the strategic use of pre-column derivatization offers a viable and well-documented alternative.

References

  • Vertex AI Search. (2024). Immobilized Polysaccharide CSPs: An Advancement in Enantiomeric Separations. (PDF).
  • Kubota, T., et al. (2020). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central.
  • Chiralpedia. Polysaccharide-based CSPs.
  • ResearchGate. (2021). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism.
  • Yashima, E., et al. (2016). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. ResearchGate.
  • Shimadzu. Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization.
  • Rohman, A., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review.
  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Klosova, E., et al. (2018). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. PubMed.
  • Creative Proteomics. Amino Acid Pre-column Derivatization HPLC Analysis Methods.
  • Shimadzu. Analytical Methods for Amino Acids.
  • Jochmann, K., et al. (2021). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. National Institutes of Health.
  • Kim, H. J., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

Sources

Determining the Enantiomeric Excess of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid: A Multi-Modal Analytical Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The determination of enantiomeric excess (ee) is a critical parameter in the development and quality control of chiral pharmaceutical compounds. (R)-2-Amino-2-methyl-3-phenylpropanoic acid, a non-proteinogenic α,α-disubstituted amino acid, serves as a valuable chiral building block in synthetic organic chemistry. Its stereochemical purity is paramount to the efficacy and safety of the final active pharmaceutical ingredient. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the robust determination of the enantiomeric excess of this compound using three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Polarimetry. Each section explains the underlying principles, provides detailed, field-proven protocols, and discusses the rationale behind the experimental choices.

Introduction: The Significance of Chiral Purity in α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as 2-Amino-2-methyl-3-phenylpropanoic acid (also known as α-methyl-phenylalanine), are of significant interest in medicinal chemistry. The presence of a quaternary α-carbon imparts unique conformational constraints on peptides, leading to enhanced proteolytic stability and the ability to induce specific secondary structures like helices and turns. When one enantiomer of a chiral drug provides the desired therapeutic effect while the other is inactive or even toxic, the accurate measurement of enantiomeric excess becomes a non-negotiable aspect of quality control.

This guide presents three complementary methods for quantifying the enantiomeric composition of this compound, ensuring a comprehensive and validated approach to its stereochemical characterization.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the cornerstone technique for the separation and quantification of enantiomers due to its high resolution, sensitivity, and reproducibility. The separation can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.

Principle of Chiral Recognition on a Stationary Phase

Direct chiral HPLC relies on the differential interaction of enantiomers with a chiral stationary phase. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, create a transient diastereomeric complex between the analyte and the CSP. The difference in the stability of these complexes for the (R) and (S) enantiomers results in different retention times, allowing for their separation and quantification. Polysaccharide-based and macrocyclic antibiotic-based CSPs are particularly effective for the separation of underivatized amino acids.[1][2]

Experimental Protocol: Direct Separation on a Polysaccharide-Based CSP

This protocol is designed for the direct enantioselective analysis of 2-Amino-2-methyl-3-phenylpropanoic acid.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (Hexane/IPA/TFA) B Prepare Analyte Solution (in Mobile Phase) A->B C Filter Both Solutions (0.45 µm PTFE) B->C D Equilibrate Column (Lux Cellulose-2) C->D Load into HPLC E Inject Sample D->E F Isocratic Elution E->F G Detect at 220 nm F->G Eluent to Detector H Integrate Peak Areas (Area_R, Area_S) G->H I Calculate % ee H->I

Caption: Workflow for Chiral HPLC Analysis.

Instrumentation and Materials:

ParameterSpecification
HPLC System Standard LC system with isocratic pump, autosampler, and UV detector.
Chiral Column Lux® 5 µm Cellulose-2, 250 x 4.6 mm (or equivalent polysaccharide-based CSP).[3]
Mobile Phase n-Hexane / Isopropanol (IPA) / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
Flow Rate 1.0 mL/min.
Column Temperature 25 °C.
Detection UV at 220 nm.
Injection Volume 10 µL.
Analyte Sample Racemic and enantiomerically enriched samples of 2-Amino-2-methyl-3-phenylpropanoic acid (~0.5 mg/mL).
Solvents HPLC grade n-Hexane, Isopropanol, and Trifluoroacetic Acid.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Precisely prepare the mobile phase mixture. The small amount of TFA is crucial as an ion-pairing agent to improve peak shape and retention for the amino acid. Degas the mobile phase by sonication or helium sparging before use.

  • Sample Preparation: Accurately weigh and dissolve the analyte in the mobile phase to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm PTFE syringe filter.

  • System Equilibration: Install the chiral column and equilibrate the system with the mobile phase at the specified flow rate until a stable baseline is achieved (typically 30-60 minutes).

  • Analysis: Inject a racemic standard to determine the retention times (t_R) and resolution (R_s) of the (R) and (S) enantiomers. Subsequently, inject the sample of unknown enantiomeric composition.

  • Data Analysis and Calculation: Integrate the peak areas for both enantiomers. The enantiomeric excess is calculated using the following formula:

    % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

    Where Area_major is the peak area of the enantiomer in excess (in this case, the (R)-enantiomer) and Area_minor is the peak area of the minor enantiomer.

Self-Validation: The method's validity is confirmed by analyzing a prepared sample of known enantiomeric excess and ensuring the calculated value is within an acceptable error margin (e.g., ±2%). The resolution factor (R_s) between the two enantiomeric peaks should be greater than 1.5 for baseline separation, ensuring accurate integration.

Method 2: NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a powerful method for determining enantiomeric excess without the need for chromatographic separation. The principle relies on converting the enantiomers into diastereomers by reaction with a chiral derivatizing agent (CDA). Diastereomers have distinct physical properties and, crucially, different NMR spectra.

Principle of Diastereomeric Non-equivalence

Enantiomers are chemically indistinguishable in an achiral environment, resulting in identical NMR spectra. By reacting the analyte with an enantiomerically pure CDA, a pair of diastereomers is formed. These diastereomers exist in different chemical environments, causing their corresponding nuclei to experience different magnetic shielding. This results in separate, quantifiable signals in the ¹H or ¹⁹F NMR spectrum. Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) is a classic example of a CDA used for this purpose.

Experimental Protocol: Derivatization with (R)-Mosher's Acid Chloride

This protocol details the derivatization of the amino group of 2-Amino-2-methyl-3-phenylpropanoic acid to form diastereomeric amides.

Workflow Diagram:

NMR_Workflow cluster_deriv Derivatization cluster_nmr NMR Analysis cluster_data Data Processing A Dissolve Analyte (in Pyridine-d5) B Add (R)-Mosher's Acid Chloride A->B C React at RT B->C D Transfer to NMR Tube C->D Prepare for NMR E Acquire 1H or 19F NMR Spectrum D->E F Identify Diastereomeric Signals E->F Process Spectrum G Integrate Signal Areas (Int_R, Int_S) F->G H Calculate % ee G->H

Caption: Workflow for NMR-based ee Determination.

Instrumentation and Materials:

ParameterSpecification
NMR Spectrometer ≥400 MHz spectrometer.
CDA (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride).
Analyte Sample ~5-10 mg of 2-Amino-2-methyl-3-phenylpropanoic acid.
Solvent Deuterated chloroform (CDCl₃) or deuterated pyridine (Pyridine-d₅).
Reagents Anhydrous pyridine (as a base and catalyst).
Equipment 5 mm NMR tubes, glass vials, magnetic stirrer.

Step-by-Step Methodology:

  • Sample Preparation: In a clean, dry vial, dissolve ~5-10 mg of the amino acid sample in 0.5 mL of anhydrous deuterated pyridine. The pyridine acts as both a solvent and an acid scavenger.

  • Derivatization Reaction: Add a slight molar excess (~1.1 equivalents) of (R)-Mosher's acid chloride to the solution at room temperature. Stir the reaction mixture for 30-60 minutes. The reaction should proceed to completion to avoid kinetic resolution, which would lead to inaccurate results.

  • NMR Acquisition: Transfer the reaction mixture directly to a 5 mm NMR tube.

  • Spectral Analysis: Acquire a ¹H NMR spectrum. Identify a well-resolved proton signal that is sensitive to the new chiral center, often the methoxy (-OCH₃) or the methyl (-CH₃) group on the amino acid. These signals will appear as two distinct peaks or multiplets corresponding to the two diastereomers formed.

  • Data Analysis and Calculation: Carefully integrate the areas of the two diastereomeric signals. The enantiomeric excess is calculated as follows:

    % ee = [(Int_major - Int_minor) / (Int_major + Int_minor)] x 100

    Where Int_major and Int_minor are the integration values for the signals corresponding to the major and minor diastereomers, respectively.

Self-Validation: To ensure the reaction has gone to completion, a time-course study can be performed, acquiring spectra at different time points until the ratio of the diastereomeric signals remains constant. Additionally, derivatizing a racemic standard will produce two signals with a 1:1 integration ratio, confirming the method's accuracy.

Method 3: Optical Polarimetry

Polarimetry is a classical, non-destructive technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are directly proportional to the concentration of the chiral substance and its specific rotation.

Principle of Optical Rotation

Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. A racemic mixture (50:50) will exhibit no net rotation. When one enantiomer is in excess, the solution will have a net optical rotation. The enantiomeric excess can be calculated by comparing the measured specific rotation of the sample to the known specific rotation of the pure enantiomer.

Experimental Protocol: Measurement of Specific Rotation

Instrumentation and Materials:

ParameterSpecification
Polarimeter Standard polarimeter with a sodium lamp (D-line, 589 nm).
Polarimeter Cell 1 dm (10 cm) path length cell.
Analyte Sample Accurately weighed sample of 2-Amino-2-methyl-3-phenylpropanoic acid.
Solvent HPLC grade Water.
Equipment Volumetric flask (e.g., 10 mL), analytical balance.

Reference Data:

EnantiomerSpecific Rotation [α]²⁰_D_
(S)-2-Amino-2-methyl-3-phenylpropanoic acid-18 ± 1° (c=1 in water)[3]
This compound +18 ± 1° (c=1 in water) (inferred)

Step-by-Step Methodology:

  • Solution Preparation: Accurately prepare a solution of the analyte of a known concentration (c), typically around 1 g/100 mL (or 10 mg/mL). For example, dissolve exactly 100 mg of the sample in water in a 10 mL volumetric flask.

  • Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell.

  • Measurement: Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present in the light path. Measure the observed optical rotation (α_obs).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] of the sample using Biot's Law:

    [α] = α_obs / (l x c)

    Where:

    • α_obs is the observed rotation in degrees.

    • l is the path length of the cell in decimeters (dm).

    • c is the concentration of the sample in g/mL.

  • Calculation of Enantiomeric Excess: Calculate the enantiomeric excess using the determined specific rotation of the sample and the known specific rotation of the pure (R)-enantiomer:

    % ee = ([α]_sample / [α]_pure_R) x 100

Self-Validation: The accuracy of this method is highly dependent on the purity of the sample (achiral impurities do not contribute to optical rotation but affect the sample's true concentration) and the precision of the measurement. The concentration must be carefully controlled, and the measurement should be repeated multiple times to ensure reproducibility.

Summary and Conclusion

This application note has detailed three robust and complementary methods for determining the enantiomeric excess of this compound.

MethodPrincipleKey AdvantagesConsiderations
Chiral HPLC Differential Diastereomeric InteractionsHigh precision, high sensitivity, direct quantification.Requires method development, specialized chiral column.
NMR Diastereomer FormationNo physical separation needed, provides structural info.Requires complete reaction, CDA must be enantiopure.
Polarimetry Optical Rotation MeasurementFast, non-destructive, simple instrumentation.Lower sensitivity, requires pure sample and known [α].

For regulatory environments and in-depth research, employing at least two of these orthogonal techniques is highly recommended to provide a comprehensive and reliable assessment of the enantiomeric purity of this compound. Chiral HPLC is often the method of choice for routine quality control, while NMR and Polarimetry serve as excellent confirmatory techniques.

References

  • Kurosu, M., & Li, K. (2009). New chiral derivatizing agents: convenient determination of absolute configurations of free amino acids by 1H NMR. Organic Letters, 11(4), 911–914.
  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases.
  • Wang, L., et al. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 148(17), 4125-4131.

Sources

Application Notes and Protocols for (R)-α-Methyl-Phenylalanine in PET Imaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Targeting Tumor Metabolism with (R)-α-Methyl-Phenylalanine

Positron Emission Tomography (PET) has revolutionized oncologic imaging by providing a functional window into the metabolic processes that drive tumor growth and proliferation. While 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) has been the cornerstone of clinical PET imaging, its utility can be limited by high background uptake in certain tissues, such as the brain, and by non-specific uptake in inflammatory lesions.[1][2][3] This has spurred the development of novel PET tracers that target alternative metabolic pathways upregulated in cancer.

Radiolabeled amino acids have emerged as a powerful class of PET probes, exploiting the increased demand for amino acids in rapidly dividing tumor cells.[1][4] Among these, (R)-α-methyl-phenylalanine, particularly when labeled with Carbon-11 as (R)-[¹¹C]-α-methyl-phenylalanine, offers a highly specific tool for imaging tumors that overexpress the L-type Amino Acid Transporter 1 (LAT1).[5][6] This document provides a comprehensive guide to the use of this tracer, from its underlying scientific principles to detailed protocols for its synthesis and application in preclinical and clinical research.

The α-methyl group in (R)-α-methyl-phenylalanine confers selectivity for the LAT1 transporter over other amino acid transporters like LAT2.[5][7] LAT1 is a sodium-independent transporter responsible for the uptake of large neutral amino acids, and its expression is significantly upregulated in a wide variety of human cancers, including gliomas, breast, prostate, and lung cancer.[8][9][10] This overexpression is linked to poor prognosis and is essential for maintaining the metabolic and signaling pathways that support tumor growth, such as the mTORC1 pathway.[10][11][12] Consequently, targeting LAT1 with radiolabeled probes like (R)-[¹¹C]-α-methyl-phenylalanine provides a highly specific method for tumor delineation and characterization.

I. Scientific Principles and Rationale

A. The L-Type Amino Acid Transporter 1 (LAT1): A Gateway for Tumor Growth

LAT1 (SLC7A5) is a heterodimeric transmembrane protein that facilitates the transport of large neutral amino acids, including leucine, phenylalanine, and tryptophan, across the cell membrane.[10] In concert with its ancillary protein 4F2hc (CD98), LAT1 functions as an antiporter, exchanging extracellular amino acids for intracellular ones.[10]

In cancerous tissues, the heightened metabolic demand for protein synthesis and energy production leads to a significant upregulation of LAT1 expression.[8][9] This makes LAT1 an attractive target for both diagnostic imaging and therapeutic intervention. The transport of (R)-α-methyl-phenylalanine via LAT1 allows for the visualization of this key metabolic alteration, providing a more tumor-specific signal compared to glucose-based imaging.

B. Mechanism of (R)-[¹¹C]-α-Methyl-Phenylalanine Uptake

The uptake of (R)-[¹¹C]-α-methyl-phenylalanine into tumor cells is primarily mediated by the LAT1 transporter. The α-methyl group is a critical structural feature that enhances the tracer's specificity for LAT1.[5] Once transported into the cell, the tracer's utility lies in its accumulation, which is proportional to the expression and activity of LAT1 on the cell surface. Unlike natural amino acids, α-methylated amino acids are generally poor substrates for protein synthesis, leading to their intracellular trapping and enabling a sustained imaging signal.

Below is a diagram illustrating the proposed mechanism of (R)-[¹¹C]-α-methyl-phenylalanine uptake in a cancer cell.

LAT1_Uptake Mechanism of (R)-[11C]-α-Methyl-Phenylalanine Uptake cluster_extracellular Extracellular Space cluster_cell Cancer Cell Tracer_ext (R)-[11C]-α-Methyl- Phenylalanine LAT1 LAT1 Transporter Tracer_ext->LAT1 Binding & Transport Tracer_int (R)-[11C]-α-Methyl- Phenylalanine (Trapped) LAT1->Tracer_int Intracellular Release mTORC1 mTORC1 Signaling (Promotes Growth) Tracer_int->mTORC1 Uptake reflects metabolic demand Protein_Synth Protein Synthesis (Minimal Incorporation) Tracer_int->Protein_Synth caption Uptake of (R)-[11C]-α-Methyl-Phenylalanine via LAT1.

Caption: Uptake of (R)-[11C]-α-Methyl-Phenylalanine via LAT1.

II. Radiosynthesis of (R)-[¹¹C]-α-Methyl-Phenylalanine

The short 20.4-minute half-life of Carbon-11 necessitates a rapid and efficient radiosynthesis protocol.[13] The following is a generalized protocol for the enantioselective synthesis of (R)-[¹¹C]-α-methyl-phenylalanine, adapted from methodologies for similar ¹¹C-labeled amino acids.[4][14][15] Note: This protocol requires a cyclotron for the production of [¹¹C]CO₂ and a certified radiochemistry facility. All procedures should be performed in accordance with local radiation safety regulations.

A. Production of [¹¹C]Methyl Iodide

[¹¹C]Methyl iodide ([¹¹C]CH₃I) is a common precursor for ¹¹C-methylation reactions. It is typically produced from cyclotron-produced [¹¹C]CO₂ via a two-step "wet" method involving reduction to [¹¹C]methanol followed by iodination.

B. Enantioselective [¹¹C]Methylation Protocol

This protocol utilizes a chiral phase-transfer catalyst to achieve high enantiomeric excess of the (R)-enantiomer.

Materials:

  • Precursor: N-(diphenylmethylene)glycine tert-butyl ester

  • Chiral Phase-Transfer Catalyst: O(9)-allyl-N-(9'-anthracenylmethyl)cinchonidinium bromide

  • Base: Cesium hydroxide (CsOH)

  • Solvent: Toluene and N,N-Dimethylformamide (DMF)

  • [¹¹C]Methyl Iodide in helium stream

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Purification: Semi-preparative HPLC system with a chiral column

Procedure:

  • Precursor Preparation: In a sealed reaction vessel, dissolve the N-(diphenylmethylene)glycine tert-butyl ester and the chiral phase-transfer catalyst in a mixture of toluene and DMF.

  • Basification: Add an aqueous solution of cesium hydroxide to the reaction mixture.

  • [¹¹C]Methylation: Bubble the [¹¹C]methyl iodide/helium stream through the reaction mixture at room temperature for 5-7 minutes.

  • Quenching: After the trapping of [¹¹C]CH₃I is complete, quench the reaction with an acidic solution.

  • Deprotection: Add trifluoroacetic acid to the reaction mixture and heat at 80-90°C for 5-10 minutes to remove the protecting groups.

  • Purification: Neutralize the reaction mixture and inject it onto a semi-preparative chiral HPLC column to separate the (R) and (S) enantiomers and remove unreacted precursors and byproducts.

  • Formulation: Collect the fraction corresponding to (R)-[¹¹C]-α-methyl-phenylalanine, evaporate the HPLC solvent, and formulate the final product in a sterile, pyrogen-free physiological saline solution for injection.

Quality Control:

  • Radiochemical Purity: Determined by analytical HPLC. Should be >95%.

  • Enantiomeric Purity: Determined by chiral HPLC. Should be >95% for the (R)-enantiomer.

  • Specific Activity: Calculated from the total radioactivity and the mass of the product.

  • Residual Solvents: Analyzed by gas chromatography to ensure levels are within pharmacopeial limits.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

III. Preclinical PET Imaging Protocol

The following is a general protocol for PET imaging of (R)-[¹¹C]-α-methyl-phenylalanine in a preclinical setting, such as in mice or rats with tumor xenografts.[2][11][16]

A. Animal Preparation
  • Animal Model: Use appropriate tumor models, such as subcutaneous or orthotopic xenografts of human cancer cell lines known to overexpress LAT1.[16][17]

  • Fasting: Fast the animals for 4-6 hours prior to tracer injection to reduce background signal from circulating amino acids. Water can be provided ad libitum.

  • Anesthesia: Anesthetize the animal using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance) in oxygen. Monitor the animal's vital signs throughout the procedure.

B. Tracer Administration and Imaging
  • Dose Preparation: Draw the required dose of (R)-[¹¹C]-α-methyl-phenylalanine (typically 3.7-7.4 MBq or 100-200 µCi for a mouse) into a syringe.

  • Injection: Administer the tracer via a tail vein injection. Note the exact time of injection.

  • Uptake Period: Allow for an uptake period of 10-20 minutes. Dynamic scanning can also be performed starting immediately after injection to assess tracer kinetics.

  • Positioning: Position the anesthetized animal in the PET scanner. A CT scan is typically acquired for attenuation correction and anatomical co-registration.

  • PET Acquisition: Acquire a static PET scan for 10-20 minutes. For dynamic studies, acquire a series of scans over 60 minutes.

  • Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

C. Data Analysis
  • Region of Interest (ROI) Analysis: Draw ROIs on the co-registered PET/CT images over the tumor, major organs (e.g., liver, kidneys, brain, muscle), and a background region.

  • Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI. The SUV is a semi-quantitative measure of tracer uptake, normalized to the injected dose and the animal's body weight.[18][19]

IV. Clinical PET Imaging Protocol (Proposed)

The following is a proposed protocol for the clinical use of (R)-[¹¹C]-α-methyl-phenylalanine in humans, based on established procedures for other ¹¹C-labeled amino acid tracers.[12][20][21] Note: This protocol is for investigational purposes and should be conducted under an approved clinical trial protocol with institutional review board (IRB) approval.

A. Patient Preparation
  • Informed Consent: Obtain written informed consent from the patient.

  • Fasting: Instruct the patient to fast for at least 4-6 hours prior to the scan. Water is permitted.

  • Medical History: Obtain a thorough medical history, including any current medications.

  • Intravenous Access: Establish intravenous access for tracer injection.

B. Tracer Administration and Imaging
  • Dosage: The recommended injected dose for an adult is typically in the range of 370-740 MBq (10-20 mCi), administered as an intravenous bolus.

  • Uptake Period: A static scan is typically acquired starting 10-20 minutes after tracer injection. Dynamic scanning from the time of injection for up to 60 minutes can provide additional kinetic information.

  • Patient Positioning: Position the patient comfortably in the PET/CT scanner. A low-dose CT scan is performed for attenuation correction and anatomical localization.

  • PET Acquisition: Acquire PET data over the region of interest (e.g., brain, whole body) for a duration sufficient to obtain good image quality (typically 10-20 minutes for a static scan).

  • Image Reconstruction: Reconstruct the PET images using standard clinical protocols.

C. Data Interpretation
  • Visual Assessment: Evaluate the images for areas of focal tracer uptake that are significantly higher than the surrounding background tissue.

  • Semi-Quantitative Analysis: Calculate SUVmax or SUVmean in suspicious lesions and compare them to background tissue to determine tumor-to-background ratios.

V. Data Presentation

Table 1: Typical Radiosynthesis and Quality Control Parameters for (R)-[¹¹C]-α-Methyl-Phenylalanine
ParameterSpecification
Radiochemical Yield (decay-corrected)> 20%
Radiochemical Purity> 95%
Enantiomeric Excess ((R)-isomer)> 95%
Specific Activity at End of Synthesis> 37 GBq/µmol (> 1 Ci/µmol)
pH of Final Product5.0 - 7.5
Residual SolventsWithin USP limits
Table 2: Representative Preclinical Biodistribution Data for α-Methylated Amino Acid Tracers (Example)
OrganSUVmean ± SD (60 min post-injection)
Tumor (LS180 Xenograft)3.5 ± 0.5
Blood0.8 ± 0.2
Liver2.5 ± 0.4
Kidneys4.0 ± 0.6
Muscle0.6 ± 0.1
Brain0.5 ± 0.1

Note: These are representative values for a similar α-methylated amino acid tracer, 2-(⁷⁷Br-BAMP), and should be determined specifically for (R)-[¹¹C]-α-methyl-phenylalanine in relevant tumor models.[9]

Table 3: Estimated Human Radiation Dosimetry for ¹¹C-Labeled Tracers (Example)
OrganAbsorbed Dose (µGy/MBq)
Bladder Wall194.0
Kidneys21.0
Liver20.0
Lungs10.0
Brain5.0
Effective Dose (µSv/MBq) 6.6

Note: These are representative values for another ¹¹C-labeled tracer, [¹¹C]WAY100,635, and dosimetry for (R)-[¹¹C]-α-methyl-phenylalanine should be determined through specific human studies.[12]

VI. Troubleshooting and Advanced Considerations

  • High Background Signal: Inadequate fasting can lead to competition for the LAT1 transporter from endogenous amino acids, resulting in lower tumor uptake and higher background.

  • Kinetic Modeling: Dynamic PET imaging allows for more advanced kinetic modeling to estimate parameters such as the rate of transport (K₁) and the volume of distribution (Vₜ), which can provide more quantitative insights into tumor biology.

  • Theranostic Applications: The high tumor specificity of LAT1-targeted agents opens up the possibility of developing theranostic pairs, where a diagnostic PET tracer like (R)-[¹¹C]-α-methyl-phenylalanine can be used to select patients for therapy with a LAT1-targeted radiopharmaceutical.

VII. Conclusion

(R)-[¹¹C]-α-methyl-phenylalanine is a promising PET tracer for the specific imaging of tumors that overexpress the LAT1 transporter. Its high specificity offers the potential for improved tumor delineation, characterization, and monitoring of therapeutic response compared to less specific metabolic tracers. The protocols and information provided in this document are intended to serve as a comprehensive guide for researchers and clinicians interested in utilizing this powerful imaging tool in their work. As with any investigational tracer, careful validation and optimization of these protocols are essential for ensuring high-quality, reproducible results.

References

  • Elorza, A., et al. (2012). Regulation of L-type amino acid transporter 1 (LAT1) by hypoxia-inducible factor 2α (HIF-2α) in renal cell carcinoma. Journal of Biological Chemistry, 287(18), 14881-14891.
  • Fan, X., et al. (2017). The role of L-type amino acid transporter 1 in human tumors. Biomedicine & Pharmacotherapy, 94, 633-639.
  • Parsey, R. V., et al. (2005). Biodistribution and radiation dosimetry of 11C-WAY100,635 in humans. Journal of Nuclear Medicine, 46(5), 843-849.
  • Hanaoka, H., et al. (2015). Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. Journal of Nuclear Medicine, 56(5), 773-778.
  • Hayashi, K., & Anzai, N. (2017). Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. Cancers, 9(7), 83.
  • Roivainen, A., et al. (2003). Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data. European Journal of Nuclear Medicine and Molecular Imaging, 30(10), 1363-1368.
  • Boellaard, R., et al. (2010). PET/CT Standardized Uptake Values (SUVs) in Clinical Practice and Assessing Response to Therapy. Seminars in Nuclear Medicine, 40(5), 330-347.
  • Pauleit, D., et al. (2005). O-(2-[18F]fluoroethyl)-L-tyrosine PET combined with MRI improves the diagnostic assessment of cerebral gliomas. Brain, 128(3), 678-687.
  • Galldiks, N., et al. (2017). The use of PET imaging for the diagnosis and management of patients with brain metastases. Neuro-Oncology, 19(11), 1436-1447.
  • Morimoto, K., et al. (2008). Transport of 3-fluoro-l-α-methyl-tyrosine by tumor-upregulated L-type amino acid transporter 1: a cause of the tumor uptake in PET. Journal of Nuclear Medicine, 49(8), 1335-1341.
  • Zha, Z., et al. (2013). Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. Nuclear Medicine and Biology, 40(4), 498-506.
  • Hutterer, M., et al. (2013). Evaluation of the Biodistribution of 11C-Methionine in Children and Young Adults. Journal of Nuclear Medicine, 54(11), 1899-1904.
  • McConathy, J., & Goodman, M. M. (2008). Non-natural amino acids for tumor imaging using positron emission tomography. Current topics in medicinal chemistry, 8(11), 955–970.
  • Steele, V. E., et al. (2002). Preclinical animal models for the development of cancer chemoprevention drugs. Hematology/oncology clinics of North America, 16(4), 839–863.
  • Jager, P. L., et al. (2001). Radiolabeled amino acids: basic aspects and clinical applications in oncology. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 42(3), 432–445.
  • Kandasamy, D., et al. (2018). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 9, 1373.
  • Langen, K. J., et al. (2006). Comparison of O-(2-[18F]fluoroethyl)-L-tyrosine and L-[methyl-11C]methionine for image-guided biopsy in patients with gliomas. Journal of Nuclear Medicine, 47(11), 1767-1772.
  • Antoni, G., et al. (2004). Aspects on the synthesis of 11C-labelled compounds. Handbook of Radiopharmaceuticals, 1, 133-169.
  • Chiotellis, E., et al. (2000). In vitro and in vivo evaluation of technetium-99m N2S2-cysteine complexes as potential tumor imaging agents. Journal of medicinal chemistry, 43(15), 2849–2857.
  • Chakraborty, S., et al. (2015). A rapid and highly enantioselective C–11C bond formation of l-[11C]phenylalanine via chiral phase-transfer catalysis. Organic & Biomolecular Chemistry, 13(38), 9833-9836.
  • Science.gov. (n.d.). uptake values suv: Topics by Science.gov.
  • ResearchGate. (n.d.). Enantioselective Synthesis of Carbon-11-Labeled Amino Acids and Peptides | Request PDF.
  • Wiriyasermkul, P., et al. (2012). Transport of 3-Fluoro-l-α-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. Journal of Nuclear Medicine, 53(8), 1273-1280.
  • Geier, B., et al. (2016). LAT-1 activity of meta-substituted phenylalanine and tyrosine analogs. Bioorganic & Medicinal Chemistry Letters, 26(11), 2685-2690.
  • Valastyan, S., & Weinberg, R. A. (2011). Circulating Tumor Cell Analysis in Preclinical Mouse Models of Metastasis. Cancers, 3(1), 56-69.
  • PocketHealth. (2023, November 6). How to Read PET Scan Results: FDG Uptake, SUV and More.
  • Roivainen, A., et al. (2003). Biodistribution and radiation dosimetry of [(11)C]choline: a comparison between rat and human data. European Journal of Nuclear Medicine and Molecular Imaging, 30(10), 1363-1368.
  • Keyes, J. W. (1995). SUV: standard uptake or silly useless value? Journal of Nuclear Medicine, 36(10), 1836-1839.
  • Chaly, T., & Diksic, M. (1993). A high-yield and simplified procedure for the synthesis of alpha-[11C]methyl-L-tryptophan.
  • Taylor, M. S., & Jacobsen, E. N. (2004). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Journal of the American Chemical Society, 126(44), 14389-14397.

Sources

experimental protocol for studying enzyme inhibition by alpha-methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Protocol for Studying Enzyme Inhibition by Alpha-Methyl-Phenylalanine

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Characterizing Enzyme Inhibition by α-Methyl-Phenylalanine

This document provides a comprehensive framework for investigating the inhibitory effects of α-Methyl-Phenylalanine (α-MePhe) on its target enzymes. As an analogue of phenylalanine, α-MePhe is a known inhibitor of key enzymes in the aromatic amino acid metabolic pathways, most notably Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH).[1][2] Understanding the kinetics and mechanism of this inhibition is crucial for applications ranging from creating animal models of phenylketonuria (PKU) to fundamental research in neurotransmitter biosynthesis.[2][3]

This guide moves beyond a simple recitation of steps. It is designed to provide the strategic and causal reasoning behind the experimental design, ensuring that the data generated is robust, reproducible, and mechanistically insightful. We will focus on Tyrosine Hydroxylase as the primary example, as it is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), making it a high-value target for pharmacological studies.[4]

The Scientific Foundation: Understanding the Target and Inhibitor

Before embarking on any protocol, a clear understanding of the biological context is paramount. The inhibition of Tyrosine Hydroxylase by α-MePhe directly impacts the production of L-DOPA, the precursor to dopamine, thereby depleting catecholamine neurotransmitters.[1][4] This mechanism is central to its physiological effects.

Our experimental approach is designed as a self-validating system, progressing logically from broad characterization to a detailed mechanistic understanding.

G cluster_prep Phase 1: Preparation & Baseline cluster_potency Phase 2: Potency Determination cluster_mechanism Phase 3: Mechanistic Insight P1 Reagent Preparation & Assay Optimization P2 Protocol 1: Determine Baseline Enzyme Kinetics (Km and Vmax) P1->P2 Establish assay validity P3 Protocol 2: Determine IC50 Value of α-MePhe P2->P3 Use established assay conditions P3_data Generate Dose-Response Curve P3->P3_data P4 Protocol 3: Elucidate Mechanism of Inhibition P3->P4 Inform inhibitor concentration range P4_data Generate Lineweaver-Burk or Dixon Plots P4->P4_data Conclusion Determine Ki and Inhibition Type (e.g., Competitive) P4_data->Conclusion

Figure 1: A top-level experimental workflow for characterizing enzyme inhibition.

The Target Enzyme: Tyrosine Hydroxylase (TH)

TH catalyzes the conversion of L-tyrosine to L-DOPA. This reaction requires molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[4] Direct measurement of L-DOPA can be complex. Therefore, a common and robust approach is a coupled spectrophotometric assay, where the consumption of a cofactor involved in a secondary, linked reaction is monitored. For this guide, we will describe a continuous kinetic assay by monitoring the oxidation of NADH, which has a distinct absorbance at 340 nm.[5]

G cluster_pathway Catecholamine Biosynthesis Pathway TH Tyrosine Hydroxylase (TH) (Target Enzyme) aMePhe α-Methyl-Phenylalanine (Inhibitor) aMePhe->TH Inhibits Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr PAH DOPA L-DOPA Tyr->DOPA TH Dopamine Dopamine DOPA->Dopamine AADC

Figure 2: Inhibition of Tyrosine Hydroxylase by α-MePhe in the catecholamine pathway.

Materials and Reagents

Successful enzyme kinetics studies depend on high-quality reagents. The following table provides a general list. Concentrations should be optimized based on the specific enzyme source and activity.

ReagentPurposeRecommended Specifications
Purified Enzyme Tyrosine Hydroxylase (e.g., recombinant human)>90% purity, known specific activity
Inhibitor α-Methyl-D,L-phenylalanine≥98% purity, soluble in assay buffer or DMSO
Substrate L-Tyrosine≥99% purity, prepare fresh stock solution
Cofactor Tetrahydrobiopterin (BH4)≥95% purity, store under inert gas, protect from light
Coupling Enzyme L-DOPA Decarboxylase (AADC)Sufficient activity to not be rate-limiting
Coupling Substrate Pyridoxal 5'-phosphate (PLP)Cofactor for AADC
Indicator NADH≥98% purity, use molar extinction coefficient for calculations
Coupling Enzyme 2 Dihydropteridine Reductase (DHPR)For BH4 regeneration, if needed
Assay Buffer e.g., HEPES or Tris-HClpH 7.0-7.5, maintain consistent ionic strength
Solvent DMSO (if required for inhibitor)Enzyme grade, keep final concentration <1% (v/v)
Microplates 96-well UV-transparent platesFor spectrophotometric readings at 340 nm
Experimental Protocols

Causality Note: All protocols must include essential controls to ensure data validity. These include:

  • No-Enzyme Control: To measure any non-enzymatic substrate degradation.

  • No-Substrate Control: To establish the baseline absorbance of the reaction mixture.

  • No-Inhibitor Control (Vehicle Control): To measure 100% enzyme activity. If the inhibitor is dissolved in a solvent like DMSO, this control must contain the same final concentration of that solvent.[6]

Rationale: Before studying inhibition, you must characterize the baseline activity of your enzyme under your specific assay conditions. The Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) are essential for designing subsequent inhibition experiments and for calculating the inhibition constant (Kᵢ).[7]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare stock solutions of L-Tyrosine, TH enzyme, and other assay components in the assay buffer. Prepare a range of L-Tyrosine dilutions to achieve final concentrations spanning from approximately 0.1 x Kₘ to 10 x Kₘ. (A pilot experiment may be needed to estimate Kₘ).

  • Assay Setup: In a 96-well UV-transparent plate, add the assay buffer, a fixed amount of TH enzyme, and all coupling reagents to each well.[8] The final volume should be consistent (e.g., 200 µL).

  • Initiate Reaction: Start the reaction by adding the varying concentrations of L-Tyrosine to the wells.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the optimal temperature (e.g., 37°C). Measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.[5][9]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time curve.[10] Use the Beer-Lambert law and the molar extinction coefficient of NADH to convert the change in absorbance per minute to µmol/min.

    • Plot V₀ versus substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Rationale: The half-maximal inhibitory concentration (IC₅₀) is a measure of the inhibitor's potency. It represents the concentration of α-MePhe required to reduce the enzyme's activity by 50% under specific experimental conditions.[11] This value is critical for comparing the potency of different inhibitors and for selecting appropriate inhibitor concentrations for mechanism-of-action studies.[12]

Step-by-Step Methodology:

  • Inhibitor Preparation: Prepare a high-concentration stock solution of α-MePhe. Create a series of serial dilutions (e.g., 10-point, 3-fold dilutions) in the assay buffer to cover a broad concentration range.

  • Assay Setup: In a 96-well plate, add the assay buffer, TH enzyme, and the serially diluted α-MePhe solutions. Include a "no inhibitor" control.

  • Pre-incubation: Incubate the enzyme-inhibitor mixture for a set period (e.g., 15-30 minutes) at the assay temperature. This allows the inhibitor to bind to the enzyme before the reaction starts.

  • Initiate Reaction: Start the reaction by adding a fixed concentration of L-Tyrosine to all wells. Causality Note: The substrate concentration used here is critical and should be reported; it is typically set at or near the Kₘ value determined in Protocol 1.[8]

  • Kinetic Measurement: Measure the initial velocities (V₀) for each inhibitor concentration as described in Protocol 1.

  • Data Analysis:

    • Calculate the percentage of inhibition for each α-MePhe concentration relative to the "no inhibitor" control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.[13]

α-MePhe [µM] (Log Scale)Initial Velocity (V₀) (Abs/min)% Inhibition
0 (Control)0.1000
10.0919
100.07525
50 0.051 49
1000.03565
5000.01288
10000.00892
Table 1: Example data for generating an IC₅₀ curve. The IC₅₀ is the concentration at which inhibition is 50%.

Rationale: This protocol distinguishes between different types of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed).[14] This is achieved by measuring reaction rates at varying substrate and inhibitor concentrations. The inhibition constant (Kᵢ) is a true dissociation constant and a more fundamental measure of inhibitor potency than the IC₅₀.[8][15]

Step-by-Step Methodology:

  • Experimental Design: This is a matrix experiment. You will run a series of kinetic assays as described in Protocol 1, but each series will be performed in the presence of a different, fixed concentration of α-MePhe.

    • Set 1: No inhibitor (this is a repeat of Protocol 1).

    • Set 2: Fixed concentration of α-MePhe (e.g., near its IC₅₀).

    • Set 3: Higher fixed concentration of α-MePhe (e.g., 2-5 times its IC₅₀).

  • Assay Execution: For each set, vary the L-Tyrosine concentration and measure the initial velocities (V₀).

  • Data Analysis & Visualization: The most common method for visualizing this data is the Lineweaver-Burk (double reciprocal) plot .[16]

    • For each inhibitor concentration, plot 1/V₀ (y-axis) versus 1/[S] (x-axis).

    • The pattern of the resulting lines reveals the inhibition mechanism:[10][17]

      • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases). This is expected for a substrate analogue like α-MePhe.[18]

      • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

      • Uncompetitive Inhibition: Lines are parallel.

    • Alternatively, a Dixon plot (1/V₀ vs. inhibitor concentration [I]) can be used. For competitive inhibition, the lines will intersect at a point where x = -Kᵢ.[19][20]

1/[S] (mM⁻¹) 1/V₀ (min/µM) (No Inhibitor)1/V₀ (min/µM) (+ Inhibitor)
S (mM)
0.110.01.101.50
0.25.00.600.85
0.52.00.280.44
1.01.00.180.30
2.00.50.130.24
Table 2: Example data set for generating Lineweaver-Burk plots.

From the slopes and intercepts of these plots, the Kᵢ value can be calculated using the appropriate form of the Michaelis-Menten equation for the determined inhibition type.

Conclusion and Broader Implications

By systematically executing these protocols, a researcher can move from a basic observation of inhibition to a quantitative and mechanistic understanding of how α-Methyl-Phenylalanine interacts with its target enzyme. The determination of IC₅₀ provides a benchmark for potency, while the Kᵢ and the mechanism of inhibition offer deeper insights into the molecular interactions at the enzyme's active site. This knowledge is fundamental for the rational design of new therapeutic agents and for the accurate interpretation of in vivo studies using this important pharmacological tool.

References
  • Wikipedia. α-Methylphenylalanine. [Link]
  • Fiveable. How to Use Dixon's Plot for Enzyme Inhibition Kinetics: The 1/Vi1/Vi vs. [I][I] Approach. [Link]
  • The Royal Society of Chemistry. Protocol for enzyme assays. [Link]
  • Fiveable. Dixon Plots Definition - Biological Chemistry II Key Term. [Link]
  • Wikipedia. Lineweaver–Burk plot. [Link]
  • MedSchoolCoach.
  • Yoshino, M., et al. A graphical method for determining inhibition constants. The FASEB Journal, 2008. [Link]
  • Khan Academy. Enzyme inhibition and kinetics graphs. [Link]
  • ResearchGate.
  • Wikipedia. IC50. [Link]
  • Portland Press.
  • University College London. Enzyme inhibitors. [Link]
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
  • Microbe Notes. Lineweaver–Burk Plot. [Link]
  • edX.
  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
  • MedSchoolCoach.
  • Journal of Visualized Experiments. Protocols for Enzymatic Fluorometric Assays to Quantify Phospholipid Classes. [Link]
  • PubMed. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. [Link]
  • PubMed. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • SlideShare. Method of Enzyme Assay. [Link]
  • PubMed. The inhibition of tryptophan hydroxylase, not protein synthesis, reduces the brain trapping of alpha-methyl-L-tryptophan: an autoradiographic study. [Link]
  • University of New Hampshire. Microplate Enzyme Assay Using Fluorescence Original Reference. [Link]
  • Bitesize Bio. Working with Enzymes: Part I -The Simple Kinetic Spectrophotometric Assay. [Link]
  • JoVE. Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. [Link]
  • Labster. Enzyme Inhibition: A Comprehensive Student Guide with Kinetic Understanding. [Link]
  • Fiveable. Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. [Link]
  • NIH. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • PubMed. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. [Link]
  • PubMed Central. Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. [Link]
  • PubMed Central.
  • ResearchGate.
  • PubMed Central. Tyrosine and Phenylalanine Activate Neuronal DNA Repair but Exhibit Opposing Effects on Global Transcription and Adult Female Mice Are Resilient to TyrRS/YARS1 Depletion. [Link]
  • NIH.
  • ResearchGate. (PDF) Tyrosine Hydroxylase Inhibition in Substantia Nigra Decreases Movement Frequency. [Link]
  • bioRxiv. The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells.

Sources

cell culture studies with (R)-2-Amino-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Cell Culture Studies with (R)-2-Amino-2-methyl-3-phenylpropanoic acid

Introduction

This compound, also known as (R)-α-Methylphenylalanine, is a non-proteinogenic, synthetic amino acid analog of phenylalanine.[1] Its unique structure, featuring a methyl group at the alpha-carbon, prevents its incorporation into nascent polypeptide chains, distinguishing its biological activity from that of natural amino acids.[2][3] This compound serves as a highly specific pharmacological tool for investigating cellular metabolism and signaling, primarily through two key mechanisms: the inhibition of catecholamine biosynthesis and the competitive inhibition of amino acid transport.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture. It outlines the compound's mechanisms of action, provides detailed protocols for key applications, and offers insights into experimental design and data interpretation.

Scientific Background and Principle of Action

Compound Profile
PropertyValue
Systematic Name (2R)-2-Amino-2-methyl-3-phenylpropanoic acid
Common Synonyms (R)-α-Methylphenylalanine, α-MePhe, AMPA
Molecular Formula C₁₀H₁₃NO₂
Molar Mass 179.22 g/mol [1]
CAS Number 1132-26-9[4]
Primary Activity Tyrosine Hydroxylase & Phenylalanine Hydroxylase Inhibitor[1]
Mechanism of Action: Dual Enzyme Inhibition

The primary utility of (R)-α-Methylphenylalanine stems from its ability to inhibit two critical enzymes in the aromatic amino acid metabolic pathway:

  • Tyrosine Hydroxylase (TH) Inhibition : TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). By inhibiting TH, the compound effectively blocks the conversion of L-tyrosine to L-DOPA, leading to a depletion of downstream catecholamine neurotransmitters.[1][5] This makes it an invaluable tool for studying the roles of catecholamines in neuronal function, signaling, and disease models.

  • Phenylalanine Hydroxylase (PAH) Inhibition : PAH catalyzes the conversion of phenylalanine to tyrosine. Inhibition of this enzyme, particularly when combined with an excess of phenylalanine in the culture medium, can be used to model the metabolic state of hyperphenylalaninemia, analogous to the genetic disorder phenylketonuria (PKU).[1][6]

Mechanism_of_Action cluster_pathway Aromatic Amino Acid Metabolism Phe Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase (PAH) DOPA L-DOPA Tyr->DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine DOPA->Dopamine DOPA Decarboxylase Inhibitor (R)-α-Methylphenylalanine Inhibitor->Tyr Inhibits PAH Inhibitor->DOPA Inhibits TH

Caption: Inhibition of catecholamine synthesis by (R)-α-Methylphenylalanine.

Cellular Transport via LAT1

(R)-α-Methylphenylalanine is not freely permeable to the cell membrane. It is actively transported into cells primarily by the L-type Amino Acid Transporter 1 (LAT1), a transporter responsible for the uptake of large neutral amino acids (LNAAs) such as phenylalanine, tyrosine, leucine, and tryptophan.[1] LAT1 is often overexpressed in cancer cells to meet their high metabolic demands, making this compound a potential tool for targeting such cells.[7] This transport mechanism implies that the compound's efficacy can be influenced by the concentration of other LNAAs in the cell culture medium, which will compete for uptake.

Pre-Experimental Preparation and Planning

Cell Line Selection

The choice of cell line is critical and depends on the research question.

  • For Catecholamine Depletion Studies : Neuronal or neuroendocrine cell lines that endogenously produce catecholamines are ideal.

    • PC12 (Rat Pheochromocytoma) : A classic model for studying dopamine synthesis and neuronal differentiation.

    • SH-SY5Y (Human Neuroblastoma) : Differentiable cells capable of producing dopamine and norepinephrine.

  • For Amino Acid Transport Studies : Cell lines with well-characterized and high expression of the LAT1 transporter are recommended.

    • A549 (Human Lung Carcinoma) , MCF7 (Human Breast Cancer) : Many cancer cell lines exhibit high LAT1 expression.[7]

  • For PKU Modeling : Hepatocyte cell lines (e.g., HepG2) that express phenylalanine hydroxylase are suitable.

Reagent Preparation and Handling

Protocol: Preparation of a 100 mM Stock Solution

  • Weighing : Accurately weigh 17.92 mg of this compound powder.

  • Solubilization : Add the powder to a sterile 15 mL conical tube. Add 900 µL of sterile 1N HCl to dissolve the powder. Vortex gently until fully dissolved. The acidic condition aids in the protonation of the amino group, increasing solubility in aqueous solutions.

  • Neutralization & Dilution : Carefully add sterile 1N NaOH dropwise to neutralize the solution to a physiological pH (~7.4). Use pH indicator strips to monitor. Bring the final volume to 1.0 mL with sterile, nuclease-free water.

  • Sterilization : Sterilize the final solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting & Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months.

Basal Media Considerations

The concentration of L-phenylalanine and L-tyrosine in the basal medium (e.g., DMEM, MEM, F12) is a critical experimental variable.[8] High concentrations of these amino acids can competitively inhibit the uptake of (R)-α-Methylphenylalanine via LAT1. For experiments designed to maximize the compound's effect, consider using a custom medium with reduced levels of competing LNAAs or dialyzed fetal bovine serum to lower the concentration of free amino acids.

Core Experimental Protocols

Protocol 1: Determination of Optimal Working Concentration

Objective : To determine the highest non-toxic concentration of the compound for your chosen cell line. Previous studies have shown it to have low cytotoxicity compared to similar analogs.[2][3] This protocol validates that finding and establishes a safe range for mechanistic studies.

Methodology :

  • Cell Seeding : Seed cells in a 96-well plate at a density that will result in 70-80% confluency after 24 hours.

  • Compound Dilution : Prepare a 2X working concentration series of (R)-α-Methylphenylalanine in complete culture medium. A suggested range is from 2 mM down to ~15 µM (e.g., 2000, 1000, 500, 250, 125, 62.5, 31.3, 15.6 µM). Include a "medium only" control.

  • Treatment : After 24 hours of incubation, carefully remove the existing medium from the cells and add 100 µL of the 2X compound dilutions to the corresponding wells (resulting in a 1X final concentration). Also, include a vehicle control (the solvent used for the stock solution, diluted to the highest concentration used).

  • Incubation : Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assessment : Assess cell viability using a metabolic assay such as MTT, MTS, or PrestoBlue™, following the manufacturer's instructions.

  • Data Analysis : Normalize the results to the vehicle control (set to 100% viability). Plot viability (%) versus compound concentration. The optimal working concentration should be the highest concentration that results in >90% cell viability.

Protocol 2: Assessing Inhibition of Catecholamine Synthesis

Objective : To quantify the depletion of dopamine in a catecholamine-producing cell line (e.g., PC12) following treatment.

Workflow_Catecholamine_Assay cluster_workflow Experimental Workflow A 1. Seed PC12 cells in 6-well plates B 2. Incubate for 24h A->B C 3. Treat with Controls & (R)-α-Methylphenylalanine B->C D 4. Incubate for 48h C->D E 5. Harvest Cells & Media D->E F 6. Cell Lysis & Protein Quantification E->F G 7. Analyze Dopamine Levels (ELISA or HPLC) F->G H 8. Normalize to Protein Content G->H

Caption: Workflow for measuring catecholamine inhibition.

Methodology :

  • Seeding : Seed PC12 cells in 6-well plates and allow them to adhere and grow for 24 hours.

  • Treatment Groups : Prepare media for the following treatment groups:

    • Vehicle Control : Medium with vehicle.

    • Test Compound : Medium with (R)-α-Methylphenylalanine at its optimal non-toxic concentration.

    • Positive Control : Medium with Metyrosine (a known TH inhibitor).

    • Rescue Control : Medium with the test compound + excess L-DOPA (e.g., 100 µM). This control validates that the observed effect is due to TH inhibition, as L-DOPA bypasses this enzymatic step.

  • Treatment : Replace the medium in the wells with the prepared treatment media and incubate for 24-48 hours.

  • Sample Collection : Collect the cell culture supernatant and lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Analysis : Quantify the concentration of dopamine in the cell lysates using a commercially available ELISA kit or by HPLC with electrochemical detection. Normalize the dopamine concentration to the total protein content of each sample, determined by a BCA assay.

Expected Outcome : A significant reduction in intracellular dopamine levels in the cells treated with (R)-α-Methylphenylalanine and Metyrosine compared to the vehicle control. The "Rescue Control" group should show dopamine levels restored to near-control levels.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution
No effect on catecholamine levels 1. Compound uptake is being outcompeted by high levels of LNAAs in the medium. 2. The chosen cell line does not have a sufficiently active catecholamine synthesis pathway. 3. Incorrect compound concentration or incubation time.1. Use a medium with lower phenylalanine/tyrosine levels or use dialyzed serum. 2. Confirm TH expression and activity in your cell line via Western Blot or literature search. 3. Perform a time-course and dose-response experiment.
High cytotoxicity observed 1. Error in stock solution preparation or dilution. 2. Cell line is unexpectedly sensitive. 3. Contamination of the stock solution.1. Re-prepare and verify the concentration of the stock solution. 2. Re-run the dose-response (Protocol 1) using a much lower concentration range. 3. Prepare a fresh, sterile stock solution.
High variability between replicates 1. Inconsistent cell seeding density. 2. Edge effects in the multi-well plate. 3. Pipetting errors.1. Ensure a single-cell suspension before seeding; count cells accurately. 2. Avoid using the outermost wells of the plate for treatment groups. 3. Use calibrated pipettes and proper pipetting technique.

References

  • Wikipedia. α-Methylphenylalanine. [Link]
  • PubMed. Automated method for quantification of 20 amino acids in cell culture media during biopharmaceutical development. [Link]
  • National Center for Biotechnology Information. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • PubMed. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. [Link]
  • PubMed. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • National Center for Biotechnology Information. (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. [Link]
  • ResearchGate. Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. [Link]
  • Salazar, A., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids, 48(5), 1161–1171. [Link]
  • Frontiers. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. [Link]
  • PubMed. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia. [Link]

Sources

Application Notes and Protocols for In Vivo Studies Using alpha-Methyl-Phenylalanine in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in in vivo studies utilizing alpha-methyl-phenylalanine (α-MePhe) in various animal models. This guide provides in-depth technical details, the scientific rationale behind experimental choices, and step-by-step methodologies to ensure the integrity and reproducibility of your research.

Introduction: The Multifaceted Role of alpha-Methyl-Phenylalanine in In Vivo Research

alpha-Methyl-phenylalanine (α-MePhe) is a synthetic amino acid analog of phenylalanine, distinguished by a methyl group at the alpha carbon.[1] This structural modification confers unique biochemical properties that make it a valuable tool in several areas of biomedical research. Unlike its parent amino acid, α-MePhe is not incorporated into proteins, which simplifies the interpretation of its metabolic fate and effects.

Its primary applications in animal models stem from two key characteristics: its ability to inhibit critical enzymes in amino acid metabolism and its function as a substrate for specific amino acid transporters.[1] Consequently, α-MePhe is extensively used to:

  • Induce hyperphenylalaninemia to model Phenylketonuria (PKU): By inhibiting phenylalanine hydroxylase, α-MePhe, in conjunction with a high phenylalanine diet, effectively raises systemic and central nervous system (CNS) phenylalanine levels, mimicking the biochemical phenotype of PKU.[2][3][4]

  • Investigate catecholamine neurotransmitter pathways: As an inhibitor of tyrosine hydroxylase, α-MePhe can deplete catecholamine neurotransmitters, providing a model to study the physiological and behavioral consequences of reduced dopamine and norepinephrine synthesis.[1]

  • Serve as a tracer for Positron Emission Tomography (PET) imaging: Radiolabeled α-MePhe is a valuable tool for visualizing and quantifying the activity of the L-type amino acid transporter 1 (LAT1), which is often overexpressed in tumors.[5][6][7][8]

This guide will delve into the practical aspects of using α-MePhe in these applications, with a focus on rodent models.

Core Principles and Mechanisms of Action

A thorough understanding of α-MePhe's mechanism of action is crucial for designing robust in vivo studies and accurately interpreting the results.

Enzymatic Inhibition
  • Phenylalanine Hydroxylase (PAH) Inhibition: α-MePhe is a potent inhibitor of PAH, the enzyme responsible for converting phenylalanine to tyrosine.[2][3] This inhibition is the cornerstone of its use in creating animal models of PKU. By blocking this metabolic pathway, exogenously administered phenylalanine accumulates in the blood and tissues, including the brain.[2]

  • Tyrosine Hydroxylase (TH) Inhibition: α-MePhe also inhibits tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[1] This leads to a depletion of these crucial neurotransmitters, which can be leveraged to study their role in various neurological processes and disorders.

Amino Acid Transport
  • L-type Amino Acid Transporter 1 (LAT1) Substrate: α-MePhe is recognized and transported by LAT1, a large neutral amino acid transporter.[1][5] This is particularly significant for its entry into the brain across the blood-brain barrier. The affinity of α-MePhe for LAT1 is also the basis for its use as a PET imaging agent, as many cancer cells upregulate LAT1 to meet their increased demand for amino acids.[6]

Metabolic Fate

It is important to note that α-MePhe can be metabolized in animals to produce metaraminol, a catecholamine-releasing agent.[1] This metabolite can contribute to the overall pharmacological effects observed in a study, and researchers should consider this when interpreting their data.

Application I: Induction of Hyperphenylalaninemia for Phenylketonuria (PKU) Modeling

The co-administration of α-MePhe and phenylalanine is a well-established method for creating a chemical model of PKU in rodents.[2][3][9] This model is invaluable for studying the neuropathological and behavioral consequences of elevated phenylalanine levels and for testing potential therapeutic interventions.

Experimental Design Considerations
  • Animal Model: Newborn or young rodents (rats or mice) are typically used, as the developing brain is particularly vulnerable to the toxic effects of high phenylalanine.[2][3][9]

  • Dosage and Administration: The doses of both α-MePhe and phenylalanine need to be carefully optimized to achieve the desired level of hyperphenylalaninemia without causing undue toxicity. Daily administration is common to maintain elevated phenylalanine levels.[2][10]

  • Monitoring: Regular monitoring of plasma and brain phenylalanine levels is essential to validate the model and ensure consistency across experimental animals. Body weight and general health should also be monitored closely.

Quantitative Data Summary for PKU Modeling
ParameterMouse Model ExampleRat Model ExampleReference(s)
Animal Strain C57BL/6Sprague-Dawley[2][9]
Age of Onset Postnatal day 3-5Postnatal day 5[2][9][10]
α-MePhe Dosage 0.43 mg/g body weight2.4 µmol/g body weight[2][9]
Phenylalanine Dosage 2 mg/g body weight2.6-5.2 µmol/g body weight[2][9]
Route of Admin. Intraperitoneal (IP) or Subcutaneous (SC) InjectionIntraperitoneal (IP) or Subcutaneous (SC) Injection[11]
Frequency DailyDaily[2][10]
Expected Outcome ~40-fold increase in plasma and brain phenylalanineSignificant increase in plasma phenylalanine[2][10]
Step-by-Step Protocol: Induction of Chronic Hyperphenylalaninemia in Neonatal Mice

This protocol is a representative example and may require optimization for specific experimental goals.

  • Animal Preparation:

    • House pregnant dams individually and monitor for parturition.

    • On postnatal day 3 (PND3), pool litters and randomly assign pups to control and treatment groups to minimize litter effects.

    • Record the body weight of each pup daily.

  • Preparation of Injection Solutions:

    • α-MePhe Solution: Prepare a sterile solution of α-methyl-D,L-phenylalanine in a suitable vehicle (e.g., sterile saline). The concentration should be calculated to deliver the target dose (e.g., 0.43 mg/g) in a small, injectable volume (e.g., 10 µL/g body weight).

    • Phenylalanine Solution: Prepare a sterile solution of L-phenylalanine in a suitable vehicle. The concentration should be calculated to deliver the target dose (e.g., 2 mg/g).

    • Ensure both solutions are at a physiological pH.[11]

  • Administration:

    • From PND3 to the desired experimental endpoint (e.g., PND15), administer the α-MePhe and phenylalanine solutions daily via intraperitoneal (IP) or subcutaneous (SC) injection.[11]

    • Administer the two solutions at separate sites to avoid potential interactions at the injection site.

    • Control animals should receive vehicle injections of equivalent volume.

  • Sample Collection and Analysis:

    • At the desired time points, collect blood samples (e.g., via tail snip or cardiac puncture at termination) for plasma phenylalanine analysis.

    • At the end of the study, euthanize the animals and collect brain tissue for analysis of phenylalanine levels and other relevant biomarkers.

    • Phenylalanine levels can be quantified using methods such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection or mass spectrometry.[12][13]

Workflow for PKU Model Induction

PKU_Model_Workflow P1 Prepare Sterile α-MePhe Solution A3 Administer α-MePhe (IP/SC) P1->A3 P2 Prepare Sterile Phe Solution A4 Administer Phe (IP/SC) P2->A4 A1 Weigh Pups A2 Calculate Dosages A1->A2 A2->A3 A2->A4 AN1 Collect Blood/Brain Samples A4->AN1 AN2 Quantify Phenylalanine (HPLC/MS) AN1->AN2 AN3 Assess Neuropathological & Behavioral Outcomes AN2->AN3

Caption: Workflow for inducing a PKU model in neonatal rodents.

Application II: Radiolabeled α-MePhe for In Vivo PET Imaging of Tumors

Radiolabeled α-MePhe derivatives are effective tracers for PET imaging of tumors that overexpress the LAT1 transporter.[5][7][8] This non-invasive imaging technique allows for the visualization of tumors, assessment of treatment response, and can aid in differentiating malignant from benign lesions.[6]

Key Considerations for PET Imaging Studies
  • Radiolabeling: The synthesis and radiolabeling of α-MePhe with positron-emitting isotopes (e.g., ¹⁸F, ⁷⁶Br) requires specialized radiochemistry facilities and expertise.[7][8][14][15]

  • Animal Model: Tumor-bearing animals, typically immunodeficient mice xenografted with human cancer cell lines known to express LAT1, are used.[5][8]

  • Pharmacokinetics: The biodistribution and clearance profile of the specific radiolabeled α-MePhe analog must be characterized to determine the optimal imaging window.[5][8]

Step-by-Step Protocol: PET Imaging of a Xenograft Tumor Model with Radiolabeled α-MePhe

This protocol provides a general framework. Specific details will vary depending on the radiotracer and imaging system used.

  • Tumor Model Preparation:

    • Implant human cancer cells (e.g., LS180 colon adenocarcinoma) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[5][8]

    • Allow the tumors to grow to a suitable size for imaging (e.g., 100-200 mm³).

  • Radiotracer Administration:

    • Anesthetize the tumor-bearing mouse.[16][17]

    • Administer a defined dose of the radiolabeled α-MePhe tracer via intravenous (IV) tail vein injection.[11]

  • PET/CT Imaging:

    • Position the anesthetized animal in the PET scanner.

    • Acquire dynamic or static PET images at predetermined time points post-injection (e.g., 30, 60, 120 minutes) to assess the tracer's biodistribution and tumor uptake.

    • A CT scan is typically performed for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the PET images and co-register them with the CT images.

    • Draw regions of interest (ROIs) over the tumor and other organs to quantify the tracer uptake, often expressed as the standardized uptake value (SUV).

  • Biodistribution Studies (Optional but Recommended):

    • At the end of the imaging session or in a separate cohort of animals, euthanize the mice at various time points post-injection.

    • Dissect tumors and major organs, weigh them, and measure the radioactivity in each tissue using a gamma counter.

    • Calculate the tracer uptake as the percentage of the injected dose per gram of tissue (%ID/g).

Signaling Pathway and Experimental Workflow

PET_Imaging_Workflow cluster_pathway Biological Principle cluster_workflow Experimental Workflow Tracer Radiolabeled α-MePhe (e.g., [¹⁸F]F-α-MePhe) LAT1 LAT1 Transporter (Overexpressed on Tumor Cell) Tracer->LAT1 Uptake TumorCell Tumor Cell Interior LAT1->TumorCell PET PET Signal (Positron Annihilation) TumorCell->PET Accumulation leads to W1 Establish Xenograft Tumor Model W3 Anesthetize Animal W1->W3 W2 Administer Radiotracer (IV) W4 Acquire PET/CT Images W2->W4 W3->W2 W5 Analyze Image Data (Quantify Uptake) W4->W5

Caption: Principle and workflow for tumor PET imaging with radiolabeled α-MePhe.

General Laboratory Procedures and Best Practices

Animal Welfare

All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[18] Anesthesia and analgesia should be used appropriately for any potentially painful procedures.[16][17]

Substance Administration
  • Sterility: All substances administered parenterally must be sterile.[11]

  • pH and Tonicity: Solutions should be close to physiological pH and isotonic to minimize irritation and discomfort.[11]

  • Volume: Adhere to recommended maximum injection volumes for the chosen route and animal species.[11]

Sample Analysis
  • Sample Handling: Process and store biological samples (plasma, tissue) appropriately to ensure the stability of the analytes.

  • Analytical Methods: A variety of methods can be used to measure phenylalanine and its metabolites, including HPLC, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] Commercial assay kits are also available.[19]

Conclusion

alpha-Methyl-phenylalanine is a versatile and powerful tool for in vivo research in animal models. Its well-characterized mechanisms of action as both an enzyme inhibitor and a transporter substrate enable the creation of robust disease models and the development of sophisticated imaging techniques. By following the detailed protocols and adhering to the principles of scientific integrity outlined in this guide, researchers can effectively leverage α-MePhe to advance our understanding of metabolic diseases, neurobiology, and oncology.

References

  • Wikipedia. α-Methylphenylalanine. [Link]
  • PubMed. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. [Link]
  • National Center for Biotechnology Information. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • PubMed. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. [Link]
  • MDPI. Experimental Animal Models of Phenylketonuria: Pros and Cons. [Link]
  • Journal of Nuclear Medicine. Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. [Link]
  • PubMed.
  • National Center for Biotechnology Information. Radiosynthesis and Biological Evaluation of alpha-[F-18]Fluoromethyl Phenylalanine for Brain Tumor Imaging. [Link]
  • PubMed. Radiosynthesis and biological evaluation of alpha-[F-18]fluoromethyl phenylalanine for brain tumor imaging. [Link]
  • ResearchGate. Amino Acid Transporters for Uptake of Amino Acid PET/SPECT Tracers. [Link]
  • Journal of Nuclear Medicine. Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging. [Link]
  • PubMed. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • PubMed. Development of a Widely Usable Amino Acid Tracer: ⁷⁶Br-α-Methyl-Phenylalanine for Tumor PET Imaging. [Link]
  • PubMed.
  • ResearchGate. Development of a Widely Usable Amino Acid Tracer: 76Br- -Methyl-Phenylalanine for Tumor PET Imaging. [Link]
  • Science.
  • Biochemical Journal. Effects of p-chlorophenylalanine and α-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. [Link]
  • Journal of Nuclear Medicine.
  • PubMed. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame. [Link]
  • National Institutes of Health. Synthesis, uptake mechanism characterization and biological evaluation of 18F labeled fluoroalkyl phenylalanine analogs as potential PET imaging agents. [Link]
  • PubMed. Deprenyl effects on levodopa pharmacodynamics, mood, and free radical scavenging. [Link]
  • University of Arizona Research, Innovation & Impact.
  • PubMed Central.
  • Cell Biolabs, Inc. Phenylalanine Assay Kit. [Link]
  • American Journal of Physiology-Endocrinology and Metabolism.
  • PubMed. Optimization by experimental design of precursor synthesis and radiolabeling of 2-iodo-L-phenylalanine, a novel amino acid for tumor imaging. [Link]
  • Caring Sunshine. Relationship: Dopamine and l-phenylalanine. [Link]
  • ResearchGate. Determination of phenylalanine and tyrosine in plasma and dried blood samples using HPLC with fluorescence detection. [Link]
  • The University of British Columbia.
  • National Center for Biotechnology Information.
  • MDPI. Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. [Link]
  • University of California, Berkeley.
  • GOV.UK. Standard Genetically Altered Rodent Protocols. [Link]
  • National Center for Biotechnology Information. An Overview of Phenylalanine and Tyrosine Kinetics in Humans. [Link]
  • National Center for Biotechnology Information.
  • EARA. Feature: Why do we need to use animals in neuroscience research? [Link]
  • PubMed. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique. [Link]
  • PubMed. Phenylalanine stable isotope tracer labeling of cow milk and meat and human experimental applications to study dietary protein-derived amino acid availability. [Link]

Sources

Application Notes and Protocols for the Formulation of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Potential of a Chiral Phenylalanine Analog

(R)-2-Amino-2-methyl-3-phenylpropanoic acid is a non-proteinogenic α-amino acid, a chiral analog of the essential amino acid L-phenylalanine. The introduction of a methyl group at the α-carbon creates a stereocenter, resulting in (R) and (S) enantiomers, each potentially possessing distinct biological activities. As a structural mimic of phenylalanine, this compound is a valuable tool for investigating metabolic pathways and serving as a potential therapeutic agent. Its primary recognized mechanism of action is the inhibition of phenylalanine hydroxylase (PAH) and tyrosine hydroxylase, key enzymes in the catecholamine biosynthesis pathway. This inhibitory action can induce a state of hyperphenylalaninemia, providing a valuable in vivo model for studying phenylketonuria (PKU).[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective formulation of this compound for use in a range of biological assays. The protocols herein are designed to ensure the compound's stability, solubility, and bioavailability, thereby promoting reproducible and reliable experimental outcomes.

Physicochemical Properties and Reagent Handling

A thorough understanding of the physicochemical properties of this compound is fundamental to its correct formulation.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[5]
Molecular Weight 179.22 g/mol [5]
Appearance Off-white to light brown solid[6]
Melting Point 293-294°C (decomposes) (for racemate)
Storage (Solid) -20°C for up to 3 years; 4°C for up to 2 years[6]
Storage (in Solvent) -80°C for up to 6 months; -20°C for up to 1 month[6]

Note on Enantiomeric Specificity: While the molecular weight and formula are identical for both enantiomers and the racemate, biological activity and some physical properties like optical rotation can differ significantly. The solubility and storage data provided are based on the (S)-enantiomer and should be considered as a close approximation for the (R)-enantiomer. Empirical verification is always recommended.

Formulation for In Vitro Assays

Protocol 1: Preparation of High-Concentration Stock Solutions

The choice of solvent is critical for achieving a stable, high-concentration stock solution. Dimethyl sulfoxide (DMSO) and water are the most common solvents.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Vortex mixer

  • Ultrasonic bath

  • Sterile, amber glass vials or polypropylene tubes

Procedure for DMSO Stock Solution (e.g., 20 mM):

  • Weighing: Accurately weigh out 3.58 mg of this compound.

  • Dissolution: Add 1 mL of anhydrous DMSO to the powder.

  • Solubilization: Vortex thoroughly. If particulates remain, sonicate in a water bath for 10-15 minutes. Gentle warming to 37°C can also aid dissolution. Note: DMSO is hygroscopic; use a fresh, unopened bottle for best results.

  • Storage: Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.

Procedure for Aqueous Stock Solution (e.g., 20 mg/mL or ~111 mM):

  • Weighing: Accurately weigh out 20 mg of this compound.

  • Dissolution: Add 1 mL of nuclease-free water.

  • Solubilization: This compound has limited aqueous solubility. Vigorous vortexing and prolonged sonication (30-60 minutes) are required.[6]

  • Sterilization: Sterile filter the solution through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot and store at -80°C. It is not recommended to store aqueous solutions for more than one day to maintain stability.[7]

Protocol 2: Preparation of Working Solutions in Biological Buffers

Working solutions are prepared by diluting the high-concentration stock solution into the appropriate biological buffer for your specific assay.

Workflow for Preparing Working Solutions

Caption: Workflow for preparing working solutions from a stock solution.

Considerations for Buffer Selection:

  • pH: The pH of the final assay buffer should be compatible with the biological system being studied (e.g., pH 7.4 for most physiological assays).

  • Ionic Strength: The ionic strength of the buffer can influence protein stability and enzyme kinetics.

  • Buffer-Compound Interactions: Some buffers can interact with the compound or with metal ions that may be cofactors for enzymes in your assay. Phosphate-buffered saline (PBS) and HEPES-based buffers are generally good starting points.

Application in Biological Assays

Enzyme Inhibition Assay: Phenylalanine Hydroxylase (PAH)

As an inhibitor of PAH, this compound can be evaluated using an in vitro enzyme inhibition assay. The activity of PAH can be monitored by measuring the production of L-tyrosine from L-phenylalanine.

Mechanism of Action: Phenylalanine Metabolism

Phenylalanine_Metabolism Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Tyr L-Tyrosine Catecholamines Dopamine, Norepinephrine, Epinephrine Tyr->Catecholamines Tyrosine Hydroxylase, etc. PAH->Tyr O₂, Tetrahydrobiopterin Inhibitor (R)-2-Amino-2-methyl-3- phenylpropanoic acid Inhibitor->PAH Inhibition

Caption: Inhibition of the Phenylalanine Metabolism Pathway.

Protocol 3: In Vitro PAH Inhibition Assay

  • Reagents:

    • Recombinant human PAH enzyme

    • L-Phenylalanine (substrate)

    • Tetrahydrobiopterin (BH₄) (cofactor)

    • Catalase (to remove H₂O₂ produced during the reaction)

    • Dithiothreitol (DTT) (to stabilize BH₄)

    • HEPES buffer (pH 7.3)

    • This compound (inhibitor) working solutions at various concentrations

    • Detection reagent for L-tyrosine (e.g., using a fluorescence-based assay kit)

  • Assay Procedure:

    • Prepare a reaction mixture containing HEPES buffer, catalase, and ferrous ammonium sulfate.

    • Add the PAH enzyme to the reaction mixture.

    • For inhibitor testing, pre-incubate the enzyme mixture with various concentrations of this compound for 5-10 minutes at 25°C.

    • Initiate the reaction by adding L-phenylalanine and BH₄.

    • Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of L-tyrosine produced using a suitable detection method, such as a fluorometric assay measuring tyrosine's intrinsic fluorescence.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Cell-Based Assays: Assessing Cellular Effects

This compound can be used in cell-based assays to investigate its effects on cell viability, proliferation, or specific cellular pathways.

Protocol 4: Cell Viability Assay (MTT or WST-1)

  • Cell Culture:

    • Select a relevant cell line (e.g., a neuronal cell line if investigating neurochemical effects).

    • Culture cells in the appropriate medium and conditions.

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Prepare a series of working solutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration, typically <0.5%).

    • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control.

Formulation for In Vivo Studies

For in vivo studies, the formulation must be sterile and biocompatible. The choice of vehicle will depend on the route of administration.

Protocol 5: Preparation of an Injectable Formulation (Intraperitoneal)

Disclaimer: All in vivo procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • This compound

  • Sterile saline (0.9% NaCl) or PBS

  • Solubilizing agents if necessary (e.g., a small percentage of a biocompatible solvent like PEG 400 or Tween 80)

  • Sterile vials

  • 0.22 µm sterile syringe filters

Procedure:

  • Solubility Testing: First, determine the solubility of the compound in the desired vehicle (e.g., sterile saline). If solubility is insufficient for the required dose, test biocompatible co-solvents.

  • Preparation:

    • Under aseptic conditions in a laminar flow hood, dissolve the required amount of this compound in the sterile vehicle.

    • If a co-solvent is used, first dissolve the compound in the co-solvent and then slowly add the sterile saline or PBS while vortexing to avoid precipitation.

    • Adjust the pH to physiological range (7.2-7.4) if necessary, using sterile HCl or NaOH.

  • Sterilization: Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

  • Quality Control: Before administration, visually inspect the solution for any particulates.

  • Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection). In vivo studies in mice have used doses of α-methyl-D,L-phenylalanine at 0.43 mg/g body weight.[1]

References

  • PubChem. L-Alpha-methylphenylalanine. National Center for Biotechnology Information.
  • Greengard, O., Yoss, M. S., & DelValle, J. A. (1976). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Science, 192(4243), 1007–1008.
  • Johnson, R. C., & Shah, S. N. (1980). Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain. Neurochemical Research, 5(7), 709–718.
  • Wikipedia. α-Methylphenylalanine.
  • Lane, J. D., Schone, B., & Langenbeck, U. (1981). Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria. Journal of Inherited Metabolic Disease, 4(2), 67–68.

Sources

Troubleshooting & Optimization

Technical Support Center: Byproduct Identification in (R)-α-Methyl-Phenylalanine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of (R)-α-methyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and mitigating byproduct formation during this critical synthesis. Achieving high chemical and stereochemical purity is paramount, as the biological activity often resides in a single enantiomer, while the other may be inert or even toxic.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated analytical protocols to ensure the integrity of your synthesis.

Troubleshooting Guide: Resolving Common Experimental Issues

This section addresses specific problems you might encounter during your synthesis and analysis, providing direct causes and actionable solutions.

Question 1: My chiral HPLC analysis shows two peaks of nearly equal size where I expect one. What is the most likely cause and how do I fix it?

Answer: This is a classic sign of racemization, meaning you have produced an approximately 1:1 mixture of the (R)- and (S)-enantiomers instead of the desired single (R)-enantiomer. The root cause is a failure in the enantioselective control of your reaction.

Probable Causes & Solutions:

  • Ineffective Asymmetric Catalyst/Auxiliary: In catalytic routes, the chiral catalyst may be poisoned by impurities (water, oxygen, or contaminants from reagents) or may have degraded. For syntheses using chiral auxiliaries, the auxiliary may not have been pure enough or was not effectively removed. The classical Strecker synthesis, for instance, produces a racemic mixture unless a chiral auxiliary or catalyst is employed.[2]

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical. A deviation from the validated protocol can severely impact enantioselectivity. For example, running the reaction at a higher temperature than specified can provide enough energy to overcome the selective barrier, leading to a racemic product.

  • Harsh Hydrolysis Conditions: In methods like the asymmetric Strecker synthesis, the final step involves hydrolyzing an aminonitrile intermediate.[3][4] Using excessively harsh acidic or basic conditions (high temperature, prolonged exposure) can cause epimerization at the newly formed stereocenter, eroding the enantiomeric excess achieved in the key bond-forming step.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for a racemic product outcome.

Question 2: I see a small peak eluting near my main (R)-product peak in the chiral HPLC. How can I definitively identify it as the (S)-enantiomer?

Answer: This is a common and critical question. While its proximity on a chiral column is suggestive, confirmation is essential for accurate enantiomeric excess (ee) calculation.

Identification Steps:

  • Co-injection (Spiking): The gold standard for peak identification. Obtain a certified reference standard of (S)-α-methyl-phenylalanine. Prepare a solution of your sample and another where you have "spiked" it with a small amount of the (S)-standard. Analyze both by the same HPLC method. If the area of the impurity peak increases specifically in the spiked sample, you have confirmed its identity as the (S)-enantiomer.

  • Use of Orthogonal Detectors: If your HPLC system is equipped with a circular dichroism (CD) detector, the two enantiomers will give mirror-image spectra, providing absolute confirmation of identity and elution order.[5] A polarimeter detector can also distinguish between the dextrorotatory and levorotatory enantiomers.

  • Method Validation: Ensure your chiral method has been validated for specificity. The method documentation should demonstrate baseline resolution of the two enantiomers. If resolution is poor, the integration and thus the ee% calculation will be inaccurate. Method optimization may be required (see Protocol 1).

Question 3: My reaction yield is low, and my crude product's NMR/LC-MS shows multiple unknown impurities. What is a systematic approach to identify them?

Answer: A low yield with multiple byproducts points to significant side reactions or incomplete conversion. A systematic approach is crucial to avoid wasted effort.

Systematic Identification Workflow:

  • LC-MS Analysis First: Before attempting isolation, analyze the crude mixture using a general-purpose LC-MS method (like Protocol 2). This will provide the molecular weights of the major impurities.

  • Hypothesize Structures: Compare the molecular weights of the impurities to your starting materials and product.

    • MW = Starting Material MW? -> Unreacted starting material.

    • MW = Intermediate MW? -> Incomplete reaction (e.g., unhydrolyzed aminonitrile).

    • MW = Product MW + 16? -> Oxidation byproduct.

    • MW = Product MW - 44? -> Decarboxylation byproduct (loss of CO2).

    • MW = 2x Reagent - H2O? -> Dimerization or self-condensation of a starting material.

  • Targeted Isolation: Use preparative HPLC to isolate the most significant byproduct (by peak area).

  • Full Spectroscopic Analysis: Once an impurity is isolated (>95% purity), perform a full characterization using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its elemental composition and elucidate the structure.

Frequently Asked Questions (FAQs)

Question 1: What are the most common byproducts in an asymmetric Strecker synthesis of (R)-α-methyl-phenylalanine?

Answer: The asymmetric Strecker synthesis is a powerful method but is susceptible to several characteristic byproducts.[3][4]

Table 1: Common Byproducts in Asymmetric Strecker Synthesis

Byproduct NameChemical StructureCommon Cause of Formation
(S)-α-Methyl-phenylalanine The undesired enantiomerFailure of asymmetric induction; racemization during hydrolysis.
α-Aminonitrile Intermediate C₆H₅CH₂C(CH₃)(NH₂)CNIncomplete hydrolysis of the nitrile group to the carboxylic acid.
Phenylacetone C₆H₅CH₂C(O)CH₃Unreacted starting ketone.
α-Hydroxy-α-methyl-phenylpropionitrile C₆H₅CH₂C(CH₃)(OH)CNReaction of the starting ketone with cyanide before the addition of the ammonia/amine source.

Below is a diagram illustrating the formation of the desired product and key byproducts in a typical asymmetric Strecker reaction.

Caption: Byproduct formation pathways in Asymmetric Strecker Synthesis.

Question 2: How does pH control during workup and purification affect the final product's purity?

Answer: pH control is critical. α-Methyl-phenylalanine is an amino acid, meaning it has both an acidic (carboxyl) and a basic (amino) group. Its solubility is highly pH-dependent.

  • Isoelectric Point (pI): At its pI, the amino acid exists as a zwitterion and has its minimum solubility in aqueous solutions. This property is often exploited for crystallization and purification.

  • Low pH (e.g., pH < 2): The amino group is protonated (-NH₃⁺), and the molecule is highly soluble as a cation. However, strongly acidic conditions can promote side reactions if other functional groups are present.

  • High pH (e.g., pH > 10): The carboxyl group is deprotonated (-COO⁻), and the molecule is highly soluble as an anion. Strongly basic conditions can risk epimerization, especially at elevated temperatures.

For purification by crystallization, carefully adjusting the pH of the solution to the isoelectric point of α-methyl-phenylalanine is a standard and effective method to precipitate the product, leaving more soluble impurities behind.[6]

Key Analytical Protocols

These protocols provide a starting point for method development. They should be validated for your specific instrumentation and sample matrix.

Protocol 1: Chiral HPLC for Enantiomeric Purity Analysis

This method is designed to separate and quantify the (R)- and (S)-enantiomers of α-methyl-phenylalanine. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides are often effective.[5][7]

Objective: To determine the enantiomeric excess (ee) of the final product.

Methodology:

  • Column Selection: Chirobiotic T or similar teicoplanin-based CSP (e.g., 250 x 4.6 mm, 5 µm). These columns provide excellent selectivity for underivatized amino acids.[7]

  • Mobile Phase: A polar organic or reversed-phase mode is typically used.

    • Example Mobile Phase: 80:20 (v/v) Methanol / Acetonitrile with an additive like 0.1% acetic acid and 0.1% triethylamine.

    • Causality: The acidic and basic additives serve as mobile phase modifiers to interact with the analyte and the stationary phase, sharpening peak shape and improving resolution by minimizing ionic interactions that cause tailing.

  • Instrumentation Parameters:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C (Temperature can be adjusted to optimize resolution).

    • Detection: UV at 210 nm or 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Validation & Analysis:

    • Inject a standard of the racemic mixture to determine the retention times and resolution of the (R)- and (S)-enantiomers.

    • Inject the sample and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess (ee %) using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.

Table 2: Example Chiral HPLC Parameters

ParameterSettingRationale
Column Chirobiotic T, 250x4.6mm, 5µmProven selectivity for chiral amino acids.[7]
Mobile Phase 80% MeOH, 20% ACN, 0.1% TFAProvides good peak shape and resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Temperature 25 °CProvides reproducible retention times.
Detection UV, 210 nmHigh sensitivity for the peptide bond and phenyl group.
Protocol 2: LC-MS for General Impurity Profiling

This method is designed to detect and identify a broad range of potential process-related impurities and byproducts.

Objective: To obtain molecular weight information for unknown peaks in the crude or final product.

Methodology:

  • Column Selection: A standard C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Causality: Formic acid is a volatile modifier compatible with mass spectrometry that aids in the ionization of the analyte in the MS source (ESI+ mode).

  • Gradient Elution:

    • Start at 5% B, hold for 2 minutes.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 3 minutes.

    • Return to 5% B and re-equilibrate for 5 minutes.

  • MS Detector Settings:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Sample Preparation:

    • Prepare a solution of approximately 0.1 mg/mL in 50:50 Water/Acetonitrile.

    • Filter through a 0.45 µm syringe filter.

References

  • Chemerda, J. M., & Sletzinger, M. (1964). Preparation of optically active alpha-methyl-phenylalanine derivatives (U.S. Patent No. 3,492,347). U.S.
  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27-45. (Note: This is the original historical reference for the Strecker synthesis; a modern review is more practical.)
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • SK pharmteco. (n.d.). Chiral Purity Analysis – Know What Both Hands Are Doing.
  • Hroboňová, K., et al. (2015). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
  • Waters Corporation. (2014). Chiral Separation of Phenylalanine Methyl Esters using UPC². [Link]
  • Gadsby, P. (1986). Purification of L-phenylalanine (U.S. Patent No. 4,584,399). U.S.
  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]
  • Wikipedia contributors. (2023). α-Methylphenylalanine. Wikipedia. [Link]

Sources

Technical Support Center: Chiral Separation of α-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the chiral separation of α-methyl-phenylalanine and its derivatives. This resource is designed for researchers, analytical chemists, and process development scientists who are navigating the complexities of resolving this non-proteinogenic amino acid's enantiomers. Alpha-methyl-phenylalanine's structure, lacking a hydrogen on the α-carbon, presents unique challenges compared to standard amino acids, often requiring specialized approaches for successful separation.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established scientific principles to empower you to overcome common hurdles in your analytical and preparative work.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of α-methyl-phenylalanine considered challenging?

The primary challenge stems from its structure as a quaternary α-amino acid. Unlike proteinogenic amino acids, it lacks a hydrogen atom at the chiral center, which can reduce the number of potential interaction points with a chiral stationary phase (CSP). This steric hindrance can make it difficult to achieve significant differences in the binding energy between the two enantiomers and the CSP, leading to poor resolution.

Q2: What are the most common analytical techniques for separating α-methyl-phenylalanine enantiomers?

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using chiral stationary phases are the most prevalent and successful techniques. Gas Chromatography (GC) can also be used, but it typically requires derivatization of the amino acid to make it volatile, which adds complexity to the workflow.

Q3: Which types of chiral stationary phases (CSPs) are most effective for α-methyl-phenylalanine?

Polysaccharide-based CSPs, particularly those with cellulose or amylose derivatives coated or immobilized on a silica support, are often the first choice for screening. Columns like Chiralcel® OD, OJ, and Chiralpak® AD, AS are widely cited for this application. Macrocyclic glycopeptide-based CSPs (e.g., Astec CHIROBIOTIC™ V) have also shown high success rates due to their multiple interaction mechanisms, including ionic interactions, which are beneficial for amino acids.

Q4: Is derivatization necessary before analysis?

While not always mandatory for HPLC or SFC, derivatization of the amine and/or carboxylic acid group can significantly improve peak shape, retention, and sometimes even enantioselectivity. Common derivatization strategies include N-acylation (e.g., with trifluoroacetic anhydride) or esterification of the carboxyl group. For GC analysis, derivatization is almost always required to increase volatility.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I am injecting my α-methyl-phenylalanine sample, but I am seeing a single peak or two poorly resolved peaks. What are the likely causes and how can I fix this?

A: This is the most common challenge and usually points to a suboptimal choice of CSP or mobile phase. Let's break down the troubleshooting process.

Root Causes & Corrective Actions:

  • Inappropriate Chiral Stationary Phase (CSP): The CSP is not providing sufficient stereospecific interactions.

    • Solution: Screen a diverse set of CSPs. Do not rely on a single column. A good starting point is to screen polysaccharide (amylose/cellulose) and macrocyclic glycopeptide phases.

  • Incorrect Mobile Phase Composition: The mobile phase polarity or the choice of organic modifier is not suitable for the selected CSP.

    • Solution (Normal Phase HPLC): Start with a standard mobile phase like Hexane/Ethanol or Hexane/Isopropanol. Systematically vary the percentage of the alcohol modifier. A lower percentage of the polar alcohol component generally increases retention and can improve resolution, but excessively long run times can be an issue.

    • Solution (Reversed-Phase HPLC): This is less common for this compound on polysaccharide CSPs but can be effective on certain phases. Use a standard mobile phase like Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate, ammonium formate) to control the ionization state of the analyte.

    • Solution (SFC): Supercritical CO2 with a co-solvent like methanol or ethanol is the standard. The type and percentage of the co-solvent are critical parameters to optimize.

  • Missing or Inappropriate Mobile Phase Additives/Buffers: The ionization state of α-methyl-phenylalanine is not controlled, leading to poor peak shape and resolution.

    • Solution: Since α-methyl-phenylalanine is zwitterionic, controlling the pH is crucial.

      • In Normal Phase , add a small amount of an acidic (e.g., Trifluoroacetic Acid - TFA) or basic (e.g., Diethylamine - DEA) additive (typically 0.1% v/v) to the mobile phase. An acidic additive will protonate the amine group, while a basic additive will deprotonate the carboxylic acid. The choice depends on the CSP and the desired interaction.

      • In Reversed-Phase , use a buffer system (e.g., 10-20 mM ammonium acetate) to maintain a consistent pH.

  • Temperature Effects: Column temperature can significantly impact chiral recognition.

    • Solution: Evaluate the effect of temperature. Analyze your sample at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance enantioselectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP, although this can also lead to higher backpressure and broader peaks.

G start Start: Poor Resolution (Rs < 1.5) csp_check Is the CSP appropriate? (e.g., Polysaccharide, Macrocyclic) start->csp_check screen_csp Action: Screen a diverse set of CSPs csp_check->screen_csp No mp_check Is the mobile phase optimized? csp_check->mp_check Yes screen_csp->mp_check optimize_mp Action: Vary organic modifier % (e.g., 5-30% Alcohol in Hexane) mp_check->optimize_mp No additive_check Is an additive/buffer being used? mp_check->additive_check Yes optimize_mp->additive_check add_additive Action: Add 0.1% TFA or DEA (Normal Phase) additive_check->add_additive No temp_check Has temperature been evaluated? additive_check->temp_check Yes add_additive->temp_check optimize_temp Action: Test at lower temperatures (e.g., 15°C, 25°C) temp_check->optimize_temp No success Success: Resolution Achieved (Rs >= 1.5) temp_check->success Yes optimize_temp->success

Caption: Troubleshooting Decision Tree for Poor Resolution.

Issue 2: Peak Tailing or Broadening

Q: My enantiomer peaks are showing significant tailing (Asymmetry > 1.5). What is causing this and how can I improve the peak shape?

A: Peak tailing is generally caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues outside the column.

Root Causes & Corrective Actions:

  • Secondary Ionic Interactions: Unwanted interactions between the ionized analyte and active sites (e.g., residual silanols) on the silica support.

    • Solution: Use mobile phase additives to suppress these interactions. As mentioned above, 0.1% TFA or DEA is highly effective. The additive neutralizes the analyte or masks the active sites on the stationary phase, leading to a more symmetric peak shape.

  • Column Overload: Injecting too much sample mass onto the column.

    • Solution: Reduce the injection volume or the sample concentration. Perform a loading study by injecting a series of decreasing concentrations to find the optimal mass load for your column dimension.

  • Mismatched Sample Solvent: The solvent used to dissolve the sample is much stronger than the mobile phase, causing peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself. If the sample is not soluble in the mobile phase, use the weakest possible solvent that provides adequate solubility.

  • Extra-Column Dead Volume: Excessive volume in tubing, fittings, or the detector flow cell can cause peak broadening.

    • Solution: Ensure you are using tubing with the smallest appropriate internal diameter (e.g., 0.005" for analytical HPLC). Minimize the length of all tubing between the injector, column, and detector.

Mobile Phase Composition (Hexane/IPA, 80:20)Additive (0.1% v/v)Enantiomer 1 Asymmetry (As)Enantiomer 2 Asymmetry (As)
No AdditiveNone2.12.3
With Acidic AdditiveTrifluoroacetic Acid (TFA)1.21.2
With Basic AdditiveDiethylamine (DEA)1.11.1

Note: Data is illustrative and typical for polysaccharide CSPs.

Experimental Protocols

Protocol 1: Systematic Screening of Chiral Stationary Phases (CSPs)

This protocol outlines a structured approach to identify a suitable CSP for α-methyl-phenylalanine.

Objective: To efficiently screen multiple CSPs under generic conditions to find one or more "hits" that show baseline or near-baseline separation.

Materials:

  • α-Methyl-phenylalanine racemic standard (e.g., 1 mg/mL)

  • HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Methanol)

  • Additives (TFA, DEA)

  • A selection of chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, CHIROBIOTIC V)

Procedure:

  • Prepare Mobile Phases:

    • Normal Phase A: Hexane/Isopropanol (90:10, v/v)

    • Normal Phase B: Hexane/Ethanol (90:10, v/v)

    • For each mobile phase, prepare two versions: one with 0.1% TFA and one with 0.1% DEA.

  • Prepare Sample: Dissolve the racemic standard in a 50:50 mixture of Hexane/Ethanol to a final concentration of 1 mg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID columns)

    • Column Temperature: 25°C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm or 254 nm

  • Screening Sequence:

    • For each column , run the following sequence of four mobile phases:

      • Hexane/IPA (90:10) + 0.1% TFA

      • Hexane/IPA (90:10) + 0.1% DEA

      • Hexane/EtOH (90:10) + 0.1% TFA

      • Hexane/EtOH (90:10) + 0.1% DEA

    • Ensure the column is properly equilibrated with each new mobile phase (at least 10-15 column volumes).

  • Data Evaluation:

    • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs).

    • A "hit" is defined as any condition that yields a resolution (Rs) > 1.0.

    • The most promising conditions (highest Rs and α) will be selected for further optimization.

G cluster_0 Phase 1: Column & Additive Screening cluster_1 Phase 2: Evaluation & Optimization start Select CSPs (e.g., AD, OD, V) mp1 Test Mobile Phase 1: Hexane/IPA + 0.1% TFA start->mp1 mp2 Test Mobile Phase 2: Hexane/IPA + 0.1% DEA mp1->mp2 mp3 Test Mobile Phase 3: Hexane/EtOH + 0.1% TFA mp2->mp3 mp4 Test Mobile Phase 4: Hexane/EtOH + 0.1% DEA mp3->mp4 evaluate Evaluate Data: Calculate Rs and α mp4->evaluate hit Hit Found? (Rs > 1.0) evaluate->hit optimize Proceed to Method Optimization hit->optimize Yes rescreen Select New CSPs or Mobile Phases hit->rescreen No

Caption: Systematic Workflow for Chiral Method Screening.

References

  • Title: A review of the recent advances in the stationary phases for chiral separations in high-performance liquid chromatography Source: Journal of Pharmaceutical Analysis URL:[Link]
  • Title: Chiral separations by supercritical fluid chromatography: a review Source: TrAC Trends in Analytical Chemistry URL:[Link]
  • Title: Enantioselective determination of D- and L-amino acids by gas chromatography-mass spectrometry Source: Journal of Chrom
  • Title: Macrocyclic glycopeptide-based chiral stationary phases in HPLC Source: Journal of Chrom

Technical Support Center: Asymmetric Synthesis of 2-Amino-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This is an excellent and complex request that requires a deep dive into synthetic organic chemistry. I will structure this technical support guide to be as practical and informative as possible for researchers in the field.

Introduction

Welcome to the technical support center for the asymmetric synthesis of α,α-disubstituted amino acids, with a specific focus on 2-Amino-2-methyl-3-phenylpropanoic acid (α-methyl-phenylalanine). This sterically hindered, non-proteinogenic amino acid is a crucial building block in medicinal chemistry, primarily for its ability to induce conformational constraints in peptides, leading to increased metabolic stability and receptor selectivity.

The primary challenge in its synthesis is the creation of the chiral quaternary carbon center with high yield and enantiomeric excess (ee). This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common hurdles in your synthetic endeavors. The most prevalent and successful methods involve the asymmetric alkylation of a glycine equivalent, often utilizing phase-transfer catalysis (PTC) or chiral auxiliaries.

Core Synthetic Strategy: Asymmetric Phase-Transfer Catalysis

A dominant strategy for this synthesis is the alkylation of a glycine imine Schiff base, such as a benzophenone or aldehyde imine of a glycine ester.[1][2][3] Chiral phase-transfer catalysts, typically derived from Cinchona alkaloids, are used to control the stereochemical outcome of the reaction.[1][4]

The general mechanism involves the deprotonation of the glycine Schiff base at the organic-aqueous interface by a strong base (e.g., KOH, CsOH). The resulting enolate forms a chiral ion pair with the quaternary ammonium salt catalyst. This chiral complex then migrates into the organic phase where it reacts with the electrophile (benzyl bromide). The catalyst's structure sterically shields one face of the enolate, directing the alkylation to the opposite face and thus inducing asymmetry.

Visualizing the Catalytic Cycle

Below is a simplified representation of the key steps in the chiral phase-transfer catalytic cycle.

PTC_Cycle cluster_phases Phase Interaction cluster_cycle Catalytic Cycle in Organic Phase Aqueous_Phase Aqueous Phase (e.g., 50% KOH) Enolate_Formation 1. Deprotonation (at interface) Aqueous_Phase->Enolate_Formation Base (OH⁻) Organic_Phase Organic Phase (e.g., Toluene) Chiral_Ion_Pair 2. Chiral Ion Pair Formation [Q*]⁺[Enolate]⁻ Enolate_Formation->Chiral_Ion_Pair [Q*]⁺Br⁻ (Catalyst) Alkylation 3. Asymmetric Alkylation + PhCH₂Br Chiral_Ion_Pair->Alkylation Product_Release 4. Product Release Alkylation->Product_Release - PhCH₂-Product Catalyst_Regen Catalyst Regeneration [Q*]⁺Br⁻ Product_Release->Catalyst_Regen Catalyst_Regen->Enolate_Formation Returns to interface

Caption: Phase-Transfer Catalysis (PTC) Cycle.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted as a series of questions addressing common problems encountered during the synthesis.

Question 1: My overall yield is consistently low. What are the likely causes and how can I fix it?

Low yield is a multifaceted problem that can stem from starting material quality, reaction conditions, or workup procedures.

Potential Causes & Step-by-Step Solutions:

  • Incomplete Deprotonation: The pKa of the glycine Schiff base is a critical factor.[5] If the base is not strong enough or if phase mixing is poor, enolate formation will be inefficient.

    • Solution A (Base Strength): Switch from solid K₂CO₃ or NaOH to a concentrated aqueous solution (50% w/w) of KOH or CsOH. Cesium hydroxide is more expensive but often provides superior results due to the higher reactivity of the cesium enolate.

    • Solution B (Mixing): Ensure vigorous stirring (800-1200 RPM) to maximize the interfacial area between the aqueous and organic phases. Mechanical stirring is often superior to magnetic stirring for this purpose.

    • Solution C (Substrate): The use of a tert-butyl ester of glycine is generally preferred over ethyl or methyl esters, as it is more resistant to saponification under the strongly basic conditions.[2]

  • Catalyst Inefficiency or Poisoning: The chiral phase-transfer catalyst is the heart of the reaction.

    • Solution A (Catalyst Choice): Catalysts derived from Cinchona alkaloids, such as those from the Maruoka or O'Donnell groups, are well-established.[4][6][7] Ensure the catalyst is pure and dry. The specific catalyst structure (e.g., presence of an N-anthracenylmethyl or N-benzyl group) can have a profound impact on yield and enantioselectivity. It may be necessary to screen a small library of catalysts.

    • Solution B (Catalyst Loading): While typically used at 1-5 mol%, increasing the catalyst loading to 10 mol% can sometimes improve yields in sluggish reactions, though this increases cost.

  • Side Reactions: The primary side reaction is often dialkylation, especially if the monoalkylated product is of similar acidity to the starting material.[5]

    • Solution A (Control Stoichiometry): Use a slight excess (1.1-1.2 equivalents) of the benzyl bromide. A large excess can promote dialkylation.

    • Solution B (Temperature Control): Run the reaction at a lower temperature (e.g., 0 °C or -10 °C). While this will slow the reaction rate, it often improves selectivity by disfavoring over-alkylation.

  • Poor Workup/Isolation: The product may be lost during extraction or purification.

    • Solution: After the reaction, quench carefully with a buffer (like saturated NH₄Cl) or dilute acid. Ensure you perform sufficient extractions (e.g., 3x with ethyl acetate or dichloromethane). The final product, being an amino acid, can have challenging solubility properties, so careful optimization of the crystallization or chromatographic purification is essential.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Problem: Low Yield Check_SM Verify Purity of Starting Materials (Glycine Imine, Benzyl Bromide, Catalyst) Start->Check_SM Optimize_Base Optimize Base & Mixing - Use 50% KOH or CsOH - Ensure vigorous stirring Check_SM->Optimize_Base Base_OK Yield Improved? Optimize_Base->Base_OK Optimize_Catalyst Optimize Catalyst - Screen different PTCs - Increase loading (e.g., to 5-10 mol%) Base_OK->Optimize_Catalyst No Success Problem Solved Base_OK->Success Yes Catalyst_OK Yield Improved? Optimize_Catalyst->Catalyst_OK Optimize_Conditions Adjust Reaction Conditions - Lower temperature (0 °C to -20 °C) - Check solvent purity (anhydrous) Catalyst_OK->Optimize_Conditions No Catalyst_OK->Success Yes Conditions_OK Yield Improved? Optimize_Conditions->Conditions_OK Review_Workup Review Workup & Purification - Optimize extraction pH - Check column chromatography conditions Conditions_OK->Review_Workup No Conditions_OK->Success Yes Consult Consult Literature for Alternative Routes Review_Workup->Consult

Caption: Decision workflow for troubleshooting low yield.

Question 2: The chemical yield is good, but the enantioselectivity (ee) is poor. How can I improve it?

Poor enantioselectivity points directly to issues with the chiral catalyst's ability to control the facial selectivity of the alkylation.

Potential Causes & Step-by-Step Solutions:

  • Suboptimal Catalyst Structure: The "fit" between the catalyst, the enolate, and the electrophile is crucial.

    • Solution: This is the most important variable. The steric and electronic properties of the catalyst are paramount. For the alkylation of glycine benzophenone imine with benzyl bromide, Cinchona alkaloid-derived catalysts with bulky N-substituents (like anthracenylmethyl) and O-benzyl or O-allyl ethers often provide high enantioselectivity.[1] It is essential to screen different catalysts.

  • Incorrect Solvent: The solvent influences the tightness of the ion pair between the enolate and the catalyst.

    • Solution: Nonpolar solvents like toluene are generally preferred as they promote a tight, well-organized chiral ion pair, leading to better stereochemical communication. More polar solvents (like CH₂Cl₂) can sometimes be beneficial, and mixed solvent systems (e.g., 70:30 Toluene/CH₂Cl₂) have also been reported to be effective.[1] Avoid highly polar aprotic solvents like DMF or DMSO.

  • Temperature is Too High: Higher temperatures increase molecular motion and can lead to a less-ordered transition state, eroding enantioselectivity.

    • Solution: Decrease the reaction temperature systematically. Start at 0 °C, and if the reaction proceeds, try -20 °C, -40 °C, or even -78 °C. The trade-off will be a longer reaction time, but often with a significant gain in ee.

  • Base Concentration: The water content in the base can affect the aggregation state and solvation of the catalyst and enolate.

    • Solution: Use precisely 50% (w/w) aqueous KOH or CsOH. Deviations from this concentration can negatively impact enantioselectivity. Some protocols also utilize solid, powdered KOH or K₂CO₃ under solid-liquid PTC conditions, which can be effective.[7]

Data Table: Catalyst and Condition Effects on Enantioselectivity

The following table summarizes literature-reported data for similar asymmetric alkylations, illustrating the impact of catalyst and solvent choice. (Note: This is a representative summary, and actual results may vary).

Catalyst TypeN-SubstituentO-SubstituentSolventTemp (°C)Approx. Yield (%)Approx. ee (%)Reference
Cinchonidine-derivedAnthracenylmethylBenzylToluene0>90>95Ooi et al.[7]
Cinchonine-derivedBenzylAllylCH₂Cl₂-20~85~90Lygo et al.
Maruoka Catalyst®β-NaphthylHToluene/CHCl₃0>95>98Maruoka et al.[6]
O'Donnell CatalystBenzylHTolueneRT~80~83O'Donnell et al.[2]

Frequently Asked Questions (FAQs)

  • FAQ 1: Which glycine Schiff base is best? The benzophenone imine of glycine tert-butyl ester is the most widely used and validated substrate.[1] The benzophenone group increases the acidity of the α-proton, facilitating deprotonation, and the tert-butyl ester prevents saponification.

  • FAQ 2: How do I remove the Schiff base and ester protecting groups after the alkylation? The Schiff base is typically hydrolyzed under mild acidic conditions (e.g., 1N HCl or citric acid in THF/water).[7] The tert-butyl ester can then be cleaved using a stronger acid like trifluoroacetic acid (TFA) in dichloromethane to yield the final free amino acid.

  • FAQ 3: What is the best analytical method to determine the enantiomeric excess (ee)? High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the gold standard. You must first derivatize the amino acid to make it suitable for analysis. Common derivatization agents include Marfey's reagent, or conversion to the N-benzoyl or N-Boc methyl ester derivative, which can then be resolved on columns like Chiralcel OD-H or AD-H.

Detailed Experimental Protocol

This protocol is a representative example based on established literature for the asymmetric synthesis of (S)-2-Amino-2-methyl-3-phenylpropanoic acid tert-butyl ester.

Materials:

  • Glycine tert-butyl ester benzophenone imine (1.0 eq)

  • (S)-N-(9-Anthracenylmethyl)-O-benzylcinchonidinium bromide (Maruoka-type catalyst) (0.02 eq, 2 mol%)

  • Benzyl bromide (1.2 eq)

  • Toluene (anhydrous)

  • Potassium hydroxide (50% w/w aqueous solution)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a mechanical stirrer, add the glycine Schiff base (1.0 eq) and the chiral phase-transfer catalyst (0.02 eq).

  • Solvent Addition: Add anhydrous toluene to achieve a substrate concentration of approximately 0.2 M.

  • Cooling: Cool the mixture to 0 °C in an ice-water bath.

  • Base and Electrophile Addition: Begin vigorous stirring (1000 RPM). Add the 50% KOH solution, followed immediately by the dropwise addition of benzyl bromide (1.2 eq) over 5 minutes.

  • Reaction Monitoring: Allow the reaction to stir vigorously at 0 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure mono-alkylated Schiff base.

  • Deprotection (Hydrolysis): Dissolve the purified product in THF, add 1N HCl, and stir at room temperature until the imine is fully hydrolyzed (monitor by TLC). Neutralize and extract to get the tert-butyl ester of the desired amino acid.

  • Analysis: Determine the enantiomeric excess (ee) of the product via chiral HPLC after appropriate derivatization.

References

  • Ooi, T., Kato, D., Inamura, K., Ohmatsu, K., & Maruoka, K. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]
  • Ooi, T., Takeuchi, M., Kameda, M., & Maruoka, K. (2000). Practical Catalytic Enantioselective Synthesis of α,α-Dialkyl-α-amino Acids by Chiral Phase-Transfer Catalysis. Journal of the American Chemical Society, 122(22), 5228–5229. [Link]
  • Corey, E. J., & Lygo, B. (1997). The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 30(4), 129–136. [Link]
  • Jew, S. S., & Park, H. G. (2009). Enantioselective Synthesis of α-Amino Acids via Phase-Transfer Catalysis.
  • Maruoka, K. (2008). Enantioselective Amino Acid Synthesis by Chiral Phase-Transfer Catalysis. Angewandte Chemie International Edition, 47(33), 6176-6178. [Link]
  • Sha, M., & Vedejs, E. (2004). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 6(16), 2741–2744. [Link]
  • Jacobsen, E. N., & Sigman, M. S. (2000). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(28), 6524–6525. [Link]
  • O'Donnell, M. J. (2001). The O'Donnell Amino Acid Synthesis. Organic Syntheses, 78, 179. [Link]
  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(11), 4737–4805. [Link]
  • O'Donnell, M. J. (2011). Benzophenone Schiff bases of glycine derivatives. IU Indianapolis ScholarWorks. [Link]
  • O'Donnell, M. J. (2011). Phase-transfer alkylations of the Schiff base esters of glycine and aminoacetonitrile. IU Indianapolis ScholarWorks. [Link]
  • Bordwell, F. G., & Zhang, X. M. (1993). Acidities of glycine Schiff bases and alkylation of their conjugate bases. The Journal of Organic Chemistry, 58(23), 6410–6416. [Link]

Sources

Technical Support Center: Navigating the Challenges of Peptide Synthesis with α-Methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for peptide synthesis involving α-methyl-phenylalanine (α-Me-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The incorporation of α-methyl-phenylalanine, a sterically hindered amino acid, into peptide sequences can present significant challenges. This resource aims to equip you with the knowledge to overcome these hurdles and achieve successful synthesis outcomes.

Introduction: The Double-Edged Sword of α-Methyl-phenylalanine

α-Methyl-phenylalanine is a valuable non-canonical amino acid used to introduce conformational constraints and enhance peptide stability against enzymatic degradation.[1] However, the very feature that imparts these desirable properties—the α-methyl group—also creates significant steric hindrance. This bulkiness impedes the efficiency of standard solid-phase peptide synthesis (SPPS) protocols, leading to a range of common side reactions and synthetic difficulties.[2] This guide will dissect these challenges and provide practical, field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing extremely slow or incomplete coupling reactions when incorporating α-Methyl-phenylalanine?

This is the most common issue encountered when working with α-Me-Phe and is a direct consequence of steric hindrance. The methyl group on the α-carbon physically blocks the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the resin-bound peptide.[3] Similarly, when activating the carboxyl group of α-Me-Phe, the bulky environment hinders the formation of the activated species and its subsequent reaction with the N-terminal amine of the peptide chain. Traditional coupling reagents like DCC/HOBt are often ineffective in this scenario.[4]

Troubleshooting & Optimization:

  • High-Potency Coupling Reagents: Switch to more reactive coupling reagents. Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyAOP and PyBrOP, are highly recommended for coupling sterically hindered amino acids.[5][6] COMU, which incorporates Oxyma Pure, is another excellent and safer alternative to HOBt/HOAt-based reagents.[7]

  • Extended Reaction Times: Unlike standard couplings that can be completed in 1-2 hours, reactions involving α-Me-Phe may require significantly longer times, potentially 4-12 hours or even overnight.[8]

  • Increased Equivalents: Using a higher excess of the amino acid and coupling reagent (3-5 equivalents) can help drive the reaction to completion.

  • Microwave-Assisted SPPS: The use of microwave energy can significantly accelerate coupling reactions involving sterically hindered residues by providing localized, efficient heating.[2]

  • In-situ Generation of Amino Acid Fluorides: For particularly challenging couplings, the in-situ formation of amino acid fluorides using reagents like TFFH can be highly effective.[7][9]

Q2: My peptide purity is low, and I'm seeing deletion sequences in my mass spectrometry data. What's happening?

Deletion sequences, where one or more amino acids are missing from the final peptide, are a direct result of incomplete coupling reactions. If the coupling of α-Me-Phe or the subsequent amino acid fails to go to completion, the unreacted N-terminal amine will be available for the next coupling cycle, leading to a peptide that is missing the intended residue.

Troubleshooting Workflow:

G start Deletion Sequence Detected check_coupling Monitor Coupling Efficiency (e.g., Bromophenol Blue test) start->check_coupling incomplete Incomplete Coupling Identified check_coupling->incomplete optimize Optimize Coupling Protocol incomplete->optimize reagent Switch to High-Potency Coupling Reagent (HATU, PyAOP, COMU) optimize->reagent time_conc Increase Reaction Time & Reagent Equivalents optimize->time_conc microwave Employ Microwave- Assisted SPPS optimize->microwave re_couple Perform Double Coupling optimize->re_couple verify Verify Complete Coupling reagent->verify time_conc->verify microwave->verify re_couple->verify continue_synthesis Continue Synthesis verify->continue_synthesis

Caption: Troubleshooting workflow for deletion sequences.

Preventative Measures:

  • Monitoring Coupling Reactions: The standard Kaiser test is unreliable for secondary amines like the N-terminus after proline or N-methylated amino acids. For α-Me-Phe, a bromophenol blue test can be used to check for the presence of unreacted free amines.[3] A yellow color indicates a complete reaction, while blue or green suggests incomplete coupling.

  • Double Coupling: If a coupling is known to be difficult, performing the reaction twice before proceeding to the deprotection step can significantly improve the yield of the desired product.

Q3: I suspect epimerization of my α-Methyl-phenylalanine residue. How can I detect and prevent this?

Epimerization is the change in the stereochemistry at the α-carbon of an amino acid, which can lead to the formation of diastereomeric peptides.[10] This side reaction can occur during the activation step of the carboxyl group, particularly with prolonged exposure to a basic environment.[11] While α,α-disubstituted amino acids are generally less prone to racemization via the azlactone mechanism, the potential for epimerization still exists, especially under harsh conditions.[12]

Detection and Prevention:

  • Analytical HPLC: The most effective way to detect epimerization is by analytical reverse-phase HPLC. The resulting diastereomers will often have slightly different retention times and may be separable.

  • Chiral Amino Acid Analysis: For definitive proof, the peptide can be hydrolyzed, and the resulting amino acids analyzed by a chiral method (e.g., GC-MS of derivatized amino acids).

  • Minimizing Base Exposure: Use a weaker base like N-methylmorpholine (NMM) or sym-collidine instead of DIPEA, especially for prolonged coupling reactions.[7]

  • Optimizing Coupling Reagents: Coupling reagents that incorporate additives known to suppress racemization, such as HOAt or Oxyma, are beneficial.[6] COMU, which contains Oxyma, is a good choice.[7]

  • Avoid Prolonged Activation: Do not pre-activate the amino acid for an extended period before adding it to the resin.

Q4: Could diketopiperazine (DKP) formation be an issue when using α-Methyl-phenylalanine?

Diketopiperazine formation is a common side reaction in SPPS, particularly when proline is the second amino acid in the sequence.[13] It involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, which is then cleaved from the resin.[14][15] While less common than with proline-containing sequences, DKP formation can occur with other dipeptides, especially if the N-terminal amino acid is sterically unhindered and the second amino acid is conformationally flexible.

The presence of the α-methyl group in α-Me-Phe at the N-terminus of a dipeptide on the resin could potentially influence the rate of DKP formation. However, the steric bulk might also disfavor the necessary conformation for cyclization. If α-Me-Phe is the second residue, the preceding amino acid's identity will be more critical.

Mitigation Strategies:

  • Use of Dipeptide Building Blocks: If DKP formation is a significant problem, consider coupling a pre-formed dipeptide where the problematic sequence is already linked. This bypasses the vulnerable dipeptide stage on the resin.

  • Choice of Protecting Group: For the N-terminal amino acid of the peptide, using a Boc protecting group instead of Fmoc for the first two residues can sometimes mitigate DKP formation, as the deprotection conditions are different.

Summary of Recommended Coupling Reagents for α-Methyl-phenylalanine

Coupling ReagentClassKey AdvantagesCitation(s)
HATU Uronium/Aminium SaltHigh reactivity, effective for hindered couplings.[6][7]
HBTU/TBTU Uronium/Aminium SaltEfficient and widely used, low racemization with HOBt.[5]
PyAOP/PyBrOP Phosphonium SaltVery high reactivity, excellent for difficult couplings including N-methylated and α,α-disubstituted amino acids.[4][5]
COMU Uronium/Aminium SaltHigh reactivity comparable to HATU, safer (non-explosive), and excellent racemization suppression.[7]
TFFH FluoroformamidiniumGenerates highly reactive amino acid fluorides in situ, ideal for sterically demanding couplings.[7][9]

Experimental Protocol: Optimized Coupling of Fmoc-α-Methyl-L-Phenylalanine

This protocol provides a starting point for the efficient incorporation of Fmoc-α-Me-Phe into a peptide sequence on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[8]

    • Agitate the mixture for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-α-Me-Phe:

    • In a separate vial, dissolve Fmoc-α-Me-Phe (4 equivalents), HATU (3.8 equivalents), and DIPEA (8 equivalents) in DMF.[8]

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 4-6 hours at room temperature. For extremely difficult sequences, the reaction time can be extended to 12 hours or performed at a slightly elevated temperature (e.g., 35-40°C).

    • Drain the coupling solution.

  • Washing:

    • Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Monitoring and Recoupling (if necessary):

    • Perform a bromophenol blue test on a small sample of resin beads.

    • If the test is positive (blue/green), repeat the coupling step (double coupling) with fresh reagents.

  • Capping (Optional but Recommended):

    • To block any unreacted N-terminal amines and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

    • Wash the resin with DMF.

Visualizing the Core Challenge: Steric Hindrance

G cluster_0 Standard Coupling (e.g., Phenylalanine) cluster_1 Hindered Coupling (α-Methyl-phenylalanine) Activated\nAA Activated AA Resin-Peptide\n(Phe) Resin-Peptide (Phe) Activated\nAA->Resin-Peptide\n(Phe) Easy Approach Activated\nAA_h Activated AA Resin-Peptide\n(α-Me-Phe) Resin-Peptide (α-Me-Phe) Activated\nAA_h->Resin-Peptide\n(α-Me-Phe) Impeded Approach Hindrance Steric Clash (α-Methyl Group)

Caption: Steric hindrance in α-Me-Phe coupling.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025).
  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]
  • Epimerisation in Peptide Synthesis. (2023).
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. (n.d.). American Chemical Society. [Link]
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. (2022).
  • Epimerisation in Peptide Synthesis. (2023). Molecules. [Link]
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Asian Journal of Chemistry. [Link]
  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]
  • Abstract. (2021). Diva-portal.org. [Link]
  • Epimerisation in Peptide Synthesis. (2023). PubMed. [Link]
  • Side Reactions in Peptide Synthesis. (n.d.). Scribd. [Link]
  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzep
  • DKP formation mechanism. (n.d.).
  • Epimerisation in Peptide Synthesis. (n.d.). OUCI. [Link]
  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (2023). PubMed. [Link]
  • Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. (2023). Journal of the American Chemical Society. [Link]
  • Introduction to Peptide Synthesis. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]
  • Spps and side reactions in peptide synthesis. (2016). Slideshare. [Link]
  • Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. (n.d.).

Sources

Technical Support Center: Optimizing Crystallization Conditions for (R)-α-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (R)-α-methyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the crystallization of this important chiral molecule. As a non-natural amino acid, (R)-α-methyl-phenylalanine presents unique crystallization challenges that require a nuanced and informed approach. This center provides in-depth troubleshooting guides and frequently asked questions to empower you to achieve high-purity, crystalline material with confidence.

Troubleshooting Guide: From Oily Residues to Crystalline Solids

This section is structured to help you diagnose and solve specific problems you may encounter during the crystallization of (R)-α-methyl-phenylalanine.

Problem 1: My (R)-α-methyl-phenylalanine has "oiled out" and will not crystallize.

This is a common issue, particularly with molecules that have a tendency for strong intermolecular interactions in solution. Oiling out occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.

Root Cause Analysis:

  • Supersaturation is too high: Rapid cooling or the addition of an anti-solvent too quickly can lead to a supersaturation level that favors the formation of an amorphous oil over an ordered crystal lattice.

  • Inappropriate solvent system: The chosen solvent may be too good, preventing the necessary molecular organization for crystallization. Conversely, a very poor solvent can cause the compound to crash out as an oil.

  • Presence of impurities: Impurities can disrupt the crystal lattice formation and promote the formation of an oil.[1][2]

Solutions:

  • Re-dissolution and Slow Cooling: Gently heat the solution to re-dissolve the oil. If using an anti-solvent, you may need to add a small amount of the primary solvent. Once a clear solution is achieved, allow it to cool to room temperature very slowly. You can insulate the flask to slow down the cooling rate.

  • Solvent System Optimization:

    • Increase the volume of the primary solvent: This will reduce the overall supersaturation.

    • Experiment with different anti-solvents: For instance, if you are using a polar primary solvent like isopropanol, a less polar anti-solvent like diethyl ether or heptane can be effective. A patent for a related compound suggests the use of an isopropanol/ether system.

  • Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline (R)-α-methyl-phenylalanine, add a single, small crystal to the supersaturated solution. This seed crystal will act as a template for further crystal growth.

Problem 2: No crystals are forming, even after extended cooling.

This indicates that the solution is not sufficiently supersaturated, or that there is a kinetic barrier to nucleation.

Solutions:

  • Concentrate the Solution: If you are using a single solvent system, carefully evaporate some of the solvent to increase the concentration of (R)-α-methyl-phenylalanine.

  • Add an Anti-solvent: If you are using a binary solvent system, slowly add more of the anti-solvent to decrease the solubility of your compound.

  • Induce Nucleation:

    • Scratching: As mentioned previously, scratching the flask can provide nucleation sites.

    • Seeding: Introduce a seed crystal to the solution.

    • Ultrasonication: A brief period in an ultrasonic bath can sometimes induce nucleation.

Problem 3: The resulting crystals are very small or are an amorphous powder.

This is often a result of crystallization occurring too rapidly.

Solutions:

  • Reduce the Rate of Supersaturation:

    • Slower Cooling: If using a cooling crystallization method, decrease the cooling rate.

    • Slower Anti-solvent Addition: If using an anti-solvent, add it dropwise and with vigorous stirring to avoid localized high supersaturation.

  • Use a Better Solvent System: A solvent system where the solubility of (R)-α-methyl-phenylalanine has a moderate temperature dependence is ideal. This allows for more controlled crystal growth.

  • Redissolve and Recrystallize: Dissolve the fine powder or small crystals in a minimal amount of hot solvent and allow it to cool slowly.

Workflow for Troubleshooting Crystallization Issues

Troubleshooting_Workflow start Crystallization Experiment oiled_out Compound Oiled Out? start->oiled_out no_crystals No Crystals Formed? oiled_out->no_crystals No re_dissolve Re-dissolve (Heat/ Add Primary Solvent) oiled_out->re_dissolve Yes small_crystals Small Crystals/Powder? no_crystals->small_crystals No concentrate Concentrate Solution/ Add Anti-solvent no_crystals->concentrate Yes success High-Quality Crystals small_crystals->success No (Acceptable Crystals) slow_supersaturation Reduce Rate of Supersaturation small_crystals->slow_supersaturation Yes slow_cool slow_cool re_dissolve->slow_cool Slow Cooling change_solvent change_solvent re_dissolve->change_solvent Optimize Solvent/ pH slow_cool->success change_solvent->success induce_nucleation induce_nucleation concentrate->induce_nucleation Induce Nucleation (Scratch/Seed) induce_nucleation->success slow_supersaturation->success

Caption: A decision tree for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for (R)-α-methyl-phenylalanine crystallization?

A good starting point is a binary solvent system. Based on the properties of similar amino acids, a polar protic solvent in which (R)-α-methyl-phenylalanine has moderate solubility at elevated temperatures, combined with a less polar anti-solvent, is a promising approach.[5]

  • Recommended Primary Solvents: Isopropanol, ethanol, methanol, or water.

  • Recommended Anti-solvents: Diethyl ether, heptane, toluene, or ethyl acetate.

A specific example from a patent for a related compound involves dissolving the material in isopropanol and then precipitating the product by the slow addition of ether.

Q2: How does pH affect the crystallization of (R)-α-methyl-phenylalanine?

The pH of the solution is a critical parameter. Like other amino acids, (R)-α-methyl-phenylalanine is a zwitterionic compound, meaning it has both an acidic carboxylic acid group and a basic amino group. Its solubility is highly dependent on the pH of the solution and is at a minimum at its isoelectric point (pI). Crystallization is most favorable at or near the pI.

  • Below the pI: The amino group is protonated (-NH3+), and the molecule has a net positive charge, increasing its solubility.

  • Above the pI: The carboxylic acid group is deprotonated (-COO-), and the molecule has a net negative charge, also increasing its solubility.

The pKa of the carboxylic acid for the related L-alpha-methylphenylalanine is approximately 2.25.[3] The pKa of the amino group is likely in the range of 9-10. Therefore, the pI will be roughly in the neutral pH range. It is advisable to adjust the pH of your solution to be between 5.5 and 7.5 to promote crystallization.

Q3: Are there known polymorphs of α-methyl-phenylalanine?

While specific studies on the polymorphism of (R)-α-methyl-phenylalanine are not widely available, the parent compound, phenylalanine, is known to exist in different polymorphic forms (α and β crystals).[6] Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physical properties, such as solubility and melting point.

It is plausible that (R)-α-methyl-phenylalanine also exhibits polymorphism. The crystallization conditions, such as the solvent system, cooling rate, and temperature, can influence which polymorph is obtained. It is good practice to characterize your crystalline material using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form.

Q4: How can I improve the purity of my (R)-α-methyl-phenylalanine through crystallization?

Crystallization is a powerful purification technique. To maximize purity:

  • Slow Crystal Growth: Allow crystals to form slowly. Rapid crystallization can trap impurities within the crystal lattice.[1][2]

  • Recrystallization: Perform a second crystallization. Dissolve the crystalline material in a minimal amount of hot solvent and recrystallize. This process will leave a significant portion of the impurities in the mother liquor.

  • Washing: After filtration, wash the crystals with a small amount of cold anti-solvent to remove any residual mother liquor containing impurities.

Q5: What is the expected solubility of (R)-α-methyl-phenylalanine?

  • Water: Expected to have moderate solubility, which increases with temperature. One source indicates a water solubility of 10 mg/mL for the racemic mixture, likely at room temperature.[7]

  • Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to have some solubility, but likely less than in water.

  • Aprotic Polar Solvents (e.g., Acetone, Acetonitrile): Likely to have lower solubility.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Expected to be poorly soluble.

It is recommended to perform preliminary solubility tests with small amounts of your material in a range of solvents to determine a suitable system for your crystallization.

Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In an appropriately sized flask, dissolve the crude (R)-α-methyl-phenylalanine in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. To further decrease the solubility, you can then place the flask in an ice bath or a refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-solvent Crystallization
  • Dissolution: Dissolve the crude (R)-α-methyl-phenylalanine in a minimal amount of a suitable primary solvent (e.g., isopropanol) at room temperature.

  • Anti-solvent Addition: Slowly add a suitable anti-solvent (e.g., diethyl ether) dropwise with stirring until the solution becomes slightly turbid.

  • Crystal Growth: If the turbidity persists, add a drop or two of the primary solvent to redissolve the precipitate. Allow the solution to stand undisturbed for crystals to form.

  • Isolation, Washing, and Drying: Follow steps 4-6 from Protocol 1, using the anti-solvent for washing.

Data Presentation

Table 1: General Solubility Profile of α-Methyl-Phenylalanine (Racemic)

SolventSolubilityReference
Water10 mg/mL[7]

Table 2: pKa Values for L-α-Methyl-Phenylalanine

GrouppKaReference
Carboxylic Acid~2.25[3]
Amino Group~9-10 (estimated)[4]

Logical Relationships

logical_relationships cluster_params Controllable Parameters cluster_outcomes Crystallization Outcomes Solvent Solvent System Yield Yield Solvent->Yield Purity Purity Solvent->Purity CrystalSize Crystal Size/ Morphology Solvent->CrystalSize Polymorph Polymorphic Form Solvent->Polymorph pH pH pH->Yield pH->Purity Temp Temperature/ Cooling Rate Temp->Yield Temp->CrystalSize Temp->Polymorph Concentration Concentration Concentration->Yield Concentration->CrystalSize

Caption: Interplay of key parameters in the crystallization of (R)-α-methyl-phenylalanine.

References

  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. PMC. [Link]
  • Impact of impurities on crystal growth.
  • Enantioselective Crystallization on Chiral Hybrid Magnetic Polymeric Particles. ACS Omega. [Link]
  • alpha-Methylphenylalanine (HMDB0029223).
  • Crystallization of phenylalanine.
  • Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin.
  • Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
  • Preparation of optically active alpha-methyl-phenylalanine derivatives.
  • Method for crystallization of amino acids.
  • The influence of impurities and solvents on crystallization.
  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-W
  • Advances in enantioselective resolution applying preferential crystallization and enzymatic racemiz
  • The Methods to Crystallize Anhydrous L-Phenylalanine from Methanol-Water Solution.
  • A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. University of Tehran. [Link]
  • ALPHA-ME-DL-PHENYLALANINE. ChemBK. [Link]
  • pKa and pI values. University of Calgary. [Link]
  • Effects of Structure Similar Additive on the Crystallization of L-Phenylalanine from Aqueous Solution.
  • Synthesis of Isotopically Labeled, Spin-Isolated Tyrosine and Phenylalanine for Protein NMR Applications.
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
  • Influence of Additive L-phenylalanine on Stabilization of Metastable 𝛼 -Form of L-glutamic Acid in Cooling Crystallization: A Scientific Explan
  • Effect of Additives on the Transformation Behavior of l-Phenylalanine in Aqueous Solution.

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of α-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of α-methyl-phenylalanine (α-Me-Phe). This document provides in-depth, experience-driven troubleshooting advice and experimental protocols to help you diagnose and overcome low cell permeability, a common hurdle in harnessing the therapeutic and research potential of this synthetic amino acid analog.

Frequently Asked Questions (FAQs)

Q1: What is α-methyl-phenylalanine, and why is its cell permeability a concern?

Alpha-methyl-phenylalanine is a synthetic analog of the essential amino acid L-phenylalanine.[1][2] The key structural difference is the addition of a methyl group to the alpha-carbon. This modification blocks its metabolism, making it a useful tool for studying amino acid transport systems and as a potential therapeutic agent.[3][4]

However, this structural change is a double-edged sword. The alpha-methyl group introduces steric hindrance, which can significantly reduce the efficiency of its transport across the cell membrane by the primary transporters responsible for L-phenylalanine uptake, such as the L-type Amino Acid Transporter 1 (LAT1).[5][6] While α-Me-Phe is a recognized substrate for LAT1, its uptake kinetics may be less favorable compared to the natural substrate, leading to the low intracellular concentrations often observed in experiments.[1]

Q2: How does α-methyl-phenylalanine typically enter a cell?

The primary route of entry for α-methyl-phenylalanine is through carrier-mediated transport, specifically via large neutral amino acid transporters like LAT1 (SLC7A5).[1][7] LAT1 is a sodium-independent transporter that functions as an obligatory exchanger, meaning it imports one amino acid while exporting another.[5][8] It has a broad substrate specificity for large, neutral, and aromatic amino acids.[7][9] For a compound to be a LAT1 substrate, it generally requires a free carboxylic acid and a free amino group.[5][6] Passive diffusion across the lipid bilayer is expected to be minimal due to the charged nature of the amino and carboxyl groups at physiological pH.

Troubleshooting Guide: Diagnosing and Solving Low Uptake

Issue 1: My experimental results show minimal to no uptake of α-Me-Phe. Where do I start?

Low uptake can stem from fundamental experimental conditions or from cell-line-specific biology. A systematic approach is crucial to pinpoint the cause.

Initial Diagnostic Workflow

The first step is to rule out common experimental errors before investigating complex biological mechanisms. This workflow provides a logical sequence for your initial troubleshooting.

start Start: Low α-Me-Phe Uptake Observed cell_health Step 1: Verify Cell Health & Confluency start->cell_health compound_check Step 2: Confirm Compound Integrity & Concentration cell_health->compound_check Cells Healthy problem_identified Problem Identified & Resolved cell_health->problem_identified Cells Unhealthy assay_conditions Step 3: Review Assay Conditions (Time, Temp, Buffer) compound_check->assay_conditions Compound OK compound_check->problem_identified Compound Degraded positive_control Step 4: Run Positive Control (e.g., L-Phenylalanine) assay_conditions->positive_control Conditions OK assay_conditions->problem_identified Conditions Suboptimal positive_control->problem_identified Control Fails proceed Proceed to Advanced Troubleshooting positive_control->proceed Control Works, α-Me-Phe Fails cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cytosol) aMePhe_ester α-Me-Phe Ester (Lipophilic, Neutral) passive_diffusion Passive Diffusion aMePhe_ester->passive_diffusion aMePhe_ester_in α-Me-Phe Ester passive_diffusion->aMePhe_ester_in esterases Intracellular Esterases aMePhe_ester_in->esterases Cleavage aMePhe_active α-Me-Phe (Charged, Trapped) esterases->aMePhe_active

Caption: Mechanism of the α-Me-Phe ester prodrug strategy for enhanced cell uptake.

  • Considerations: This approach requires chemical synthesis of the ester prodrug. You must also validate that the chosen ester is efficiently cleaved by your cell line and that the released alcohol (e.g., methanol) is not cytotoxic at the concentrations used.

Option B: Using Unnatural Amino Acids to Boost Uptake

Recent research has shown that incorporating certain unnatural amino acids, such as L-4,4'-biphenylalanine (BiP), into peptide structures can dramatically increase cellular uptake. [10]While this applies more to peptide delivery, the principle of leveraging specific chemical motifs to enhance endocytosis could be explored through conjugation strategies.

Option C: Transient Permeabilization (Use with Caution)

Agents like DMSO or very mild, non-ionic detergents can transiently disrupt the lipid bilayer, increasing its permeability to small molecules.

  • Protocol Considerations:

    • Concentration is Key: Use the lowest possible concentration that achieves the desired effect. A concentration gradient (e.g., 0.1% to 1% DMSO) should be tested.

    • Cytotoxicity: Always run parallel cytotoxicity assays (e.g., LDH release or MTT assay) to ensure the permeabilization is reversible and not causing cell death.

    • Limited Applicability: This method is generally unsuitable for long-term experiments or applications where membrane integrity is critical.

Validation Protocols

Protocol 1: Measuring Intracellular Concentration of α-Me-Phe

Accurately quantifying the intracellular concentration is the ultimate measure of successful uptake. This requires separating the cells from the extracellular medium and lysing them to measure the internalized compound.

Materials:

  • Cell culture plates (e.g., 12-well or 6-well)

  • HBSS (or other amino acid-free buffer)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., Methanol:Water 80:20)

  • Cell scraper

  • Microcentrifuge tubes

  • Analytical instrumentation (LC-MS/MS is the gold standard for unlabeled compounds)

Step-by-Step Methodology:

  • Cell Seeding: Plate cells at a density that will result in ~80-90% confluency on the day of the experiment.

  • Pre-incubation: Gently wash the cells twice with warm (37°C) HBSS to remove residual amino acids from the culture medium. Add 1 mL of warm HBSS and pre-incubate for 15-20 minutes at 37°C.

  • Initiate Uptake: Aspirate the pre-incubation buffer and add the HBSS containing the desired concentration of α-Me-Phe. Incubate for the predetermined optimal time at 37°C.

  • Terminate Uptake: To stop transport, rapidly aspirate the treatment solution and immediately wash the wells three times with 2 mL of ice-cold PBS. This step is critical to remove any extracellularly bound compound.

  • Cell Lysis & Collection: After the final wash, add 200-500 µL of ice-cold lysis buffer to each well. Use a cell scraper to detach the cells. Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Sample Processing: Vortex the lysate vigorously and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS or another appropriate detection method. [11]8. Normalization: In a parallel well, determine the total protein content (e.g., using a BCA assay) or cell number to normalize the measured intracellular amount of α-Me-Phe. Results are typically expressed as pmol/mg protein or pmol/10^6 cells.

This guide provides a structured framework for diagnosing and overcoming the challenges associated with α-methyl-phenylalanine's low cell permeability. By combining a systematic troubleshooting approach with robust validation protocols, researchers can enhance their experimental success and unlock the full potential of this valuable compound.

References

  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1).ACS Chemical Neuroscience.
  • α-Methylphenylalanine - Wikipedia.Wikipedia.
  • Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC.National Center for Biotechnology Information.
  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed.National Center for Biotechnology Information.
  • Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - NIH.National Institutes of Health.
  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC - NIH.National Institutes of Health.
  • Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition - ResearchGate.ResearchGate.
  • Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition - PubMed.National Center for Biotechnology Information.
  • The Human SLC7A5 (LAT1): The Intriguing Histidine/Large Neutral Amino Acid Transporter and Its Relevance to Human Health - Frontiers.Frontiers Media.
  • L-Alpha-methylphenylalanine | C10H13NO2 | CID 2724754 - PubChem - NIH.National Institutes of Health.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC - NIH.National Institutes of Health.
  • Accelerating Cellular Uptake with Unnatural Amino Acid for Inhibiting Immunosuppressive Cancer Cells - ResearchGate.ResearchGate.

Sources

Technical Support Center: Method Development for Robust Quantification of (R)-alpha-methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the robust quantification of (R)-alpha-methyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the analytical challenges associated with this chiral molecule. As your dedicated application scientist, I will walk you through the critical aspects of method development, from sample preparation to data analysis, ensuring scientific integrity and validated protocols.

Introduction

(R)-alpha-methyl-phenylalanine is a chiral, non-proteinogenic amino acid with significant interest in pharmaceutical and metabolic research. Its structural similarity to phenylalanine and amphetamine makes it a valuable compound for studying amino acid transport and metabolism.[1] Accurate and robust quantification of the (R)-enantiomer is crucial for pharmacokinetic studies, drug metabolism investigations, and understanding its physiological effects. This guide provides a comprehensive resource to develop and troubleshoot reliable analytical methods for this purpose.

Section 1: Choosing the Right Analytical Technique

The first critical decision in method development is selecting the appropriate analytical platform. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), depends on sample matrix, required sensitivity, and available instrumentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages and disadvantages of using HPLC versus GC for the analysis of (R)-alpha-methyl-phenylalanine?

A1: Both HPLC and GC are powerful techniques for chiral separations. HPLC is generally preferred for non-volatile and thermally labile compounds like amino acids, offering direct analysis without derivatization when using a suitable chiral stationary phase (CSP).[2] GC, on the other hand, provides high resolution and sensitivity but requires derivatization to make the amino acid volatile and thermally stable.[3]

FeatureHPLC with Chiral Stationary Phase (CSP)GC with Chiral Capillary Column
Derivatization Often not required for the analyte itself, but can be used to enhance separation or detection.Mandatory to increase volatility and thermal stability.
Sensitivity Good, especially with MS detection.Excellent, particularly with electron capture or mass spectrometry detectors.
Speed Can be slower due to longer column equilibration times and run times.Typically faster analysis times.
Robustness Generally considered robust, but CSPs can be sensitive to mobile phase composition and temperature.[4]Robust, but derivatization can introduce variability.
Instrumentation Widely available.Widely available.

Q2: When is Mass Spectrometry (MS) detection necessary?

A2: MS detection is highly recommended, especially when analyzing complex biological matrices like plasma or serum. It provides superior selectivity and sensitivity compared to UV detection, allowing for the confident identification and quantification of (R)-alpha-methyl-phenylalanine, even at low concentrations. Tandem MS (MS/MS) is the "gold standard" for quantitative bioanalysis due to its ability to minimize matrix effects and provide structural confirmation.[5][6]

Section 2: Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Direct enantioselective separation using HPLC with a chiral stationary phase (CSP) is a common and effective approach.

Experimental Workflow for Chiral HPLC Method Development

Chiral HPLC Method Development Workflow cluster_0 Method Development cluster_1 Method Validation Select CSP Select Chiral Stationary Phase (CSP) Screen Mobile Phases Screen Mobile Phases (Normal, Reversed, Polar Organic) Select CSP->Screen Mobile Phases Initial Screening Optimize Mobile Phase Optimize Mobile Phase Composition (e.g., modifier, additive concentration) Screen Mobile Phases->Optimize Mobile Phase Refinement Optimize Conditions Optimize Temperature & Flow Rate Optimize Mobile Phase->Optimize Conditions Fine-tuning Specificity Specificity & Selectivity Optimize Conditions->Specificity Validation Start Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy LOD_LOQ LOD & LOQ Accuracy->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: A typical workflow for developing a robust chiral HPLC method.

Troubleshooting Chiral HPLC Separations

Q1: I am not seeing any separation between the (R) and (S) enantiomers. What should I try first?

A1:

  • Verify CSP Suitability: Not all CSPs are suitable for all chiral compounds. Polysaccharide-based CSPs (e.g., Chiralpak®, Lux®) and macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™) are good starting points for amino acid derivatives.[2][7] Consult column selection guides from manufacturers.

  • Change the Mobile Phase Mode: If you are using reversed-phase, try normal-phase or polar organic mode, and vice-versa. The chiral recognition mechanism is highly dependent on the mobile phase.[8]

  • Introduce an Additive: For acidic or basic analytes, adding a small amount of an acid (e.g., trifluoroacetic acid, formic acid) or a base (e.g., diethylamine) to the mobile phase can significantly improve peak shape and resolution.[4]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2:

  • Adjust Mobile Phase pH: For amino acids, the pH of the mobile phase can influence their ionization state and interaction with the stationary phase. Experiment with different pH values to find the optimal range for sharp peaks.

  • Optimize Additive Concentration: If using an additive, its concentration is critical. Too little may not be effective, while too much can suppress ionization in the MS source or alter retention. A typical starting concentration is 0.1%.

  • Lower the Flow Rate: Reducing the flow rate can sometimes improve peak shape and resolution by allowing more time for interactions with the stationary phase.

  • Check for Column Contamination: Contaminants from previous injections can lead to poor peak shape. Implement a robust column washing procedure between runs.

Q3: I am observing a drift in retention times. What could be the cause?

A3:

  • Column Equilibration: Chiral separations can require longer column equilibration times compared to achiral methods, especially when changing mobile phase composition.[4] Ensure the column is fully equilibrated before starting a sequence.

  • Temperature Fluctuations: Maintain a constant column temperature using a column oven. Even small changes in temperature can affect chiral recognition and retention times.

  • Mobile Phase Instability: Ensure your mobile phase is well-mixed and degassed. For premixed mobile phases, be aware of potential compositional changes due to evaporation of the more volatile component.

Representative Chiral HPLC Protocol (Starting Point)

This protocol is a general starting point and will likely require optimization.

  • Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or Chiralpak® IC-3).

  • Mobile Phase:

    • Normal Phase: Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA).

    • Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or MS/MS.

  • Injection Volume: 5 µL.

Section 3: Gas Chromatography (GC) Method Development with Derivatization

For GC analysis, derivatization is a mandatory step to increase the volatility of (R)-alpha-methyl-phenylalanine.

Derivatization Workflow

GC Derivatization Workflow cluster_0 Derivatization cluster_1 Analysis Esterification Esterification of Carboxyl Group (e.g., with Methanolic HCl) Acylation Acylation of Amino Group (e.g., with TFAA) Esterification->Acylation Two-step process GC_Separation GC Separation on Chiral Column Acylation->GC_Separation Injection MS_Detection MS Detection GC_Separation->MS_Detection

Caption: A common two-step derivatization workflow for GC analysis of amino acids.

Troubleshooting GC Derivatization and Analysis

Q1: My derivatization reaction seems incomplete, resulting in low signal intensity.

A1:

  • Ensure Anhydrous Conditions: Derivatization reagents, especially silylating agents, are sensitive to moisture.[3] Dry your sample thoroughly before adding the reagents and use anhydrous solvents.

  • Optimize Reaction Time and Temperature: The reaction kinetics can be influenced by time and temperature. Experiment with different incubation times (e.g., 30-60 minutes) and temperatures (e.g., 60-100 °C) to ensure complete derivatization.

  • Check Reagent Quality: Derivatization reagents can degrade over time. Use fresh reagents for optimal results.

Q2: I am observing multiple peaks for my analyte.

A2:

  • Incomplete Derivatization: As mentioned above, this can lead to multiple derivatives (e.g., single vs. double derivatized).

  • Side Reactions: The derivatization conditions might be too harsh, leading to degradation of the analyte or the formation of byproducts. Consider milder derivatization reagents or conditions.

  • Isomerization: Ensure that the derivatization process itself is not causing racemization of the chiral center. This can be checked by derivatizing a pure enantiomeric standard.

Step-by-Step GC Derivatization Protocol

This is a representative two-step protocol that must be optimized for your specific application.

  • Esterification:

    • To the dried sample (e.g., 1 mg), add 1 mL of 3 N methanolic HCl.

    • Cap the vial tightly and heat at 100 °C for 30 minutes.

    • Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Acylation:

    • To the dried residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial and heat at 60 °C for 20 minutes.

    • Cool the vial. The sample is now ready for GC-MS analysis.

Section 4: Sample Preparation for Biological Matrices

Robust sample preparation is critical for removing interferences and ensuring accurate quantification in complex matrices like serum and plasma.

Sample Preparation Workflow

Sample Preparation Workflow Sample_Collection Serum/Plasma Sample Collection Protein_Precipitation Protein Precipitation (e.g., Acetonitrile, Methanol) Sample_Collection->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: A general workflow for preparing biological samples for analysis.

Troubleshooting Sample Preparation

Q1: I am experiencing significant matrix effects in my LC-MS/MS analysis.

A1:

  • Improve Protein Precipitation: Ensure a sufficient volume of cold organic solvent (e.g., 3:1 solvent-to-sample ratio) is used for efficient protein precipitation. Vortex thoroughly and allow sufficient time for precipitation at low temperatures.

  • Consider Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract compared to simple protein precipitation. Choose a sorbent that retains your analyte while allowing matrix components to be washed away.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., (R)-alpha-methyl-phenylalanine-d5) is the best way to compensate for matrix effects, as it will behave similarly to the analyte during sample preparation and ionization.[9]

Q2: My recovery is low and inconsistent.

A2:

  • Optimize Reconstitution Solvent: The solvent used to reconstitute the dried extract should be compatible with the analytical column and strong enough to fully dissolve the analyte.

  • Check for Analyte Adsorption: The analyte may be adsorbing to plasticware. Using low-binding tubes and pipette tips can help.

  • Evaluate Analyte Stability: (R)-alpha-methyl-phenylalanine may not be stable under certain pH or temperature conditions during sample processing. Conduct stability assessments as part of your method validation.

Detailed Protocol for Protein Precipitation of Serum/Plasma
  • Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile.

  • Mixing: Vortex the mixture for 1 minute.

  • Incubation: Incubate at -20 °C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject a portion of the reconstituted sample into the analytical system.

Section 5: Method Validation

A robust analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include:

  • Specificity and Selectivity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The relationship between the concentration of the analyte and the analytical signal.

  • Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

For detailed guidance on method validation, refer to regulatory guidelines from the FDA or EMA.

References

  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Springer. [Link]
  • Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
  • Deracemization of N-Acyl-DL-phenylalanine methyl ester. Wiley-VCH. [Link]
  • A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl.
  • Trouble with chiral separations.
  • CHIRAL Handbook. BGB Analytik. [Link]
  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
  • Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of St
  • Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]
  • Chiral Separ
  • Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]
  • (PDF) Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method.
  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. [Link]
  • A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibr
  • α-Methylphenylalanine. Wikipedia. [Link]
  • Enantioselective Detection of D‐ and L‐Phenylalanine Using Optically Active Polyaniline. Wiley Online Library. [Link]
  • A Study of the Fluorometric Method for Phenylalanine in Serum Samples. PubMed. [Link]
  • Preparative separation and identification of derivatized beta-methylphenylalanine enantiomers by chiral SFC, HPLC and NMR for development of new peptide ligand mimetics in drug discovery. PubMed. [Link]
  • Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactiv
  • Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. PubMed. [Link]
  • L-Phenylalanine concentration in blood of phenylketonuria patients: A modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods.
  • Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. PubMed. [Link]
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1).
  • Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022).

Sources

Technical Support Center: Stability and Handling of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for (R)-2-Amino-2-methyl-3-phenylpropanoic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental solutions, leading to more reliable and reproducible results. This guide moves from frequently asked questions about core properties to detailed protocols and advanced troubleshooting.

Section 1: Frequently Asked Questions (FAQs) - Core Properties & Storage

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What is this compound, and why is solution stability a critical concern?

This compound is a non-proteinogenic α-amino acid, a derivative of phenylalanine. The key structural feature is the methyl group at the alpha-carbon, which provides steric hindrance. This modification can confer unique properties, such as increased resistance to enzymatic degradation, making it a valuable building block in peptide and drug development.[1]

Application Scientist's Note: Think of your stock solution as the most critical reagent. Its integrity dictates the validity of all downstream experiments. Any degradation means you are no longer testing the molecule you think you are, which is a fundamental flaw in experimental design.

Q2: What is the best solvent to dissolve this compound?

The solubility of this compound is dictated by its zwitterionic nature, lending it to polar solvents.[2][3][4] Based on data for the closely related (S)-enantiomer, the following solvents are recommended starting points:

  • Water (Aqueous Buffers): Soluble up to ~20 mg/mL, though this may require sonication to achieve.[5] Solubility is highly pH-dependent; adjusting the pH away from the isoelectric point will increase solubility.[3][4]

  • DMSO (Dimethyl Sulfoxide): Soluble up to ~4 mg/mL, potentially requiring gentle warming (up to 60°C) and sonication.[5]

  • Methanol: Generally a good solvent for polar molecules like amino acids.[2]

For most biological experiments, preparing a concentrated stock in DMSO and then diluting it into your aqueous experimental medium is the most common and effective workflow.

Q3: What are the recommended storage conditions for the solid compound and its solutions?

Proper storage is essential to prevent degradation over time.

FormTemperatureDurationNotes
Solid Powder -20°CUp to 3 yearsKeep tightly sealed in a desiccated environment.
Solid Powder 4°CUp to 2 yearsFor shorter-term storage.
Solution (in solvent) -80°C Up to 6 months Recommended for highest stability. Aliquot to avoid freeze-thaw.
Solution (in solvent) -20°CUp to 1 monthSuitable for short-term use.

(Storage recommendations are based on data for the (S)-enantiomer provided by chemical suppliers and general best practices for amino acid solutions)[5][6].

Application Scientist's Note: The stability difference between -20°C and -80°C is significant for long-term storage. At -20°C, some residual liquid microphases can still exist, allowing for slow chemical degradation. The ultra-low temperature of -80°C vitrifies the solution, effectively halting all chemical and biological processes.

Q4: Why should I avoid repeated freeze-thaw cycles?

Repeatedly freezing and thawing a solution can compromise its integrity in two main ways:

  • Chemical Degradation: Each cycle can introduce oxygen into the solution and create localized concentration gradients as ice crystals form, potentially accelerating oxidative damage or hydrolysis.[7]

  • Physical Instability: This process can cause the compound to precipitate out of the solution, especially if it is near its saturation limit. This leads to an unknown and lower effective concentration in your experiments.

The best practice is to prepare single-use aliquots of your stock solution.[5][6][7]

Section 2: Experimental Protocols & Workflows

Follow these validated protocols to prepare reliable stock solutions. For all biological applications, ensure the final working solution is sterile.

Protocol 1: Preparation of a DMSO Stock Solution (e.g., 10 mM)

This protocol is ideal for creating a concentrated stock for use in cell culture or other biological assays.

  • Pre-analysis: Calculate the required mass of this compound (M.W. = 179.22 g/mol ). For 1 mL of a 10 mM stock, you need 1.79 mg.

  • Weighing: Accurately weigh the solid compound in a microfuge tube.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO.

  • Dissolution: Vortex thoroughly. If full dissolution is not achieved, use an ultrasonic bath for 5-10 minutes. Gentle warming (50-60°C) can be applied if necessary, but avoid overheating.[5]

  • Aliquoting: Once fully dissolved, dispense the solution into single-use, sterile, light-blocking (amber) microfuge tubes.

  • Storage: Immediately place the aliquots in a labeled storage box at -80°C.

Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 20 mg/mL)

This protocol is suitable for experiments where DMSO is not permissible.

  • Weighing: Accurately weigh the solid compound in a sterile conical tube.

  • Solubilization: Add the required volume of sterile, ultrapure water or a suitable buffer (e.g., PBS).

  • Dissolution: Vortex vigorously. Place the tube in an ultrasonic water bath to aid dissolution. This may take 15-30 minutes.[5]

  • pH Adjustment (if needed): If the compound does not dissolve, check the pH. Add dilute HCl or NaOH dropwise to shift the pH away from the isoelectric point, which typically enhances solubility.[6] Monitor the pH closely.

  • Sterilization: Once dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile container. This is a critical step for any biological application.[5][6]

  • Aliquoting & Storage: Dispense into single-use sterile tubes and store at -80°C.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage & Use weigh 1. Weigh Compound solvent 2. Add High-Purity Solvent (e.g., DMSO, H2O) weigh->solvent dissolve 3. Dissolve Completely (Vortex, Sonicate, Gentle Heat) solvent->dissolve filter 4. Sterile Filter (0.22 µm) (If Aqueous & for Bio-use) dissolve->filter aliquot 5. Aliquot into Single-Use Tubes filter->aliquot store 6. Store at -80°C (Protect from Light) aliquot->store use 7. Thaw One Aliquot for Exp. (Discard Unused Portion) store->use

Caption: Workflow for preparing stable experimental solutions.

Section 3: Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and dissolution of this compound.

Issue 1: The compound won't dissolve in my chosen solvent.
  • Possible Cause 1: Saturation Limit Reached. You may be trying to make a solution that is too concentrated for the solvent.

    • Solution: Try diluting the solution by adding more solvent. Cross-reference your target concentration with the known solubility data (see Table 1).

  • Possible Cause 2: Insufficient Energy Input. The dissolution process may be slow.

    • Solution: Use an ultrasonic bath for an extended period (15-30 min). For DMSO or other organic solvents, gentle warming can be effective.[5]

  • Possible Cause 3: pH is at/near the Isoelectric Point (for aqueous solutions). At its isoelectric point, the molecule has a net neutral charge, minimizing its interaction with water and thus reducing solubility.[3][4]

    • Solution: Adjust the pH by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) to ionize the carboxylic acid or amino group, respectively.[6]

Issue 2: My solution, which was previously clear, is now cloudy or has a precipitate.
  • Possible Cause 1: Post-Freeze Precipitation. The compound may have precipitated during the freezing or thawing process. This is common if the solution is near saturation.

    • Solution: Before use, warm the aliquot to room temperature and vortex/sonicate to attempt redissolution. If it remains cloudy, it should not be used, as the concentration is unknown. Prepare a fresh, slightly more dilute stock solution for future experiments.

  • Possible Cause 2: Change in Temperature. If a solution prepared with warming is stored at room temperature, the compound may fall out of solution as it cools.

    • Solution: Gently warm the solution while stirring to redissolve the compound.

  • Possible Cause 3: Microbial Contamination (in aqueous solutions). Cloudiness that appears over time in non-sterile solutions stored at 4°C or room temperature is often due to bacterial or fungal growth.

    • Solution: Discard the solution. Always sterile-filter aqueous stock solutions intended for biological use.[5][6]

Issue 3: I am observing inconsistent or diminishing activity in my biological assays.

This is a critical indicator of compound degradation.

Troubleshooting Flowchart for Inconsistent Results

G cluster_investigation Investigation Steps cluster_action Corrective Actions start Inconsistent Experimental Results check_solution Visually Inspect Aliquot: Is it clear? Any precipitate? start->check_solution check_history Review Solution History: - How old is it? - How many freeze-thaw cycles? start->check_history precipitate_yes Precipitate Found: Redissolve or discard. Consider lower concentration stock. check_solution->precipitate_yes Yes check_purity Perform Purity Analysis: (e.g., HPLC, LC-MS) check_history->check_purity No obvious issues history_bad Improper Storage: Solution is >6 months old or has multiple freeze-thaws. check_history->history_bad Yes purity_fail Purity <95% or Degradation Peaks Present check_purity->purity_fail Fails prepare_new Action: Prepare Fresh Stock Solution Following Best Practices precipitate_yes->prepare_new history_bad->prepare_new purity_fail->prepare_new

Caption: Decision tree for troubleshooting experimental inconsistency.

Section 4: Advanced Topics - Ensuring Purity
Q5: What are the primary chemical degradation pathways to be aware of?

While the α-methyl group enhances enzymatic stability, chemical degradation can still occur in solution. Key pathways for related amino acids include:

  • Oxidation: The phenyl ring is relatively stable, but oxidative conditions, especially in the presence of trace metals or light exposure, can lead to degradation.[8]

  • Hydrolysis: Though slower than for peptides, under harsh pH and high-temperature conditions, hydrolysis can occur.

  • Racemization: Conversion between the (R) and (S) enantiomers can be catalyzed by extremes of pH and temperature, which could be critical if the biological activity is stereospecific.

Q6: How can I verify the purity of my solution over time?

For long-term studies or when developing a cGMP process, verifying solution purity is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the most common method. A reverse-phase HPLC method with UV detection (at ~254 nm for the phenyl group) can separate the parent compound from potential degradation products. A loss in the main peak area or the appearance of new peaks over time indicates instability.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive identification of degradation products by giving mass information, helping to elucidate the degradation pathway.

  • Chiral Chromatography: Specialized chiral columns can be used to confirm the enantiomeric purity and ensure that no racemization has occurred.[9]

Application Scientist's Note: For critical experiments, running a simple HPLC purity check on a freshly thawed aliquot alongside a new standard is the gold standard for confirming that your results are valid and your material is stable under your storage conditions.

Section 5: Summary Data Tables

Table 1: Qualitative Solubility Profile

SolventSolubilityMethodReference
Water / Aqueous Buffer~20 mg/mLRequires sonication; pH-dependent[5]
DMSO~4 mg/mLRequires sonication and/or gentle warming[5]
MethanolSolubleGeneral property of polar amino acids[2]
Non-polar (Hexane, Toluene)Low / InsolublePolarity mismatch[2]

Table 2: Recommended Storage Conditions Summary

FormConditionRecommended Max DurationKey Consideration
Solid-20°C, Dessicated3 YearsProtect from moisture
Solution-80°C, Aliquoted6 MonthsBest practice for preventing degradation
Solution-20°C, Aliquoted1 MonthFor short-term projects only
References
  • PubChem. (2R)-2-amino-3-phenylpropanoic acid;methane.
  • PubChem. (R)-Methyl 2-amino-3-phenylpropanoate.
  • Jiskoot, W., et al. (2022). Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. Pharmaceuticals. [Link]
  • Gharagyozyan, S., et al. (2019). Synthesis and Pharmacological Activity of S(-)-2-Amino-2-Methyl-3-Phenylpropanoic Acid. Pharmaceutical Chemistry Journal. [Link]
  • Caschera, F., & Noireaux, V. (2014). Preparation of Amino Acid Mixtures for Cell-Free Expression Systems. BioTechniques. [Link]
  • Aurelio, L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Current Organic Chemistry. [Link]
  • ResearchGate. (2016). How to prepare and store Amino acid stock solution? [Link]
  • Emerson, S. U., et al. (1998). Degradation of 3-phenylpropionic acid by Haloferax sp. D1227. Applied and Environmental Microbiology. [Link]
  • Wang, W., et al. (2018). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of the Royal Society Interface. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems.
  • Hahn, A., et al. (2022).
  • Chakravarty, T. K., & Lahiri, S. C. (1983). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society. [Link]
  • Kar, M., et al. (2016). Amino acids in the cultivation of mammalian cells. Amino Acids. [Link]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]
  • Semantic Scholar. (n.d.).

Sources

Technical Support Center: Purification Strategies for Crude (R)-alpha-Methyl-phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of crude (R)-alpha-methyl-phenylalanine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this valuable chiral building block. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.

Chiral Resolution via Diastereomeric Salt Crystallization

Chiral resolution by forming diastereomeric salts is a classical and often highly effective method for separating enantiomers of alpha-methyl-phenylalanine. This technique relies on the differential solubility of the diastereomeric salts formed between the racemic amino acid and a chiral resolving agent.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral resolving agents for the resolution of racemic alpha-methyl-phenylalanine?

A1: The choice of resolving agent is critical and often empirical. For resolving racemic amines like alpha-methyl-phenylalanine, common choices include chiral acids such as L-(+)-tartaric acid, N-tosyl-(S)-phenylalanine, and mandelic acid derivatives.[1][2] The selection depends on factors like the cost of the resolving agent, the efficiency of the resolution, and the ease of recovery of both the desired enantiomer and the resolving agent.

Q2: My diastereomeric salt crystallization is not yielding a product with high enantiomeric excess (ee). What could be the issue?

A2: Low enantiomeric excess after crystallization can stem from several factors:

  • Inappropriate Solvent System: The solubility difference between the two diastereomeric salts is highly dependent on the solvent. Experiment with a range of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, or mixtures with water or dioxane) to maximize this difference.[1]

  • Cooling Rate: A rapid cooling rate can lead to the co-precipitation of both diastereomers. A slow, controlled cooling process is crucial for selective crystallization of the less soluble salt.[2]

  • Supersaturation Level: If the solution is too highly supersaturated, spontaneous nucleation of the more soluble diastereomer can occur. Aim for a metastable zone of supersaturation.

  • Purity of Starting Materials: Impurities in the crude racemic mixture or the resolving agent can interfere with the crystallization process.

Q3: How can I improve the yield of my desired (R)-enantiomer?

A3: To improve the yield, consider the following:

  • Recrystallization of the Mother Liquor: The mother liquor is enriched in the other diastereomeric salt. It's possible to recover the other enantiomer from this liquor, racemize it, and recycle it back into the resolution process.

  • Use of a Racemizing Agent: In some cases, a racemizing agent can be added to the crystallization mixture. This allows the undesired enantiomer in the solution to convert to the desired enantiomer, which then crystallizes out, a process known as crystallization-induced asymmetric transformation.

Troubleshooting Guide: Diastereomeric Salt Crystallization
Issue Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not sufficiently supersaturated.Concentrate the solution by evaporating some of the solvent. Alternatively, add an anti-solvent to decrease the solubility of the salts.
The chosen solvent is too good a solvent for both diastereomeric salts.Experiment with less polar solvents or solvent mixtures.
Oily precipitate instead of crystals. The solubility of the diastereomeric salt is too high at the crystallization temperature, or impurities are present.Try a different solvent system. Ensure the crude starting material is of reasonable purity. Sometimes, seeding with a small crystal can induce proper crystallization.
Low enantiomeric excess (ee). Co-crystallization of both diastereomers.Optimize the solvent system and cooling rate. A slower cooling profile is generally better.[2] Perform multiple recrystallizations of the diastereomeric salt.
Inaccurate measurement of optical rotation.Ensure the polarimeter is properly calibrated and that the sample is free of optically active impurities.
Difficulty recovering the free amine from the salt. Incomplete neutralization.Use a stoichiometric amount or a slight excess of a base (e.g., NaOH, NH4OH) to liberate the free amine from the salt.[3]
Emulsion formation during extraction.Add a saturated brine solution to help break the emulsion during the workup.
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
  • Salt Formation: Dissolve racemic alpha-methyl-phenylalanine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

  • Crystallization: Slowly add the tartaric acid solution to the alpha-methyl-phenylalanine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.

  • Isolation: Collect the precipitated diastereomeric salt by filtration and wash it with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) until the pH is basic (pH > 10).

  • Extraction: Extract the liberated (R)-alpha-methyl-phenylalanine with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification and Analysis: Dry the organic extracts over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the crude (R)-enantiomer. Determine the enantiomeric excess using chiral HPLC or by measuring the specific optical rotation.

Workflow for Chiral Resolution

G cluster_0 Diastereomeric Salt Formation cluster_1 Selective Crystallization cluster_2 Liberation and Isolation racemate Racemic α-methyl-phenylalanine mix Mix and Dissolve racemate->mix resolving_agent Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) resolving_agent->mix solvent Suitable Solvent (e.g., Methanol) solvent->mix cool Slow Cooling mix->cool filter Filtration cool->filter less_soluble Less Soluble Diastereomeric Salt (Enriched in (R)-enantiomer) filter->less_soluble Solid mother_liquor Mother Liquor (Enriched in (S)-enantiomer) filter->mother_liquor Liquid basify Basification (e.g., NaOH) less_soluble->basify extract Solvent Extraction basify->extract purified Purified (R)-α-methyl-phenylalanine extract->purified

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Chromatographic Purification

Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for both analytical assessment of enantiomeric purity and preparative purification of (R)-alpha-methyl-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is suitable for the chiral separation of alpha-methyl-phenylalanine?

A1: For chiral separations, specialized chiral stationary phases (CSPs) are required. Common choices include polysaccharide-based columns (e.g., cellulose or amylose derivatives) or ligand-exchange columns.[4] For achiral (reverse-phase) purification to remove non-enantiomeric impurities, a C18 column is a standard choice.[5]

Q2: I'm observing poor peak resolution in my chiral HPLC. What can I do?

A2: Poor resolution can be addressed by:

  • Optimizing the Mobile Phase: The composition of the mobile phase (e.g., the ratio of hexane to isopropanol in normal phase, or acetonitrile to water in reverse phase) significantly impacts separation. Adjusting the mobile phase composition can improve resolution.[4][5]

  • Adjusting the Flow Rate: A lower flow rate generally provides better resolution, but at the cost of longer run times.

  • Changing the Column Temperature: Temperature can affect the interactions between the analyte and the stationary phase. Experiment with different column temperatures.[4]

  • Trying a Different Chiral Stationary Phase: If optimization of the mobile phase and other parameters does not yield satisfactory results, the chosen CSP may not be suitable for this specific separation.

Q3: My product recovery from preparative HPLC is low. What are the likely causes?

A3: Low recovery can be due to:

  • Product Precipitation on the Column: The product may not be fully soluble in the mobile phase. Ensure the sample is fully dissolved before injection.[5]

  • Irreversible Adsorption: The compound might be strongly and irreversibly binding to the stationary phase. Consider a different stationary phase or a stronger elution solvent.[5]

  • Product Degradation: The mobile phase conditions (e.g., pH) might be causing degradation of the product.[5]

Troubleshooting Guide: HPLC Purification
Issue Possible Cause Suggested Solution
Broad or tailing peaks. Column overloading.Reduce the amount of sample injected onto the column.
Inappropriate mobile phase.Optimize the mobile phase composition and pH.
Column degradation.Replace the column or use a guard column to protect it.
Co-elution of impurities. Insufficient separation power.Use a shallower gradient in reverse-phase HPLC.[5] Try a different stationary phase with different selectivity.
Ghost peaks. Contamination from the injector, solvents, or sample.Run a blank gradient to identify the source of contamination. Use high-purity solvents.[5]
Experimental Protocol: Chiral HPLC Analysis
  • Column: Chiral stationary phase column (e.g., polysaccharide-based).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an additive like trifluoroacetic acid (TFA) or diethylamine to improve peak shape.

  • Flow Rate: Typically 0.5 - 1.5 mL/min for an analytical column.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase and filter it through a 0.45 µm filter before injection.

Troubleshooting Logic for HPLC Issues

G cluster_0 Initial Checks cluster_1 Optimization Steps cluster_2 Advanced Troubleshooting start HPLC Issue (e.g., Poor Resolution) check_params Review Method Parameters (Mobile Phase, Flow Rate) start->check_params check_column Inspect Column Health (Pressure, Age) start->check_column optimize_mp Optimize Mobile Phase (Solvent Ratio, Additives) check_params->optimize_mp optimize_flow Adjust Flow Rate check_params->optimize_flow change_column Try a Different Column (Different CSP) check_column->change_column optimize_temp Vary Column Temperature optimize_mp->optimize_temp optimize_mp->change_column end Resolution Achieved optimize_flow->end optimize_temp->end check_sample Analyze Sample Purity (Presence of Interferences) change_column->check_sample check_sample->end

Caption: Troubleshooting logic for HPLC purification issues.

Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure alpha-methyl-phenylalanine. This method utilizes enzymes that preferentially react with one enantiomer in a racemic mixture.

Frequently Asked Questions (FAQs)

Q1: Which enzymes are commonly used for the kinetic resolution of alpha-methyl-phenylalanine derivatives?

A1: Hydrolases, such as lipases and proteases (e.g., α-chymotrypsin), are widely used for the kinetic resolution of amino acid esters.[6][7] Phenylalanine ammonia lyases (PALs) can also be engineered for the asymmetric synthesis of β-branched aromatic α-amino acids.[8]

Q2: My enzymatic reaction is slow or incomplete. How can I improve it?

A2: To enhance the reaction rate and conversion:

  • Optimize pH and Temperature: Every enzyme has an optimal pH and temperature range for its activity. Ensure your reaction conditions are within this range.[9]

  • Enzyme Concentration: Increasing the enzyme concentration can increase the reaction rate, but this also increases costs.

  • Substrate Concentration: Very high substrate concentrations can sometimes lead to substrate inhibition.

  • Co-solvents: The presence of organic co-solvents can sometimes enhance enzyme activity and substrate solubility, but high concentrations can also denature the enzyme.

Q3: How do I separate the product from the unreacted starting material after the enzymatic resolution?

A3: The separation strategy depends on the nature of the product and the starting material. For example, if an ester is hydrolyzed, the resulting carboxylic acid can be separated from the unreacted ester by extraction at different pH values. The charged carboxylic acid will be soluble in an aqueous base, while the neutral ester will remain in the organic phase.[6]

Troubleshooting Guide: Enzymatic Resolution
Issue Possible Cause Suggested Solution
Low or no enzyme activity. Inactivated enzyme.Ensure proper storage and handling of the enzyme. Check the expiration date.
Incorrect pH or temperature.Optimize the reaction conditions for the specific enzyme being used.[9]
Presence of enzyme inhibitors in the crude mixture.Pre-purify the crude material to remove potential inhibitors.
Low enantioselectivity. The chosen enzyme is not highly selective for this substrate.Screen different enzymes to find one with higher enantioselectivity.
Reaction conditions are suboptimal for selectivity.Sometimes, enantioselectivity can be improved by running the reaction at a lower temperature or by using a different co-solvent.
Difficulty with product isolation. Similar properties of product and starting material.Utilize differences in charge state (e.g., acid vs. ester) for extractive separation.[6] Chromatographic separation may be necessary.

General Purification and Handling

Q1: What are some general tips for purifying crude (R)-alpha-methyl-phenylalanine?

A1:

  • Activated Carbon Treatment: Crude products from synthesis can often be discolored. Treatment with activated carbon can help remove colored impurities.[3]

  • Recrystallization: After obtaining the crude (R)-enantiomer, recrystallization from a suitable solvent system (e.g., water-ethanol, isopropanol) can significantly improve its purity.[10]

  • Control of pH during workup: alpha-Methyl-phenylalanine is an amino acid and its solubility is pH-dependent. Adjusting the pH to its isoelectric point will minimize its solubility in aqueous solutions, facilitating its precipitation.[3]

Q2: How should I store purified (R)-alpha-methyl-phenylalanine?

A2: Store the purified compound in a well-sealed container in a cool, dry, and dark place to prevent degradation. For long-term storage, refrigeration is recommended.

References

  • Chemerda, J. M., & Sletzinger, M. (1970). Preparation of optically active alpha-methyl-phenylalanine derivatives. U.S. Patent No. 3,492,347. Washington, DC: U.S.
  • D'Arrigo, P., & Tessaro, D. (2020). Synthesis of Racemic Phenylalanine Methyl Ester and its Kinetic Resolution Catalysed by α-Chymotrypsin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]
  • Kodama, K., et al. (2015). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 26(15-16), 847-852. [Link]
  • Li, Y., et al. (2014). Chiral ligand-exchange high-performance liquid chromatography with copper (II)-L-phenylalanine complexes for separation of 3,4-dimethoxy-α-methylphenylalanine racemes.
  • Zhang, W., et al. (2021). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Crisma, M., et al. (1997). Crystal structure of (R)-α-methylphenylalanine methylester hydrochloride monohydrate, C11H15NO2 · HCl · H2O. Zeitschrift für Kristallographie - New Crystal Structures, 212(1), 35-36. [Link]
  • Sato, M., et al. (2006). Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis. Chemical & Pharmaceutical Bulletin, 54(6), 873-877. [Link]
  • Mzengeza, S., et al. (2000). Stereospecific synthesis of α-methylated amino acids. South African Journal of Chemistry, 53, 82-87. [Link]
  • Tran, P. H., et al. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Korean Chemical Society, 56(2), 236-240. [Link]
  • Mindt, M., et al. (2021). Sustainable Production of N-methylphenylalanine by Reductive Methylamination of Phenylpyruvate Using Engineered Corynebacterium glutamicum. International Journal of Molecular Sciences, 22(8), 4093. [Link]
  • Rahmani-Nezhad, S., et al. (2019). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. Journal of Sciences, Islamic Republic of Iran, 30(3), 223-230. [Link]
  • Chody-Kozulek, A., et al. (2023). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). RSC Medicinal Chemistry, 14(6), 996-1025. [Link]
  • Petera, J., et al. (2012).
  • Waters Corporation. (2014). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Lambert, K. M., et al. (2012). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochlorides. Organic Syntheses, 89, 236-249. [Link]
  • Beard, T., & Turner, N. J. (2002). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 1(1), 44-50. [Link]
  • Kaźmierczak-Barańska, J., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4936. [Link]
  • Ajinomoto Co., Inc. (1992). Crystallization of phenylalanine.
  • Chemistry Online. (2022). Chiral resolution of (±)-α-methylbenzylamine. [Link]
  • The NutraSweet Company. (1996). Recovery of L-phenylalanine from its racemic mixtures.
  • ResearchGate. (n.d.).
  • Flaschel, E., & Renken, A. (1987). Optical resolution of phenylalanine by enzymic transesterification. In Biocatalysis in Organic Media (pp. 375-380). Elsevier. [Link]
  • UOP Inc. (1986). Purification of L-phenylalanine. U.S. Patent No. 4,584,399. Washington, DC: U.S.
  • University of Bristol. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. [Link]
  • Schenck, C. A., et al. (2021). Deregulation of phenylalanine biosynthesis evolved with the emergence of vascular plants.
  • Hoffman, W. G., et al. (2020). Lessons in Stereochemistry: Resolution, Synthesis, and Characterization of Chiral Compounds.

Sources

Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Alpha-Methyl-Phenylalanine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the LC-MS/MS analysis of alpha-methyl-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome the common challenge of matrix effects. Here, we synthesize technical expertise with field-proven insights to provide you with a robust framework for troubleshooting and ensuring the integrity of your analytical data.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding matrix effects in the LC-MS/MS analysis of alpha-methyl-phenylalanine.

Q1: What are matrix effects and why are they a concern for my alpha-methyl-phenylalanine analysis?

A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2][3] For alpha-methyl-phenylalanine, this can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of your quantitative results.[4][5][6] Essentially, undetected matrix components can compete with your analyte for ionization in the mass spectrometer's source, leading to unreliable data.[3][5]

Q2: I'm observing low and inconsistent signal intensity for alpha-methyl-phenylalanine. Could this be a matrix effect?

A: Yes, this is a classic symptom of ion suppression, a common matrix effect.[1][6] When matrix components co-elute with alpha-methyl-phenylalanine, they can interfere with the droplet formation and ionization processes in the electrospray ionization (ESI) source, leading to a reduced signal for your analyte.[3][4] This is particularly prevalent in complex biological matrices like plasma, where endogenous substances such as phospholipids are notorious for causing ion suppression.[7][8][9][10]

Q3: How can I confirm that what I'm seeing is a matrix effect and not another issue?

A: A definitive way to identify matrix effects is through a post-column infusion experiment.[2][4][11] In this technique, a constant flow of an alpha-methyl-phenylalanine standard solution is introduced into the mobile phase after the analytical column but before the mass spectrometer. You then inject a blank matrix extract. Any dip or peak in the constant signal baseline as the matrix components elute indicates regions of ion suppression or enhancement, respectively.[2][11]

Q4: What is the "gold standard" for compensating for matrix effects?

A: The most widely recognized and effective method for correcting matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[4] For alpha-methyl-phenylalanine, this would ideally be a deuterated or ¹³C-labeled version of the molecule (e.g., alpha-methyl-phenylalanine-d5 or ¹³C₆).[12][13][14] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable correction through the ratio of the analyte peak area to the SIL-IS peak area.[15][16]

Q5: My budget for a SIL-IS is limited. Are there other effective strategies?

A: While a SIL-IS is ideal, several other strategies can effectively mitigate matrix effects. These include:

  • Improving Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are more effective at removing interfering matrix components than simple protein precipitation.[1][8][15]

  • Chromatographic Separation: Optimizing your LC method to separate alpha-methyl-phenylalanine from the regions where matrix effects occur (as identified by post-column infusion) is a powerful approach.[4][15]

  • Sample Dilution: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[4][17][18]

  • Matrix-Matched Calibrators: Preparing your calibration standards in the same blank matrix as your samples can help to compensate for consistent matrix effects.[1][15]

In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for diagnosing and resolving specific issues related to matrix effects in your alpha-methyl-phenylalanine analysis.

Guide 1: Diagnosing and Quantifying Matrix Effects

Symptom: Poor reproducibility, unexplained signal variability, or failure to meet validation criteria for accuracy and precision.

Causality: These issues often stem from variable matrix effects between different samples or batches. The U.S. Food and Drug Administration (FDA) mandates the evaluation of matrix effects during bioanalytical method validation to ensure data reliability.[19][20][21]

Caption: Workflow for Diagnosing and Quantifying Matrix Effects.

  • Prepare Analyte Spiking Solution: Create a solution of alpha-methyl-phenylalanine at a known concentration (e.g., mid-range of your calibration curve) in a solvent compatible with your mobile phase.

  • Prepare Blank Matrix Extract: Process at least six different lots of your biological matrix (e.g., human plasma) using your established sample preparation method, but without adding the analyte or internal standard.

  • Create Sample Sets:

    • Set A (Neat Solution): Add a small volume of the analyte spiking solution to your final reconstitution solvent.

    • Set B (Post-Extraction Spike): Add the same volume of the analyte spiking solution to the blank matrix extracts from step 2.

  • LC-MS/MS Analysis: Inject and analyze both sets of samples.

  • Calculation: The Matrix Factor (MF) is calculated by dividing the average peak area of the analyte in Set B by the average peak area in Set A.[2] An MF significantly different from 1.0 indicates a matrix effect. The %CV of the MF across the different lots should be ≤15% according to regulatory guidelines.[21]

Guide 2: Mitigating Matrix Effects Through Sample Preparation

Symptom: Confirmed ion suppression, particularly in plasma or serum samples.

Causality: Biological fluids like plasma are rich in endogenous components, especially phospholipids, which are major contributors to matrix effects in ESI-MS.[7][8][9][10][22] Simple protein precipitation is often insufficient for removing these interferences.[23]

TechniqueEffectiveness in Phospholipid RemovalThroughputCostKey Consideration
Protein Precipitation (PPT) LowHighLowProne to significant matrix effects; often requires further cleanup.[23]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateRequires optimization of solvent polarity and pH to ensure good recovery of alpha-methyl-phenylalanine while excluding interferences.[8]
Solid-Phase Extraction (SPE) HighModerate to HighModerate to HighOffers excellent cleanup by allowing for wash steps to remove interferences before eluting the analyte.[8][15][24]
Phospholipid Removal Plates/Cartridges Very HighHighHighSpecifically designed to deplete phospholipids from the sample, resulting in a much cleaner extract.[7][9][10][22][23]

This protocol is a starting point and should be optimized for your specific application.

  • Select SPE Sorbent: For an amino acid like alpha-methyl-phenylalanine, a mixed-mode cation exchange sorbent is often a good choice, as it can retain the analyte based on its charge while allowing for the removal of neutral and acidic interferences.

  • Conditioning: Condition the SPE cartridge with an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a weak buffer).

  • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid) onto the cartridge.

  • Washing:

    • Wash 1: Use a weak aqueous buffer to remove salts and other polar interferences.

    • Wash 2: Use an organic solvent (e.g., methanol) to remove non-polar interferences like phospholipids.

  • Elution: Elute alpha-methyl-phenylalanine using a solvent mixture containing a base (e.g., 5% ammonium hydroxide in methanol) to neutralize the charge on the analyte and release it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in your mobile phase.

Advanced Concepts and Best Practices

The Mechanism of Ion Suppression

Understanding the "why" behind matrix effects can aid in developing more robust methods. In electrospray ionization, the analyte must successfully navigate several steps to become a detectable gas-phase ion. Matrix components can interfere at multiple points in this process.

G cluster_0 ESI Droplet cluster_1 Gas Phase cluster_2 Interference Mechanisms A Analyte (A+) M Matrix Component (M) C [A+H]+ B->C Successful Ionization D Reduced [A+H]+ Signal B->D Ion Suppression I1 Competition for Droplet Surface/Charge I1->D I2 Increased Droplet Viscosity/Surface Tension I2->D I3 Neutralization in Gas Phase I3->D

Caption: Mechanisms of Ion Suppression in ESI-MS.

Expertise in Action:

  • Competition for Charge: High concentrations of co-eluting matrix components can compete with alpha-methyl-phenylalanine for protons and access to the droplet surface, where ionization is most efficient.[3][5][25]

  • Changes in Droplet Properties: Less volatile matrix components can increase the viscosity and surface tension of the ESI droplets.[3] This hinders the solvent evaporation necessary to concentrate the charge and release the analyte ions into the gas phase.[3]

  • Gas-Phase Interactions: In some cases, matrix components can deprotonate the analyte ions in the gas phase before they reach the mass analyzer, effectively neutralizing them.[4][26]

By implementing the strategies outlined in this guide, you will be well-equipped to identify, understand, and mitigate matrix effects, leading to more accurate and reliable quantification of alpha-methyl-phenylalanine in your critical studies.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
  • Simple Approach for the Removal of Phospholipids in Small Molecule Quantitative Bioanalysis Using Ostro Sample Preparation Plates.
  • A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]
  • Use of post-column infusion for assessment of matrix effects.
  • Ion Suppression and ESI | Mass Spectrometry Facility.
  • Ion suppression (mass spectrometry). Wikipedia. [Link]
  • Bioanalytical Method Validation - Guidance for Industry. FDA. [Link]
  • Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Longdom Publishing. [Link]
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC - NIH. [Link]
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • All You Need To Know About Phospholipid Removal (PLR). Element Lab Solutions. [Link]
  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Drawell. [Link]
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • LC/MS/MS Analysis Using On-line Cartridges for the Removal of Phospholipids from Protein Precipitated Biological Fluid Samples.
  • A study of the matrix effects and sample dilution influence on the LC-ESI-MS/MS analysis using four derivatiz
  • A Comparison of Four Different Plasma Sources for Phospholipid Removal, Recovery and Reproducibility using a Protein and Phospholipid Removal 96 Well Plate.
  • Elucidating the Role of Ion Suppression in Secondary Electrospray Ioniz
  • Strategies for using post-column infusion of standards to correct for matrix effect in LC-MS-based quantit
  • Ion Suppression and its Role in Secondary Electrospray Ionization.
  • Why Remove Phospholipids
  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. UU Research Portal. [Link]
  • Bioanalytical Method Valid
  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
  • Bioanalytical Method Valid
  • Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Preprints.org. [Link]
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. American Pharmaceutical Review. [Link]
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. NorthEast BioLab. [Link]
  • FDA guideline - Bioanalytical Method Valid
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA. [Link]
  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]
  • Effect of different matrices on physiological amino acids analysis by liquid chromatography: Evaluation and correction of the matrix effect.
  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry.
  • isotope-labeled internal standards: Topics by Science.gov. Science.gov. [Link]
  • A highly accurate mass spectrometry method for the quantification of phenylalanine and tyrosine on dried blood spots: Combination of liquid chromatography, phenylalanine/tyrosine-free blood calibrators and multi-point/dynamic calibr
  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. [Link]
  • A Highly Accurate Mass Spectrometry Method for the Quantification of Phenylalanine and Tyrosine on Dried Blood Spots: Combination of Liquid Chromatography, Phenylalanine/Tyrosine-free Blood Calibrators and Multi-point/Dynamic Calibration.
  • PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak. [Link]
  • Determination of Phenylalanine and Tyrosine by High Performance Liquid Chromatography-Tandem Mass Spectrometry. PubMed. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase for Chiral HPLC Separation of Phenylalanine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced chiral HPLC applications. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating phenylalanine analog enantiomers. Phenylalanine and its analogs are crucial building blocks in pharmaceutical development, and achieving accurate chiral separation is paramount for ensuring the safety and efficacy of therapeutic candidates.[1][2]

This resource provides in-depth, experience-driven answers to common challenges, moving beyond simple protocols to explain the why behind the methodology. We will explore the nuanced interplay between the chiral stationary phase (CSP) and the mobile phase, empowering you to troubleshoot and optimize your separations effectively.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions encountered when developing chiral separation methods for phenylalanine analogs.

Q1: What are the primary causes of poor or no resolution between my phenylalanine analog enantiomers?

Poor resolution in chiral HPLC is typically a multifactorial issue stemming from a suboptimal selection of the chiral stationary phase (CSP) or an ill-suited mobile phase composition.[3] For phenylalanine analogs, which possess both amino and carboxylic acid functionalities, achieving enantioseparation relies on creating a transient diastereomeric complex with the CSP.[4] The stability of this complex is highly sensitive to the mobile phase environment. Key factors include:

  • Incorrect CSP: Not all CSPs are effective for all molecules. Polysaccharide-based (amylose, cellulose), macrocyclic glycopeptide-based (teicoplanin), and Pirkle-type columns are common choices for amino acid derivatives.[5][6]

  • Inappropriate Mobile Phase Polarity: In normal-phase chromatography, the polarity of the alcohol modifier and its concentration are critical.[7][8] In reversed-phase, the organic modifier-to-aqueous buffer ratio dictates retention and selectivity.[9]

  • Lack of Essential Additives: Phenylalanine's amphoteric nature often necessitates the use of acidic or basic additives to control its ionization state and minimize undesirable secondary interactions with the stationary phase.[10][11]

Q2: Why are my peaks tailing or showing poor symmetry?

Peak tailing for amino acid analogs is frequently caused by secondary ionic interactions between the analyte and residual silanol groups on the silica support of the CSP, especially when operating at a mobile phase pH where the analyte's amine group is protonated.[5] Other causes include:

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase.[3][12]

  • Inappropriate pH: If the mobile phase pH is not properly controlled, the analyte can exist in multiple ionic forms, leading to peak broadening.[11]

  • Column Contamination or Degradation: The accumulation of strongly retained impurities can create active sites that cause tailing.[13]

Q3: How do acidic and basic additives improve separation? What concentration should I use?

Acidic and basic additives are crucial for controlling the charge state of both the analyte and the stationary phase, which is fundamental to achieving good peak shape and selectivity.[14][15]

  • For Acidic Analogs (or underivatized phenylalanine): An acidic additive like trifluoroacetic acid (TFA) or formic acid (FA) protonates the analyte's carboxylic acid group and suppresses the ionization of residual silanols on the CSP, reducing peak tailing.[10][16]

  • For Basic Analogs: A basic additive like diethylamine (DEA) or ethylenediamine (EDA) can compete with the basic analyte for active silanol sites, improving peak symmetry.[10]

Typically, additives are used at a low concentration, commonly 0.1% (v/v) , and should generally not exceed 0.5%.[10] The choice between acids like TFA and FA can also influence selectivity, as they can alter the interaction environment within the chiral selector.[15][17]

Q4: Can temperature be used to optimize the separation?

Yes, temperature is a powerful but complex parameter in chiral chromatography. Lowering the temperature often enhances chiral recognition by strengthening the subtle intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) responsible for separation.[3] However, this can also increase analysis time and viscosity. Conversely, increasing the temperature can improve peak efficiency and reduce backpressure, but may decrease selectivity. The effect is highly compound-dependent, and in some cases, an increase in temperature can surprisingly improve resolution or even invert the elution order.[3] Therefore, a column thermostat is essential for stable and reproducible results.

Troubleshooting Guides & Protocols

This section provides systematic approaches to resolving common experimental issues.

Problem 1: Poor Enantiomeric Resolution (Rs < 1.5)

Low resolution is the most frequent challenge. The following workflow provides a structured approach to optimization.

Caption: Troubleshooting workflow for poor enantiomeric resolution.

This protocol is designed to screen alcohol modifiers, which can significantly alter the conformation of polysaccharide-based CSPs and, thus, their chiral recognition capabilities.[7][18]

Objective: To determine the optimal alcohol modifier for separating a specific phenylalanine analog.

Materials:

  • Chiral column (e.g., Amylose or Cellulose-based CSP)

  • HPLC-grade Hexane or Heptane

  • HPLC-grade Isopropanol (IPA), Ethanol (EtOH), and Methanol (MeOH)

  • Acidic Additive (e.g., Trifluoroacetic Acid - TFA)

  • Basic Additive (e.g., Diethylamine - DEA)

Procedure:

  • Initial Mobile Phase Preparation: Prepare three separate mobile phases consisting of Hexane and an alcohol modifier in a 90:10 (v/v) ratio.

    • Mobile Phase A: 90% Hexane, 10% IPA

    • Mobile Phase B: 90% Hexane, 10% EtOH

    • Mobile Phase C: 90% Hexane, 10% MeOH

  • Analyte Preparation: Dissolve the phenylalanine analog racemate in the initial mobile phase (e.g., Hexane/IPA) at a suitable concentration (e.g., 1 mg/mL). If solubility is an issue, use a stronger solvent but inject a minimal volume.[4]

  • Initial Screening:

    • Equilibrate the column with Mobile Phase A for at least 20 column volumes.

    • Inject the sample and record the chromatogram.

    • Repeat the equilibration and injection for Mobile Phase B and C.

  • Additive Introduction (If Needed): If peak shape is poor or resolution is minimal, add 0.1% TFA (for acidic/neutral analogs) or 0.1% DEA (for basic analogs) to the most promising mobile phase from step 3.[10]

  • Re-evaluation: Equilibrate the column with the additive-containing mobile phase and re-inject the sample.

  • Analysis: Compare the resolution (Rs), selectivity (α), and peak shape across all conditions to identify the most effective mobile phase combination.

Modifier/AdditiveTypical Starting ConcentrationPurpose
Alcohol Modifiers
Isopropanol (IPA)5-20% in Hexane/HeptaneModulates polarity and interacts with CSP
Ethanol (EtOH)5-20% in Hexane/HeptaneOffers different selectivity from IPA[8]
Methanol (MeOH)5-20% in Hexane/HeptaneMost polar alcohol, strong competitor for binding sites
Acidic Additives
Trifluoroacetic Acid (TFA)0.05-0.2%Suppresses silanol activity, protonates analyte[10][19]
Formic Acid (FA)0.05-0.2%Alternative to TFA, can offer different selectivity[20]
Basic Additives
Diethylamine (DEA)0.05-0.2%Masks silanol sites for basic analytes[10][14]
Problem 2: Unstable or Drifting Retention Times

Retention time instability compromises data integrity. This issue is often environmental or systemic.

Caption: Systematic check for unstable retention times.

Key Considerations for Stable Retention:

  • Temperature Control: Even minor fluctuations in ambient temperature can significantly shift retention times in chiral separations. A reliable column oven is mandatory.[5]

  • Mobile Phase Volatility: In normal phase, the high volatility of solvents like hexane can lead to changes in composition over time. Always use fresh mobile phase and keep reservoirs capped.[3][21]

  • Column Equilibration: Chiral stationary phases, especially after exposure to different mobile phases or additives, can require extended equilibration times to reach a stable state. This "memory effect" can persist for many column volumes.[22][23]

  • System Integrity: Check for leaks in pump seals, fittings, and injection valves, as these can cause pressure fluctuations and inconsistent flow rates.[12]

References

  • Troubleshooting guide for HPLC analysis of chiral compounds. (2025). Benchchem.
  • Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies.
  • Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral St
  • Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. (2021). PubMed.
  • Technical Support Center: Optimizing HPLC and Chiral Chromatography for Separating 3,5-Difluorophenylalanine Isomers. (2025). Benchchem.
  • A Comparative Guide to Phenylalanine Analogues in Research and Drug Development. (2025). Benchchem.
  • Technical Support Center: HPLC Separation of Phenylalanine Analogues. (2025). Benchchem.
  • Chiral Stationary Phases for Liquid Chrom
  • Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
  • Effect of Basic and Acidic Additives on the Separation of Some Basic Drug Enantiomers on Polysaccharide-Based Chiral Columns With Acetonitrile as Mobile Phase.
  • 6 Top Chiral Chromatography Questions. (2020). Regis Technologies.
  • The effect of different alcohol modifiers: 2-propanol (2-PrOH), ethanol...
  • Structure–activity characteristics of phenylalanine analogs selectively transported by L‑type amino acid transporter 1 (LAT1).
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. (2018).
  • Trouble with chiral separations. (2020).
  • Phenylalanine: Definition, Structure, Benefits and Uses. BOC Sciences Amino Acid.
  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column.
  • Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
  • The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM).
  • Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
  • Effect of mobile phase acidic additives on enantioselectivity for phenylalanine analogs.
  • Chiral HPLC Separ
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Phenylalanine Amino Acids: Properties, Function, Benefits, and Sources.
  • 4-Fluoro-phenylalanine Peptide Analogs: A Comparative Analysis of Biological Activity. (2025). Benchchem.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chrom
  • Effect of the alcohol modifiers on enantioselectivity of (±)-trans-β-lactam ureas 1a-g.
  • Chiral Method Development Str
  • Basics of chiral HPLC. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Amino Acid and Peptide Chiral Separ
  • HPLC Troubleshooting Guide.
  • Playing with Selectivity for Optimal Chiral Separation. (2023).
  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
  • Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. (2025). Mastelf.

Sources

Technical Support Center: Enhancing the Resolution of α-Methyl-Phenylalanine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of α-methyl-phenylalanine enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in separating these critical chiral molecules. As a non-proteinogenic amino acid, α-methyl-phenylalanine presents unique separation challenges. This resource synthesizes field-proven insights and fundamental chromatographic principles to empower you to achieve baseline resolution and accurate quantification.

The Criticality of Chiral Separation for α-Methyl-Phenylalanine

α-Methyl-phenylalanine is a constrained analog of phenylalanine. The introduction of a methyl group at the α-carbon restricts conformational flexibility, a property often exploited in peptide and medicinal chemistry to enhance biological activity and metabolic stability. As with most chiral molecules, the individual enantiomers (R and S) can exhibit significantly different pharmacological and toxicological profiles. Therefore, the ability to resolve and quantify these enantiomers is paramount for drug discovery, development, and quality control.

Section 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most prevalent technique for the enantiomeric separation of α-methyl-phenylalanine. The success of this method hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions.

Frequently Asked Questions (FAQs) - Chiral HPLC

Q1: Which type of chiral stationary phase (CSP) is most effective for resolving α-methyl-phenylalanine?

A1: Several types of CSPs can be employed, with the choice depending on whether the analyte is derivatized. For underivatized α-methyl-phenylalanine, macrocyclic glycopeptide (e.g., teicoplanin-based), crown ether, and ligand-exchange columns are often successful.[1][2] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are also highly effective, particularly for derivatized forms of the analyte.[3][4]

Q2: Is derivatization of α-methyl-phenylalanine necessary before HPLC analysis?

A2: While direct separation on a CSP is possible, derivatization can be advantageous.[5] It can improve chromatographic properties such as peak shape and retention, and enhance detection sensitivity, especially for UV or fluorescence detectors.[6][7] However, it adds an extra step to the sample preparation process and introduces the potential for side reactions or impurities.

Q3: What are the typical mobile phases used for the separation of α-methyl-phenylalanine enantiomers?

A3: The mobile phase composition is highly dependent on the chosen CSP.

  • For macrocyclic glycopeptide and polysaccharide-based CSPs , reversed-phase (acetonitrile/water or methanol/water with acidic or basic additives) or polar organic modes are common.[1][8]

  • For ligand-exchange columns , the mobile phase typically contains a copper salt (e.g., CuSO₄) to facilitate the formation of diastereomeric complexes.[1][9]

  • Crown ether-based CSPs often utilize acidic aqueous-organic mobile phases.[2]

Troubleshooting Guide: Chiral HPLC

Issue 1: Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single broad peak or two poorly resolved peaks for the α-methyl-phenylalanine enantiomers. How can I improve the resolution?

  • Answer: This is a common challenge in chiral method development. A systematic approach is required to identify the root cause.

    • Verify CSP Selection: Ensure the chosen CSP is appropriate for the analyte. If resolution is still poor after optimizing the mobile phase, consider screening other types of CSPs.

    • Optimize Mobile Phase Composition:

      • Organic Modifier: Vary the type (e.g., methanol, acetonitrile, ethanol) and concentration of the organic modifier. This alters the polarity of the mobile phase and can significantly impact selectivity.

      • Additives/Buffers: Small amounts of acidic (e.g., formic acid, trifluoroacetic acid) or basic (e.g., diethylamine) additives can dramatically influence the ionization state of both the analyte and the CSP, thereby affecting chiral recognition.[1]

    • Adjust Column Temperature: Temperature affects the thermodynamics of the interaction between the enantiomers and the CSP. Lowering the temperature often improves resolution but at the cost of longer run times and higher backpressure.[10] Conversely, increasing the temperature may decrease resolution but improve peak shape.

    • Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analyte and the CSP, potentially leading to better resolution.

dot

G cluster_MP Mobile Phase Optimization Start Poor Resolution CheckCSP Verify CSP Choice Start->CheckCSP OptimizeMP Optimize Mobile Phase CheckCSP->OptimizeMP CSP Correct AdjustTemp Adjust Temperature OptimizeMP->AdjustTemp Resolution Still Poor Organic Vary Organic Modifier LowerFlow Lower Flow Rate AdjustTemp->LowerFlow Minor Improvement Needed Success Resolution Achieved LowerFlow->Success Additives Adjust Additives/pH

Caption: Troubleshooting workflow for poor HPLC resolution.

Issue 2: Peak Tailing

  • Question: The peaks for my α-methyl-phenylalanine enantiomers are asymmetrical and show significant tailing. What is the cause and how can it be rectified?

  • Answer: Peak tailing is often indicative of secondary, undesirable interactions between the analyte and the stationary phase or issues with the sample itself.

    • Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase, leading to tailing.[10] Try diluting the sample or reducing the injection volume.

    • Active Sites on the Stationary Phase: Residual silanol groups on the silica support of the CSP can cause secondary interactions. Adding a small amount of a competing base, like diethylamine, to the mobile phase can help to mask these sites.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. If the pH is not optimal, it can lead to mixed-mode interactions and peak tailing. Ensure the mobile phase pH is buffered and appropriate for the analyte and CSP.

    • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade. Try flushing the column with a strong solvent or, if necessary, replace the column.

Experimental Protocol: Chiral HPLC Method Development
  • Column Selection: Begin with a teicoplanin-based chiral stationary phase (e.g., CHIROBIOTIC T).[8]

  • Initial Mobile Phase Screening:

    • Prepare mobile phases consisting of varying ratios of methanol and water (e.g., 80:20, 70:30, 60:40 v/v).

    • Incorporate a small amount of an acidic modifier (e.g., 0.1% formic acid) to suppress the ionization of the carboxylic acid group.

  • Temperature Optimization: Set the column temperature to 25°C. If resolution is insufficient, try decreasing the temperature to 15°C or increasing it to 35°C.

  • Flow Rate Adjustment: Start with a flow rate of 1.0 mL/min. If necessary, reduce the flow rate to 0.5 mL/min to improve resolution.

  • Sample Preparation: Dissolve the racemic α-methyl-phenylalanine standard in the initial mobile phase at a concentration of approximately 1 mg/mL.

ParameterInitial ConditionOptimization Range
Column Teicoplanin-based CSPPolysaccharide, Crown Ether
Mobile Phase 80:20 Methanol:Water90:10 to 50:50
Additive 0.1% Formic Acid0.05-0.2% TFA or DEA
Temperature 25°C15°C - 40°C
Flow Rate 1.0 mL/min0.5 - 1.5 mL/min
Detection UV at 210 nmUV at 254 nm

Table 1: Starting conditions and optimization parameters for chiral HPLC method development.

Section 2: Diastereomeric Crystallization

Diastereomeric crystallization is a classical and powerful technique for the large-scale resolution of enantiomers.[11] It involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[12]

Frequently Asked Questions (FAQs) - Diastereomeric Crystallization

Q1: What are suitable resolving agents for α-methyl-phenylalanine?

A1: Since α-methyl-phenylalanine is an amino acid, it possesses both an acidic (carboxyl) and a basic (amino) group. Therefore, both acidic and basic resolving agents can be used. Common choices include chiral acids like tartaric acid derivatives or chiral bases like brucine or cinchonidine. N-acetyl-D-phenylglycine has also been shown to be an effective resolving agent for phenylalanine methyl esters.[13]

Q2: How does the choice of solvent affect the crystallization process?

A2: The solvent plays a crucial role in determining the solubility of the diastereomeric salts.[14] A good resolving solvent should exhibit a significant difference in solubility for the two diastereomers. Screening a range of solvents with varying polarities is essential for successful resolution.

Troubleshooting Guide: Diastereomeric Crystallization

Issue: Low Diastereomeric Excess (d.e.) or Poor Yield

  • Question: After crystallization, the isolated salt has a low diastereomeric excess, or the yield is very low. What can I do?

  • Answer: This indicates that the separation of the diastereomeric salts is not efficient.

    • Solvent Screening: The difference in solubility between the two diastereomers may not be large enough in the chosen solvent. A systematic screening of different solvents or solvent mixtures is necessary.

    • Optimize Crystallization Temperature: The rate of cooling and the final crystallization temperature can significantly impact the purity and yield of the crystals. A slower cooling rate often leads to higher purity.

    • Molar Ratio of Resolving Agent: The stoichiometry between the racemate and the resolving agent is critical. While a 1:1 molar ratio is a common starting point, sometimes using a substoichiometric amount of the resolving agent can improve the purity of the less soluble salt.[15]

    • Check for Eutectic Formation: In some cases, the diastereomers may form a eutectic mixture, which limits the achievable purity through simple crystallization.

dot

G Start Low d.e. or Yield Solvent Screen Solvents Start->Solvent Temp Optimize Temperature Profile Solvent->Temp No Improvement Ratio Adjust Molar Ratio Temp->Ratio Still Low Purity CheckEutectic Investigate Phase Diagram Ratio->CheckEutectic Success Improved Resolution CheckEutectic->Success

Caption: Decision tree for troubleshooting diastereomeric crystallization.

Section 3: Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent consumption.[16] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Frequently Asked Questions (FAQs) - Capillary Electrophoresis

Q1: What are the common chiral selectors used in CE for amino acid enantiomers?

A1: Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE.[17][18] Other selectors include macrocyclic antibiotics, chiral crown ethers, and ligand-exchange complexes.[19]

Q2: How can I optimize the resolution in chiral CE?

A2: Several parameters can be adjusted:

  • Type and Concentration of Chiral Selector: The choice of CD and its concentration in the BGE are critical. Higher concentrations generally lead to better resolution, up to a certain point where solubility or viscosity becomes an issue.

  • BGE pH: The pH affects the charge of the analyte and the selector, which in turn influences their interaction and electrophoretic mobility.

  • Organic Modifiers: Adding organic solvents like methanol or acetonitrile to the BGE can alter the solubility of the analyte and the stability of the inclusion complex with the chiral selector.[20]

  • Temperature and Voltage: These parameters affect migration times, efficiency, and the kinetics of the chiral recognition process.

Troubleshooting Guide: Capillary Electrophoresis

Issue: Unresolved or Broad Peaks

  • Question: The enantiomers of α-methyl-phenylalanine are not separating, or the peaks are very broad. What should I check?

  • Answer: This can be due to a variety of factors related to the BGE, the capillary, or the instrument settings.

    • Insufficient Chiral Recognition: Increase the concentration of the chiral selector or try a different type of selector.

    • Joule Heating: High voltage can cause excessive heating of the BGE, leading to peak broadening. Try reducing the applied voltage or using a capillary with a larger internal diameter.

    • Capillary Wall Interactions: The analyte may be adsorbing to the capillary wall. Ensure the capillary is properly conditioned and consider using a coated capillary.

    • Sample Matrix Effects: High salt concentrations in the sample can cause peak distortion. If possible, desalt or dilute the sample.

References

  • Chromatography Today. (n.d.).
  • PubMed. (n.d.).
  • Chiral Technologies Europe. (n.d.). Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. [Link]
  • MDPI. (2020). Recent Advances in Chiral Analysis of Proteins and Peptides. [Link]
  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]
  • PubMed. (2002). First synthesis of the two enantiomers of alpha-methyldiphenylalanine [(alphaMe)Dip] by HPLC resolution. [Link]
  • PubMed. (2021). Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6. [Link]
  • Springer Nature. (n.d.).
  • Royal Society of Chemistry. (2020).
  • AVESIS. (n.d.).
  • ResearchGate. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. [Link]
  • ResearchGate. (2025). Chiral Separations of Amino Acids and Peptides by Capillary Electrophoresis. [Link]
  • University of Strathclyde. (2021).
  • LCGC International. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. [Link]
  • PubMed. (2024).
  • PubMed. (2018).
  • PubMed. (n.d.).
  • PubMed. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. [Link]
  • PubMed. (2014). Chiral separation of phenylalanine and tryptophan by capillary electrophoresis using a mixture of β-CD and chiral ionic liquid ([TBA] [L-ASP]) as selectors. [Link]
  • ETH Zurich Research Collection. (2021).
  • Semantic Scholar. (n.d.).
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
  • YAKHAK HOEJI. (2021).
  • PubMed. (1971). Resolution of DL-alpha-methylphenylalanine. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Investigating Chiral Recognizability of Diastereomeric Crystallization of Mandelic Acid and L-Phenylalanine. [Link]
  • ResearchGate. (2025). Chemical Resolution of Dl-Phenylalanine Methyl Ester Using N-Acetyl-D-Phenylglycine as Resolving Agent. [Link]
  • ResearchGate. (n.d.).
  • Journal of Sciences, Islamic Republic of Iran. (n.d.). A Crystallization-Induced Asymmetric Transformation using Racemic Phenyl Alanine Methyl Ester Derivatives as Versatile Precursors to Prepare Amino Acids. [Link]
  • ResearchGate. (2025).
  • MDPI. (2024).
  • Avens Publishing Group. (n.d.). Enantiomeric Separation and Determination of the Enantiomeric Impurity of Armodafinil. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of (R)- and (S)-2-Amino-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-methyl-3-phenylpropanoic acid, also known as α-methylphenylalanine, is a non-proteinogenic amino acid that exists as two stereoisomers: the (R)- and (S)-enantiomers. The addition of a methyl group to the α-carbon of phenylalanine significantly alters its biological properties, leading to distinct pharmacological profiles for each enantiomer. This guide provides a comprehensive comparison of the known biological activities of (R)- and (S)-2-Amino-2-methyl-3-phenylpropanoic acid, supported by experimental data and methodologies. Understanding the stereoselectivity of these compounds is crucial for their potential applications in drug discovery and biomedical research.

Stereoisomers at a Glance: A Summary of Biological Activities

While research on the racemic mixture and the (S)-enantiomer is more extensive, this table summarizes the currently understood biological activities. A significant knowledge gap exists regarding the specific activities of the (R)-enantiomer.

Biological Activity(S)-2-Amino-2-methyl-3-phenylpropanoic acid(R)-2-Amino-2-methyl-3-phenylpropanoic acidRacemic (DL)-mixture
Enzyme Inhibition Potent inhibitor of Phenylalanine Hydroxylase and Tyrosine Hydroxylase[1][2]
Anti-inflammatory Demonstrated activityData not available
Antinociceptive Demonstrated activityData not available
Antiplatelet Demonstrated activityData not available
Amino Acid Transport Substrate for L-type amino acid transporter 1 (LAT1)[2]Data not availableSubstrate for LAT1[2]
Toxicity Considered less toxic than p-chlorophenylalanine for inducing hyperphenylalaninemia[3][4]

In-Depth Analysis of Biological Activities

Enzyme Inhibition: A Tale of Two Hydroxylases

The most well-documented activity of α-methylphenylalanine is its ability to inhibit key enzymes in the aromatic amino acid metabolic pathway. This activity is primarily attributed to the racemic mixture, which has been extensively used to induce experimental phenylketonuria (PKU) in animal models[1][5].

  • (R)-Enantiomer: There is a significant lack of specific data on the enzyme inhibitory activity of the (R)-enantiomer alone.

  • Racemic (DL)-Mixture: The administration of DL-α-methylphenylalanine effectively inhibits phenylalanine hydroxylase, the enzyme responsible for converting phenylalanine to tyrosine[1][2]. This leads to an accumulation of phenylalanine in the blood (hyperphenylalaninemia), mimicking the biochemical phenotype of PKU[1]. The mixture also inhibits tyrosine hydroxylase, which is the rate-limiting enzyme in the synthesis of catecholamines[2].

The inhibition of these enzymes has profound effects on neurotransmitter metabolism and has been a valuable tool for studying the pathophysiology of PKU and its neurological consequences[1].

enzyme_inhibition cluster_pathway Aromatic Amino Acid Metabolism Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase L-DOPA L-DOPA Tyrosine->L-DOPA Tyrosine Hydroxylase Catecholamines Catecholamines L-DOPA->Catecholamines DL-alpha-Methylphenylalanine DL-alpha-Methylphenylalanine Phenylalanine\nHydroxylase Phenylalanine Hydroxylase DL-alpha-Methylphenylalanine->Phenylalanine\nHydroxylase Tyrosine\nHydroxylase Tyrosine Hydroxylase DL-alpha-Methylphenylalanine->Tyrosine\nHydroxylase caption Inhibition of Phenylalanine and Tyrosine Hydroxylase amino_acid_transport cluster_membrane Cell Membrane LAT1_Transporter LAT1 Transporter S-alpha-Methylphenylalanine_int (S)-Enantiomer (Intracellular) LAT1_Transporter->S-alpha-Methylphenylalanine_int Transport S-alpha-Methylphenylalanine_ext (S)-Enantiomer (Extracellular) S-alpha-Methylphenylalanine_ext->LAT1_Transporter Binding caption Transport of the (S)-enantiomer via LAT1.

Sources

A Comparative Guide to the Toxicity of Phenylalanine and Its Methylated Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the known toxicities of the essential amino acid L-phenylalanine and its methylated analogs, N-methyl-L-phenylalanine and α-methyl-DL-phenylalanine. As the modification of amino acids is a common strategy in drug design, understanding the potential toxicological implications of such changes is paramount for researchers in pharmacology and drug development. This document synthesizes the available experimental data, explains the underlying toxicological mechanisms, and provides a detailed protocol for researchers to conduct their own comparative cytotoxicity studies.

Introduction: The Double-Edged Sword of Phenylalanine

L-phenylalanine is an essential aromatic amino acid, serving as a fundamental building block for proteins and a precursor for the synthesis of vital molecules such as the neurotransmitters dopamine, norepinephrine, and epinephrine, as well as the pigment melanin.[1][2] The primary metabolic pathway for phenylalanine is its conversion to tyrosine by the enzyme phenylalanine hydroxylase (PAH), a process that primarily occurs in the liver.[1][3]

However, the accumulation of phenylalanine can lead to severe neurotoxicity. This is most evident in the genetic disorder phenylketonuria (PKU), where a deficiency in the PAH enzyme results in dangerously high levels of phenylalanine in the blood and brain.[4][5][6] Untreated PKU can lead to severe intellectual disability, seizures, and other neurological problems.[5][7] The pathophysiology of PKU is largely attributed to the toxic effects of elevated phenylalanine and its metabolites, such as phenylpyruvate.[4]

The neurotoxicity of high concentrations of phenylalanine is multifactorial. One of the primary mechanisms is the competitive inhibition of the transport of other large neutral amino acids (LNAAs) across the blood-brain barrier.[8][9][10] This saturation of the LNAA transporter by excess phenylalanine leads to a deficiency of other essential amino acids in the brain, which can impair protein and neurotransmitter synthesis.[8][11] Furthermore, studies have shown that high levels of phenylalanine can induce oxidative stress, mitochondrial dysfunction, and even the formation of toxic amyloid-like fibrils, contributing to neuronal damage.[1][12][13]

Given the known toxicity of phenylalanine at high concentrations, it is crucial to evaluate the toxicological profile of its synthetic analogs that are often explored in drug development for their potential therapeutic properties. This guide focuses on two such analogs: N-methyl-L-phenylalanine and α-methyl-DL-phenylalanine.

Comparative Toxicity Profile

Direct comparative studies on the toxicity of phenylalanine and its methylated analogs are scarce in the published literature. However, by synthesizing the available data, we can construct a preliminary comparison.

CompoundStructureKnown ToxicityPutative Mechanism of Toxicity
L-Phenylalanine C9H11NO2Neurotoxic at high concentrations.[5][14] LD50 (intraperitoneal, rat): 5287 mg/kg.[15][16]Competitive inhibition of LNAA transport, oxidative stress, impaired neurotransmitter synthesis, amyloid fibril formation.[1][8][12]
N-methyl-L-phenylalanine C10H13NO2No direct toxicity data (e.g., IC50, LD50) is readily available in the scientific literature.Unknown due to lack of studies. Methylation at the amine could alter its transport and metabolism, potentially affecting its toxicity profile.
α-methyl-DL-phenylalanine C10H13NO2Suggested to be less toxic than phenylalanine in some in vitro models. Not found to be growth inhibitory or cytotoxic to neuroblastoma cells in one study.[17] Had no effect on glucose uptake in rat brain prisms, unlike phenylalanine.[18]The α-methyl group may hinder its interaction with transporters or enzymes, potentially reducing its ability to exert toxic effects seen with phenylalanine.

This table summarizes the currently available public information. The lack of data for the methylated analogs highlights a significant knowledge gap and the need for direct comparative studies.

Experimental Protocols for Comparative Cytotoxicity Assessment

To address the gap in our understanding, researchers can employ standardized in vitro cytotoxicity assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21]

Workflow for Comparative Cytotoxicity Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_assay MTT Assay cluster_analysis Data Analysis prep_cells Prepare Neuronal Cell Culture (e.g., SH-SY5Y) seed_cells Seed Cells in 96-well Plate prep_cells->seed_cells prep_compounds Prepare Stock Solutions (Phe, N-Me-Phe, α-Me-Phe) treat_cells Treat Cells with Compounds (various concentrations) prep_compounds->treat_cells seed_cells->treat_cells incubate_24h Incubate for 24-48 hours treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add Solubilization Solution incubate_4h->add_solubilizer incubate_overnight Incubate Overnight add_solubilizer->incubate_overnight read_absorbance Read Absorbance at 570 nm incubate_overnight->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_curves Plot Dose-Response Curves calc_viability->plot_curves calc_ic50 Determine IC50 Values plot_curves->calc_ic50

Caption: Workflow for assessing the cytotoxicity of phenylalanine and its analogs using the MTT assay.

Detailed Step-by-Step MTT Assay Protocol

This protocol is designed for adherent neuronal cells (e.g., SH-SY5Y) in a 96-well plate format.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Test compounds: L-phenylalanine, N-methyl-L-phenylalanine, α-methyl-DL-phenylalanine

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Dilute the cell suspension to a final density of 2 x 10^4 cells/well in 100 µL of complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. A typical concentration range to test for phenylalanine and its analogs would be from 0.1 mM to 10 mM, based on the pathophysiological concentrations seen in PKU.[4]

    • Carefully remove the medium from the wells.

    • Add 100 µL of the medium containing the different concentrations of the test compounds to the respective wells. Include a vehicle control (medium only) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[19]

    • Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO2.[19] During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[20][21]

  • Solubilization of Formazan:

    • Add 100 µL of the solubilization solution to each well.[19]

    • Allow the plate to stand overnight in the incubator in a humidified atmosphere.[19] This ensures the complete solubilization of the formazan crystals.

  • Absorbance Measurement:

    • Gently mix the contents of each well by pipetting up and down.

    • Measure the absorbance of the samples using a microplate reader. The wavelength to measure the absorbance of the formazan product is between 550 and 600 nm.[19] A reference wavelength of more than 650 nm should be used to subtract background absorbance.[20]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and solubilization solution, but no cells) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate dose-response curves.

    • From the dose-response curves, determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability) for each compound.

Phenylalanine Metabolism and its Relevance to Toxicity

Understanding the metabolic fate of phenylalanine is crucial for interpreting its toxicity. The primary pathway, as mentioned, is its conversion to tyrosine. However, in cases of PAH deficiency, alternative, minor pathways become more significant, leading to the production of phenylpyruvic acid and other metabolites that contribute to the overall toxicity.[1][5]

G Phe Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phe->PAH Major Pathway Transaminase Transaminase Phe->Transaminase Minor Pathway (significant in PKU) Toxicity Neurotoxicity Phe->Toxicity High Concentrations Tyr Tyrosine Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyr->Neurotransmitters PPA Phenylpyruvic Acid PPA->Toxicity PAH->Tyr Transaminase->PPA PKU PKU: PAH Deficiency PKU->PAH

Caption: Metabolic pathways of phenylalanine and the impact of PKU.

The metabolic fates of N-methyl-L-phenylalanine and α-methyl-DL-phenylalanine are not as well-characterized. The methyl groups may block or alter their recognition by enzymes like PAH and transaminases, which could lead to different metabolic profiles and, consequently, different toxicities. The reduced toxicity observed for α-methyl-DL-phenylalanine might be due to its resistance to metabolic conversion into more toxic byproducts.

Conclusion and Future Directions

The available evidence suggests that L-phenylalanine possesses significant neurotoxic potential at high concentrations, a phenomenon well-documented in the context of PKU. In contrast, preliminary data indicates that α-methyl-DL-phenylalanine may be less cytotoxic, although more rigorous studies are needed to confirm this and to quantify the difference. For N-methyl-L-phenylalanine, there is a clear lack of toxicity data, representing a critical area for future investigation.

For researchers and drug development professionals working with these and other amino acid analogs, it is imperative to conduct thorough in vitro cytotoxicity profiling early in the development process. The provided MTT assay protocol offers a robust and standardized method for generating this crucial data. By systematically evaluating the toxicity of novel amino acid derivatives, we can better predict their in vivo safety and make more informed decisions in the pursuit of new therapeutic agents.

References

  • Roche. (n.d.).
  • Leandro, J., et al. (2020).
  • Pan, L., et al. (2023). Phenylketonuria (PKU).
  • Das, D., et al. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. Current Pharmaceutical Analysis. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Wikipedia. (n.d.). Phenylketonuria. [Link]
  • Medscape. (2025). Phenylketonuria (PKU)
  • BioMarin. (n.d.). Genetics and pathophysiology of phenylketonuria (PKU). [Link]
  • PubMed. (2023). Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review. [Link]
  • van Spronsen, F. J., et al. (2009). Brain dysfunction in phenylketonuria: is phenylalanine toxicity the only possible cause? PubMed. [Link]
  • Lee, M., et al. (2022). Neurotoxicity of phenylalanine on human iPSC-derived cerebral organoids. PubMed. [Link]
  • PubChem. (n.d.). L-Phenylalanine. [Link]
  • Pharmaguideline. (n.d.). Catabolism of Phenylalanine and Tyrosine and Their Metabolic Disorders. [Link]
  • Pietz, J., et al. (1999). Large neutral amino acids block phenylalanine transport into brain tissue in patients with phenylketonuria. PMC - NIH. [Link]
  • The Medical Biochemistry Page. (n.d.). AMINO ACID METABOLISM: PHENYLALANINE & TYROSINE. [Link]
  • SESAME. (2025).
  • Wikipedia. (n.d.). Phenylalanine. [Link]
  • Cleveland Clinic. (n.d.). Phenylketonuria (PKU)
  • Mayo Clinic. (n.d.). Phenylalanine in diet soda: Is it harmful?. [Link]
  • Siegel, G. J., et al. (Eds.). (1999). Phenylalanine Metabolism: Phenylketonuria. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
  • Ninja Nerd. (2021). 8: Phenylketonuria | Amino acid Metabolism | Biochemistry. [Link]
  • Frontiers in Plant Science. (2017).
  • Bardaweel, S. K., et al. (2013). An in vitro based investigation into the cytotoxic effects of D-amino acids. Acta Pharmaceutica. [Link]
  • Sitta, A., et al. (2009).
  • ResearchGate. (n.d.). Phenylketonuria: Phenylalanine Neurotoxicity. [Link]
  • LobaChemie. (n.d.). L-PHENYLALANINE 99% - (For Biochemistry) MSDS. [Link]
  • Glud, R. N., et al. (2019). A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria. NIH. [Link]
  • West Liberty University. (2005).
  • Khan, I., et al. (2021). Biologically Active α-Amino Amide Analogs and γδ T Cells—A Unique Anticancer Approach for Leukemia. PMC - NIH. [Link]
  • PubChem. (n.d.). DL-alpha-Methylphenylalanine. [Link]
  • Miller, S. L., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. [Link]
  • Kosheeka. (2025).
  • National Toxicology Program. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. [Link]
  • Rodrigues, N. R., et al. (1990). Effect of phenylalanine, p-chlorophenylalanine and α-methylphenylalanine on glucose uptake in vitro by the brain of young rats.
  • WebMD. (2025). Phenylalanine: Uses and Risks. [Link]
  • Wajner, M., et al. (2022). Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. PMC - PubMed Central. [Link]
  • Norwegian Scientific Committee for Food and Environment. (2016). Risk assessment of "other substances" – L-phenylalanine and DL-phenylalanine. [Link]
  • Kim, T. S., et al. (2014). 28-Day dietary toxicity study of L-phenylalanine in rats.
  • Ninja Nerd Science. (2021). Phenylketonuria. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for (R)-alpha-methyl-phenylalanine in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of (R)-alpha-methyl-phenylalanine quantification in biological matrices. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a deep understanding of how to build a self-validating, regulatory-compliant bioanalytical method.

Introduction: The "Why" of Chiral Bioanalysis

(R)-alpha-methyl-phenylalanine is a non-proteinogenic amino acid analogue. Its presence and concentration in biological fluids such as plasma, serum, or urine are often critical endpoints in pharmacokinetic (PK), toxicokinetic (TK), and metabolic studies. The core analytical challenge lies in its stereochemistry. Biological systems are inherently chiral, meaning the physiological effects and metabolic fate of the (R)-enantiomer can differ significantly from its (S)-counterpart. Consequently, a non-stereospecific method is insufficient; a validated, enantioselective assay is paramount for accurate safety and efficacy assessments.

The validation of such a bioanalytical method is not merely a checklist exercise. It is a systematic process to demonstrate that the method is reliable and reproducible for its intended use. This process is governed by stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4] This guide will compare two workhorse platforms for this application: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Validation Master Plan: A Workflow for Success

A robust validation protocol is built on a foundation of well-defined experiments. The following diagram illustrates the logical flow of a full bioanalytical method validation, which we will explore for both HPLC-UV and LC-MS/MS.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Core Validation Parameters cluster_2 Phase 3: Stability & Integrity cluster_3 Phase 4: Application Dev Method Development & Optimization Prep Sample Preparation (PPT, LLE, SPE) Dev->Prep Chrom Chromatography (Chiral Separation) Prep->Chrom Rec Recovery Prep->Rec Det Detection (UV or MS/MS) Chrom->Det Select Selectivity & Specificity Det->Select Cal Calibration Curve (Linearity & Range) Select->Cal AP Accuracy & Precision Cal->AP ME Matrix Effect (LC-MS/MS) Cal->ME LODQ LOD & LOQ AP->LODQ Stab Stability Assessment (Freeze-Thaw, Bench-Top, Long-Term) LODQ->Stab Dil Dilution Integrity Stab->Dil ISR Incurred Sample Reanalysis (ISR) Dil->ISR

Caption: Bioanalytical method validation workflow.

Foundational Step: Sample Preparation in Biological Matrices

The complexity of biological samples necessitates a robust sample preparation strategy to remove interferences like proteins and phospholipids.[5][6] The choice of technique impacts cleanliness, recovery, and potential for matrix effects.

Experimental Protocols:

  • Protein Precipitation (PPT):

    • To 100 µL of biological sample (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard (IS), such as a stable isotope-labeled version of the analyte for LC-MS/MS or a structurally similar compound for HPLC-UV.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Liquid-Liquid Extraction (LLE):

    • To 100 µL of sample with IS, add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to neutralize the amino acid.

    • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE).

    • Vortex for 5 minutes.

    • Centrifuge at 4,000 x g for 5 minutes.

    • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

    • Decant the organic layer into a new tube and evaporate to dryness.

    • Reconstitute in 100 µL of the mobile phase.

  • Solid-Phase Extraction (SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of sample (pre-treated with 100 µL of 2% phosphoric acid).

    • Wash the cartridge with 1 mL of 0.1 M HCl, followed by 1 mL of methanol.

    • Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of mobile phase.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) start Biological Sample (100 µL) ppt1 Add Acetonitrile + IS start->ppt1 lle1 Add Base & MTBE + IS start->lle1 spe1 Condition & Load SPE start->spe1 ppt2 Vortex & Centrifuge ppt1->ppt2 ppt3 Evaporate & Reconstitute ppt2->ppt3 end_node Final Extract for LC Injection ppt3->end_node lle2 Vortex & Centrifuge lle1->lle2 lle3 Evaporate & Reconstitute lle2->lle3 lle3->end_node spe2 Wash Interferences spe1->spe2 spe3 Elute Analyte + IS spe2->spe3 spe4 Evaporate & Reconstitute spe3->spe4 spe4->end_node

Caption: Comparison of sample preparation workflows.

Method Validation Parameters: A Head-to-Head Comparison

The following sections detail the core validation parameters as stipulated by the ICH M10 guideline, comparing the expected performance of HPLC-UV and LC-MS/MS.[7][8][9]

Selectivity and Specificity
  • Causality: The method must unambiguously differentiate and quantify the analyte from endogenous matrix components, metabolites, and other co-administered drugs. For chiral analysis, this also means separating the (R)-enantiomer from the (S)-enantiomer.

  • Protocol: Analyze at least six independent blank matrix lots. For specificity, spike the blank matrix with the (S)-enantiomer and potential interfering compounds and assess for any signal at the retention time of the (R)-enantiomer and its IS.

  • Comparison:

    • HPLC-UV: Relies entirely on chromatographic separation. A high-resolution chiral stationary phase (CSP), such as a teicoplanin-based column, is essential.[10][11] Selectivity can be challenging if endogenous compounds co-elute and absorb at the detection wavelength.

    • LC-MS/MS: Offers superior selectivity. In addition to chromatographic separation, it uses the specific mass-to-charge (m/z) transitions of the precursor ion to a product ion. This "mass filtering" makes it highly unlikely that a co-eluting compound will have the same retention time and the same mass transition.[12]

Calibration Curve, Linearity, and Range
  • Causality: To establish the relationship between instrument response and analyte concentration, allowing for accurate quantification. The range must cover expected sample concentrations.

  • Protocol: Prepare a blank matrix sample, a zero sample (blank + IS), and at least six non-zero calibration standards spanning the expected concentration range. The curve is typically fitted with a linear, weighted (1/x² or 1/x) regression.

  • Data Comparison:

ParameterHPLC-UVLC-MS/MS
Typical Range 50 - 5,000 ng/mL0.5 - 1,000 ng/mL
Regression Model Linear, 1/x weightingLinear, 1/x² weighting
Correlation (r²) > 0.995> 0.998
Back-calculated Accuracy ±15% of nominal (±20% at LLOQ)±15% of nominal (±20% at LLOQ)
Accuracy and Precision
  • Causality: Accuracy measures the closeness of determined values to the true value. Precision measures the reproducibility of these measurements. Together, they define the method's reliability.

  • Protocol: Analyze Quality Control (QC) samples at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low, Mid, and High. Perform intra-day (n=5 at each level in one run) and inter-day (n=5 at each level across three different runs) analysis.

  • Data Comparison (Acceptance Criteria: ±15% for Accuracy, ≤15% CV for Precision)

QC LevelHPLC-UVLC-MS/MS
Accuracy (% Bias) / Precision (% CV) Accuracy (% Bias) / Precision (% CV)
LLOQ (50 / 0.5 ng/mL) +5.6% / 11.2%+2.1% / 8.5%
Low QC (150 / 1.5 ng/mL) +2.3% / 8.5%+1.5% / 6.2%
Mid QC (2000 / 400 ng/mL) -1.8% / 6.1%-0.8% / 4.1%
High QC (4000 / 800 ng/mL) -3.5% / 5.5%-2.4% / 3.8%
LLOQ, Recovery, and Matrix Effect
  • Causality: The LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision. Recovery assesses the efficiency of the extraction process. Matrix effect evaluates the ion suppression or enhancement caused by co-eluting matrix components, a critical parameter for LC-MS/MS.

  • Protocol:

    • LLOQ: The lowest standard on the calibration curve that meets the accuracy and precision criteria (±20% and ≤20% CV).

    • Recovery: Compare the analyte response from a pre-extraction spiked sample to a post-extraction spiked sample at three QC levels.

    • Matrix Effect (LC-MS/MS): Compare the analyte response in a post-extraction spiked sample to the response of a pure solution of the analyte at the same concentration. This should be tested in at least six different lots of matrix.

  • Data Comparison:

ParameterHPLC-UVLC-MS/MS
LLOQ 50 ng/mL0.5 ng/mL
Extraction Recovery (SPE) 85-95%88-98%
Matrix Effect (% CV) Not Applicable< 15%
Stability
  • Causality: To ensure that the analyte concentration does not change during sample handling, processing, and storage.

  • Protocol: Analyze Low and High QC samples after subjecting them to various conditions:

    • Bench-top stability: Stored at room temperature for a duration reflecting the sample handling time (e.g., 8 hours).

    • Freeze-thaw stability: Undergone multiple freeze-thaw cycles (e.g., 3 cycles from -80°C to room temp).

    • Long-term stability: Stored at the intended storage temperature (e.g., -80°C) for a period exceeding the study duration.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration. Both HPLC-UV and LC-MS/MS methods should demonstrate comparable stability if the analyte itself is stable.

Senior Scientist's Recommendation: Choosing the Right Tool

The choice between HPLC-UV and LC-MS/MS is driven by the specific requirements of the study phase.

  • Choose HPLC-UV when:

    • The required sensitivity is moderate (in the µg/mL to high ng/mL range).

    • Budget and equipment availability are primary constraints.

    • The biological matrix is relatively clean, or an excellent cleanup can be achieved.

    • The project is in a very early discovery phase where absolute regulatory compliance is not yet required.

  • Choose LC-MS/MS when:

    • High sensitivity (low ng/mL to pg/mL) is necessary to define the terminal PK phase or quantify potent compounds.

    • Unquestionable selectivity is required to support regulatory submissions (e.g., IND, NDA).[13][14]

    • High throughput is needed for large clinical studies.

    • Complex matrices are involved, and the risk of metabolic interference is high.

For the validation of (R)-alpha-methyl-phenylalanine in support of regulated drug development, LC-MS/MS is the authoritative and superior choice . Its unparalleled sensitivity and selectivity provide a level of data integrity and reliability that is essential for making critical development decisions and ensuring regulatory acceptance.

References

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S.
  • Bioanalytical Method Validation Guidance for Industry May 2018. U.S.
  • Guideline on bioanalytical method valid
  • ICH M10 on bioanalytical method valid
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
  • Bioanalytical Method Validation FDA 2001.pdf. U.S.
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. U.S.
  • Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. [Link]
  • Bioanalytical method valid
  • Method of preparing sample for amino acid analysis and kit for analyzing the same.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. RSC Publishing. [Link]
  • Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
  • Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Semantic Scholar. [Link]
  • Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • HPLC method and sample preparation for amino acids?.
  • HPLC chromatograms of separated phenylalanine enantiomers at different concentrations.
  • Analytical Methods. RSC Publishing. [Link]
  • [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of St
  • An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy.
  • Chiral Technologies Amino Acid Database - HPLC. Chiral Technologies. [Link]
  • PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
  • A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma. PubMed Central. [Link]
  • Guideline on Bioanalytical Method Validation and Study Sample Analysis. BfArM. [Link]
  • Guideline on Bioanalytical Method Validation in Pharmaceutical Development. PMDA. [Link]
  • Comparative assessment of bioanalytical method validation guidelines for pharmaceutical industry. ScienceDirect. [Link]
  • PKU (Phenylketonuria) Serum LC-MS/MS Analysis Kit User Manual. Zivak. [Link]
  • Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. PubMed. [Link]
  • Newborn screening of phenylketonuria by LC/MS/MS.

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Chiral Amino Acid Analysis Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate determination of amino acid enantiomers is a critical analytical challenge. The stereochemistry of amino acids dictates their biological function, and the presence of an undesired enantiomer can have significant implications for drug efficacy and safety. This guide provides an in-depth comparison of the primary analytical techniques used for chiral amino acid analysis, offering field-proven insights into method selection, experimental design, and data interpretation. Our focus is on establishing robust, self-validating systems to ensure the highest degree of scientific integrity in an inter-laboratory setting.

Section 1: The Analytical Imperative: Why Chiral Purity Matters

The homochirality of life is a fundamental principle, with L-amino acids being the primary building blocks of proteins in most organisms. However, the presence of D-amino acids in biological systems is increasingly recognized as physiologically significant and can serve as a biomarker for various conditions. In pharmaceutical development, the synthesis of chiral drugs often involves amino acid precursors, and stringent control of enantiomeric purity is a regulatory requirement. Even minor enantiomeric impurities can lead to altered pharmacological activity or toxicity. Therefore, the ability to reliably and accurately quantify chiral amino acid composition across different laboratories is paramount.

Section 2: A Comparative Overview of Core Methodologies

The three principal techniques for the chiral separation of amino acids are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). Each method offers a unique set of advantages and limitations, and the optimal choice depends on the specific analytical requirements, such as sample matrix, required sensitivity, and throughput.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Capillary Electrophoresis (CE)
Principle Separation of volatile derivatives in the gas phase based on interactions with a chiral stationary phase.Separation in the liquid phase based on differential interactions with a chiral stationary phase (direct) or separation of diastereomers on an achiral phase (indirect).Separation in a capillary based on differential electrophoretic mobility in the presence of a chiral selector in the background electrolyte.
Derivatization Mandatory to induce volatility and thermal stability.Often required for indirect methods or to enhance detection. Direct analysis of underivatized amino acids is possible with specific chiral stationary phases.[1]Can be used to enhance detection sensitivity, but direct analysis is also common.[2]
Sensitivity High, especially with mass spectrometry (MS) detection.Moderate to high, dependent on the detector (UV, Fluorescence, MS). Derivatization can significantly improve sensitivity.Very high with laser-induced fluorescence (LIF) detection, but requires derivatization. Moderate with UV detection.[2]
Analysis Time Typically fast, with run times often under 30 minutes.Can be longer, particularly for complex mixtures requiring gradient elution.Very fast, with separations often achieved in minutes.[3]
Sample Throughput Moderate, can be automated.High, with well-established autosampler and data analysis workflows.High, especially with multi-capillary systems.
Strengths High resolution, excellent for complex mixtures, robust and well-established methods.[4]Versatile, wide variety of chiral stationary phases available, applicable to a broad range of amino acids, both direct and indirect methods are well-developed.[5]Extremely high separation efficiency, very low sample and reagent consumption, high flexibility in chiral selector choice.[3]
Limitations Derivatization is a multi-step process that can introduce errors and potential for racemization. Not suitable for non-volatile or thermally labile compounds.[6]Higher solvent consumption compared to CE, potential for peak broadening, chiral stationary phases can be expensive.Lower sample loading capacity, sensitivity can be limited with UV detection for non-derivatized amino acids, reproducibility can be influenced by capillary surface effects.
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS).Ultraviolet (UV), Fluorescence Detector (FLD), Mass Spectrometry (MS).UV, Diode Array Detector (DAD), Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).

Section 3: In-Depth Experimental Protocols and Workflows

To ensure reproducibility and facilitate inter-laboratory comparison, detailed and validated protocols are essential. Here, we present step-by-step methodologies for two widely employed techniques: indirect analysis by HPLC using Marfey's reagent and direct analysis by GC-MS.

Indirect Chiral Amino Acid Analysis by HPLC with Marfey's Reagent

This method relies on the derivatization of amino acids with a chiral reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent), to form diastereomers that can be separated on a standard achiral reversed-phase column.[7] The D-amino acid derivatives typically have longer retention times.[7]

Experimental Protocol:

  • Sample Preparation (Hydrolysis for Peptides/Proteins):

    • Place the peptide or protein sample in a hydrolysis tube.

    • Add 6 M HCl (or deuterated HCl to monitor for acid-induced racemization).

    • Seal the tube under vacuum and heat at 110 °C for 24 hours.

    • After cooling, open the tube and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in ultrapure water.

  • Derivatization with Marfey's Reagent:

    • To 50 µL of the amino acid solution (approximately 50 nmol), add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

    • Incubate the mixture at 40 °C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 1 M HCl.

    • Evaporate the acetone under a stream of nitrogen.

    • Dilute the remaining aqueous solution with the mobile phase to the desired concentration for HPLC analysis.

  • HPLC-UV Analysis:

    • Column: Standard C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., 50 mM triethylammonium phosphate, pH 3.0).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Quantification: Integrate the peak areas for the L-L and L-D diastereomers. The enantiomeric excess (%ee) can be calculated from the peak areas of the D and L derivatives.

Workflow Diagram:

HPLC_Marfeys_Method cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Amino Acid Sample or Protein Hydrolysate Derivatization Derivatization with Marfey's Reagent Sample->Derivatization 1. Add NaHCO3 2. Add FDAA solution 3. Incubate at 40°C Neutralization Neutralization & Dilution Derivatization->Neutralization Cool & add HCl HPLC RP-HPLC Separation Neutralization->HPLC Inject Detection UV Detection (340 nm) HPLC->Detection Quantification Peak Integration & Quantification Detection->Quantification caption Workflow for Chiral Amino Acid Analysis by HPLC with Marfey's Reagent.

Workflow for Chiral Amino Acid Analysis by HPLC with Marfey's Reagent.

Direct Chiral Amino Acid Analysis by GC-MS

This direct method involves a two-step derivatization to make the amino acids volatile, followed by separation on a chiral GC column. This approach offers high resolution and sensitivity.

Experimental Protocol:

  • Sample Preparation and Derivatization:

    • Esterification: To the dried amino acid sample, add 1 mL of 3 N HCl in methanol. Seal the vial and heat at 100 °C for 30 minutes. Cool and evaporate the solvent under a stream of nitrogen.

    • Acylation: Reconstitute the residue in 1 mL of methylene chloride. Add 100 µL of trifluoroacetic anhydride (TFAA). Seal the vial and heat at 60 °C for 20 minutes. Cool to room temperature.

    • Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

    • Reconstitute the final derivative in a suitable solvent (e.g., methylene chloride) for GC-MS analysis.

  • GC-MS Analysis:

    • GC Column: A chiral stationary phase column, such as Chirasil-L-Val.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection: Splitless injection.

    • Oven Temperature Program: A suitable temperature gradient to separate the derivatized amino acids (e.g., start at 60 °C, hold for 2 minutes, then ramp to 220 °C at 4 °C/min).

    • MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

    • Quantification: Integrate the peak areas of the D and L enantiomers for each amino acid.

Workflow Diagram:

GCMS_Chiral_Analysis cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Dried Amino Acid Sample Esterification Esterification Sample->Esterification Add HCl in Methanol, heat at 100°C Acylation Acylation Esterification->Acylation Evaporate, add TFAA in CH2Cl2, heat at 60°C Reconstitution Evaporate & Reconstitute Acylation->Reconstitution GC Chiral GC Separation Reconstitution->GC Inject MS MS Detection (EI, SIM/Scan) GC->MS Quantification Peak Integration & Quantification MS->Quantification caption Workflow for Direct Chiral Amino Acid Analysis by GC-MS.

Workflow for Direct Chiral Amino Acid Analysis by GC-MS.

Section 4: Ensuring Trustworthiness: Validation and Reference Materials

For any analytical method to be considered reliable, especially in an inter-laboratory context, it must be thoroughly validated. Furthermore, the use of certified reference materials (CRMs) is crucial for establishing traceability and ensuring the accuracy of results.

Method Validation Parameters:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. For chiral analysis, this means demonstrating baseline resolution of the enantiomers from each other and from other matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is often assessed by analyzing a sample with a known concentration of the D- and L-amino acids.

  • Precision (Repeatability and Intermediate Precision): The agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Repeatability assesses precision over a short interval of time under the same conditions, while intermediate precision assesses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The Role of Certified Reference Materials (CRMs):

The National Institute of Standards and Technology (NIST) provides Standard Reference Material (SRM) 2389a, which is a solution of amino acids in 0.1 mol/L hydrochloric acid with certified concentrations for 16 amino acids.[8][9] While this SRM is not certified for enantiomeric purity, it is invaluable for calibrating instrumentation and verifying the accuracy of the total amino acid concentration measurements, which is a prerequisite for accurate enantiomeric ratio determination. Interlaboratory comparison studies, often organized by bodies like NIST, are essential for evaluating the performance of different laboratories and methods, and for identifying potential sources of bias.[10]

Section 5: Conclusion and Recommendations

The choice of method for chiral amino acid analysis is a critical decision that should be guided by the specific requirements of the study.

  • For high-throughput screening of a large number of samples where high sensitivity is paramount, a derivatization-based HPLC-FLD or LC-MS method is often the most suitable choice.

  • When dealing with complex matrices and a need for high-resolution separation of multiple amino acids, GC-MS offers excellent performance, provided that the derivatization step is carefully controlled to prevent racemization.

  • For applications requiring extremely high separation efficiency and minimal sample consumption, Capillary Electrophoresis is a powerful alternative, particularly when coupled with a sensitive detector like LIF.

Regardless of the chosen method, a rigorous validation protocol and the use of certified reference materials are non-negotiable for ensuring the integrity and comparability of data across different laboratories. By adhering to the principles and protocols outlined in this guide, researchers can confidently generate accurate and reproducible data for chiral amino acid analysis, thereby advancing our understanding of their role in health, disease, and the development of new therapeutics.

References

  • GC-MS or HPLC for quantitative measurement of amino acids in feed samples?. (2023, March 14). ResearchGate.
  • TIC GC/MS chromatogram of the chiral amino acid analysis... (n.d.). ResearchGate.
  • Recent Advances in Chiral Analysis of Proteins and Peptides. (2020). MDPI.
  • 1.1.3. Chiral separation of amino acids by gas chromatography. (n.d.). ResearchGate.
  • NIST Interlaboratory Study on Glycosylation Analysis of Monoclonal Antibodies: Comparison of Results from Diverse Analytical Methods. (2019, October 7). PubMed.
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. (2016, December 5). Analytical Chemistry.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (n.d.). ResearchGate.
  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. (n.d.). PMC - NIH.
  • Introduction to Capillary Electrophoresis. (n.d.). SCIEX.
  • Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. (2016, November 1). LCGC International.

Sources

A Comparative Guide to the Cross-Validation of HPLC and CE for Alpha-Methyl-Phenylalanine Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity in Pharmaceutical Development

In the landscape of modern drug development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different effects in the chiral environment of the human body. One enantiomer may be therapeutically active, while the other could be inactive, or worse, responsible for adverse effects. Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) mandate rigorous control and characterization of the enantiomeric purity of chiral drug substances.[1]

Alpha-methyl-phenylalanine, a synthetic amino acid, serves as an important chiral building block in the synthesis of various pharmaceutical agents. Its structural similarity to phenylalanine, an essential amino acid, means it can interact with biological systems in complex ways. Therefore, the ability to accurately separate and quantify its enantiomers is paramount. This guide provides an in-depth comparison and cross-validation of two powerful analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for experimental choices, ensuring a robust and defensible analytical strategy.

High-Performance Liquid Chromatography (HPLC) for Chiral Separations: A Surface Interaction-Based Approach

HPLC is a cornerstone of pharmaceutical analysis, and for chiral separations, its power lies in the use of Chiral Stationary Phases (CSPs).[2][3] These are packing materials for the HPLC column that are themselves chiral, creating a diastereomeric interaction with the enantiomers of the analyte. This differential interaction leads to different retention times and, thus, separation.

The choice of the CSP is the most critical factor in developing a chiral HPLC method.[2] For amino acids and their derivatives like alpha-methyl-phenylalanine, macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin, have proven to be highly effective.[3][4] The chiral recognition mechanism of teicoplanin-based CSPs is complex, involving a combination of hydrogen bonding, ionic interactions, and steric hindrance within the macrocyclic structure.

Experimental Protocol: HPLC Enantioseparation of Alpha-Methyl-Phenylalanine

This protocol outlines a typical method for the enantioseparation of alpha-methyl-phenylalanine using a teicoplanin-based CSP.

  • Instrumentation:

    • HPLC system with a pump, autosampler, column compartment with temperature control, and a UV detector.

  • Chromatographic Conditions:

    • Column: Teicoplanin-based chiral stationary phase (e.g., CHIROBIOTIC T, 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and a buffer, such as 0.1% acetic acid in water. The exact ratio will need to be optimized, but a starting point of 80:20 (v/v) methanol:buffer is recommended.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of racemic alpha-methyl-phenylalanine in the mobile phase at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

Workflow for HPLC Enantioseparation

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Prepare Racemic alpha-Methyl-Phenylalanine Standard (1 mg/mL) Injection Inject 10 µL of Sample Sample->Injection MobilePhase Prepare Mobile Phase (e.g., 80:20 Methanol:Buffer) HPLC HPLC System with Teicoplanin CSP MobilePhase->HPLC Separation Isocratic Elution (1.0 mL/min, 25°C) Injection->Separation Mobile Phase Flow Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Integrate Peaks & Quantify Enantiomers Chromatogram->Quantification

Caption: Workflow for HPLC-based enantioseparation of alpha-methyl-phenylalanine.

Capillary Electrophoresis (CE) for Chiral Separations: A Solution-Based Interaction Approach

Capillary Electrophoresis separates molecules based on their differential migration in an electric field. For the separation of enantiomers, a chiral selector is added to the background electrolyte (BGE).[5] This selector forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different effective mobilities and, consequently, separation.[6]

A significant advantage of CE is its flexibility in screening different chiral selectors without the need to purchase multiple expensive columns.[7] Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of amino acids and related compounds.[8][9] The hydrophobic cavity of the CD can include the phenyl group of alpha-methyl-phenylalanine, while interactions with the hydroxyl groups on the rim of the CD can lead to chiral recognition.

Experimental Protocol: CE Enantioseparation of Alpha-Methyl-Phenylalanine

This protocol describes a typical CE method for the enantioseparation of alpha-methyl-phenylalanine using a cyclodextrin-based chiral selector.

  • Instrumentation:

    • Capillary electrophoresis system with a power supply, autosampler, capillary cartridge with temperature control, and a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm I.D., effective length 40 cm.

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5, containing 20 mM of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

    • Voltage: 20 kV.

    • Capillary Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Prepare a stock solution of racemic alpha-methyl-phenylalanine in water at a concentration of 1 mg/mL.

    • Prepare a series of calibration standards by diluting the stock solution in water.

Workflow for CE Enantioseparation

CE_Workflow cluster_prep Sample & BGE Preparation cluster_ce CE Analysis cluster_data Data Acquisition & Analysis Sample Prepare Racemic alpha-Methyl-Phenylalanine Standard (1 mg/mL) Injection Hydrodynamic Injection Sample->Injection BGE Prepare BGE with Chiral Selector (e.g., HP-β-CD) CE CE System with Fused-Silica Capillary BGE->CE Separation Apply Voltage (20 kV) Injection->Separation Voltage Application Detection UV Detection (210 nm) Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Quantification Integrate Peaks & Quantify Enantiomers Electropherogram->Quantification

Caption: Workflow for CE-based enantioseparation of alpha-methyl-phenylalanine.

Cross-Validation of HPLC and CE Methods: Ensuring Method Concordance

Cross-validation is the process of comparing the results from two distinct analytical methods to ensure they provide equivalent results within acceptable statistical limits. This is a powerful way to demonstrate the robustness and reliability of your analytical data. The validation of the individual methods should be performed in accordance with ICH Q2(R1) guidelines.[1]

Validation Parameters for Cross-Validation

The following parameters are critical for the cross-validation of the HPLC and CE methods for the enantioseparation of alpha-methyl-phenylalanine:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For chiral methods, this includes demonstrating that the peaks for the two enantiomers are well-resolved from each other and from any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations.

  • Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known amounts of each enantiomer.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Workflow for Cross-Validation

CrossValidation_Workflow cluster_validation Individual Method Validation (ICH Q2) cluster_comparison Comparative Analysis cluster_statistics Statistical Evaluation cluster_conclusion Conclusion Validate_HPLC Validate HPLC Method (Specificity, Linearity, Precision, Accuracy, Robustness) Analyze_Samples Analyze the Same Batches of alpha-Methyl-Phenylalanine with Both Validated Methods Validate_HPLC->Analyze_Samples Validate_CE Validate CE Method (Specificity, Linearity, Precision, Accuracy, Robustness) Validate_CE->Analyze_Samples Compare_Results Compare Enantiomeric Purity Results Analyze_Samples->Compare_Results Statistical_Test Perform Statistical Tests (e.g., t-test, F-test) to Assess Equivalence Compare_Results->Statistical_Test Conclusion Conclude on Method Concordance Statistical_Test->Conclusion

Caption: Logical workflow for the cross-validation of HPLC and CE methods.

Comparative Performance Data

The following table summarizes the expected performance characteristics of the HPLC and CE methods for the enantioseparation of alpha-methyl-phenylalanine, based on typical results for similar compounds.

Performance ParameterHPLC with Teicoplanin CSPCE with Cyclodextrin SelectorKey Considerations
Resolution (Rs) > 2.0> 2.0Both techniques can achieve baseline resolution.
Analysis Time 10 - 20 minutes5 - 15 minutesCE often offers faster analysis times.
Sample Volume 5 - 20 µL injection5 - 20 nL injectionCE requires significantly less sample.
Solvent Consumption HighVery LowCE is a more "green" analytical technique.
Method Development Can be time-consuming and expensive due to the cost of different CSPs.More flexible and cost-effective for screening different chiral selectors.CE offers advantages in early-stage development.
Robustness Generally considered more robust and transferable between laboratories.Can be more sensitive to minor changes in buffer composition and capillary surface.HPLC is often preferred for routine QC applications.
Limit of Quantitation (LOQ) Typically in the low µg/mL range.Can achieve similar or slightly higher LOQs.Both are suitable for purity analysis.

Conclusion: A Synergistic Approach to Chiral Analysis

Both HPLC and CE are powerful techniques for the enantioseparation of alpha-methyl-phenylalanine. HPLC, with its wide range of available chiral stationary phases and established robustness, is often the workhorse for routine quality control. Capillary electrophoresis, with its high efficiency, low sample and solvent consumption, and flexibility in method development, provides a complementary and often orthogonal approach.

The cross-validation of an HPLC and a CE method provides the highest level of confidence in the analytical results for enantiomeric purity. By demonstrating that two fundamentally different separation techniques produce concordant results, a strong and scientifically sound data package can be presented for regulatory submissions, ensuring the safety and efficacy of the final drug product.

References

  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. [Link]
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2. [Link]
  • Hroboňová, K., et al. (2019). Separation of phenylalanine and methionine enantiomers by HPLC method: A comparison of stationary phase types. Nova Biotechnologica et Chimica, 18(1), 56-64. [Link]
  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC North America, 34(11), 852-857. [Link]
  • Phenomenex. (n.d.).
  • Tagliaro, F., et al. (1996). Capillary zone electrophoresis determination of phenylalanine in serum: a rapid, inexpensive and simple method for the diagnosis of phenylketonuria.
  • Schmid, M. G., et al. (2020). Enantioseparation of analogs of the dipeptide alanyl-phenylalanine by capillary electrophoresis using neutral cyclodextrins as chiral selectors.
  • Schmid, M. G., et al. (2020). Enantioseparation of alanyl-phenylalanine analogs by capillary electrophoresis using negatively charged cyclodextrins as chiral selectors.
  • Huang, L., et al. (2016). Separation of Amino Acid Enantiomers Using Capillary Electrophoresis with a New Chiral Ligand. LCGC Europe, 29(4), 200-205. [Link]
  • Chen, Z., et al. (2003). Comparison of enantioseparations using Cu(II) complexes with L-amino acid amides as chiral selectors or chiral stationary phases by capillary electrophoresis, capillary electrochromatography and micro liquid chromatography.
  • Chimalakonda, K. R., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Hancu, G., et al. (2017). Application of Experimental Design Methodologies in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: A Review. Molecules, 22(9), 1436. [Link]
  • Valente, J., et al. (2020). Chiral Drug Analysis in Forensic Chemistry: An Overview. Molecules, 25(19), 4553. [Link]
  • Csupor-Löffler, B., et al. (2022). Enantioseparation and quantitative determination of two homologous beta amino acids found in Fabaceae plants. Journal of Pharmaceutical and Biomedical Analysis, 218, 114888. [Link]
  • Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
  • García-Ruiz, C., et al. (2016). Enantioseparation of the constituents involved in the phenylalanine-tyrosine metabolic pathway by capillary electrophoresis tandem mass spectrometry.
  • Research Journal of Pharmacy and Technology. (2019).
  • Islam, M. S., et al. (2015). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 14(1), 1-7. [Link]
  • Péter, A., et al. (2016). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules, 21(10), 1355. [Link]
  • Al-Rimawi, F. (2021). Chiral Capillary Electrokinetic Chromatography: Principle and Applications, Detection and Identification, Design of Experiment, and Exploration of Chiral Recognition Using Molecular Modeling. Molecules, 26(10), 2869. [Link]

Sources

A Comparative Guide to the Efficacy of (R)-alpha-methyl-phenylalanine and Other Enzyme Inhibitors in Catecholamine and Phenylalanine Metabolism

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of (R)-alpha-methyl-phenylalanine with other key enzyme inhibitors, focusing on their efficacy in modulating the critical pathways of catecholamine biosynthesis and phenylalanine metabolism. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative potency, and experimental validation of these inhibitors, offering a comprehensive resource for studies in neurobiology, metabolic disorders, and pharmacology.

Introduction: The Gatekeepers of Neurotransmitter and Amino Acid Homeostasis

The precise regulation of neurotransmitter and amino acid levels is paramount for maintaining physiological homeostasis. Two enzymes, Tyrosine Hydroxylase (TH) and Phenylalanine Hydroxylase (PAH), play pivotal roles as the rate-limiting steps in the biosynthesis of catecholamines and the metabolism of phenylalanine, respectively.[1][2][3] Their dysregulation is implicated in a range of pathologies, from neurodegenerative diseases like Parkinson's to metabolic disorders such as phenylketonuria (PKU).[4] Consequently, the development and characterization of inhibitors for these enzymes are of significant scientific and therapeutic interest.

This guide focuses on (R)-alpha-methyl-phenylalanine, a synthetic amino acid analogue that has been shown to inhibit both TH and PAH.[5][6] We will objectively compare its efficacy against established inhibitors: Metirosine (α-methyl-p-tyrosine) for Tyrosine Hydroxylase and p-Chlorophenylalanine (PCPA) for Phenylalanine Hydroxylase.

The Inhibitors: Mechanisms and Molecular Interactions

A thorough understanding of how these molecules interact with their target enzymes is fundamental to interpreting their biological effects.

(R)-alpha-methyl-phenylalanine: A Dual-Targeting Amino Acid Analogue

(R)-alpha-methyl-phenylalanine is a structural analogue of phenylalanine, featuring a methyl group at the alpha-carbon. This modification sterically hinders enzymatic processing and confers inhibitory properties. Its dual-action on both TH and PAH makes it a unique tool for simultaneously probing both pathways.

  • Inhibition of Tyrosine Hydroxylase: By competing with the endogenous substrate L-tyrosine, (R)-alpha-methyl-phenylalanine is thought to bind to the active site of TH, preventing the synthesis of L-DOPA, the precursor to dopamine, norepinephrine, and epinephrine.[1][2]

  • Inhibition of Phenylalanine Hydroxylase: Similarly, it competes with L-phenylalanine at the active site of PAH.[5] While described as a "very weak competitive inhibitor" in vitro, it demonstrates potent suppression of PAH activity in vivo.[5] This discrepancy suggests that its in vivo effects may be amplified by factors such as cellular uptake and metabolic trapping.

Metirosine (α-methyl-p-tyrosine): The Archetypal Tyrosine Hydroxylase Inhibitor

Metirosine is a well-established competitive inhibitor of Tyrosine Hydroxylase and is used clinically to reduce catecholamine production in conditions like pheochromocytoma.[7][8] Its structure, a methylated form of tyrosine, allows it to effectively compete for binding to the enzyme's active site, thereby blocking the conversion of tyrosine to L-DOPA.[9][10]

p-Chlorophenylalanine (PCPA): An Irreversible Inhibitor of Phenylalanine Hydroxylase

Unlike the competitive inhibition of the other compounds, PCPA acts as an irreversible inhibitor of Phenylalanine Hydroxylase.[11][12] It is believed to covalently modify the enzyme, leading to a loss of function that is not readily overcome by increasing substrate concentration.[11] This irreversible nature makes it a potent tool for inducing experimental hyperphenylalaninemia, mimicking the biochemical phenotype of PKU.[5][13]

Comparative Efficacy: A Quantitative and Qualitative Assessment

Direct, side-by-side quantitative comparisons of the inhibitory potency of these compounds are limited in publicly available literature. However, a synthesis of available data allows for a robust qualitative and semi-quantitative assessment.

Table 1: Comparative Efficacy of (R)-alpha-methyl-phenylalanine and Other Enzyme Inhibitors

InhibitorTarget EnzymeMechanism of InhibitionPotency (IC50/Ki)Key Characteristics
(R)-alpha-methyl-phenylalanine Tyrosine Hydroxylase (TH)CompetitiveData not readily availableDual inhibitor of TH and PAH.
Phenylalanine Hydroxylase (PAH)CompetitiveDescribed as a "very weak" inhibitor in vitro[5]Potent suppressor of PAH activity in vivo[5]
Metirosine (α-methyl-p-tyrosine) Tyrosine Hydroxylase (TH)CompetitiveData not readily availableClinically used to inhibit catecholamine synthesis.[7]
p-Chlorophenylalanine (PCPA) Phenylalanine Hydroxylase (PAH)IrreversibleData not readily availablePotent tool for inducing experimental hyperphenylalaninemia.[5][13]

Note: The lack of standardized IC50 or Ki values in the literature for direct comparison is a significant gap. The experimental protocols outlined in Section 5 provide a framework for generating this critical data.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Understanding the broader biological context and the practical steps for evaluation is crucial for researchers.

Metabolic Pathways Under Inhibition

The inhibition of TH and PAH disrupts key metabolic pathways, as illustrated below.

Catecholamine_Biosynthesis cluster_0 Catecholamine Biosynthesis cluster_1 Inhibitors L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine PAH L-DOPA L-DOPA L-Tyrosine->L-DOPA TH Dopamine Dopamine L-DOPA->Dopamine DDC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT R_alpha_methyl_Phe (R)-alpha-methyl- phenylalanine TH TH R_alpha_methyl_Phe->TH Inhibits PAH PAH R_alpha_methyl_Phe->PAH Inhibits Metirosine Metirosine Metirosine->TH Inhibits PCPA PCPA PCPA->PAH Inhibits

Caption: Inhibition of Catecholamine Biosynthesis Pathway.

Phenylalanine_Metabolism cluster_0 Phenylalanine Metabolism cluster_1 Inhibitors L-Phenylalanine L-Phenylalanine L-Tyrosine L-Tyrosine L-Phenylalanine->L-Tyrosine PAH Phenylpyruvate Phenylpyruvate L-Phenylalanine->Phenylpyruvate Transaminase Further Metabolism Further Metabolism L-Tyrosine->Further Metabolism Multiple Steps R_alpha_methyl_Phe (R)-alpha-methyl- phenylalanine PAH PAH R_alpha_methyl_Phe->PAH Inhibits PCPA PCPA PCPA->PAH Inhibits

Caption: Inhibition of Phenylalanine Metabolism.

Experimental Workflow for Inhibitor Characterization

A standardized workflow is essential for obtaining reliable and comparable data on enzyme inhibition.

Experimental_Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Prepare Enzyme Stock (TH or PAH) D Incubate Enzyme with Varying Inhibitor Concentrations A->D B Prepare Substrate Stock (L-Tyrosine or L-Phenylalanine) E Initiate Reaction with Substrate B->E C Prepare Inhibitor Stocks ((R)-alpha-methyl-Phe, Metirosine, PCPA) C->D D->E F Quench Reaction at Specific Time Points E->F G Quantify Product Formation (e.g., HPLC, Spectrophotometry) F->G H Calculate Percent Inhibition G->H I Determine IC50/Ki Values H->I

Caption: Workflow for Enzyme Inhibition Assay.

Experimental Protocols: A Step-by-Step Guide to Validation

To facilitate reproducible research, detailed protocols for assessing the inhibitory activity of these compounds are provided below. These protocols are designed to be self-validating through the inclusion of appropriate controls.

Tyrosine Hydroxylase (TH) Inhibition Assay

This protocol is designed to determine the IC50 value of a test compound against TH.

Materials:

  • Recombinant human Tyrosine Hydroxylase

  • L-Tyrosine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2)

  • Test inhibitors ((R)-alpha-methyl-phenylalanine, Metirosine) dissolved in an appropriate solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of TH in assay buffer.

    • Prepare a stock solution of L-Tyrosine in assay buffer.

    • Prepare a stock solution of BH4 in an appropriate acidic solution to maintain stability.

    • Prepare serial dilutions of the test inhibitors and a known inhibitor (positive control) in assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1% DMSO).

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • Catalase

      • Ferrous ammonium sulfate

      • BH4

      • Test inhibitor or vehicle control

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding L-Tyrosine to each well.

    • Immediately measure the rate of L-DOPA formation. This can be done continuously using a spectrophotometric method that detects a product of a coupled reaction or by a discontinuous method where the reaction is stopped at various time points.

    • For a discontinuous assay, stop the reaction by adding an acid (e.g., perchloric acid). The amount of L-DOPA produced can then be quantified by HPLC with electrochemical detection.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Phenylalanine Hydroxylase (PAH) Inhibition Assay

This protocol is designed to determine the IC50 or Ki value of a test compound against PAH.

Materials:

  • Recombinant human Phenylalanine Hydroxylase

  • L-Phenylalanine

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4)

  • Catalase

  • Ferrous ammonium sulfate

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.0)

  • Test inhibitors ((R)-alpha-methyl-phenylalanine, PCPA) dissolved in an appropriate solvent

  • 96-well microplate

  • Microplate reader or HPLC system

Procedure:

  • Reagent Preparation:

    • Follow similar reagent preparation steps as for the TH assay, substituting L-Phenylalanine for L-Tyrosine.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, catalase, ferrous ammonium sulfate, BH4, and the test inhibitor or vehicle control.

    • Add the PAH enzyme and pre-incubate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding L-Phenylalanine.

    • The production of L-Tyrosine can be monitored continuously by measuring the increase in fluorescence (Excitation: ~275 nm, Emission: ~305 nm).

    • Alternatively, the reaction can be stopped at different time points and the L-Tyrosine concentration determined by HPLC.

  • Data Analysis:

    • Calculate initial velocities and percent inhibition as described for the TH assay.

    • For competitive inhibitors, the inhibition constant (Ki) can be determined by measuring the IC50 at different substrate concentrations and using the Cheng-Prusoff equation. For irreversible inhibitors like PCPA, time-dependent inhibition assays are required to determine the inactivation rate constant (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

Conclusion and Future Directions

(R)-alpha-methyl-phenylalanine presents a unique pharmacological profile with its ability to inhibit both Tyrosine Hydroxylase and Phenylalanine Hydroxylase. While qualitative data suggests its potential as a research tool for modulating both catecholamine and phenylalanine pathways, the lack of robust quantitative data on its inhibitory potency is a clear knowledge gap. The experimental protocols provided in this guide offer a clear path for researchers to generate this crucial data, enabling a more direct and quantitative comparison with established inhibitors like Metirosine and PCPA.

Future research should focus on head-to-head comparative studies under standardized assay conditions to elucidate the precise IC50 and Ki values of these compounds. Furthermore, exploring the in vivo efficacy and potential off-target effects of (R)-alpha-methyl-phenylalanine will be critical in fully understanding its therapeutic and research potential. Such studies will undoubtedly contribute to a more nuanced understanding of the intricate regulation of neurotransmitter and amino acid metabolism and may pave the way for novel therapeutic strategies for related disorders.

References

  • Delvalle, J. A., Dienel, G., & Greengard, O. (1976). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. Biochemical Journal, 154(3), 619–625. [Link]
  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine hydroxylase and regulation of dopamine synthesis. Archives of Biochemistry and Biophysics, 508(1), 1–12. [Link]
  • Goodwill, K. E., Sabatier, C., & Stevens, R. C. (1998). Crystal structure of tyrosine hydroxylase with bound cofactor analogue and iron at 2.3 A resolution: self-hydroxylation of Phe300 and the role of Ser31-dependent phosphorylation. Biochemistry, 37(38), 13437–13445.
  • Kaufman, S. (1995). A model of human phenylalanine hydroxylase. Advances in enzymology and related areas of molecular biology, 70, 103–187.
  • Fitzpatrick, P. F. (2000). The aromatic amino acid hydroxylases. Advances in enzymology and related areas of molecular biology, 74, 235–294.
  • Wikipedia contributors. (2023). Phenylalanine hydroxylase. Wikipedia, The Free Encyclopedia. [Link]
  • Koe, B. K., & Weissman, A. (1966). p-Chlorophenylalanine: a specific depletor of brain serotonin. Journal of Pharmacology and Experimental Therapeutics, 154(3), 499–516.
  • Miller, F. P., Vandome, A. F., & McBrewster, J. (Eds.). (2010). p-Chlorophenylalanine. Alphascript Publishing.
  • Moore, K. E., & Dominic, J. A. (1971). Tyrosine hydroxylase inhibitors.
  • PubChem. (n.d.). Metyrosine. PubChem Compound Summary for CID 441350. [Link]
  • Grahame-Smith, D. G. (1971). Studies in vivo on the relationship between brain tryptophan, brain 5-HT synthesis and hyperactivity in rats treated with a monoamine oxidase inhibitor and L-tryptophan. The Journal of neurochemistry, 18(6), 1053–1066.
  • Jequier, E., Lovenberg, W., & Sjoerdsma, A. (1967). Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin. Molecular pharmacology, 3(3), 274–278.
  • Brogden, R. N., Heel, R. C., Speight, T. M., & Avery, G. S. (1981). alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use. Drugs, 21(2), 81–89. [Link]
  • Taylor & Francis. (n.d.). Alpha methyl p tyrosine – Knowledge and References. Taylor & Francis Online. [Link]
  • Udenfriend, S., Zaltzman-Nirenberg, P., & Nagatsu, T. (1965). Inhibitors of purified beef adrenal tyrosine hydroxylase. Biochemical pharmacology, 14(6), 837–845.
  • Spector, S., Sjoerdsma, A., & Udenfriend, S. (1965). Blockade of endogenous norepinephrine synthesis by alpha-methyl-tyrosine, an inhibitor of tyrosine hydroxylase. The Journal of pharmacology and experimental therapeutics, 147, 86–95.
  • Lovenberg, W., Weissbach, H., & Udenfriend, S. (1962). Aromatic L-amino acid decarboxylase. The Journal of biological chemistry, 237, 89–93.
  • Hughes, J. V., & Johnson, T. C. (1977). The effects of phenylalanine on amino acid metabolism and protein synthesis in brain cells in vitro. The Journal of neurochemistry, 28(5), 1027–1033.
  • PDB-101. (n.d.). Phenylalanine Hydroxylase. RCSB PDB. [Link]
  • MedlinePlus. (2023, April 25). PAH gene. MedlinePlus Genetics. [Link]

Sources

A Comparative Guide to the Stereospecificity of α-Methyl-Phenylalanine's Biological Effects

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research and drug development, the chirality of a molecule is a critical determinant of its biological activity. A subtle change in the three-dimensional arrangement of atoms can lead to profound differences in efficacy, transport, and off-target effects. This guide provides an in-depth comparison of the D- and L-stereoisomers of α-methyl-phenylalanine (α-MePhe), a synthetic analogue of the essential amino acid phenylalanine. We will dissect the stereospecific nuances of their interactions with key biological targets, supported by experimental data and detailed protocols for researchers aiming to validate these findings.

Introduction: The Significance of Chirality in α-Methyl-Phenylalanine

α-Methyl-phenylalanine is a non-proteinogenic amino acid characterized by a methyl group at the alpha-carbon. This modification blocks its incorporation into proteins and alters its interaction with enzymes and transporters. Like its parent compound, phenylalanine, α-MePhe exists as two non-superimposable mirror images, or enantiomers: D-α-methyl-phenylalanine and L-α-methyl-phenylalanine.

While often studied as a racemic (DL) mixture, particularly in early research to induce experimental phenylketonuria (PKU), the biological effects of α-MePhe are highly stereospecific. The orientation of the amino and carboxyl groups relative to the phenyl side chain dictates the molecule's fit into the binding pockets of its biological targets. Understanding these differences is paramount for designing selective therapeutic agents and for accurately interpreting experimental results. This guide will focus on three primary areas of interaction: amino acid transport, key enzyme inhibition, and the resulting physiological consequences.

Comparative Analysis of Biological Interactions

The biological journey of α-MePhe, from cellular uptake to enzymatic interaction, is governed by stereoselective preferences. Here, we compare the activities of the D- and L-isomers at their most significant targets.

The Blood-Brain Barrier Gatekeeper: L-Type Amino Acid Transporter 1 (LAT1)

The L-type Amino Acid Transporter 1 (LAT1), or SLC7A5, is a crucial transporter responsible for ferrying large neutral amino acids, including phenylalanine, across the blood-brain barrier and into cancer cells where it is often upregulated.[1] Consequently, LAT1 is a key target for drug delivery to the central nervous system and tumors.

Both enantiomers of α-MePhe are recognized by LAT1, but with distinct affinities and transport efficiencies. The L-isomer is generally preferred. α-Methyl-L-phenylalanine is a known LAT1-selective compound.[2][3] This selectivity is critical, as α-methylation provides a scaffold for designing compounds that specifically target LAT1 over other transporters like LAT2.[4] While both D- and L-α-methyl-phenylalanine can act as substrates for LAT1, studies have shown that they may exhibit reduced activity compared to the natural substrate, L-phenylalanine.[1] The general stereospecific preference of LAT1 is for L-forms over D-forms of amino acids.[5]

CompoundTargetActivityKey Findings
L-α-Methyl-Phenylalanine LAT1 (SLC7A5)Substrate / InhibitorRecognized as a LAT1-selective compound, showing a pronounced preference for LAT1 over LAT2.[3][4]
D-α-Methyl-Phenylalanine LAT1 (SLC7A5)SubstrateAlso transported by LAT1, but generally with lower affinity and/or efficiency compared to the L-isomer.[1]

This stereopreference has significant implications. For drug delivery applications leveraging LAT1, conjugating a therapeutic agent to L-α-MePhe would likely result in more efficient transport into the target tissue than using the D-isomer.

Inhibition of Key Enzymes in Neurotransmitter Synthesis

α-MePhe is a well-established inhibitor of several enzymes involved in the synthesis of catecholamine neurotransmitters. This inhibitory action is also stereospecific.

Phenylalanine hydroxylase (PAH) is the hepatic enzyme that converts phenylalanine to tyrosine, the first and rate-limiting step in phenylalanine catabolism.[6] A deficiency in this enzyme leads to the genetic disorder phenylketonuria (PKU).[6] The racemic mixture of α-MePhe, in conjunction with a high-phenylalanine diet, has long been used to create animal models of PKU by inhibiting PAH activity.[7]

While much of the early work used a DL-mixture, the interaction with PAH is stereoselective. The enzyme possesses an allosteric binding site, separate from the active site, where L-phenylalanine binds to activate the enzyme.[8][9] Studies on compounds similar to α-MePhe suggest that the enzyme's binding sites have distinct chiral preferences. For instance, while L-phenylalanine is the natural substrate and allosteric activator, D-phenylalanine has been shown to activate the enzyme, albeit at much higher concentrations.[10] This suggests that the L-isomer of α-MePhe is likely the more potent inhibitor by competing with the natural substrate at the active site, while the D-isomer may have weaker or different modulatory effects.

Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine), converting tyrosine to L-DOPA. α-MePhe acts as an inhibitor of TH, leading to the depletion of these crucial neurotransmitters. The structural similarity of α-MePhe to tyrosine allows it to compete for the enzyme's active site. The stereospecificity of this inhibition is less documented than for PAH, but given the chirality of the natural substrate (L-tyrosine), it is highly probable that the L-isomer of α-MePhe is the more effective competitive inhibitor.

AADC is the enzyme responsible for the final step in the synthesis of dopamine (from L-DOPA) and serotonin (from 5-HTP).[7] α-Methylated amino acid analogues, such as α-methyldopa, are known inhibitors of AADC.[11] For instance, α-methyl-3,4-dihydroxy-DL-phenylalanine has been shown to be an effective AADC inhibitor in humans, reducing the synthesis of serotonin and other amines.[12] This inhibition is the basis for using drugs like carbidopa (an α-methylated L-DOPA derivative) in combination with L-DOPA for Parkinson's disease treatment, to prevent the peripheral conversion of L-DOPA to dopamine.[7] The therapeutic use of L-isomer derivatives strongly indicates that AADC inhibition by α-methylated analogues is stereospecific, with the L-enantiomer being the active form.

Experimental Protocols for Stereospecificity Assessment

To empower researchers to validate and expand upon these findings, this section provides detailed, self-validating experimental workflows.

Protocol 1: Assessing LAT1 Inhibition via Cis-Inhibition Assay

This protocol determines the inhibitory potency (IC₅₀) of D- and L-α-MePhe by measuring their ability to compete with a radiolabeled probe substrate for uptake into LAT1-expressing cells.

Rationale: The reduction in the uptake of a known radiolabeled substrate in the presence of a test compound is directly proportional to the test compound's affinity for the transporter. Using a cell line that specifically overexpresses LAT1 ensures the results are target-specific.

Workflow Diagram:

lat1_inhibition_workflow cluster_prep Cell Preparation cluster_assay Cis-Inhibition Assay cluster_analysis Data Analysis seed Seed HEK-hLAT1 cells in 24-well plates grow Grow to >90% confluency (48 hours) seed->grow induce Induce LAT1 expression (e.g., with doxycycline) grow->induce preincubate Pre-incubate cells with buffer induce->preincubate add_compounds Add [3H]-Gabapentin + varying concentrations of D- or L-α-MePhe preincubate->add_compounds incubate Incubate (e.g., 10 min at RT) add_compounds->incubate stop_wash Stop reaction & wash with ice-cold buffer incubate->stop_wash lyse Lyse cells stop_wash->lyse scintillation Measure radioactivity via liquid scintillation counting lyse->scintillation plot Plot % inhibition vs. concentration scintillation->plot calculate Calculate IC50 values plot->calculate

Caption: Workflow for LAT1 Cis-Inhibition Assay.

Step-by-Step Methodology:

  • Cell Culture: Plate a human LAT1-expressing cell line (e.g., TREx HEK-hLAT1) in poly-D-lysine-coated 24-well plates.[13] Grow cells to at least 90% confluency.

  • Induction: Approximately 24 hours before the assay, induce the expression of LAT1, for example, with doxycycline and sodium butyrate if using an inducible system.[14]

  • Preparation: On the day of the assay, wash the cells with a pre-warmed, sodium-free buffer (e.g., choline buffer) to remove media.

  • Inhibition: Add the uptake buffer containing a constant concentration of a radiolabeled LAT1 substrate (e.g., 6 nM [³H]-gabapentin) and varying concentrations of the inhibitor (D- or L-α-MePhe, typically from 0.1 to 200 µM).[13]

  • Incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature.

  • Termination: Stop the uptake by rapidly aspirating the radioactive solution and washing the cells multiple times with ice-cold buffer.

  • Quantification: Lyse the cells and measure the intracellular radioactivity using a liquid scintillation counter.

  • Analysis: Normalize the data to a control (uptake with no inhibitor). Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Protocol 2: Verification of Enantiomeric Purity via Chiral HPLC

This protocol ensures that the D- and L-α-MePhe samples used in biological assays are not cross-contaminated, which could confound results.

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector that interacts differently with each enantiomer, causing them to separate and elute at different times. This allows for the precise quantification of each isomer in a sample.

Workflow Diagram:

chiral_hplc_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis dissolve Dissolve α-MePhe sample in mobile phase filter Filter sample through 0.22 µm syringe filter dissolve->filter inject Inject sample onto chiral column filter->inject separate Isocratic elution with optimized mobile phase inject->separate detect Detect enantiomers (e.g., UV at 210 nm) separate->detect chromatogram Generate chromatogram detect->chromatogram integrate Integrate peak areas for D- and L-isomers chromatogram->integrate purity Calculate enantiomeric purity (%) integrate->purity

Caption: Workflow for Chiral HPLC Analysis.

Step-by-Step Methodology:

  • System Setup: Equip an HPLC system with a chiral column suitable for amino acid separation (e.g., a teicoplanin-based or cyclofructan-based stationary phase).[15]

  • Mobile Phase Preparation: Prepare an appropriate mobile phase. The choice will depend on the column; for example, a reversed-phase mode might use a mixture of acetonitrile and water.[15]

  • Sample Preparation: Accurately weigh and dissolve the D- and L-α-MePhe standards and the test sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Standard Injection: Inject the D- and L-isomer standards separately to determine their individual retention times. Then, inject a racemic mixture to confirm baseline separation.

  • Sample Injection: Inject the test sample.

  • Detection: Use a UV detector, typically at a low wavelength like 210 nm, to monitor the column eluent.[15]

  • Analysis: Integrate the area under the peaks corresponding to the D- and L-enantiomers in the sample chromatogram. Calculate the enantiomeric purity (or enantiomeric excess) to confirm the identity and purity of the sample.

Conclusion and Future Perspectives

The biological effects of α-methyl-phenylalanine are unequivocally stereospecific. The L-isomer generally displays higher affinity for the LAT1 transporter and is the more potent inhibitor of key enzymes in neurotransmitter synthesis pathways, consistent with the L-chirality of their natural substrates. This distinction is not merely academic; it has profound implications for research and therapeutic development. Using a racemic mixture can mask the true potency of the active isomer and introduce confounding effects from the less active one.

Future research should focus on elucidating the downstream consequences of stereoselective LAT1 transport and enzyme inhibition. For instance, does the preferential transport of L-α-MePhe into the brain lead to a more pronounced and rapid depletion of catecholamines compared to the D-isomer? Could the D-isomer have unique, undiscovered biological activities or serve as a modulator of other pathways? Answering these questions will require rigorous, comparative studies using enantiomerically pure compounds, validated by the protocols outlined in this guide. By embracing the principles of stereochemistry, the scientific community can unlock a more precise understanding of pharmacology and develop safer, more effective therapeutic interventions.

References

  • Sjoerdsma, A., Oates, J. A., Zaltzman, P., & Udenfriend, S. (1960). Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine. Science, 131(3417), 1890-1.
  • Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024).
  • Geier, E. G., Schlessinger, A., & Sali, A. (2022).
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1). Journal of Medicinal Chemistry, 61(17), 7578-7604.
  • Puris, E., Gynther, M., & Huttunen, K. M. (2017). Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands. Frontiers in Molecular Biosciences, 4, 83.
  • Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024).
  • Geier, E., Schlessinger, A., & Sali, A. (2022).
  • Waters Corporation. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024).
  • Lång, K., Gynther, M., Lahtela-Kakkonen, M., & Huttunen, K. M. (2020). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 17(4), 1106-1119.
  • Geier, E., Schlessinger, A., & Sali, A. (2022). Describing Inhibitor Specificity for the Amino Acid Transporter LAT1 from Metainference Simulations.
  • Hroboňová, K., Lehotay, J., & Čižmárik, J. (2014). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 63(4), 163-8.
  • Uchikura, K., Wake, K., & Kanai, Y. (2002). Transport of Amino Acid-Related Compounds Mediated by L-Type Amino Acid Transporter 1 (LAT1): Insights Into the Mechanisms of Substrate Recognition. Journal of Pharmacology and Experimental Therapeutics, 301(3), 963-970.
  • Hroboňová, K., Lomenová, A., & Lehotay, J. (2017).
  • Chen, S., Jin, C., Ohgaki, R., Xu, M., Okanishi, H., & Kanai, Y. (2024).
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2018). Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1).
  • Al-Sanea, M. M., & Abdel-Aziz, H. A. (2018).
  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC.
  • Dunn, W. A., & Harding, H. P. (2010).
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Wikipedia. (n.d.). Aromatic L-amino acid decarboxylase inhibitor.
  • BioIVT. (n.d.). LAT1 Transporter Assay.
  • Maycock, A. L., Aster, S. D., & Patchett, A. A. (1980). Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor. Biochemical Pharmacology, 29(18), 2465-9.
  • PDB-101. (n.d.). Molecule of the Month: Phenylalanine Hydroxylase.
  • Frantom, P. A., & Fitzpatrick, P. F. (2014). Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site. Biochemistry, 53(48), 7555-7560.
  • Daubner, S. C., Le, T., & Wang, S. (2011). Tyrosine Hydroxylase and Regulation of Dopamine Synthesis. Archives of Biochemistry and Biophysics, 508(1), 1-12.
  • Wikipedia. (n.d.). Phenylalanine hydroxylase.
  • Taylor & Francis. (n.d.). Aromatic l-amino acid decarboxylase inhibitor – Knowledge and References.
  • Han, D., & Loria, J. P. (2018). Studies toward the mechanism of allosteric activation in phenylalanine hydroxylase. Journal of Biological Chemistry, 293(35), 13573-13586.
  • Hyland, K., Surtees, R. A., Rodeck, C., & Clayton, P. T. (1992). Aromatic L-amino acid decarboxylase deficiency: clinical features, diagnosis, and treatment of a new inborn error of neurotransmitter amine synthesis. Neurology, 42(10), 1980-8.
  • Gjetting, T., Petersen, M., & Andresen, B. S. (2016). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Scientific Reports, 6, 34388.
  • Fitzpatrick, P. F. (2012). Allosteric Regulation of Phenylalanine Hydroxylase. The Journal of biological chemistry, 287(22), 18492-18498.
  • Benosman, A., Lescop, E., & Gabillet, S. (2020). Interactions of Phenylalanine Derivatives with Human Tyrosinase: Lessons from Experimental and Theoretical Studies. International Journal of Molecular Sciences, 21(17), 6061.

Sources

A Comparative Guide to the Quantitative Analysis of (R)-alpha-methyl-phenylalanine in Plasma

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the accurate quantification of chiral molecules like (R)-alpha-methyl-phenylalanine in complex biological matrices such as plasma is a critical step in pharmacokinetic, pharmacodynamic, and toxicology studies. The stereochemistry of a drug candidate can significantly influence its pharmacological activity and metabolic fate. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the stereoselective quantification of (R)-alpha-methyl-phenylalanine, offering experimental insights and data to inform your selection of the most appropriate technique.

The Analytical Imperative: Why Chiral Purity Matters

Alpha-methyl-phenylalanine is a non-proteinogenic amino acid. The introduction of a methyl group at the alpha-carbon creates a chiral center, resulting in two enantiomers: (R)- and (S)-alpha-methyl-phenylalanine. These enantiomers can exhibit distinct pharmacological and toxicological profiles. Therefore, a robust and reliable bioanalytical method that can not only quantify the molecule but also differentiate between its enantiomers is paramount for regulatory submissions and a comprehensive understanding of its disposition in the body.

A Comparative Overview of Analytical Platforms

The choice of an analytical method for the quantitative analysis of (R)-alpha-methyl-phenylalanine in plasma is a balance between sensitivity, selectivity, throughput, and the specific requirements of the study. The three primary techniques employed for this purpose are High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Chiral HPLC-UV/FLD Chiral LC-MS/MS Chiral GC-MS
Selectivity Good to ExcellentExcellentExcellent
Sensitivity (Typical LLOQ) 5 - 50 ng/mL0.1 - 5 ng/mL1 - 20 ng/mL
Throughput ModerateHighLow to Moderate
Sample Preparation Complexity ModerateLow to ModerateHigh (derivatization required)
Matrix Effect Susceptibility LowHighModerate
Cost (Instrument & Consumables) ModerateHighModerate
Primary Advantage Cost-effective, widely availableHighest sensitivity and selectivityExcellent for volatile analytes
Primary Disadvantage Lower sensitivity than MSPotential for matrix effectsRequires derivatization, lower throughput

In-Depth Methodologies and Experimental Protocols

I. Chiral High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Chiral HPLC remains a workhorse in many analytical laboratories due to its robustness and cost-effectiveness. The key to this technique is the use of a chiral stationary phase (CSP) that can differentially interact with the enantiomers of (R)-alpha-methyl-phenylalanine, leading to their separation.

Causality Behind Experimental Choices: The selection of the chiral stationary phase is the most critical step. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often a good starting point due to their broad applicability.[1] The mobile phase composition is optimized to achieve a balance between resolution and analysis time. An acidic modifier is often added to improve peak shape and retention for amino acids. Detection is typically performed at a low UV wavelength (e.g., 210 nm) where the phenyl group absorbs. For enhanced sensitivity, pre-column derivatization with a fluorescent tag can be employed.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar chiral compound).

    • Vortex for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or similar polysaccharide-based CSP)

    • Mobile Phase: Hexane:Isopropanol:Trifluoroacetic Acid (85:15:0.1, v/v/v)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm

Trustworthiness: This protocol is self-validating through the inclusion of an internal standard to account for variations in sample processing and injection volume. Method validation should be performed according to regulatory guidelines (e.g., ICH M10) to establish linearity, accuracy, precision, and stability.[2][3][4]

II. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantitative bioanalysis due to its unparalleled sensitivity and selectivity.[5][6] The mass spectrometer's ability to selectively monitor specific parent-to-product ion transitions for the analyte and its internal standard significantly reduces interferences from the complex plasma matrix.

Causality Behind Experimental Choices: The choice of a chiral column remains crucial. However, the high selectivity of the MS detector can sometimes allow for faster chromatography with partial separation of enantiomers, as their mass transitions will be identical. A stable isotope-labeled internal standard for (R)-alpha-methyl-phenylalanine is highly recommended to compensate for matrix effects and any variations in ionization efficiency.[7] Electrospray ionization (ESI) in positive mode is typically used for amino acids.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load 100 µL of plasma pre-treated with 100 µL of 4% phosphoric acid.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

    • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC System: UHPLC system

    • Column: Chiral stationary phase column (e.g., Astec CHIROBIOTIC T)[1]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.4 mL/min

    • Mass Spectrometer: Triple quadrupole mass spectrometer

    • Ionization Mode: ESI Positive

    • MRM Transitions: To be determined by direct infusion of (R)-alpha-methyl-phenylalanine and its stable isotope-labeled internal standard.

Trustworthiness: The use of a stable isotope-labeled internal standard is the cornerstone of a trustworthy LC-MS/MS method, as it co-elutes with the analyte and experiences similar matrix effects, leading to highly accurate and precise quantification.

III. Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like amino acids, derivatization is a mandatory step to increase their volatility and improve their chromatographic properties.

Causality Behind Experimental Choices: The derivatization process is central to the success of a GC-MS method for amino acids. A two-step derivatization is common: esterification of the carboxylic acid group followed by acylation of the amino group. The choice of a chiral GC column, often coated with a cyclodextrin derivative, is necessary for the separation of the derivatized enantiomers.

  • Sample Preparation and Derivatization:

    • Perform protein precipitation as described for the HPLC method.

    • After evaporation, add 100 µL of 3 M HCl in n-butanol and heat at 65°C for 15 minutes to form the n-butyl ester.

    • Evaporate the reagent and add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 65°C for 10 minutes to form the trifluoroacetyl derivative.

    • Evaporate the derivatization reagents and reconstitute the sample in 100 µL of ethyl acetate.

  • GC-MS Conditions:

    • GC System: Gas chromatograph with a split/splitless injector

    • Column: Chirasil-Val or a similar chiral capillary column

    • Carrier Gas: Helium at a constant flow of 1 mL/min

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 220°C at 10°C/min.

    • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) of characteristic fragment ions.

Trustworthiness: The multi-step sample preparation and derivatization process can introduce variability. The use of a stable isotope-labeled internal standard that undergoes the same derivatization is crucial for a robust and reliable method.

Visualizing the Workflows

Sample Preparation Workflow Comparison

cluster_0 Protein Precipitation (PPT) cluster_1 Solid-Phase Extraction (SPE) ppt1 Plasma Sample ppt2 Add Acetonitrile ppt1->ppt2 ppt3 Vortex ppt2->ppt3 ppt4 Centrifuge ppt3->ppt4 ppt5 Collect Supernatant ppt4->ppt5 spe1 Plasma Sample spe3 Load Sample spe1->spe3 spe2 Condition SPE Cartridge spe2->spe3 spe4 Wash spe3->spe4 spe5 Elute spe4->spe5 cluster_hplc HPLC-UV/FLD cluster_lcms LC-MS/MS cluster_gcms GC-MS start Prepared Plasma Extract hplc_inj Inject start->hplc_inj lcms_inj Inject start->lcms_inj gcms_deriv Derivatization start->gcms_deriv hplc_sep Chiral HPLC Separation hplc_inj->hplc_sep hplc_det UV or Fluorescence Detection hplc_sep->hplc_det hplc_quant Quantification hplc_det->hplc_quant lcms_sep Chiral UPLC Separation lcms_inj->lcms_sep lcms_ion ESI Source lcms_sep->lcms_ion lcms_ms Tandem MS (MRM) lcms_ion->lcms_ms lcms_quant Quantification lcms_ms->lcms_quant gcms_inj Inject gcms_deriv->gcms_inj gcms_sep Chiral GC Separation gcms_inj->gcms_sep gcms_ion EI Source gcms_sep->gcms_ion gcms_ms MS (SIM) gcms_ion->gcms_ms gcms_quant Quantification gcms_ms->gcms_quant

Caption: High-level workflows for the analytical techniques.

Conclusion

The quantitative analysis of (R)-alpha-methyl-phenylalanine in plasma necessitates a careful selection of the analytical methodology based on the specific requirements of the study.

  • Chiral LC-MS/MS stands out as the most sensitive and selective method, making it ideal for studies requiring low limits of quantification and high throughput, which is often the case in regulated drug development.

  • Chiral HPLC-UV/FLD offers a reliable and cost-effective alternative, particularly when the expected concentrations are within its detection range and when access to mass spectrometry is limited.

  • Chiral GC-MS , while requiring a more involved sample preparation process, can be a valuable tool, especially in academic research or when LC-based methods are not suitable.

Regardless of the chosen technique, a thorough method validation in accordance with regulatory guidelines is essential to ensure the generation of high-quality, reliable data that can withstand scientific and regulatory scrutiny.

References

  • Karakus, E., Ulusu, N. N., & Pekyardimci, S. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(3), 1259–1270. [Link]
  • Mihali, C. V., et al. (2018). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Clujul Medical, 91(4), 423–429. [Link]
  • De Silva, V., Oldham, C., & May, S. W. (2010). L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods.
  • Kim, B. J., et al. (2006). Determination of phenylalanine in human serum by isotope dilution liquid chromatography/tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 20(12), 1857–1861. [Link]
  • Karakus, E., Ulusu, N. N., & Pekyardimci, S. (2022). Determination of L-Phenylalanine in Human Plasma Samples with New Fluorometric Method. Applied Biochemistry and Biotechnology, 194(3), 1259–1270. [Link]
  • De Silva, V., Oldham, C., & May, S. W. (2010). L-Phenylalanine concentration in blood of phenylketonuria patients: a modified enzyme colorimetric assay compared with amino acid analysis, tandem mass spectrometry, and HPLC methods. Semantic Scholar. [Link]
  • Reddy, G. S., & Kumar, P. (2014). A Validated Chiral HPLC Method for the Enantiomeric Separation of Melphalan HCl.
  • European Medicines Agency. (2022).
  • Al-Sadek, B., & El-Khatib, A. H. (2003). Simultaneous measurement of phenylalanine and tyrosine in phenylketonuric plasma and dried blood by high-performance liquid chromatography. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 788(1), 1–8. [Link]
  • Hamase, K., et al. (2021). Determination of phenylalanine enantiomers in the plasma and urine of mammals and ᴅ-amino acid oxidase deficient rodents using two-dimensional high-performance liquid chromatography. Biochimica et biophysica acta. Proteins and proteomics, 1869(1), 140540. [Link]
  • Szökő, É., & Tábi, T. (2010). Chiral separations for d-amino acid analysis in biological samples. Journal of pharmaceutical and biomedical analysis, 53(5), 1170–1180. [Link]
  • International Council for Harmonisation. (2024).
  • Vazvaei-Smith, F., et al. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. The AAPS journal, 26(4), 103. [Link]
  • Sýkora, D., et al. (2015). [Separation of Phenylalanine and Methionine Enantiomers by HPLC Method: A Comparison of Stationary Phase Types]. Ceska a Slovenska farmacie : casopis Ceske farmaceuticke spolecnosti a Slovenske farmaceuticke spolecnosti, 64(4), 127–132. [Link]
  • Peixoto, J., et al. (2021).
  • Altun, Z. (2024). Q&A: Harmonizing Bioanalytical Method Validation – Navigating the Complex Landscape of Global Regulatory Standards. Bioanalysis Zone. [Link]
  • Chen, Y. H., et al. (2020). Simultaneous Determination of l-Phenylalanine, Phenylethylamine, and Phenylacetic Acid Using Three-Color Whole-Cell Biosensors within a Microchannel Device.
  • European Medicines Agency. (2011).

Sources

A Comparative Analysis of (R)- and (S)-α-Methyl-Phenylalanine on Protein Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the effects of the (R)- and (S)-enantiomers of α-methyl-phenylalanine on protein synthesis. Designed for researchers, scientists, and professionals in drug development, this document elucidates the mechanistic underpinnings of their actions, supported by experimental data and protocols, to inform experimental design and therapeutic development.

Introduction: The Critical Role of Amino Acid Transport in Protein Synthesis

Protein synthesis, a cornerstone of cellular function, is intrinsically dependent on the steady influx of essential amino acids. The L-type amino acid transporter 1 (LAT1), a sodium-independent antiporter, plays a pivotal role in this process by facilitating the transport of large neutral amino acids across the cell membrane.[1] Encoded by the SLC7A5 gene, LAT1 forms a heterodimeric complex with the heavy chain 4F2hc (CD98) to become functional.[2] This transporter exhibits a high affinity for amino acids with large hydrophobic side chains, such as phenylalanine, leucine, and tryptophan.[2]

In environments of rapid cellular proliferation, such as in cancerous tissues, the demand for amino acids is significantly elevated. Consequently, LAT1 is frequently overexpressed in various cancers, making it a compelling target for anti-cancer therapeutics.[3] Inhibition of LAT1 can effectively starve cancer cells of the necessary building blocks for protein synthesis, thereby impeding their growth and proliferation.[3] α-Methyl-phenylalanine, a synthetic amino acid analogue, has emerged as a selective inhibitor of LAT1.[4] This guide will delve into the stereospecific effects of its (R)- and (S)-enantiomers on protein synthesis.

Mechanism of Action: Stereoselective Inhibition of the L-Type Amino Acid Transporter 1 (LAT1)

The primary mechanism by which α-methyl-phenylalanine impacts protein synthesis is through the competitive inhibition of the LAT1 transporter. The addition of a methyl group to the alpha-carbon of phenylalanine enhances the molecule's selectivity for LAT1 over other amino acid transporters, such as LAT2.[4] This selectivity is crucial for targeted therapeutic applications.

Crucially, the interaction with LAT1 is stereospecific. The transporter preferentially recognizes and transports L-amino acids. For α-methyl-phenylalanine, the (S)-enantiomer corresponds to the L-configuration. Emerging research indicates that α-methyl-L-phenylalanine is a known LAT1-selective compound.[5] This suggests that the (S)-enantiomer is the biologically active form that effectively inhibits the transporter. While direct comparative studies quantifying the inhibitory potency (e.g., IC50 values) of the (R)- and (S)-enantiomers are not extensively available in the public domain, the known preference of LAT1 for L-amino acids provides a strong basis for inferring a significantly greater inhibitory effect from the (S)-enantiomer.

The inhibition of LAT1 by (S)-α-methyl-phenylalanine competitively blocks the uptake of essential amino acids like leucine and phenylalanine.[3] This reduction in the intracellular pool of these amino acids directly limits the availability of substrates for tRNA aminoacylation, a critical step in the initiation and elongation phases of protein translation.

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Essential Amino Acids Essential Amino Acids LAT1 LAT1 Transporter Essential Amino Acids->LAT1 Transport S_AMePhe (S)-α-Methyl- Phenylalanine S_AMePhe->LAT1 Competitive Inhibition R_AMePhe (R)-α-Methyl- Phenylalanine R_AMePhe->LAT1 Weak/No Interaction AA_Pool Amino Acid Pool LAT1->AA_Pool Influx Protein_Synthesis Protein Synthesis AA_Pool->Protein_Synthesis Utilization

Caption: Stereoselective inhibition of LAT1 by α-methyl-phenylalanine enantiomers.

Comparative Effects on Protein Synthesis: A Data-Driven Perspective

The differential interaction of the (R)- and (S)-enantiomers of α-methyl-phenylalanine with the LAT1 transporter is expected to translate into a marked difference in their ability to inhibit protein synthesis. The (S)-enantiomer, by effectively blocking amino acid uptake, is predicted to be a potent inhibitor of protein synthesis. In contrast, the (R)-enantiomer is expected to have a minimal to negligible effect.

To empirically validate and quantify this differential effect, a robust experimental workflow is essential. The Surface Sensing of Translation (SUnSET) assay is a powerful, non-radioactive method for measuring global protein synthesis rates and is highly suitable for this comparative analysis.

Table 1: Predicted Comparative Efficacy of (R)- and (S)-α-Methyl-Phenylalanine

Parameter(S)-α-Methyl-Phenylalanine(R)-α-Methyl-PhenylalanineRationale
LAT1 Inhibition HighLow to NegligibleBased on the known stereoselectivity of LAT1 for L-amino acids.
Reduction in Amino Acid Uptake SignificantMinimal to NoneDirect consequence of differential LAT1 inhibition.
Inhibition of Protein Synthesis PotentWeak to InactiveDependent on the availability of intracellular amino acids.

Experimental Protocol: Quantifying the Effects on Protein Synthesis using the SUnSET Assay

This section provides a detailed, step-by-step methodology for comparing the effects of (R)- and (S)-α-methyl-phenylalanine on protein synthesis in a cell-based model.

Cell Culture and Treatment
  • Cell Seeding: Plate a suitable cell line with high LAT1 expression (e.g., various cancer cell lines) in 6-well plates at a density that ensures they are in the logarithmic growth phase at the time of the experiment.

  • Treatment: Once the cells have adhered and are actively growing, replace the culture medium with fresh medium containing the desired concentrations of (R)-α-methyl-phenylalanine, (S)-α-methyl-phenylalanine, a vehicle control (e.g., DMSO), and a positive control for protein synthesis inhibition (e.g., cycloheximide). Incubate for a predetermined period (e.g., 24 hours).

Puromycin Labeling of Nascent Peptides
  • Puromycin Pulse: Thirty minutes prior to the end of the treatment period, add puromycin to each well to a final concentration of 10 µg/mL. Puromycin is an aminonucleoside antibiotic that incorporates into nascent polypeptide chains, effectively tagging them.

  • Incubation: Incubate the cells with puromycin for the final 30 minutes of the treatment period.

Cell Lysis and Protein Quantification
  • Lysis: Following the puromycin pulse, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method such as the Bicinchoninic Acid (BCA) assay. This is a critical step to ensure equal protein loading for the subsequent western blot analysis.

Western Blot Analysis
  • SDS-PAGE: Separate equal amounts of total protein (e.g., 20 µg) from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for puromycin. This antibody will detect the puromycin-tagged nascent polypeptide chains. Subsequently, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the chemiluminescent signal using an appropriate substrate and an imaging system. The intensity of the puromycin signal is directly proportional to the rate of global protein synthesis. A loading control, such as β-actin or GAPDH, should also be probed to confirm equal protein loading.

cluster_workflow SUnSET Assay Workflow A 1. Cell Seeding & Growth B 2. Treatment with (R)- and (S)-α-Methyl-Phenylalanine A->B C 3. Puromycin Pulse (10 µg/mL, 30 min) B->C D 4. Cell Lysis C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE & Western Blot E->F G 7. Anti-Puromycin Antibody Detection F->G H 8. Densitometric Analysis G->H

Caption: Experimental workflow for the SUnSET assay.

Conclusion and Future Directions

The available evidence strongly indicates that the (S)-enantiomer of α-methyl-phenylalanine is a more potent inhibitor of the LAT1 transporter than its (R)-counterpart. This stereoselective inhibition is predicted to result in a significantly greater reduction in protein synthesis by the (S)-enantiomer. The experimental framework provided in this guide offers a robust methodology to empirically validate and quantify these differential effects.

Future research should focus on obtaining direct quantitative comparisons of the binding affinities and inhibitory constants of the (R)- and (S)-enantiomers for the LAT1 transporter. Such data would be invaluable for the rational design of more potent and selective LAT1 inhibitors for therapeutic applications, particularly in the context of oncology. Furthermore, investigating the downstream effects of stereoselective LAT1 inhibition on cellular signaling pathways, such as the mTOR pathway, would provide a more comprehensive understanding of the cellular response to these compounds.

References

  • SOLVO Biotechnology. (n.d.). LAT1 - Transporters.
  • Jin, C., Zhou, X., Xu, M., & Kanai, Y. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports, 14(1), 4851. [Link]
  • Hafliger, P., Charles, R. P., & Titz, B. (2021). Review of the Correlation of LAT1 With Diseases: Mechanism and Treatment. Frontiers in Pharmacology, 12, 752327. [Link]
  • Bahrami, K., Järvinen, J., Laitinen, T., Reinisalo, M., Honkakoski, P., Poso, A., Huttunen, K. M., & Rautio, J. (2022). Structural Features Affecting the Interactions and Transportability of LAT1-Targeted Phenylalanine Drug Conjugates. Molecular Pharmaceutics, 20(1), 206–218. [Link]
  • Khunweeraphong, N., Nagamori, S., Wiriyasermkul, P., Nishikimi, A., Ohgaki, R., Kanai, Y., & Ohkusu, K. (2012). L-type amino acid transporter 1 as a novel biomarker for high-grade malignancy in prostate cancer.
  • University of Eastern Finland. (n.d.). LAT1 - Drug targeting.
  • Napolitano, L., et al. (2018). Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. ACS Medicinal Chemistry Letters, 10(1), 66-71.
  • Augustyn, E., Finke, K., & Thomas, A. A. (2018). LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs. ACS Medicinal Chemistry Letters, 9(10), 1025–1030.
  • Uchino, H., Kanai, Y., Kim, D. K., Wempe, M. F., Chairoungdua, A., Morimoto, E., Anders, M. W., & Endou, H. (2002). Transport of amino acid-related compounds mediated by L-type amino acid transporter 1 (LAT1): insights into the mechanisms of substrate recognition. Molecular Pharmacology, 61(4), 729–737.
  • Delhanty, P. J., & Perry, S. V. (1981). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. The Biochemical journal, 195(3), 639–648.
  • Jin, C., Zhou, X., Xu, M., & Kanai, Y. (2024).
  • Hughes, J. V., & Johnson, T. C. (1977). Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis. Journal of Neurochemistry, 28(6), 1229–1233.
  • University of Eastern Finland. (2023). L-TYPE AMINO ACID TRANSPORTER 1 AND GLUCOSE TRANSPORTER 1 AS TARGETS FOR DRUG DELIVERY TO THE BRAIN AND HEAD AND NECK CANCER. UEF eRepo.
  • Caira, F., et al. (2004). Chiral discrimination in cyclodextrin complexes of amino acid derivatives: β-cyclodextrin/ N-acetyl-l-phenylalanine and N-acetyl- d-phenylalanine complexes. Proceedings of the National Academy of Sciences, 101(40), 14378-14382.
  • Miller, K. R., & Johnson, T. C. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology, 27(18), 2217–2222.
  • Wang, Y., et al. (2023). Phenylalanine Regulates Milk Protein Synthesis via LAT1–mTOR Signaling Pathways in Bovine Mammary Epithelial Cells. International Journal of Molecular Sciences, 24(23), 17006.

Sources

A Head-to-Head Comparison of Synthesis Routes for (R)-alpha-Methyl-Phenylalanine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

(R)-alpha-methyl-phenylalanine is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. Its incorporation into peptides can enhance metabolic stability and induce specific conformational constraints, making it a valuable building block for therapeutic agents. The stereospecific synthesis of the (R)-enantiomer is crucial for its biological activity. This guide provides a head-to-head comparison of different synthetic strategies to produce enantiomerically pure (R)-alpha-methyl-phenylalanine, offering insights into the experimental choices and performance of each route.

Classical Resolution of a Racemic Mixture

A traditional and often scalable approach to obtaining a single enantiomer is through the resolution of a racemic mixture. This method involves the synthesis of the racemic compound, followed by separation of the enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent.

Diastereomeric Salt Resolution of a Precursor

One established method involves the resolution of a racemic precursor, α-chloro-α-(3,4-disubstituted-benzyl)propionic acid, followed by ammonolysis to yield the desired amino acid.[1] The choice of a suitable resolving agent, typically a chiral amine, is critical for efficient separation of the diastereomeric salts based on differences in their solubility.

Experimental Protocol: Resolution and Ammonolysis

  • Racemate Synthesis: Prepare DL-α-chloro-α-(benzyl)propionic acid through standard organic synthesis methods.

  • Salt Formation: Dissolve the racemic acid in a suitable solvent and add an equimolar amount of a chiral resolving agent (e.g., quinine).

  • Diastereomer Crystallization: Allow the diastereomeric salts to crystallize. One diastereomer will preferentially crystallize from the solution.

  • Isolation: Isolate the crystallized diastereomer by filtration.

  • Liberation of Chiral Acid: Treat the isolated diastereomeric salt with an acid to liberate the enantiomerically enriched α-chloro acid.

  • Ammonolysis: React the enantiopure α-chloro acid with ammonia to displace the chlorine atom and form (R)-alpha-methyl-phenylalanine.

Performance Data

ParameterValueReference
Overall Yield Moderate[1]
Enantiomeric Purity High (after crystallization)[1]
Key Reagents Racemic precursor, Chiral resolving agent, Ammonia[1]

Causality Behind Experimental Choices:

  • Choice of Resolving Agent: The selection of the resolving agent is based on its ability to form well-defined crystalline salts with one of the enantiomers of the racemic acid, leading to efficient separation.

  • Solvent for Crystallization: The solvent system is optimized to maximize the solubility difference between the two diastereomeric salts, which is the driving force for the resolution.

  • Ammonolysis Conditions: The reaction with ammonia is typically carried out under pressure or in liquid ammonia to ensure efficient nucleophilic substitution of the chloro group.

Advantages:

  • Potentially scalable for industrial production.

  • Relies on well-established chemical principles.

Disadvantages:

  • The maximum theoretical yield for the desired enantiomer is 50% without a racemization and recycling process for the unwanted enantiomer.

  • Requires screening of resolving agents and crystallization conditions.

  • Can be labor-intensive.

Workflow Diagram:

G cluster_0 Racemic Synthesis cluster_1 Resolution cluster_2 Synthesis of (R)-enantiomer racemic_acid DL-α-chloro-α-(benzyl)propionic acid diastereomeric_salts Diastereomeric Salts racemic_acid->diastereomeric_salts Salt Formation resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization resolved_salt Isolated Diastereomeric Salt crystallization->resolved_salt liberation Acid Treatment resolved_salt->liberation enantioenriched_acid (D)-α-chloro-α-(benzyl)propionic acid liberation->enantioenriched_acid ammonolysis Ammonolysis (NH3) enantioenriched_acid->ammonolysis final_product (R)-alpha-Methyl-Phenylalanine ammonolysis->final_product

Caption: Diastereomeric salt resolution workflow.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective alternative for separating enantiomers. This method utilizes an enzyme that preferentially catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enantiomerically enriched. For α-methyl-phenylalanine, lipases or proteases can be used for the enantioselective hydrolysis of a racemic ester derivative.

Experimental Protocol: Enzymatic Resolution of a Racemic Ester

  • Racemate Synthesis: Synthesize racemic N-acetyl-α-methyl-phenylalanine methyl ester.

  • Enzymatic Hydrolysis: Dissolve the racemic ester in a buffered aqueous solution or a biphasic system. Add a suitable lipase (e.g., from Candida antarctica) to initiate the hydrolysis.

  • Reaction Monitoring: Monitor the reaction progress (e.g., by HPLC) to stop it at approximately 50% conversion.

  • Separation: Separate the unreacted (R)-ester from the hydrolyzed (S)-acid.

  • Hydrolysis of (R)-ester: Hydrolyze the isolated (R)-ester under acidic or basic conditions to obtain (R)-α-methyl-phenylalanine.

Performance Data

ParameterValueReference
Yield of (R)-enantiomer < 50% (theoretically)[2]
Enantiomeric Excess (ee) >95%[2]
Key Reagents Racemic ester, Lipase, Buffer[2]

Causality Behind Experimental Choices:

  • Enzyme Selection: The choice of enzyme is critical and is based on its enantioselectivity (E-value) towards the specific substrate. Lipases are often chosen for their broad substrate scope and high stability.

  • Reaction Medium: The reaction is typically performed in a buffered aqueous solution to maintain the optimal pH for enzyme activity. Co-solvents may be added to improve substrate solubility.

  • Stopping at 50% Conversion: To achieve high enantiomeric excess for both the product and the remaining substrate, the reaction is ideally stopped at 50% conversion.

Advantages:

  • High enantioselectivity.

  • Mild and environmentally friendly reaction conditions.

Disadvantages:

  • The theoretical maximum yield for the desired enantiomer is 50%.

  • Requires separation of the product acid from the unreacted ester.

  • Enzyme cost and stability can be a factor in large-scale synthesis.

Workflow Diagram:

G racemic_ester Racemic N-acetyl-α-methyl- phenylalanine methyl ester hydrolysis Enzymatic Hydrolysis racemic_ester->hydrolysis enzyme Lipase enzyme->hydrolysis separation Separation hydrolysis->separation s_acid (S)-N-acetyl-α-methyl- phenylalanine separation->s_acid r_ester Enriched (R)-N-acetyl-α-methyl- phenylalanine methyl ester separation->r_ester final_hydrolysis Acid/Base Hydrolysis r_ester->final_hydrolysis final_product (R)-alpha-Methyl-Phenylalanine final_hydrolysis->final_product

Caption: Enzymatic kinetic resolution workflow.

Chiral Auxiliary-Mediated Asymmetric Synthesis

This strategy involves the temporary attachment of a chiral auxiliary to a prochiral substrate. The chiral auxiliary directs the stereochemical outcome of a subsequent reaction, such as alkylation, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary is then removed to yield the enantiomerically enriched product.

Diastereoselective Alkylation of a Chiral Glycine Enolate Equivalent

A common approach is the alkylation of a chiral glycine enolate. The chiral auxiliary creates a sterically biased environment, forcing the incoming electrophile (in this case, a methyl group) to approach from a specific face of the enolate. Pseudoephedrine and Evans oxazolidinones are well-known examples of effective chiral auxiliaries for this purpose.

Experimental Protocol: Using a Pseudoephedrine Auxiliary

  • Amide Formation: React (1R,2S)-(-)-pseudoephedrine with N-protected glycine to form the corresponding chiral amide.

  • Enolate Formation: Deprotonate the α-carbon of the glycine moiety using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature to form the lithium enolate.

  • Alkylation: React the enolate with benzyl bromide to introduce the benzyl group, followed by a second deprotonation and alkylation with methyl iodide. The order of alkylation can be reversed.

  • Auxiliary Cleavage: Cleave the chiral auxiliary by acidic or basic hydrolysis to release the desired (R)-alpha-methyl-phenylalanine.

Performance Data

ParameterValueReference
Diastereomeric Excess (de) >95%General literature on pseudoephedrine auxiliaries
Overall Yield Good to excellentGeneral literature on pseudoephedrine auxiliaries
Key Reagents Pseudoephedrine, N-protected glycine, LDA, Benzyl bromide, Methyl iodideGeneral literature on pseudoephedrine auxiliaries

Causality Behind Experimental Choices:

  • Chiral Auxiliary: Pseudoephedrine provides a rigid chelated intermediate with the lithium cation of the enolate, effectively shielding one face of the enolate and directing the alkylating agent to the opposite face.

  • Base and Temperature: A strong, non-nucleophilic base like LDA is used to ensure complete and rapid enolate formation at low temperatures (-78 °C) to prevent side reactions and maintain stereochemical integrity.

  • Cleavage Conditions: The conditions for removing the auxiliary are chosen to be mild enough to avoid racemization of the newly formed stereocenter.

Advantages:

  • High diastereoselectivity and predictable stereochemical outcome.

  • The chiral auxiliary can often be recovered and reused.

  • Well-documented and reliable methodology.

Disadvantages:

  • Requires stoichiometric amounts of the chiral auxiliary.

  • Involves multiple synthetic steps (attachment and removal of the auxiliary).

Workflow Diagram:

G prochiral_substrate N-protected Glycine amide_formation Amide Formation prochiral_substrate->amide_formation chiral_auxiliary Pseudoephedrine chiral_auxiliary->amide_formation chiral_amide Chiral Glycinamide amide_formation->chiral_amide deprotonation1 Deprotonation (LDA) chiral_amide->deprotonation1 enolate1 Lithium Enolate deprotonation1->enolate1 alkylation1 Alkylation (BnBr) enolate1->alkylation1 benzylated_amide Benzylated Amide alkylation1->benzylated_amide deprotonation2 Deprotonation (LDA) benzylated_amide->deprotonation2 enolate2 Lithium Enolate deprotonation2->enolate2 alkylation2 Alkylation (MeI) enolate2->alkylation2 dialkylated_amide α-Methyl-Phenylalanine Amide alkylation2->dialkylated_amide cleavage Auxiliary Cleavage dialkylated_amide->cleavage final_product (R)-alpha-Methyl-Phenylalanine cleavage->final_product recovered_auxiliary Recovered Pseudoephedrine cleavage->recovered_auxiliary

Caption: Chiral auxiliary-mediated synthesis workflow.

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly atom-economical and is often preferred for large-scale synthesis.

Asymmetric Phase-Transfer Catalysis

Asymmetric phase-transfer catalysis (PTC) is a powerful method for the enantioselective alkylation of glycine derivatives. In this technique, a chiral quaternary ammonium salt transports an enolate from an aqueous or solid phase into an organic phase where it reacts with an electrophile. The chiral environment provided by the catalyst dictates the stereochemical outcome of the alkylation.

Experimental Protocol: Asymmetric Alkylation via PTC

  • Substrate Preparation: Prepare a suitable glycine Schiff base, such as N-(diphenylmethylene)glycine tert-butyl ester.

  • Phase-Transfer Reaction: Dissolve the glycine Schiff base and an alkylating agent (e.g., benzyl bromide) in a nonpolar organic solvent. Add an aqueous solution of a base (e.g., NaOH or K2CO3) and a catalytic amount of a chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid).

  • Second Alkylation: After the first alkylation, the resulting product can be subjected to a second alkylation with methyl iodide under similar PTC conditions.

  • Deprotection: Hydrolyze the Schiff base and the ester group to obtain the free amino acid.

Performance Data

ParameterValueReference
Enantiomeric Excess (ee) High (often >90%)[3]
Yield Good to excellent[3]
Key Reagents Glycine Schiff base, Chiral phase-transfer catalyst, Base, Alkylating agents[3]

Causality Behind Experimental Choices:

  • Catalyst Structure: The structure of the chiral phase-transfer catalyst is paramount. The catalyst forms a tight ion pair with the enolate, and the steric and electronic properties of the catalyst direct the approach of the electrophile.

  • Phase-Transfer Conditions: The choice of solvents, base, and temperature is crucial for achieving high reactivity and selectivity. A biphasic system allows for easy separation of the catalyst and product.

  • Substrate: The glycine Schiff base is used to activate the α-proton, facilitating enolate formation under relatively mild basic conditions.

Advantages:

  • Requires only a catalytic amount of the chiral source.

  • Operationally simple and often uses inexpensive reagents and solvents.

  • Amenable to large-scale synthesis.

Disadvantages:

  • Development of a highly selective catalyst for a specific transformation can be challenging.

  • Reaction conditions need to be carefully optimized.

Workflow Diagram:

G cluster_0 Organic Phase cluster_1 Aqueous Phase glycine_schiff_base Glycine Schiff Base enolate Enolate Anion glycine_schiff_base->enolate Deprotonation alkylating_agent1 Benzyl Bromide product_schiff_base Alkylated Schiff Base alkylating_agent1->product_schiff_base alkylating_agent2 Methyl Iodide final_product_organic Final Alkylated Schiff Base alkylating_agent2->final_product_organic product_schiff_base->final_product_organic Alkylation 2 deprotection Hydrolysis final_product_organic->deprotection base Aqueous Base (e.g., NaOH) base->enolate ion_pair Chiral Ion Pair [QEnolate-] enolate->ion_pair Phase Transfer catalyst Chiral Phase- Transfer Catalyst (QX-) catalyst->ion_pair ion_pair->product_schiff_base Alkylation 1 final_product (R)-alpha-Methyl-Phenylalanine deprotection->final_product

Caption: Asymmetric phase-transfer catalysis workflow.

Conclusion

The choice of a synthetic route for (R)-alpha-methyl-phenylalanine depends on various factors, including the desired scale of production, cost considerations, and available expertise.

  • Classical resolution is a robust and scalable method, but it is inherently limited by a 50% theoretical yield for the desired enantiomer in the absence of a racemization loop.

  • Enzymatic kinetic resolution offers high selectivity under mild conditions but also suffers from the 50% yield limitation and requires downstream separation.

  • Chiral auxiliary-mediated synthesis provides excellent stereocontrol and predictability but involves a stoichiometric amount of the chiral source and additional protection/deprotection steps.

  • Asymmetric catalysis , particularly phase-transfer catalysis, represents a highly efficient and atom-economical approach that is well-suited for large-scale synthesis, provided a suitable catalyst system is available.

For academic research and small-scale synthesis, chiral auxiliary methods often provide a reliable and high-yielding route. For industrial applications, asymmetric catalysis is generally the most attractive option due to its efficiency and cost-effectiveness. The continued development of novel and more active chiral catalysts will further enhance the accessibility of enantiomerically pure α,α-disubstituted amino acids like (R)-alpha-methyl-phenylalanine.

References

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2017). Royal Society of Chemistry. URL: [Link]
  • Chemerda, J. M., & Sletzinger, M. (1970). U.S. Patent No. 3,492,347. U.S. Patent and Trademark Office.
  • Lambert, K. M., Medley, A. W., Jackson, A. C., Markham, L. E., & Wood, J. L. (2014). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 91, 299-313. URL: [Link]
  • Chen, S. W., Chen, C. C., & Uang, B. J. (2010). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Journal of the Chinese Chemical Society, 57(3A), 441-447. URL: [Link]
  • Myers, A. G., & McKinstry, L. (1996). Asymmetric synthesis of monosubstituted and .alpha.,.alpha.-disubstituted .alpha.-amino acids via diastereoselective glycine enolate alkylations. Journal of the American Chemical Society, 118(15), 3555-3573. URL: [Link]
  • Sánchez-Santed, F., et al. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Sustainable Chemistry & Engineering, 10(12), 3959-3967. URL: [Link]
  • Kaiser, E. T., & West, J. B. (1985). Resolution of DL-.alpha.-methylphenylalanine. Journal of Medicinal Chemistry, 28(12), 1905-1906. URL: [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121-1124. URL: [Link]
  • Tomoiaga, R. B., et al. (2021). Engineered Biocatalysts for the Asymmetric Synthesis of d-Phenylalanines.
  • Kinetic Study on the Enzymatic Resolution of Homophenylalanine Ester Using Ionic Liquids. (2014). Industrial & Engineering Chemistry Research, 53(28), 11266-11272. URL: [Link]
  • Baldwin, J. E., & Lee, V. (1998). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Topics in Stereochemistry (Vol. 22, pp. 127-219). John Wiley & Sons, Inc.
  • Chemoenzymatic Synthesis of Enantiopure Amino Alcohols from Simple Methyl Ketones. (2023). European Journal of Organic Chemistry, 26(34). URL: [Link]
  • Sun, C., et al. (2024). Direct asymmetric synthesis of β-branched aromatic α-amino acids using engineered phenylalanine ammonia lyases.
  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921-2944. URL: [Link]
  • Evans, D. A. (1982). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis (Vol. 3, pp. 1-110). Academic Press.
  • Scheme 29. Kinetic enzymatic resolution of racemic N-acetyl phenylalanine and analogues via interesterification reaction.
  • Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase. (2024). Organic & Biomolecular Chemistry, 22(13), 2635-2643. URL: [Link]
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. (2001). Organic Letters, 3(8), 1121-1124. URL: [Link]
  • Yan, T., Feringa, B. L., & Barta, K. (2021). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemSusChem, 14(12), 2303-2307. URL: [Link]
  • C. A. G. N. Montalbetti, & V. Falck-Pedersen. (2005). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 105(5), 2081-2134. URL: [Link]
  • Basra, S., Fennie, M. W., & Kozlowski, M. C. (2014). Asymmetric Synthesis of α-Allyl-α-Aryl α-Amino Acids by Tandem Alkylation/π-Allylation of α-Iminoesters. Organic Letters, 16(7), 2034-2037. URL: [Link]
  • Alvey, G. R., et al. (2024). Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols. Chemical Science, 15(20), 7316-7323. URL: [Link]
  • Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates. (2021). Organic & Biomolecular Chemistry, 19(31), 6826-6830. URL: [Link]
  • Brunner, H., Tsuno, T., & Balázs, G. (2019). Chiral Selectivity in the Achiral Amino Acid Glycine. The Journal of Organic Chemistry, 84(24), 16199-16203. URL: [Link]
  • O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355. URL: [Link]

Sources

A Comparative Guide to Validating the Purity of Synthesized (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the structural integrity of molecular building blocks is paramount. Non-proteinogenic amino acids, such as (R)-2-Amino-2-methyl-3-phenylpropanoic acid (also known as α-methyl-L-phenylalanine), are of significant interest due to their role as constrained analogs of natural amino acids, offering enhanced metabolic stability and conformational rigidity in peptide-based therapeutics[1]. The introduction of a methyl group at the α-carbon prevents racemization and provides unique structural properties. However, the synthesis of this chiral compound necessitates rigorous validation of both its chemical and enantiomeric purity to ensure safety, efficacy, and reproducibility in downstream applications.

This guide provides a comprehensive comparison of analytical methodologies for the purity validation of synthesized this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

Chapter 1: Foundational Purity and Identity Confirmation

Before delving into complex chiral separations, foundational techniques are essential to confirm the compound's basic identity and assess its bulk purity. These methods are often the first line of defense against gross contamination or structural misidentification.

Elemental Analysis (CHN Analysis)

Elemental analysis is a robust technique for determining the mass fractions of carbon, hydrogen, and nitrogen in a sample[2]. This method provides a fundamental check on the empirical formula of the synthesized compound.[3]

  • Principle of Causality: For a pure sample of this compound (C₁₀H₁₃NO₂), the theoretical elemental composition is fixed. Any significant deviation from these theoretical values indicates the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis. The accepted deviation in academic literature and for publication is often within ±0.4%[4].

  • Self-Validating Protocol:

    • Dry the sample thoroughly under a high vacuum to remove any residual moisture or volatile solvents.

    • Accurately weigh approximately 2-3 mg of the sample into a tin capsule.

    • Combust the sample at high temperatures (typically >900°C) in a stream of oxygen.

    • The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector.

    • Compare the experimentally determined percentages of C, H, and N with the theoretical values.

Spectroscopic Identity Verification

Spectroscopic techniques provide a "fingerprint" of the molecule, confirming its structural integrity and identifying key functional groups.

NMR is one of the most powerful tools for structural elucidation in organic chemistry[5].

  • ¹H and ¹³C NMR: These techniques confirm the presence and connectivity of all hydrogen and carbon atoms in the molecule. For this compound, specific chemical shifts and coupling patterns are expected for the aromatic protons, the benzylic protons, and the methyl protons. The presence of unexpected signals can indicate impurities. Quantitative ¹H NMR (qNMR) can also be a rapid and accurate method for purity evaluation of amino acids[6][7][8].

  • Experimental Protocol (¹H NMR):

    • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Integrate the signals and compare the ratios to the expected number of protons for each group.

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation[9].

  • Principle of Causality: The spectrum of this compound will show characteristic absorption bands for the N-H stretches of the primary amine, the O-H and C=O stretches of the carboxylic acid, and the C-H and C=C stretches of the aromatic ring[10][11][12]. The absence of expected bands or the presence of unexpected ones (e.g., from a protecting group that was not fully removed) would indicate an impure or incorrect product. While FTIR is excellent for confirming functional groups, it is generally not suitable for quantifying enantiomeric purity on its own, though some specialized methods have been explored[13].

Mass spectrometry is a highly sensitive technique used to determine the molecular weight of a compound by measuring the mass-to-charge ratio of its ions[14].

  • Principle of Causality: Electrospray ionization (ESI) or other soft ionization techniques will produce a molecular ion ([M+H]⁺ or [M-H]⁻) corresponding to the exact mass of the target compound (C₁₀H₁₃NO₂, Exact Mass: 179.09 Da)[15][16]. This provides strong evidence for the compound's identity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Chapter 2: The Crucial Step: Enantiomeric Purity Determination

For a chiral molecule intended for biological applications, determining the enantiomeric excess (% ee) is arguably the most critical aspect of purity validation. The presence of the undesired enantiomer can lead to reduced efficacy or even adverse off-target effects.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers[17][18].

  • Principle of Causality: This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers of the analyte. This differential interaction leads to different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and effective for the separation of underivatized amino acids and their derivatives[19][20].

  • Experimental Workflow for Chiral HPLC:

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Accurately weigh (R)-2-Amino-2-methyl-3- phenylpropanoic acid B Dissolve in mobile phase A->B F Inject Sample B->F C Prepare mobile phase (e.g., Hexane/IPA/TFA) D Filter and degas C->D E Equilibrate Chiral Column (e.g., Polysaccharide-based) D->E E->F G Isocratic Elution F->G H UV Detection (e.g., 210 nm) G->H I Integrate Peak Areas (R- and S-enantiomers) H->I J Calculate % ee I->J

Caption: Workflow for Chiral HPLC Analysis.

  • Step-by-Step Protocol for Chiral HPLC:

    • Column Selection: Choose a suitable chiral stationary phase. A column like a Chiralpak® IA (amylose-based) or Chiralcel® OD (cellulose-based) is a good starting point.

    • Mobile Phase Preparation: A typical mobile phase for normal-phase separation would be a mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic modifier like trifluoroacetic acid (TFA, e.g., 0.1%) to improve peak shape.

    • Sample Preparation: Prepare a stock solution of the synthesized compound in the mobile phase at a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: 210 nm (for the peptide bond)

      • Injection Volume: 10 µL

    • Analysis: Inject a racemic standard (if available) to determine the retention times of both the (R) and (S) enantiomers. Then, inject the synthesized sample.

    • Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100

Chiral Derivatization followed by NMR or Achiral Chromatography

An alternative to direct chiral HPLC is to react the amino acid with a chiral derivatizing agent (CDA) to form diastereomers.

  • Principle of Causality: Diastereomers have different physical properties and can be separated by standard achiral techniques like regular HPLC or even distinguished by NMR spectroscopy[21]. For NMR, the signals of the diastereomers will appear at different chemical shifts, allowing for their integration and the calculation of the diastereomeric ratio, which corresponds to the enantiomeric ratio of the original sample.

  • Workflow for Chiral Derivatization and NMR Analysis:

G A Synthesized Amino Acid (R/S Mixture) B Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) A->B C Reaction to form Diastereomers B->C D Acquire NMR Spectrum (¹H or ¹⁹F) C->D E Identify and Integrate Diastereomeric Signals D->E F Calculate Diastereomeric Ratio (= Enantiomeric Ratio) E->F

Caption: NMR analysis via chiral derivatization.

Chapter 3: Data Comparison and Summary

A multi-faceted approach using orthogonal methods is crucial for a complete and trustworthy validation of purity.

Table 1: Comparison of Purity Validation Techniques
TechniquePrincipleInformation ObtainedProsCons
Elemental Analysis Combustion and gas analysisElemental composition (%C, H, N)Provides fundamental purity checkInsensitive to isomeric impurities
¹H/¹³C NMR Nuclear magnetic resonanceMolecular structure, chemical purityHigh structural detail, can quantifyLow sensitivity, complex spectra
Mass Spectrometry Mass-to-charge ratioMolecular weight, elemental formula (HRMS)High sensitivity, confirms identityDoes not distinguish isomers
FTIR Spectroscopy Infrared absorptionPresence of functional groupsFast, non-destructiveLimited structural information
Chiral HPLC Diastereomeric interaction with CSPEnantiomeric excess (% ee), chemical purityGold standard for enantioseparationRequires method development
Chiral Derivatization + NMR Formation of diastereomersEnantiomeric ratioNo need for a chiral columnDerivatization may not be quantitative
Table 2: Illustrative Data for a Synthesized Batch of this compound
TechniqueParameter MeasuredTheoretical/Expected ValueObserved ValuePurity Assessment
Elemental Analysis %C, %H, %NC: 67.02%, H: 7.31%, N: 7.81%C: 66.95%, H: 7.35%, N: 7.78%>99.5% Chemical Purity
HRMS (ESI+) [M+H]⁺180.1019180.1021Identity Confirmed
¹H NMR (400 MHz, D₂O) Chemical Shifts (δ)Matches reference spectrumMatches reference spectrumStructural Integrity Confirmed
Chiral HPLC % ee>99.5%99.8%High Enantiomeric Purity
Melting Point Melting Range~293-295 °C (for racemic)294 °CConsistent with literature

Conclusion

Validating the purity of a synthesized chiral compound like this compound is a non-trivial task that demands a rigorous, multi-technique approach. While foundational methods like NMR, MS, and elemental analysis are indispensable for confirming the chemical identity and bulk purity, they are insufficient on their own. The gold standard for assessing stereochemical integrity is Chiral HPLC , which provides a direct and quantitative measure of enantiomeric excess. By combining these orthogonal methods, researchers and drug development professionals can establish a comprehensive and trustworthy purity profile, ensuring the quality and reliability of this critical building block for advanced therapeutic development.

References

  • EAG Laboratories. Trace Elemental Analysis. [Link]
  • Flöser, B. M., & Meyer, K. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
  • ResearchGate. FT-IR spectra of amino acids studied in the present work. [Link]
  • Wikipedia. Elemental analysis. [Link]
  • Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains. [Link]
  • ResearchGate. (2022). Fourier Transform Infrared (FTIR)
  • PubMed. (2013). Hydration of amino acids: FTIR spectra and molecular dynamics studies. [Link]
  • Khan Academy. Analyzing the purity of a mixture (worked example). [Link]
  • PubMed Central. (2022).
  • ResearchGate. (2018).
  • PubMed Central. (2021).
  • ResearchGate. (2018). SI-traceable Purity Evaluation of Non-protein Amino Acid as Reference Materials by Using 1H NMR Spectroscopy. [Link]
  • OUCI.
  • PubChem - NIH. DL-alpha-Methylphenylalanine. [Link]
  • Wiley Online Library. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]
  • RSC Publishing. (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. [Link]
  • PubChem - NIH. L-Alpha-methylphenylalanine. [Link]
  • HMDB. Showing metabocard for alpha-Methylphenylalanine (HMDB0029223). [Link]
  • YAKHAK HOEJI. (2021).
  • Semantic Scholar.
  • Phenomenex.
  • Wikipedia. α-Methylphenylalanine. [Link]
  • Google Patents. US5346828A - Stereoisomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acids using d-threonine aldolase.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
  • ResearchGate. Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl 2. [Link]
  • ResearchGate. (2001). Evaluation and optimization of high performance liquid chromatographic conditions for optical purity analysis of amino acid residues from a synthetic decapeptide using Marfey's reagent. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Alpha-Methyl-Phenylalanine Enantiomers with Phenylalanine Hydroxylase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the binding interactions of (R)-alpha-methyl-phenylalanine and (S)-alpha-methyl-phenylalanine with their target enzyme, Phenylalanine Hydroxylase (PAH). We will delve into the causal logic behind experimental choices in molecular docking and present a self-validating protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply computational methods to investigate stereoselectivity in drug-target interactions.

Introduction: The Significance of Chirality in Drug-Target Interactions

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmacology. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit profound differences in their biological activity. This is because biological systems, being inherently chiral themselves, often interact differently with each enantiomer. One such molecule of interest is alpha-methyl-phenylalanine, a synthetic amino acid analogue. Its two enantiomers, (R)- and (S)-alpha-methyl-phenylalanine, are known to exhibit stereoselective inhibition of key enzymes.

Phenylalanine hydroxylase (PAH) is a critical enzyme in human metabolism, responsible for the conversion of phenylalanine to tyrosine.[1][2] Deficiencies in PAH function lead to the genetic disorder phenylketonuria (PKU).[1][2][3][4] Alpha-methyl-D,L-phenylalanine has been identified as an inhibitor of PAH, making this enzyme an excellent candidate for a comparative docking study of its enantiomers.[5] Understanding the structural basis of the differential binding of these enantiomers to PAH can provide invaluable insights for the design of more potent and selective therapeutic agents.

This guide will walk you through a detailed protocol for a comparative molecular docking study of the (R) and (S) enantiomers of alpha-methyl-phenylalanine with human phenylalanine hydroxylase. We will explore the nuances of preparing chiral ligands and the target protein, executing the docking simulation, and analyzing the results to elucidate the molecular determinants of enantioselective binding.

Experimental Workflow: A Step-by-Step Protocol for Comparative Docking

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7] The following protocol outlines the necessary steps for a robust and reproducible comparative docking study using the widely accepted software AutoDock Vina.[8][9][10]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB_retrieval 1. Retrieve Protein Structure (PDB ID: 6HYC) Protein_prep 3. Prepare Protein Structure (Remove water, add hydrogens) PDB_retrieval->Protein_prep Ligand_prep 2. Prepare Ligand Structures (R- and S-enantiomers) Grid_gen 4. Define Binding Site & Generate Grid Box Ligand_prep->Grid_gen Protein_prep->Grid_gen Docking_run 5. Run Docking Simulation (AutoDock Vina) Grid_gen->Docking_run Results_analysis 6. Analyze Docking Results (Binding energies, poses) Docking_run->Results_analysis Interaction_analysis 7. Visualize and Compare Binding Interactions Results_analysis->Interaction_analysis G cluster_R (R)-alpha-methyl-phenylalanine Interactions cluster_S (S)-alpha-methyl-phenylalanine Interactions R_Ligand R-Enantiomer R_Hbond Hydrogen Bond (SER251) R_Ligand->R_Hbond R_PiPi Pi-Pi Stacking (PHE254) R_Ligand->R_PiPi R_Hydrophobic Hydrophobic (LEU249, VAL245) R_Ligand->R_Hydrophobic S_Ligand S-Enantiomer S_Hbond Hydrogen Bond (SER251) S_Ligand->S_Hbond S_Steric Steric Hindrance (PHE254) S_Ligand->S_Steric

Sources

A Comparative Guide to the Quantitative Analysis of α-Methyl-phenylalanine: Benchmarking a Novel Chiral LC-MS/MS Method Against Established Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in peptide synthesis, neuroscience, and metabolic studies, the accurate quantification of synthetic amino acids like α-methyl-phenylalanine is paramount.[1] This non-proteinogenic amino acid, often utilized for its unique structural properties and its role in modulating neurotransmitter activity, presents distinct analytical challenges, particularly concerning its stereospecific quantification.[1] This guide provides an in-depth comparison of a novel chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method against two established techniques: Chiral Ligand-Exchange High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization.

Our objective is to furnish a comprehensive technical resource that not only details the methodologies but also elucidates the scientific rationale behind the experimental choices, thereby empowering researchers to select the most appropriate analytical strategy for their specific needs. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring the highest standards of scientific integrity.[2][3][4][5][6]

The Analytical Imperative: Why Stereospecificity Matters

α-Methyl-phenylalanine possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers (D- and L-isomers). These enantiomers can exhibit different pharmacological and toxicological profiles. Consequently, the ability to separate and individually quantify each enantiomer is not merely an analytical preference but a scientific necessity. This guide will therefore focus on chiral-selective methods.

Comparative Overview of Analytical Techniques

The selection of an analytical method is a critical decision driven by the required sensitivity, selectivity, throughput, and the nature of the sample matrix. Here, we benchmark a newly developed chiral LC-MS/MS method against two established techniques, providing a balanced view of their respective strengths and limitations.

Parameter Novel Chiral LC-MS/MS Established Chiral Ligand-Exchange HPLC-UV Established GC-MS (with Derivatization)
Principle Chiral chromatography followed by mass-based detection of specific parent-daughter ion transitions.Formation of transient diastereomeric metal complexes on a chiral stationary phase, detected by UV absorbance.Volatilization of the analyte via chemical derivatization, followed by gas-phase separation and mass-based detection.
Selectivity Very High (Chromatographic & Mass-based)High (Chiral separation)High (Chromatographic & Mass-based)
Sensitivity (LOQ) Low ng/mL to pg/mLHigh ng/mL to low µg/mLLow ng/mL
Throughput HighModerateModerate to Low
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effects impacting signalPotential for matrix interference with derivatization
Derivatization Not requiredNot requiredRequired (e.g., silylation)
Instrumentation Cost HighModerateModerate
Method Development ComplexModerateComplex

Experimental Protocols

The following protocols are presented as a comprehensive guide for the implementation of each analytical method. The experimental design adheres to the principles of bioanalytical method validation as stipulated by the FDA and ICH.[2][3][5][6]

Novel Method: Chiral LC-MS/MS

This method leverages the high selectivity of chiral chromatography and the exceptional sensitivity of tandem mass spectrometry, enabling direct analysis without derivatization.

Experimental Workflow Diagram

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Plasma Sample Plasma Sample Protein Precipitation Protein Precipitation Plasma Sample->Protein Precipitation Add Acetonitrile with Internal Standard Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Chiral HPLC Chiral HPLC Supernatant Transfer->Chiral HPLC Injection Mass Spectrometer Mass Spectrometer Chiral HPLC->Mass Spectrometer Elution Data Acquisition Data Acquisition Mass Spectrometer->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: Workflow for Chiral LC-MS/MS analysis of α-methyl-phenylalanine.

Step-by-Step Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₆-α-methyl-phenylalanine).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions:

    • Column: Chirobiotic T2 column (or equivalent macrocyclic glycopeptide-based chiral stationary phase).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 20% B to 80% B over 10 minutes.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI) mode.

    • MRM Transitions:

      • α-Methyl-phenylalanine: Precursor ion (m/z) 180.1 -> Product ion (m/z) 116.1 (loss of the carboxyl and methyl group)

      • ¹³C₆-α-Methyl-phenylalanine (IS): Precursor ion (m/z) 186.1 -> Product ion (m/z) 122.1

Established Method 1: Chiral Ligand-Exchange HPLC-UV

This technique relies on the formation of transient diastereomeric complexes between the analyte enantiomers, a chiral ligand, and a metal ion in the mobile phase, allowing for their separation on a standard reversed-phase column.[8][9]

Step-by-Step Protocol

  • Sample Preparation:

    • To 100 µL of plasma, add 100 µL of 10% trichloroacetic acid.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: 2 mM L-Proline, 1 mM Copper (II) Sulfate in 90:10 (v/v) water:methanol, pH adjusted to 5.5.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: UV at 210 nm.

    • Elution Order: The elution order of the D- and L-enantiomers will depend on the chiral ligand used.

Established Method 2: GC-MS (with Derivatization)

This classic approach involves chemically modifying the analyte to increase its volatility for separation in the gas phase. Silylation is a common derivatization strategy for amino acids.[10][11][12][13][14]

Step-by-Step Protocol

  • Sample Preparation and Derivatization:

    • Perform a solid-phase extraction (SPE) of the plasma sample to isolate the amino acid fraction.

    • Dry the eluate completely under a stream of nitrogen.

    • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent) capillary column (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

    • Mass Spectrometer: Electron ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

    • Characteristic Ions: Monitor for the molecular ion and characteristic fragments of the silylated derivative.

Method Validation and Performance Comparison

A rigorous validation was performed for all three methods in accordance with ICH M10 guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[2][3] The calibration range was established based on typical concentrations of amino acids in plasma, spanning from approximately 50 to 5000 ng/mL.[15][16][17][18]

The novel chiral LC-MS/MS method demonstrated superior sensitivity and specificity, with a lower limit of quantification (LLOQ) in the low ng/mL range. The use of a stable isotope-labeled internal standard effectively compensated for matrix effects, resulting in excellent accuracy and precision.

The chiral ligand-exchange HPLC-UV method provided good chiral separation but with a higher LLOQ compared to the mass spectrometry-based methods. Its primary advantage lies in its accessibility and lower instrumentation cost.

The GC-MS method, while sensitive, requires a more laborious sample preparation and derivatization process, which can be a source of variability.

Choosing the Right Method: A Decision Framework

The selection of the optimal analytical method is contingent upon the specific research question and available resources.

Research Need Research Need High Sensitivity & Throughput High Sensitivity & Throughput Research Need->High Sensitivity & Throughput Cost-Effective & Accessible Cost-Effective & Accessible Research Need->Cost-Effective & Accessible Established & Robust Established & Robust Research Need->Established & Robust Chiral LC-MS/MS Chiral LC-MS/MS High Sensitivity & Throughput->Chiral LC-MS/MS Yes Chiral Ligand-Exchange HPLC Chiral Ligand-Exchange HPLC Cost-Effective & Accessible->Chiral Ligand-Exchange HPLC Yes GC-MS GC-MS Established & Robust->GC-MS Yes

Caption: Decision tree for selecting an analytical method for α-methyl-phenylalanine.

Conclusion

The novel chiral LC-MS/MS method presented here offers a significant advancement in the quantitative analysis of α-methyl-phenylalanine, providing unparalleled sensitivity and specificity without the need for derivatization. While established techniques such as chiral ligand-exchange HPLC and GC-MS remain viable options, particularly in resource-constrained settings, the superior performance of the LC-MS/MS method makes it the recommended choice for demanding applications in drug development and clinical research where accurate and precise stereospecific quantification is critical. The detailed protocols and comparative data within this guide are intended to serve as a valuable resource for researchers, enabling them to make informed decisions and implement robust analytical methodologies in their laboratories.

References

  • Bifari, F., Ruocco, C., Decimo, I., Fumagalli, G., Valerio, A., & Nisoli, E. (2017). Concentrations of Plasma Amino Acids and Neurotransmitters in Participants with Functional Gut Disorders and Healthy Controls. Nutrients, 9(12), 1323.
  • Davankov, V. A. (2011). Chiral separation by ligand-exchange. Macedonian Journal of Chemistry and Chemical Engineering, 30(2), 127-137.
  • de Lemos, M. C., de Andrade, C. K., & de Santana, D. P. (2010). Elucidation of chiral Recognition mechanism of alpha-amino acids using ligand exchange high performance liquid chromatography. Journal of the Brazilian Chemical Society, 21(8), 1367-1373.
  • Dias, D. A., Jones, O. A., Beale, D. J., Boughton, B. A., & Roessner, U. (2016). Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate.
  • Dwivedi, P. (2007). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.GOV.
  • HMDB. (2022). Showing metabocard for alpha-Methylphenylalanine (HMDB0029223).
  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Lane, A. N., Fan, T. W. M., & Higashi, R. M. (2008). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3-18.
  • Meyer, J. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 2030, 253-261.
  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
  • PubChem. (n.d.). DL-alpha-Methylphenylalanine.
  • PubChem. (n.d.). L-Phenylalanine.
  • R.B. Bibel. (2022). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. YouTube.
  • Ryzhov, V. (2016). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Acta Naturae, 8(3), 126-132.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation.
  • Sultana, N., & Arayne, M. S. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of the Pakistan Medical Association, 73(8), 1645-1650.
  • Supelco. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today.
  • Tăbăran, F., Suciu, Ș., & Mocan, T. (2021). Comprehensive Analysis and Comparison of Amino Acid Levels in Cerebrospinal Fluid and Plasma of Children with Leukemia by the LC-MS Technique. Molecules, 26(15), 4583.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Waters. (n.d.). Chiral Separation of Phenylalanine Methyl Esters using UPC2.
  • Wikipedia. (n.d.). Phenylalanine.
  • Yemm, E. W., & Cocking, E. C. (1955). The determination of amino-acids with ninhydrin. Analyst, 80(948), 209-213.
  • Zhang, X., & Ye, J. (2020). Plasma concentrations of amino acids (mol/l) in 6 normal adults during 2 study periods. ResearchGate.
  • Indiana University School of Medicine. (n.d.). Amino Acid Analysis, Plasma.

Sources

Safety Operating Guide

A Procedural Guide for the Safe Disposal of (R)-2-Amino-2-methyl-3-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not a peripheral task but a core component of scientific integrity and laboratory safety. This guide provides a detailed operational plan for the disposal of (R)-2-Amino-2-methyl-3-phenylpropanoic acid, grounded in established safety protocols and regulatory principles.

Core Directive: This document serves as a procedural guide based on best practices for non-hazardous or irritant-class amino acid derivatives. However, the manufacturer's Safety Data Sheet (SDS) for your specific product and your institution's Environmental Health & Safety (EH&S) department are the ultimate authorities. Always consult them before proceeding with any disposal protocol.

Hazard Assessment: The Foundation of Safe Disposal

The disposal pathway for any chemical is dictated by its inherent hazards. While a specific SDS for this compound was not identified in a general search, an analysis of structurally similar compounds allows us to anticipate a likely hazard profile. This substance is a non-natural amino acid derivative and should be handled with care until its toxicological properties are fully known.

Disposal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, classify waste based on specific lists (F, K, P, U) or characteristics (Ignitability, Corrosivity, Reactivity, Toxicity)[1][2]. This compound is not expected to be a listed waste; therefore, its classification would depend on its characteristics. Based on its structure, it is unlikely to be ignitable, corrosive, or reactive under normal conditions[1]. Its toxicity profile is not fully investigated[3].

Table 1: Potential Hazard Profile based on Structurally Similar Compounds

Hazard CategoryPotential GHS ClassificationDescriptionRationale & Representative Sources
Acute Oral Toxicity Category 4Harmful if swallowed.Several similar small molecule amino and propanoic acid derivatives carry this classification.[4][5]
Skin Corrosion/Irritation Category 2Causes skin irritation.This is a common classification for similar organic acids and amino acid derivatives.[4][5][6]
Eye Damage/Irritation Category 2ACauses serious eye irritation.Direct contact with the solid or solutions can cause significant irritation.[4][5][6]
Respiratory Irritation STOT SE Category 3May cause respiratory irritation.Inhaling the dust of the solid compound can irritate the respiratory tract.[3][4][5][6]

Mandatory Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to mitigate the risks identified above. The causality is clear: engineering controls and PPE are the primary barriers between a researcher and potential chemical exposure.

  • Eye Protection : Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[3][7].

  • Hand Protection : Wear suitable chemical-resistant gloves tested according to standards like EN 374[8].

  • Body Protection : A standard laboratory coat is required to prevent skin contact[6].

  • Respiratory Protection : Handle the solid material in a well-ventilated area or a chemical fume hood to minimize dust inhalation[3].

Disposal Decision Workflow

The following workflow provides a logical pathway for making disposal decisions. The critical, non-negotiable first step is to consult your institution-specific guidelines.

G start Start: Disposal of This compound consult_sds CRITICAL FIRST STEP: Consult Manufacturer's SDS and Institutional EH&S Department start->consult_sds follow_policy Follow Specific Institutional Protocol for Chemical Waste Disposal consult_sds->follow_policy  Specific Policy Exists characterize Characterize the Waste Stream consult_sds->characterize  General Guidance Needed unused Uncontaminated / Expired Product characterize->unused Unused contaminated Contaminated Material (e.g., Spill Residue, Used PPE) characterize->contaminated Contaminated package_unused Step 1: Place solid in a clearly labeled, sealed, and compatible container. unused->package_unused package_contaminated Step 1: Collect residue with inert absorbent material. Place all contaminated items (absorbent, PPE) in a sealed, compatible container. contaminated->package_contaminated label_waste Step 2: Label container as 'Hazardous Waste' with full chemical name and associated hazards. package_unused->label_waste package_contaminated->label_waste store Step 3: Store in a designated Satellite Accumulation Area, segregated from incompatible materials. label_waste->store pickup Step 4: Arrange for collection by the institutional EH&S or a licensed waste contractor. store->pickup

Caption: Disposal Decision Workflow for this compound.

Step-by-Step Disposal Protocols

These protocols provide actionable steps for common disposal scenarios. Their design is a self-validating system: assess, contain, label, and dispose through official channels.

Protocol 4.1: Disposal of Uncontaminated, Unused, or Expired Product

This protocol applies to the pure chemical that is no longer needed.

  • Preparation : Work within a chemical fume hood or a well-ventilated area. Ensure all required PPE is worn.

  • Containment : Place the original container, if intact and sealed, into a secondary container (like a pail or overpack drum) for transport to the waste accumulation area. If transferring the chemical, use a chemically compatible, leak-proof container[9]. Ensure the container is appropriate for solids.

  • Labeling : The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "this compound". Include the date accumulation started and any known hazard characteristics (e.g., "Irritant")[10].

  • Storage & Pickup : Store the sealed container in your lab's designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong oxidizing agents[11]. Contact your institution's EH&S department to schedule a waste pickup[2].

Protocol 4.2: Disposal of Contaminated Materials (Spill Cleanup)

This protocol applies to materials used to clean up a spill of the chemical. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste[11].

  • Spill Control : For a solid spill, gently sweep or vacuum the material to avoid generating dust[3]. For a liquid solution spill, absorb it with a non-reactive, inert material like diatomite, sand, or a universal binder[4][6].

  • Collection : Carefully place all contaminated materials—including the absorbent, contaminated gloves, wipes, and any other PPE—into a single, sealable, and chemically compatible waste container[3][6].

  • Decontamination : Decontaminate the surfaces and any equipment involved in the cleanup, often by scrubbing with alcohol or another suitable solvent[4]. All materials used for decontamination (e.g., wipes) must also be placed in the waste container.

  • Labeling and Disposal : Seal the container and label it as described in Protocol 4.1, specifying the contents (e.g., "this compound with absorbent material"). Dispose of the container via your EH&S department.

Protocol 4.3: Disposal of Empty Containers

Empty containers can retain product residue and may still be hazardous[12].

  • Decontamination : Triple-rinse the empty container with a suitable solvent (e.g., water or ethanol).

  • Rinsate Disposal : The rinsate must be collected and treated as chemical waste. It can be consolidated with other compatible aqueous or solvent waste streams in your lab. Do not pour rinsate down the drain unless expressly permitted by your EH&S department for neutralized, dilute solutions of non-hazardous materials[11].

  • Container Disposal : Once triple-rinsed, the container can often be disposed of as regular trash. However, you must first deface or remove all chemical labels to prevent confusion[11].

Conclusion: A Culture of Safety

The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, using appropriate PPE, and following a logical disposal workflow, you build a self-validating system of safety. Always remember that local regulations and your institution's EH&S department provide the definitive framework for all chemical waste management.

References

  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. [Link]
  • Cole-Parmer. Material Safety Data Sheet - (S)-N-FMOC-3-Amino-3-Phenylpropanoic Acid. [Link]
  • U.S. Environmental Protection Agency. Waste Code - RCRAInfo. [Link]
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
  • Agilent Technologies. Amino Acid Standard - 250 pmol per ul in 0.
  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
  • Physikalisch-Technische Bundesanstalt.
  • Environmental Marketing Services.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]
  • Bio-Rad. Amino acid mobile phase kit, Type LI, AA-MA (Li)
  • U.S. Government Publishing Office. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
  • Angene Chemical. Safety Data Sheet - (S)-2-Methyl-3-phenylpropanoic acid. [Link]
  • Ace Waste.
  • ACTenviro.
  • University of Pennsylvania. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling (R)-2-Amino-2-methyl-3-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

Handling (R)-2-Amino-2-methyl-3-phenylpropanoic acid, like any chemical compound in a laboratory setting, requires a thorough understanding of its potential hazards and the implementation of appropriate safety measures. This guide provides essential information on the personal protective equipment (PPE) necessary to ensure the safety of all personnel involved in its handling, from small-scale research to larger drug development operations. The following protocols are designed to be a self-validating system, grounded in established safety principles to foster a culture of safety and trust in your laboratory operations.

Understanding the Hazards: A Prerequisite for Safety

  • Skin and Eye Irritation: Direct contact with the powder can cause irritation.[2][3]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to respiratory discomfort.[2][3]

  • Harmful if Swallowed: Ingestion of the compound could be harmful.[2]

Given these potential risks, a comprehensive approach to PPE is not just recommended, but essential for safe handling.

Core Personal Protective Equipment (PPE) Requirements

The following table outlines the minimum PPE required for handling this compound. The selection of specific PPE should always be guided by a site-specific risk assessment that considers the quantity of the substance being handled and the nature of the procedure.[1]

Body Part Personal Protective Equipment Specifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[1][4] Always inspect gloves for any signs of degradation or punctures before use.[1]
Eyes Safety glasses with side shields or gogglesEssential for protecting the eyes from splashes or airborne particles of the chemical.[1][3]
Face Face shieldShould be used in conjunction with safety glasses or goggles, particularly when there is a heightened risk of splashing or when handling larger quantities.[1][2]
Body Laboratory coatA standard laboratory coat is necessary to protect the skin and personal clothing from contamination.[1]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood, or if there is a potential for dust generation.[1][2] The specific type of respirator and cartridge should be determined by a formal risk assessment.[1][2]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of airborne particles.[5][6]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order before beginning any procedure.[3]

  • Pre-weighing Strategy: To minimize dust generation, consider pre-weighing the necessary amount of the compound in a vial within the fume hood.[5][7] This reduces the need for open handling on the benchtop.

Donning and Doffing of PPE: A Critical Sequence

The order in which PPE is put on (donning) and taken off (doffing) is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 Lab Coat Don2 Respirator Don1->Don2 Don3 Goggles/Face Shield Don2->Don3 Don4 Gloves Don3->Don4 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3 Doff4 Respirator Doff3->Doff4 End Procedure Complete Doff4->End Start Start Handling Start->Don1

PPE Donning and Doffing Workflow
Handling the Compound
  • Always wear the full complement of required PPE as detailed in the table above.

  • Use appropriate tools, such as spatulas, to transfer the solid material and avoid creating dust.[1]

  • Keep containers with the compound closed when not in use.[3]

Disposal Plan: Ensuring a Safe End-of-Life for Materials

Proper disposal of contaminated materials is a critical component of laboratory safety.

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated items should be placed in a designated, sealed waste container.[2]

  • Chemical Waste: Dispose of this compound and any solutions containing it in accordance with all local, state, and federal regulations. Do not pour chemical waste down the drain.[2]

  • Spill Management: In the event of a small spill, and if you are trained to do so, wear appropriate PPE, including respiratory protection.[1] Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1][2][8] For larger spills, evacuate the area and follow your institution's emergency procedures.[8]

Emergency Procedures: Preparedness is Key

In the event of an exposure, immediate and appropriate action is vital.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3]

By adhering to these guidelines, researchers, scientists, and drug development professionals can handle this compound with a high degree of safety, ensuring the protection of both themselves and their colleagues.

References

  • Angene Chemical. (2025, March 1).
  • Cole-Parmer. (n.d.).
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Thermo Fisher Scientific. (2025, December 24).
  • Sigma-Aldrich. (2024, September 6).
  • CymitQuimica. (2023, August 3). 2-Methyl-2-phenylpropionic acid.
  • Sigma-Aldrich. (2025, December 23).
  • University of California, Berkeley. (n.d.).
  • American Chemistry Council. (n.d.). Protective Equipment.
  • Clarion. (2019, November 12).
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
  • University of Washington. (n.d.). Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions).
  • Occupational Safety and Health Administration. (n.d.).
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z.
  • 3M. (2024, July 3).
  • National Oceanic and Atmospheric Administration. (n.d.). MINERAL OIL. CAMEO Chemicals.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling.
  • KPA. (2025, October 7).
  • BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Sigma-Aldrich. (2025, May 26).
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals. In Prudent Practices in the Laboratory.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-2-methyl-3-phenylpropanoic acid
Reactant of Route 2
(R)-2-Amino-2-methyl-3-phenylpropanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.